molecular formula C9H6N2O2 B1602852 Quinazoline-2-carboxylic acid CAS No. 568630-14-8

Quinazoline-2-carboxylic acid

Cat. No.: B1602852
CAS No.: 568630-14-8
M. Wt: 174.16 g/mol
InChI Key: OKXPYKHKJCATPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinazoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinazoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXPYKHKJCATPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597321
Record name Quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568630-14-8
Record name Quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinazoline-2-carboxylic Acid: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and research applications of Quinazoline-2-carboxylic acid , a critical heteroaromatic scaffold in medicinal chemistry.

Executive Summary

Quinazoline-2-carboxylic acid (Q2CA ) is a bicyclic heteroaromatic acid distinct from its isomer, quinaldic acid (quinoline-2-carboxylic acid). While quinaldic acid is stable, Q2CA is electronically unique due to the 1,3-diazine ring system, which imparts significant electron deficiency to the carbon skeleton. This property makes the C2-carboxylic acid moiety prone to spontaneous decarboxylation under thermal or acidic conditions, a feature often exploited to synthesize unsubstituted quinazolines but posing a challenge for preserving the acid functionality in drug design.

This guide provides a robust framework for synthesizing, characterizing, and utilizing Q2CA, distinguishing it from common analogs and detailing its role as a pharmacophore in EGFR and VEGFR kinase inhibitors.

Physicochemical Characterization

The following data consolidates experimental and predicted properties for Quinazoline-2-carboxylic acid.

PropertyDataNotes
IUPAC Name Quinazoline-2-carboxylic acid
Common Abbreviation Q2CA
CAS Registry Number 568630-14-8 Note: Often confused with 93-10-7 (Quinaldic acid).
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Appearance Off-white to pale yellow solidCrystalline powder.
Melting Point >175 °C (Decomposes)Decarboxylation often precedes melting.
pKa (Predicted) ~3.5 - 4.0More acidic than benzoic acid due to diaza-ring electron withdrawal.
Solubility High: DMSO, DMF, dilute base.Low: Water, Hexane, Diethyl ether.Soluble in aqueous base as the carboxylate salt.
Stability Heat Sensitive: Decarboxylates to quinazoline >120°C.Acid Sensitive: Decarboxylation catalyzed by H⁺.Store at -20°C; avoid prolonged heating in solution.

Synthetic Pathways & Logic

The synthesis of Q2CA requires avoiding harsh thermal conditions that trigger decarboxylation. The most reliable route involves the construction of the quinazoline core as an ester, followed by mild hydrolysis.

Synthesis Workflow (DOT Diagram)

Q2CA_Synthesis cluster_conditions Critical Control Point Start 2-Aminobenzylamine (Starting Material) Inter1 Ethyl 3,4-dihydroquinazoline- 2-carboxylate Start->Inter1 Cyclocondensation Reagent1 + Ethyl Cyanoformate (or Diethyl Oxalate) Reagent1->Inter1 Ester Ethyl Quinazoline- 2-carboxylate Inter1->Ester Aromatization Oxidation Oxidation (MnO2 or DDQ) Oxidation->Ester Product Quinazoline-2- carboxylic Acid (Q2CA) Ester->Product Mild Saponification Hydrolysis Hydrolysis (LiOH, THF/H2O, 0°C) Hydrolysis->Product Decarb Quinazoline (Byproduct) Product->Decarb Heat/Acid (>100°C)

Figure 1: Synthetic route to Quinazoline-2-carboxylic acid emphasizing the critical hydrolysis step to avoid decarboxylation.

Experimental Protocol: Synthesis of Q2CA

This protocol prioritizes mild conditions to prevent the loss of CO₂.

Step 1: Formation of Ethyl Quinazoline-2-carboxylate
  • Reactants: Dissolve 2-aminobenzylamine (10 mmol) in dry THF (50 mL).

  • Cyclization: Add ethyl cyanoformate (12 mmol) dropwise at 0°C. Stir at room temperature (RT) for 3 hours.

  • Oxidation: To the crude dihydro-intermediate, add MnO₂ (5 equiv) or DDQ (1.2 equiv) and stir at RT for 4 hours to aromatize the ring.

  • Purification: Filter through Celite and concentrate. Purify via silica gel chromatography (Hexane/EtOAc) to isolate the ethyl ester.

Step 2: Hydrolysis to the Acid (Critical Step)

Note: Do not use refluxing NaOH, as this promotes decarboxylation.

  • Dissolution: Dissolve the ethyl ester (1.0 equiv) in a 3:1 mixture of THF:Water.

  • Saponification: Add LiOH·H₂O (1.5 equiv) at 0°C .

  • Reaction: Stir at 0°C to 10°C for 2–4 hours. Monitor by TLC (acid stays at baseline) or LC-MS.

  • Workup:

    • Carefully acidify to pH ~4 using 1N HCl at 0°C .

    • The acid typically precipitates as an off-white solid.

    • Filter and wash with cold water and diethyl ether.

  • Drying: Dry under high vacuum at room temperature (do not heat).

Reactivity & Mechanism: The Decarboxylation Trap

Researchers must understand the instability of Q2CA. The 1,3-diazine ring acts as an electron sink, stabilizing the carbanion intermediate formed after CO₂ loss, similar to the mechanism seen in picolinic acid but more facile.

Decarboxylation Mechanism

Decarboxylation Q2CA Quinazoline-2- carboxylic Acid Zwitterion Zwitterionic Intermediate Q2CA->Zwitterion Proton Transfer TS Cyclic Transition State Zwitterion->TS Heat Carbanion Ylide/Carbanion (Stabilized by N) TS->Carbanion -CO2 CO2 CO2 TS->CO2 Product Quinazoline (Parent Heterocycle) Carbanion->Product Protonation

Figure 2: Mechanism of thermal decarboxylation. The adjacent nitrogen atoms stabilize the negative charge development, lowering the activation energy for CO₂ loss.

Strategic Implications for Drug Design:
  • Derivatization: Convert the acid immediately to an amide or ester if the carboxyl group is needed in the final drug.

  • Bioisosteres: If the carboxylic acid is metabolically unstable, replace it with a tetrazole or sulfonamide bioisostere which retains acidity but resists decarboxylation.

Biological Applications

Q2CA serves as a vital scaffold in two primary therapeutic areas:

Kinase Inhibitors (Oncology)

Derivatives of quinazoline-2-carboxylic acid are potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

  • Mechanism: The quinazoline core binds to the ATP-binding pocket of the kinase. The 2-position substituent (derived from the acid) often extends into the solvent-exposed region or interacts with specific gatekeeper residues to improve selectivity.

  • Key Insight: Amide derivatives (Quinazoline-2-carboxamides) are more stable and show higher affinity than the free acid.

Antimalarial Agents

Recent studies identify quinazoline-2-carboxamides as inhibitors of Plasmodium falciparum.

  • Target: They target the multidrug resistance pumps or specific plasmodial proteases.

  • SAR: The 2-carboxamide linkage is essential for activity; hydrolysis to the free acid often results in loss of potency due to poor membrane permeability of the zwitterion.

References

  • Synthesis & Decarboxylation

    • Das, J., et al. (2018). "Metal-free synthesis of quinazolines via oxidative decarboxylation." Organic & Biomolecular Chemistry. Link

  • Kinase Inhibition

    • Yousefbeyk, F., & Ghasemi, S. (2024). "Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors: SAR and Docking Studies." Pharmaceutical Sciences. Link

  • Antimalarial Activity

    • Mishra, M., et al. (2021).[1] "Discovery of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry. Link

  • Physical Properties & CAS

    • PubChem Compound Summary for CID 19006950 (Quinazoline-2-carboxylic acid). Link

Sources

Quinazoline-2-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of Quinazoline-2-carboxylic acid .

From Synthetic Scaffold to Pharmacophore: An Application Scientist’s Guide[1]

Chemical Identity & Structural Analysis[1][2][3]

Quinazoline-2-carboxylic acid is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyrimidine ring, bearing a carboxylic acid functional group at the C2 position.[1] This specific substitution pattern renders it a critical intermediate for generating quinazoline-2-carboxamide libraries, which are increasingly relevant in kinase inhibition and antibacterial efflux pump targeting.[1]

Key Chemical Data
PropertySpecification
IUPAC Name Quinazoline-2-carboxylic acid
Common Name 2-Carboxyquinazoline
CAS Number 568630-14-8 (Free Acid)
Molecular Formula

Molecular Weight 174.16 g/mol
SMILES OC(=O)c1nc2ccccc2cn1
InChI Key OKXPYKHKJCATPX-UHFFFAOYSA-N
pKa (Predicted) ~3.1 (COOH), ~1.5 (N1-H protonation)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
Structural Visualization

The following diagram illustrates the core numbering system and the acidic pharmacophore at position 2.[1]

QuinazolineStructure cluster_ring Quinazoline Core C2 C2 N3 N3 C2->N3 COOH COOH C2->COOH Functional Handle N1 N1 N1->C2 C4 C4 N3->C4 Benzene Benzene Fusion

Figure 1: Connectivity of the Quinazoline-2-carboxylic acid scaffold highlighting the C2-functional handle.[1]

Synthetic Methodologies

As a building block, the purity and scalability of the synthesis are paramount.[1] Two primary routes are recommended depending on the starting material availability and scale.[1]

Route A: Oxidative Synthesis (Scalable)

This is the classic industrial route, utilizing 2-methylquinazoline as the precursor.[1] The methyl group at the electron-deficient 2-position is sufficiently acidic/reactive to undergo oxidation, though it requires vigorous conditions compared to benzylic oxidation.[1]

  • Precursor: 2-Methylquinazoline (CAS: 700-44-7).[1]

  • Oxidant: Selenium Dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Potassium Permanganate (
    
    
    
    ).
  • Conditions: Reflux in pyridine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or aqueous pyridine (
    
    
    
    ).
  • Workup: Filtration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (if using permanganate), acidification of the filtrate to pH 3-4 to precipitate the free acid.
    
Route B: Cyclization-Hydrolysis (Convergent)

For de novo synthesis, starting from 2-aminobenzylamine allows for the introduction of the carboxylate moiety early in the sequence.[1]

  • Cyclization: Reaction of 2-aminobenzylamine with ethyl oxalyl chloride or diethyl oxalate .[1]

  • Intermediate: Formation of the ester intermediate (Ethyl quinazoline-2-carboxylate).

  • Aromatization/Oxidation: If starting from the amine, an oxidation step (e.g., DDQ or air/catalyst) is needed to restore aromaticity if a dihydro-intermediate forms.[1]

  • Hydrolysis: Saponification using LiOH in THF/Water to yield the acid.

Experimental Protocol: Hydrolysis of Quinazoline-2-carbonitrile

A highly reliable laboratory method involves the hydrolysis of the nitrile, which can be generated from the N-oxide or via Reissert-Henze type chemistry.[1]

Step-by-Step Protocol:

  • Charge: Place Quinazoline-2-carbonitrile (1.0 eq) in a round-bottom flask.

  • Solvent: Add a mixture of conc. HCl and Acetic Acid (1:1 v/v).[1]

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).
    
  • Quench: Cool to room temperature. Pour onto crushed ice.

  • Isolation: The carboxylic acid may precipitate directly.[1] If not, adjust pH to ~3 with sat.[1]

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Medicinal Chemistry Applications

The 2-COOH group is rarely the final pharmacophore; rather, it is a "warhead" precursor.[1] The Quinazoline-2-carboxamide motif is a privileged scaffold in modern drug design.[1]

Structure-Activity Relationship (SAR) Logic[1]
  • Kinase Inhibition: The N1/N3 nitrogens can accept hydrogen bonds in the ATP-binding pocket.[1] The 2-position substituent directs the molecule toward the solvent-exposed region or specific hydrophobic pockets.[1]

  • Efflux Pump Inhibitors (EPIs): Recent studies identify 4-substituted quinazoline-2-carboxamides as potent inhibitors of the AcrB efflux pump in multidrug-resistant bacteria (e.g., E. coli).[1] The amide linker is critical for binding affinity.[1]

  • Antimalarial Activity: Quinazolinone-2-carboxamide derivatives have shown efficacy against P. falciparum, with the 2-position side chain crucial for overcoming resistance.[1]

Workflow: Derivatization to Bioactive Amides

The following diagram outlines the standard workflow for converting the acid into a library of bioactive amides.

SynthesisWorkflow cluster_apps Target Applications Start Quinazoline-2-COOH Activation Activation (SOCl2 or HATU) Start->Activation  Step 1 Intermediate Activated Ester/Acyl Chloride Activation->Intermediate Coupling Amine Coupling (R-NH2 + DIPEA) Intermediate->Coupling  Step 2 Product Quinazoline-2-Carboxamide (Bioactive Scaffold) Coupling->Product  Final Library App1 AcrB Inhibition (Antibacterial) Product->App1 App2 Kinase Inhibitors (Oncology) Product->App2

Figure 2: Synthetic workflow for generating bioactive carboxamide libraries from the acid precursor.

Physical Properties & Stability[1]

  • Acidity: The carboxylic acid is relatively strong due to the electron-withdrawing nature of the diazanaphthalene ring.[1]

  • Stability: Stable under standard storage conditions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , desiccated). Avoid prolonged exposure to strong bases unless forming a salt, as the pyrimidine ring can be susceptible to nucleophilic attack/ring-opening under harsh basic conditions.
    
  • Safety: Classified as Warning (GHS07).[1] Harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[1] Handle with standard PPE.[1]

References

  • PubChem. Quinazoline-2-carboxylic acid (Compound).[1][2] National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. Synthesis of Quinazolines.[Link][1]

  • Wang, Z., et al. (2020). Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB.[1][3] PubMed.[1] [Link]

  • Mondal, S., et al. (2019). Visible light mediated synthesis of quinazolines via decarboxylation.[1] RSC Advances.[1] [Link]

Sources

Precision Synthesis of Quinazoline-2-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., EGFR inhibitors), diuretics, and anticonvulsants. While classical methods like the Niementowski synthesis often require harsh conditions and yield low selectivity, this guide details a precision engineered protocol utilizing ethyl oxalyl chloride. This route ensures regioselectivity, minimizes thermal degradation, and allows for the isolation of the ethyl ester intermediate before hydrolysis, providing a robust checkpoint for purity analysis.

Target Product: 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid (and its ethyl ester). Starting Material: Anthranilic Acid (2-Aminobenzoic acid).[1] Primary Mechanism: Acylation followed by cyclocondensation.

Mechanistic Analysis & Retrosynthesis

The transformation of anthranilic acid into the quinazoline-2-carboxylate core requires the insertion of a two-carbon unit where one carbon remains at the oxidation state of a carboxylic acid.

The Challenge of C2-Insertion

Direct reaction with oxalic acid often leads to decarboxylation or formation of benzoxazinones (isatoic anhydride derivatives) rather than the desired quinazoline. To force the formation of the nitrogen-containing ring (pyrimidine ring fusion), we must activate the oxalate source and provide an exogenous nitrogen source (ammonia/ammonium) if starting from the acid, or use the amide.

Selected Pathway:

  • N-Acylation: Anthranilic acid attacks the highly electrophilic acyl chloride of ethyl oxalyl chloride. This forms a stable amide intermediate, preventing premature cyclization into unwanted side products.

  • Cyclocondensation: The intermediate is treated with an ammonia source (e.g., ammonium acetate) or dehydrated (if starting from anthranilamide) to close the pyrimidine ring.

  • Hydrolysis: The ethyl ester is saponified to yield the free carboxylic acid.

Mechanistic Pathway (DOT Visualization)

QuinazolineMechanism cluster_0 Key Transformation Anthranilic Anthranilic Acid (Nucleophile) Intermed1 N-(Ethoxyoxalyl) anthranilic acid Anthranilic->Intermed1 Acylation (-HCl) EtOxCl Ethyl Oxalyl Chloride (Electrophile) EtOxCl->Intermed1 Ester Ethyl 4-oxo-quinazoline -2-carboxylate Intermed1->Ester Ring Closure (-H2O) Cyclization Cyclization (NH4OAc / Heat) Cyclization->Ester Acid Quinazoline-2-carboxylic acid (Final) Ester->Acid Hydrolysis (NaOH/H3O+)

Caption: Mechanistic flow from acylation of the aniline nitrogen to the final hydrolytic cleavage of the ester.

Experimental Protocol: The Ethyl Oxalyl Chloride Route

This protocol is preferred over the direct fusion with oxalic acid due to higher yields and cleaner reaction profiles.

Reagents & Equipment[3][4][5]
  • Precursors: Anthranilic acid (1.0 eq), Ethyl oxalyl chloride (1.1 eq).

  • Solvents: Dichloromethane (DCM) (anhydrous), Ethanol (EtOH).

  • Base/Catalyst: Triethylamine (Et3N), Ammonium Acetate (NH4OAc).

  • Hydrolysis: 1N NaOH, 1N HCl.

Step-by-Step Methodology
Stage 1: Synthesis of the Amide Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a dropping funnel. Purge with Argon or Nitrogen.

  • Solubilization: Dissolve Anthranilic acid (13.7 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (15.3 mL, 110 mmol) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Ethyl oxalyl chloride (12.3 mL, 110 mmol) over 30 minutes. Caution: Exothermic reaction; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot should disappear.

  • Workup: Wash the organic layer with 1N HCl (2 x 50 mL) to remove excess amine/salts, followed by brine. Dry over Na2SO4 and concentrate in vacuo.

    • Checkpoint: You should obtain N-(ethoxyoxalyl)anthranilic acid as a solid.

Stage 2: One-Pot Cyclization (The "Niementowski" Modification)

Note: If the intermediate from Stage 1 is isolated, proceed here. Alternatively, this can be done via a thermal fusion if starting from Anthranilamide.

  • Fusion: Dissolve the intermediate (from Stage 1) in Ethanol (150 mL).

  • Ammonia Source: Add Ammonium Acetate (NH4OAc) (5 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5] The carboxyl group of the anthranilic moiety is activated by the ammonium, leading to intramolecular dehydration and ring closure.

  • Isolation: Cool the mixture to RT. The product, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate , often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

Stage 3: Hydrolysis to the Free Acid
  • Saponification: Suspend the ester (10 mmol) in a mixture of THF/Water (1:1, 20 mL).

  • Base Treatment: Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours. The suspension should clear as the salt forms.

  • Acidification: Cool to 0°C and acidify to pH 2 using 1N HCl.

  • Precipitation: The target Quinazoline-2-carboxylic acid will precipitate. Filter, wash with water, and dry under vacuum.

Data Summary & Optimization

Yield & Physical Properties[5][9][10]
CompoundFormulaMW ( g/mol )Expected YieldMelting PointAppearance
Intermediate C11H11NO5237.2185-92%120-122°CWhite solid
Ethyl Ester C11H10N2O3218.2170-80%175-177°CCrystalline needles
Target Acid C9H6N2O3190.1690-95%>280°C (dec)White powder
Troubleshooting Guide
  • Problem: Low yield during cyclization.

    • Root Cause:[1][6][7][8][9][10] Incomplete dehydration.

    • Solution: Use a Dean-Stark trap if using a high-boiling solvent (Toluene) instead of Ethanol to physically remove water, driving the equilibrium forward.

  • Problem: Product is colored (yellow/brown).

    • Root Cause:[1][6][7][8][9][10] Oxidation of the aniline starting material prior to acylation.

    • Solution: Recrystallize the final product from DMF/Ethanol.

Experimental Workflow Diagram

Workflow Start Start: Anthranilic Acid Step1 1. Add Ethyl Oxalyl Chloride (DCM, 0°C, Et3N) Start->Step1 Check1 TLC Check: Amine consumed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 2. Add NH4OAc Reflux in EtOH (12h) Check1->Step2 Yes Step3 3. Filter Precipitate (Ethyl Ester) Step2->Step3 Step4 4. Hydrolysis (NaOH) Acidify to pH 2 Step3->Step4 Finish Final Product: Quinazoline-2-COOH Step4->Finish

Caption: Operational decision tree for the synthesis, purification, and isolation of the target scaffold.

References

  • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51, 564.
  • Mao, L., et al. (2025). "Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives." Russian Journal of Organic Chemistry.

  • Connolly, D. J., et al. (2005).[6] "Synthesis of quinazolin-4(3H)-ones." Tetrahedron, 61(43), 10153-10202. (Comprehensive review of quinazolinone synthesis).

  • Wissner, A., et al. (2003). "Synthesis of substituted 4-oxo-3,4-dihydroquinazoline-2-carboxylates." Journal of Medicinal Chemistry.

  • Google Patents. (2019). "Process for the hydrolysis of quinolone carboxylic esters." WO2019206798A1.

Sources

The Quinazoline Pharmacophore: A Structural Anchor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In medicinal chemistry, few molecular frameworks achieve the status of a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. The quinazoline ring system (benzo[d]pyrimidine) is a quintessential example. Its planar bicyclic nature allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its electronic properties facilitate interactions with G-protein-coupled receptors (GPCRs) and DNA.

This guide dissects the structural logic, therapeutic evolution, and experimental validation of quinazoline-based therapeutics, moving beyond basic textbook definitions to the causal mechanics of drug action.[1]

Structural Basis of Bioactivity

The biological versatility of quinazoline stems from its electronic distribution and physiochemical properties.

  • Hydrogen Bond Acceptors: The N1 and N3 atoms in the pyrimidine ring act as critical hydrogen bond acceptors. In kinase inhibitors, N1 typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • Pi-Stacking: The aromatic bicyclic system facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Trp, Tyr) within binding pockets.
  • Vectors for Diversity: Positions C4, C6, and C7 are chemically accessible, allowing for the introduction of pharmacophores that tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Visualization: The Quinazoline Interaction Map

The following diagram illustrates the core numbering and the functional significance of key positions in the context of EGFR inhibition.

QuinazolineSAR Quinazoline Quinazoline Core (Benzo[d]pyrimidine) N1 N1: H-Bond Acceptor (Binds Met793 in EGFR) Quinazoline->N1 Electronic C4 C4 Position: Hydrophobic Pocket Entry (Anilino Group) Quinazoline->C4 Substitution C6_C7 C6/C7 Positions: Solubility & PK Tail (Morpholine/Alkoxy) Quinazoline->C6_C7 Substitution Solvent Solvent Exposed Region C4->Solvent Extends towards C6_C7->Solvent Interacts with

Figure 1: Structural Activity Relationship (SAR) map of the quinazoline scaffold highlighting critical interaction points for kinase inhibition.

Therapeutic Application: EGFR Kinase Inhibition

The most commercially and clinically significant application of the quinazoline scaffold is in the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a driver in Non-Small Cell Lung Cancer (NSCLC).

First-Generation: Reversible Inhibitors

Gefitinib (Iressa) and Erlotinib (Tarceva) represent the first generation.

  • Mechanism: They function as ATP-competitive inhibitors. The 4-anilinoquinazoline core lodges into the ATP-binding pocket.[2] The N1 interacts with Met793, while the 3-chloro-4-fluoroaniline moiety (in Gefitinib) occupies the hydrophobic pocket behind the gatekeeper residue (Thr790).

  • Limitation: The T790M mutation (Threonine to Methionine) introduces a bulky side chain that sterically hinders the binding of these first-generation drugs and increases the receptor's affinity for ATP.

Second-Generation: Irreversible (Covalent) Inhibitors

Afatinib (Gilotrif) was designed to overcome resistance.

  • Structural Innovation: It retains the quinazoline core but incorporates a Michael acceptor (an acrylamide group) at the C6 position.

  • Causality: This electrophilic group forms a covalent thioether bond with the nucleophilic thiol of Cys797 at the edge of the ATP cleft. This irreversible binding ensures that even if ATP affinity increases (as in T790M mutants), the drug cannot be displaced once bound.

Data Summary: FDA-Approved Quinazoline EGFR Inhibitors
Drug NameGenerationBinding ModeKey Structural FeatureIndication
Gefitinib 1stReversible (ATP Competitive)4-(3-chloro-4-fluoroanilino)EGFR+ NSCLC
Erlotinib 1stReversible (ATP Competitive)4-(3-ethynylanilino)EGFR+ NSCLC, Pancreatic
Afatinib 2ndIrreversible (Covalent)4-dimethylamino-crotonylamide (Michael Acceptor)EGFR+ NSCLC (incl. T790M)
Lapatinib Dual (EGFR/HER2)ReversibleBulky 3-fluorobenzyloxy extensionHER2+ Breast Cancer
Visualization: EGFR Signaling & Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Cascade Inhibitor Quinazoline Inhibitor (Gefitinib/Afatinib) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus

Figure 2: The EGFR-MAPK signaling cascade showing the upstream intervention point of quinazoline-based tyrosine kinase inhibitors (TKIs).

Beyond Oncology: Alpha-Adrenergic Blockade

Before their dominance in oncology, quinazolines were vital in cardiovascular medicine.

  • Drugs: Prazosin , Terazosin , Doxazosin .

  • Mechanism: These agents act as selective antagonists for

    
    -adrenergic receptors on vascular smooth muscle.
    
  • SAR Distinction: Unlike the kinase inhibitors which rely on the 4-anilino group, these utilize a 4-amino-6,7-dimethoxyquinazoline core linked to a piperazine ring.

  • Physiological Effect: Blockade of

    
     receptors inhibits catecholamine-induced vasoconstriction, leading to vasodilation and reduced peripheral vascular resistance (treatment for hypertension and BPH).
    

Technical Protocols: Validating the Scaffold

To develop a novel quinazoline derivative, rigorous validation is required. Below are two industry-standard protocols.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of a quinazoline derivative against EGFR using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? It minimizes background fluorescence interference common in standard fluorescence intensity assays.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant human EGFR (cytoplasmic domain).

    • Substrate: ULight™-labeled Poly-GT (Tyrosine kinase substrate).

    • Tracer: Europium-labeled anti-phosphotyrosine antibody.

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the quinazoline test compound in DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume white plate.

  • Enzyme Reaction:

    • Add 2.5 µL of EGFR enzyme (0.5 nM final) and incubate for 10 min (pre-incubation allows compound to bind).

    • Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at

      
       concentration, e.g., 10 µM).
      
    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of Detection Mix (Eu-antibody + EDTA). EDTA stops the kinase reaction by chelating Mg2+.

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence on a multimode plate reader (Excitation: 320 nm; Emission 1: 615 nm [Donor], Emission 2: 665 nm [Acceptor]).

    • Calculation: Calculate the TR-FRET ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to derive IC50.

Protocol 2: Molecular Docking Workflow (Schrödinger Glide)

Objective: Predict the binding mode of a novel quinazoline analog.

  • Protein Preparation (Protein Preparation Wizard):

    • Import PDB structure (e.g., 4I23 for EGFR T790M).

    • Preprocess: Assign bond orders, add hydrogens, create disulfide bonds.

    • Critical Step: Optimize H-bond network (propka pH 7.0) to ensure N1 of quinazoline has a correct donor/acceptor environment.

    • Minimize energy (OPLS4 force field) to relieve steric clashes.

  • Ligand Preparation (LigPrep):

    • Import 2D structure of the quinazoline derivative.

    • Generate ionization states at pH 7.0 ± 2.0 (Epik).

    • Generate 3D conformers.

  • Grid Generation:

    • Define the receptor grid box centered on the co-crystallized ligand (e.g., Afatinib).

    • Box size: Typically 10Å x 10Å x 10Å.

  • Docking (Glide):

    • Standard Precision (SP): For initial screening of many analogs.

    • Extra Precision (XP): For detailed analysis of the lead compound.

    • Constraints: Set a core constraint on the Quinazoline N1 to Met793 backbone NH to filter out non-productive poses.

Visualization: Drug Discovery Workflow

Workflow Design Scaffold Design (SAR Analysis) Docking In Silico Docking (Glide XP) Design->Docking Synthesis Chemical Synthesis (Niementowski Reaction) Assay In Vitro Kinase Assay (TR-FRET) Synthesis->Assay Docking->Synthesis Top Hits Cell Cell Viability (MTT/MTS) Assay->Cell IC50 < 100nM Cell->Design Refine SAR

Figure 3: Iterative medicinal chemistry workflow for optimizing quinazoline derivatives.

References

  • Jain, N., et al. (2023).[3][4] "An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade." Medicinal Chemistry. Link

  • Ruan, J., et al. (2020).[4] "Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019)." Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. (2016).[5] "LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol." Link

  • Harris, M., et al. (2021).[4] "Quinazoline alpha-adrenoreceptor blockers as an adjunct cancer treatment: From bench to bedside." European Journal of Pharmacology. Link

  • Schrödinger. "Glide: Ligand-Receptor Docking." Schrödinger Knowledge Base. Link

Sources

Technical Guide: Natural Sources and Isolation of Quinazoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline alkaloids represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic compound consisting of a pyrimidine ring fused to a benzene ring (


).[1] Unlike the ubiquitous quinoline or isoquinoline alkaloids, naturally occurring quinazolines are chemotaxonomically restricted but pharmacologically potent.

This guide provides a technical deep-dive into the natural reservoirs of these compounds, specifically focusing on the Acanthaceae and Rutaceae plant families and select marine fungi. It details the biosynthetic logic derived from anthranilic acid and provides a validated, self-contained protocol for the isolation of Vasicine , the archetypal quinazoline alkaloid.

Structural Classification & Chemotaxonomy

Natural quinazolines are rarely found as the simple parent heterocycle. They typically exist as fused systems. The classification is based on the ring fusion pattern:

SubclassStructural FeatureRepresentative CompoundPrimary Natural Source
Simple Quinazolin-4-ones Keto group at C-4; often substituted at C-2/C-3.Febrifugine Dichroa febrifuga (Hydrangeaceae)
Pyrroloquinazolines Fused pyrrole ring (tricyclic).Vasicine (Peganine) Justicia adhatoda (Acanthaceae)
Indoloquinazolines Fused indole moiety (tetracyclic/pentacyclic).Evodiamine Euodia rutaecarpa (Rutaceae)
Pyrazinoquinazolines Fused pyrazine ring.Fumigaclavine C Aspergillus fumigatus (Fungal)
The "Privileged" Nature of the Scaffold

From a drug development perspective, the quinazoline core mimics the purine ring of ATP. This structural homology allows natural quinazolines (and their synthetic derivatives like Gefitinib) to act as potent kinase inhibitors and DNA intercalators.

Biosynthetic Origins: The Anthranilate Pathway

The biosynthesis of quinazoline alkaloids is distinct from the tryptophan-derived indole alkaloids (though indoloquinazolines utilize both). The core metabolic precursor is Anthranilic Acid (2-aminobenzoic acid).

Mechanism of Action

In the biosynthesis of Vasicine , the pyrrolidine ring is derived from L-Ornithine (or L-Aspartate in some pathways), which condenses with anthranilic acid. This condensation cyclizes to form the tricyclic core.

Biosynthetic Pathway Diagram

The following diagram illustrates the convergence of the Anthranilate and Ornithine pathways to form Vasicine.

Biosynthesis Anthranilic Anthranilic Acid (Shikimate Pathway) Inter1 N-Carbamoylanthranilic Acid Anthranilic->Inter1 Amidation Ornithine L-Ornithine (Urea Cycle) Ornithine->Inter1 Condensation Quinazolinone Quinazolin-4(3H)-one Intermediate Inter1->Quinazolinone Cyclization (-H2O) Vasicine Vasicine (Pyrroloquinazoline) Quinazolinone->Vasicine Reduction & Hydroxylation Vasicinone Vasicinone (Oxidation Product) Vasicine->Vasicinone Oxidation

Figure 1: Biosynthetic convergence of Anthranilic acid and Ornithine to form Vasicine.[1]

Validated Isolation Protocol: Vasicine from Justicia adhatoda

Objective: Isolation of Vasicine (Peganine) from Justicia adhatoda (syn. Adhatoda vasica) leaves.[2][3][4][5][6][7][8] Yield Target: ~0.5 - 1.0% w/w crude alkaloid. Safety: Use a fume hood when handling Chloroform (


) and Ammonia.
The Logic of Acid-Base Extraction

Alkaloids exist as salts (protonated) in the plant's acidic vacuoles or complexed with tannins.

  • Acid Phase: We use dilute acid to ensure all alkaloids are protonated (

    
    ), making them water-soluble and insoluble in non-polar organic solvents. This allows us to wash away fats, chlorophyll, and neutral terpenes using a non-polar solvent.
    
  • Base Phase: We basify the aqueous solution (pH > pKa of alkaloid). The alkaloid deprotonates to its free base form (

    
    ), becoming hydrophobic.
    
  • Extraction: The free base is extracted into a polar organic solvent (Chloroform/DCM).

Step-by-Step Methodology

Reagents:

  • Dried J. adhatoda leaf powder (Mesh size 40-60).

  • Methanol (MeOH).[4]

  • Hydrochloric Acid (HCl) 5%.[2]

  • Ammonium Hydroxide (

    
    ) 25%.
    
  • Chloroform (

    
    ).
    
  • Petroleum Ether (40-60°C).

Protocol:

  • Maceration:

    • Suspend 100g of leaf powder in 500mL MeOH.

    • Reflux for 3 hours or macerate for 48 hours at room temperature.

    • Filter and concentrate the filtrate under reduced pressure (Rotavap) to obtain a syrupy green residue.

  • Acidification & Defatting (Critical Step):

    • Dissolve the residue in 100mL of 5% HCl . Sonicate if necessary to ensure salt formation.

    • Validation: Check pH; it must be < 3.

    • Transfer to a separatory funnel. Wash with Petroleum Ether (3 x 50mL).

    • Discard the top organic layer (contains chlorophyll/lipids). Keep the bottom aqueous acid layer.

  • Basification:

    • Cool the aqueous layer on ice.

    • Slowly add

      
        dropwise until pH reaches 9-10.
      
    • Observation: The solution will become turbid as the free base precipitates.

  • Extraction of Free Base:

    • Extract the alkaline aqueous layer with Chloroform (3 x 50mL).

    • Combine the chloroform layers (bottom).

    • Dry over anhydrous

      
       and filter.
      
  • Crystallization:

    • Concentrate the chloroform fraction to ~10mL.

    • Allow to stand at 4°C. Vasicine crystallizes as needles (mp: 210°C).

Workflow Diagram

Extraction Plant Dried Leaf Powder (Justicia adhatoda) Extract Methanol Extract (Concentrated) Plant->Extract Reflux (MeOH) AcidSol Acidic Solution (pH 2) (Alkaloids as Salts) Extract->AcidSol Add 5% HCl Wash Petroleum Ether Wash (Remove Lipids) AcidSol->Wash Partition BaseSol Basified Solution (pH 9-10) (Free Base Released) Wash->BaseSol Aqueous Layer + NH4OH Chloroform Chloroform Phase (Contains Vasicine) BaseSol->Chloroform Extract with CHCl3 Crystals Purified Vasicine (Needle Crystals) Chloroform->Crystals Evaporate & Cool

Figure 2: Acid-Base extraction workflow for isolation of Vasicine.

Pharmacological Potential & Data Summary[1][4][5][9][10][11][12][13][14]

Natural quinazolines exhibit a "polypharmacological" profile. The table below summarizes key compounds and their validated activities.

CompoundSource OrganismFamilyKey BioactivityMechanism Hint
Vasicine Justicia adhatodaAcanthaceaeBronchodilator, OxytocicAnticholinesterase activity; Muscarinic receptor modulation.
Febrifugine Dichroa febrifugaHydrangeaceaeAntimalarialImpairs hemozoin formation (highly potent but emetic).
Evodiamine Euodia rutaecarpaRutaceaeThermogenic, AnticancerTRPV1 agonist; Topoisomerase I inhibitor.
Fumigaclavine C Aspergillus fumigatusTrichocomaceaeAntibacterialDisruption of bacterial membrane integrity.
Luotonin A Peganum nigellastrumNitrariaceaeCytotoxicTopoisomerase I inhibition (structurally similar to Camptothecin).
Strategic Insight for Drug Development

Researchers should note the structural similarity between Luotonin A (natural) and Camptothecin (quinoline). Both stabilize the DNA-Topoisomerase I complex. However, the quinazoline scaffold of Luotonin A offers different solubility properties and metabolic stability profiles, making it a valuable template for "scaffold hopping" in oncology drug design.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Shang, X. F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828. Link

  • Duraipandiyan, V., et al. (2012). Antimicrobial activity of vasicine isolated from Adhatoda vasica Nees. Saudi Journal of Biological Sciences. Link

  • Claeson, U. P., et al. (2000).[8] Adhatoda vasica: a critical review of ethnopharmacological and toxicological data. Journal of Ethnopharmacology. Link

  • Rahman, A., et al. (2025). Isolation and characterization of Vasicine from Adhatoda vasica. International Journal of Research and Development in Pharmacy & Life Sciences. Link

  • Michael, J. P. (2004). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports. Link

Sources

Quinazoline-2-carboxylic acid derivatives and their potential therapeutic uses

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Architectures & Synthetic Pathways[1][2]

Executive Summary

While the quinazoline scaffold is ubiquitous in medicinal chemistry (e.g., EGFR inhibitors like Gefitinib), the Quinazoline-2-carboxylic acid (Q2CA) subclass represents a distinct, under-explored chemotype. Unlike their C4-substituted counterparts which target hydrophobic kinase pockets, Q2CA derivatives possess a unique "polar anchor" at the C2 position. This structural feature confers high specificity for hydrophilic domains in AMPA/Kainate receptors (neuroprotection) and Carbonic Anhydrase isoforms (hypoxic tumor targeting).

This guide dissects the Q2CA scaffold, providing a blueprint for its synthesis, structural optimization, and therapeutic deployment.

Part 1: Structural Biology & SAR

The Q2CA scaffold functions as a "bimodal" pharmacophore. The fused benzene ring allows for lipophilic interactions, while the C2-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor, often mimicking glutamate in neurotransmitter receptor sites.

The "Polar Anchor" Hypothesis

In kinase inhibitors, the C2 position is often a proton-transparent region. However, in Q2CA derivatives, the C2-COOH group is the primary determinant of selectivity.

Key SAR Vectors:

  • C2-COOH (The Anchor): Essential for ionic bonding with arginine/lysine residues in the binding pocket (e.g., Arg485 in AMPA receptors). Esterification often abolishes activity, indicating the necessity of the free acid or a bioisostere.

  • C4-Substitution: Steric bulk here (e.g., phenyl, oxo) dictates the "pose" of the molecule. In AMPA antagonists, a carbonyl oxygen (4-oxo) is often required for hydrogen bonding.

  • C6/C7-Electronic Tuning: Electron-withdrawing groups (Cl, NO2) at C6 enhance metabolic stability and lipid solubility, aiding blood-brain barrier (BBB) penetration.

Visualization: SAR Logic Map

SAR_Logic Core Quinazoline-2-COOH Core Scaffold C2 C2 Position (Carboxylic Acid) Core->C2 C4 C4 Position (Steric Gate) Core->C4 C6_7 C6/C7 Positions (Electronic Tuning) Core->C6_7 Ionic Ionic Interaction (Arg/Lys Residues) C2->Ionic Critical Selectivity Receptor Subtype Selectivity (AMPA vs NMDA) C2->Selectivity Determines C4->Selectivity Modulates BBB BBB Permeability & Metabolic Stability C6_7->BBB Enhances

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific substitution sites on the Quinazoline-2-carboxylic acid core.

Part 2: Therapeutic Applications[2][3][4][5][6][7]
1. Neuropharmacology: AMPA/Kainate Receptor Antagonism

Q2CA derivatives are potent non-competitive antagonists of AMPA receptors. Excessive activation of these receptors leads to excitotoxicity, a driver in ALS, stroke, and epilepsy.

  • Mechanism: The C2-carboxylate mimics the glutamate agonist but binds to an allosteric site, preventing channel opening without competing directly with the endogenous ligand.

  • Lead Compound: EGIS-8332 analogues (Pyrazolo-fused quinazoline-2-carboxylates).

2. Oncology: Carbonic Anhydrase (CA) IX/XII Inhibition

Hypoxic tumors overexpress CA IX/XII to maintain pH balance. Q2CA derivatives inhibit these enzymes, leading to intracellular acidification and apoptosis in cancer cells.

  • Mechanism: The carboxylate coordinates with the Zinc (Zn2+) ion in the enzyme's active site, displacing the water molecule required for catalysis.

Comparative Efficacy Data
Derivative ClassTargetIC50 / KiTherapeutic IndicationReference
Pyrazolo[1,5-c]quinazoline-2-COOH AMPA Receptor45 nM (Ki)Neuroprotection (Stroke/ALS)[1]
6-Chloro-Q2CA CA IX (Enzyme)0.25 µM (Ki)Hypoxic Solid Tumors[2]
Quinazoline-2,4-dione sulfonamides PARP-1< 100 nMBreast Cancer (BRCA mut)[3]
Part 3: Synthetic Pathways

The synthesis of Q2CA derivatives requires navigating the stability of the carboxylic acid group. The most robust method involves the cyclocondensation of 2-aminophenyl ketones/aldehydes with oxalate derivatives, followed by controlled hydrolysis.

Core Synthesis Workflow
  • Precursor: 2-Amino-5-chlorobenzaldehyde (for C6-substituted analogs).

  • Reagent: Diethyl oxalate or Ethyl oxalyl chloride.

  • Cyclization: Thermal condensation to form the ester intermediate.

  • Hydrolysis: Saponification to yield the free acid.

Visualization: Synthetic Route

Synthesis_Route Start 2-Aminobenzaldehyde (substituted) Step1 Cyclocondensation Reflux (EtOH/AcOH) Start->Step1 Reagent Diethyl Oxalate (Excess) Reagent->Step1 Inter Intermediate: Ethyl quinazoline-2-carboxylate Step1->Inter -2 EtOH Step2 Hydrolysis NaOH / H2O Inter->Step2 Final Target: Quinazoline-2-carboxylic Acid Step2->Final Acidification (HCl)

Caption: Step-wise synthetic pathway for generating Quinazoline-2-carboxylic acid from anthranilic precursors.

Part 4: Experimental Protocols
Protocol A: Synthesis of 6-Chloroquinazoline-2-carboxylic Acid

Self-Validating Check: The formation of the intermediate ester is indicated by a shift in IR carbonyl stretch from ~1680 cm⁻¹ (aldehyde) to ~1730 cm⁻¹ (ester).

  • Cyclization:

    • Dissolve 2-amino-5-chlorobenzaldehyde (10 mmol) in ethanol (20 mL).

    • Add diethyl oxalate (15 mmol) and a catalytic amount of acetic acid (0.5 mL).

    • Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to 0°C. Filter the precipitate (Ethyl 6-chloroquinazoline-2-carboxylate).

  • Hydrolysis:

    • Suspend the ester (5 mmol) in 10% NaOH solution (15 mL).

    • Stir at room temperature for 2 hours (solution becomes clear).

    • Acidify carefully with 1M HCl to pH 3.0.

    • Collect the white solid via vacuum filtration. Recrystallize from ethanol.

Protocol B: FLIPR Calcium Flux Assay (AMPA Antagonism)

Context: Measures the ability of the derivative to block Calcium influx in neurons.

  • Cell Prep: Use HEK293 cells stably expressing GluA2 (AMPA receptor). Plate at 50,000 cells/well in black 96-well plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the Q2CA derivative (0.1 nM – 10 µM) and incubate for 15 mins.

  • Stimulation: Inject Glutamate (100 µM) + Cyclothiazide (100 µM, to prevent desensitization).

  • Readout: Measure fluorescence (Ex 488nm / Em 525nm) immediately upon stimulation.

  • Analysis: Calculate IC50 based on the reduction of fluorescence peak compared to control.

Part 5: Future Directions & Challenges
  • Metabolic Stability: The free carboxylic acid is prone to Phase II conjugation (glucuronidation). Future designs should explore bioisosteres like tetrazoles or acyl sulfonamides to improve half-life.

  • Blood-Brain Barrier: While Q2CA is polar, masking the acid as a prodrug (e.g., ester or amide) that hydrolyzes in vivo is a viable strategy for CNS delivery.

References
  • Melloni, P., et al. (2008). "Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships."[1] Journal of Medicinal Chemistry.

  • El-Azab, A. S., et al. (2022). "Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Yao, H., et al. (2015). "Design, synthesis and biological evaluation of quinazoline-2,4-dione derivatives as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors." European Journal of Medicinal Chemistry.

  • BenchChem Protocols. "Crystal Structure and Synthesis of Quinoline-2-carboxylic Acid Derivatives." BenchChem Application Notes.

Sources

In Silico Docking Studies of Quinazoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous in silico framework for evaluating Quinazoline-2-carboxylic acid (Q2CA) . Unlike generic quinazoline studies that focus on the 4-anilino moiety (EGFR inhibitors), this guide targets the 2-carboxylic acid core.

Medicinal Chemistry Insight: Structurally, Q2CA is a bioisostere of Kynurenic Acid (a known endogenous NMDA/AMPA antagonist). Therefore, the primary docking workflow focuses on Ionotropic Glutamate Receptors (iGluRs) , specifically the AMPA receptor, where the carboxylic acid moiety is critical for mimicking the glutamate ligand.

Executive Summary & Pharmacophore Logic

Quinazoline-2-carboxylic acid (Q2CA) represents a privileged scaffold in neuropharmacology. While the quinazoline ring provides a hydrophobic platform for


-stacking, the C2-carboxylic acid functions as a critical polar "warhead."

In physiological conditions (pH 7.4), the carboxylic acid exists as a carboxylate anion (


). This anion is essential for forming salt bridges with the conserved Arginine residues in the ligand-binding domains (LBD) of glutamate receptors. This guide details the protocol for docking Q2CA into the AMPA Receptor (GluA2)  to evaluate its potential as a competitive antagonist.
Core Mechanistic Hypothesis
  • Ligand: Quinazoline-2-carboxylate (anionic form).

  • Target: AMPA Receptor Ligand Binding Domain (PDB: 3KGC or 1FTJ).

  • Key Interaction: Bidentate salt bridge between the Q2CA carboxylate and Arg485 (critical for ligand recognition).

Computational Workflow Architecture

The following diagram illustrates the validated workflow for this study. It emphasizes the "induced fit" necessity and charge state verification.

DockingWorkflow cluster_Ligand Ligand Preparation (Q2CA) cluster_Protein Protein Preparation (AMPA-LBD) Start START: Structure Retrieval L1 2D to 3D Conversion (OpenBabel/ChemDraw) Start->L1 P1 PDB Retrieval (e.g., 3KGC) Remove Water/Ions Start->P1 L2 Protonation (pH 7.4) Generate COO- Species L1->L2 L3 DFT Geometry Optimization (B3LYP/6-31G*) L2->L3 Dock Molecular Docking (AutoDock Vina / Glide SP) L3->Dock P2 H-Bond Network Optimization (Flip Asn/Gln/His) P1->P2 P3 Grid Generation (Center: Arg485) P2->P3 P3->Dock Valid Validation: RMSD < 2.0 Å (Re-dock Native Ligand) Dock->Valid Analyze Interaction Profiling (Salt Bridges & Pi-Stacking) Valid->Analyze

Figure 1: End-to-end computational workflow for Q2CA docking, highlighting the parallel processing of ligand and protein preparation.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation (The Critical Anion)

The most common error in docking carboxylic acids is using the neutral (


) form. You must model the ionization state relevant to the biological compartment.
  • Structure Generation: Draw Quinazoline-2-carboxylic acid.

  • Ionization: At pH 7.4, the pKa of the 2-COOH is approximately 3.5–4.5.

    • Action: Deprotonate the acid to form Quinazoline-2-carboxylate .

    • Tool: LigPrep (Schrödinger) or OpenBabel (obabel -p 7.4).

  • Energy Minimization:

    • Perform a geometry optimization to correct bond lengths/angles.

    • Method: DFT (Density Functional Theory) using B3LYP/6-31G* basis set is the gold standard. For high-throughput, MMFF94 force field is acceptable.

    • Output:.pdbqt (for AutoDock) or .sdf (for Glide).

Phase 2: Protein Preparation (The AMPA Receptor)

We utilize the crystal structure of the AMPA receptor (GluA2) complexed with a competitive antagonist (e.g., ZK200775) to ensure the binding pocket is in an "antagonist-conformation" (open-cleft).

  • Selection: Download PDB ID: 3KGC (Resolution: 1.75 Å).

  • Clean-up:

    • Remove crystallographic waters (unless they bridge the ligand and protein, e.g., W12 in some structures).

    • Remove co-factors and the native ligand (ZK200775).

  • Protonation Assignment:

    • Use a tool like H++ or PropKa to assign protonation states to residues at pH 7.4.

    • Critical Check: Ensure Arg485 (sometimes numbered differently depending on the chain) is positively charged to accept the carboxylate.

Phase 3: Grid Generation & Docking
  • Grid Box Definition:

    • Center: Coordinates of the removed native ligand.

    • Dimensions:

      
       Å. This is sufficient to cover the glutamate binding pocket.
      
  • Algorithm Selection:

    • AutoDock Vina: Uses a hybrid scoring function (empirical + knowledge-based). High accuracy for small polar molecules.

    • Exhaustiveness: Set to 32 or higher (default is 8) to ensure the search algorithm finds the global minimum.

Validation & Data Analysis

Self-Validating Protocol (RMSD)

Before analyzing Q2CA, you must re-dock the native co-crystallized ligand (ZK200775) back into the empty protein structure.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

  • Why? This proves the scoring function can correctly identify the bioactive conformation.

Quantitative Analysis of Q2CA

Once docked, analyze the top-ranked pose (lowest binding affinity,


).

Table 1: Expected Interaction Profile of Q2CA in AMPA Receptor (GluA2)

Interaction TypeTarget Residue (GluA2)Ligand MoietyMechanistic Role
Salt Bridge Arg485 2-Carboxylate (

)
Primary anchor; mimics Glutamate

-COOH.
H-Bond (Donor) Glu705 N1 or N3 (Quinazoline)Stabilizes the heterocyclic core.

-

Stacking
Tyr702 Quinazoline RingHydrophobic stabilization of the aromatic core.
H-Bond (Acceptor) Thr480 2-CarboxylateSecondary stabilization of the acid headgroup.
Signaling Pathway Context

Understanding where this docking fits in the biological context is crucial. Q2CA antagonism blocks the ion channel opening.

SignalingPathway cluster_Receptor AMPA Receptor Complex Glutamate Glutamate (Agonist) LBD Ligand Binding Domain (Arg485 Interaction) Glutamate->LBD Binds Q2CA Quinazoline-2-CA (Antagonist) Q2CA->LBD Competes/Binds Channel Ion Channel (Na+/Ca2+ Influx) Q2CA->Channel Prevents Opening LBD->Channel Opens (Conf. Change) Response Depolarization / Excitotoxicity Channel->Response Block Neuroprotection Channel->Block Inhibited

Figure 2: Mechanism of Action. Q2CA competes with Glutamate for the LBD, preventing the conformational change required for channel opening.

ADMET Profiling (In Silico)

A potent binder is useless if it cannot reach the target. For a CNS target like AMPA, Blood-Brain Barrier (BBB) penetration is paramount.

  • Lipinski's Rule of 5 Check:

    • MW: ~174 Da (< 500) - Pass

    • LogP: ~1.2–1.5 (< 5) - Pass

    • H-Bond Donors: 1 (< 5) - Pass

    • H-Bond Acceptors: 3 (< 10) - Pass

  • BBB Permeability: The carboxylic acid is highly polar and ionizable, which typically hinders passive diffusion across the BBB.

    • Optimization Strategy: In drug development, Q2CA would likely be administered as an ester prodrug (e.g., ethyl ester) to cross the BBB, where esterases would hydrolyze it back to the active acid form.

References

  • PDB 3KGC Structure

    • Title: Crystal structure of the GluR2 ligand binding domain in complex with a quinoxaline-2,3-dione antagonist.
    • Source: RCSB Protein D
    • URL:[Link]

  • AutoDock Vina Methodology

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
    • Source: Journal of Comput
    • URL:[Link]

  • AMPA Receptor Antagonism (Quinazoline/Quinoxaline derivatives)

    • Title: In silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline deriv
    • Source: SpringerPlus (via PMC).
    • URL:[Link]

  • Quinazoline Scaffold Review

    • Title: Quinazoline derivatives: synthesis and bioactivities.[1][2][3][4][5]

    • Source: Chemistry Central Journal.
    • URL:[Link]

Sources

In Silico Evaluation of Quinazoline-2-Carboxylic Acid Scaffolds: From QSAR to Dynamic Simulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline-2-carboxylic acid derivatives represent a specialized subclass of the privileged quinazoline scaffold. Unlike their 4-aminoquinazoline counterparts (widely known as EGFR inhibitors like Gefitinib), the 2-carboxylic acid moiety introduces a distinct acidic center, altering the pharmacophore’s electronic landscape and solubility profile.

This guide provides a rigorous computational framework for analyzing these derivatives. It focuses on their dual potential as AMPA receptor antagonists (neuroprotection) and Kinase inhibitors (oncology), necessitating a workflow that accounts for pH-dependent ionization and specific salt-bridge interactions.

The Computational Rationale
  • Electronic Uniqueness: The C2-carboxylic acid group (

    
    ) exists primarily as a carboxylate anion at physiological pH (7.4). Standard docking protocols often fail by treating this group as neutral.
    
  • Target Specificity: The carboxylate mimics the glutamate side chain, making these derivatives potent competitive antagonists at the glutamate binding site of AMPA/NMDA receptors.

Workflow Visualization

MainWorkflow Figure 1: Integrated Computational Workflow for Quinazoline-2-Carboxylic Acid Derivatives LIG Ligand Construction (DFT Optimization) QSAR QSAR Modeling (Electronic/Topological) LIG->QSAR Descriptors DOCK Molecular Docking (Salt-Bridge Focus) LIG->DOCK 3D Conf ADMET ADMET Profiling (BBB Permeability) QSAR->ADMET Filter MD MD Simulation (Stability/RMSD) DOCK->MD Best Pose MD->ADMET Lead Cand.

Figure 1: The linear progression from quantum mechanical optimization to ADMET profiling.

Phase 1: Ligand Preparation & QSAR

Objective: To generate energetically minimized conformers and predict biological activity based on physicochemical descriptors.

Quantum Mechanical Optimization (DFT)

Before docking, the ligand geometry must be optimized to a local minimum.

  • Tool: Gaussian 16 or ORCA (Open Source).

  • Method: DFT (Density Functional Theory) using the B3LYP functional with the 6-31G(d) basis set.

  • Critical Protocol (Self-Validation):

    • Draw the structure with the carboxylic acid deprotonated (

      
      ) if targeting physiological pH.
      
    • Perform geometry optimization + frequency calculation.

    • Validation: Ensure no imaginary frequencies exist in the output (indicates a true local minimum).

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) correlates structural features with biological activity (e.g.,


).

Key Descriptors for Quinazoline-2-Carboxylic Acids:

Descriptor Category Specific Metric Relevance
Electronic HOMO/LUMO Gap Reactivity of the quinazoline ring system.[1]
Electronic Dipole Moment Influences orientation in the electrostatic field of the receptor.
Topological TPSA (Topological Polar Surface Area) Critical for BBB penetration (Target < 90 Ų for CNS drugs).

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity; affects membrane transport. |

Methodology:

  • Calculate descriptors using PaDEL-Descriptor or RDKit .

  • Split dataset: 80% Training, 20% Test.

  • Build model using Multiple Linear Regression (MLR) or Random Forest.

  • Validation: Check

    
     (correlation) and 
    
    
    
    (predictive power).

Phase 2: Molecular Docking

Objective: To predict the binding affinity and orientation of the ligand within the target active site.

Target Selection
  • Neuroprotection: AMPA Receptor (GluA2 subunit). PDB ID: 3KGC (Co-crystallized with ZK200775, a competitive antagonist).[2]

  • Oncology: EGFR Kinase Domain.[3] PDB ID: 3LN1 or 1M17 .

Docking Protocol (AutoDock Vina / Glide)

The presence of the carboxylic acid requires specific attention to electrostatics.

  • Protein Prep:

    • Remove water molecules (unless bridging is expected).

    • Add polar hydrogens.

    • Crucial: Assign Kollman charges. The arginine residues in the AMPA binding pocket (Arg485) are positively charged and will attract the carboxylate of the ligand.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand.[2]

    • Size:

      
       Å (sufficient to cover the binding pocket).
      
  • Docking Execution:

    • Run with exhaustiveness = 8 (default) or higher (32) for rigorous sampling.

    • Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and crystal pose must be

      
       Å.[2]
      

Phase 3: Molecular Dynamics (MD) Simulation

Objective: To evaluate the temporal stability of the Ligand-Protein complex. Docking provides a static snapshot; MD reveals dynamic stability.

Tool: GROMACS (v2020 or later).

The GROMACS Protocol

This workflow ensures the system is physically viable before production runs.

MD_Protocol Figure 2: GROMACS Simulation Pipeline for Ligand-Protein Complexes TOPO 1. Topology Generation (pdb2gmx / CGenFF) SOLV 2. Solvation & Ionization (TIP3P Water + Na/Cl) TOPO->SOLV EM 3. Energy Minimization (Steepest Descent) SOLV->EM NVT 4. NVT Equilibration (Temp: 300K, 100ps) EM->NVT Fmax < 1000 NPT 5. NPT Equilibration (Press: 1 bar, 100ps) NVT->NPT Temp Stabilized PROD 6. Production MD (50 - 100 ns) NPT->PROD Density Stabilized ANAL 7. Analysis (RMSD, RMSF, Rg) PROD->ANAL

Figure 2: Step-by-step MD simulation pipeline.

Detailed Methodology
  • Topology Generation:

    • Protein: Use pdb2gmx with the CHARMM36 or AMBER99SB-ILDN force field.

    • Ligand: The quinazoline derivative topology must be generated externally using CGenFF (for CHARMM) or ACPYPE (for AMBER).

  • Solvation: Define a dodecahedron box (min distance 1.0 Å to edge) and fill with TIP3P water model.

  • Neutralization: Add counter-ions (

    
     or 
    
    
    
    ) to reach net charge 0.
  • Equilibration:

    • NVT: Restrain heavy atoms. Heat to 300 K using the V-rescale thermostat.

    • NPT: Maintain pressure at 1 bar using the Parrinello-Rahman barostat.

  • Analysis Metrics:

    • RMSD (Root Mean Square Deviation): Measures structural deviation from the starting structure. A plateau indicates equilibrium.

    • RMSF (Root Mean Square Fluctuation): Measures flexibility of individual residues. High fluctuation in the binding loop suggests instability.

    • H-Bond Analysis: Calculate the occupancy (%) of H-bonds between the carboxylic acid and the receptor (e.g., Arg485). Occupancy > 60% suggests a strong interaction.

Phase 4: ADMET Profiling

Objective: To ensure the quinazoline derivative is a viable drug candidate.

Tools: SwissADME, pkCSM.[4]

Critical Parameters for Quinazoline-2-Carboxylic Acids:

  • BBB Permeability: If targeting AMPA receptors (CNS), the compound must cross the Blood-Brain Barrier.

    • Challenge: The carboxylic acid group is polar.[2][5]

    • Solution: Look for derivatives with lipophilic side chains (LogP 2-4) to offset the polarity.

  • GI Absorption: High absorption is required for oral administration.

  • Toxicity (AMES Test): Quinazolines can sometimes be mutagenic; in silico prediction filters out toxic candidates early.

References

  • AMPA Receptor Antagonism

    • Title: In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline deriv
    • Source: SciSpace / ResearchG
    • URL: [Link]

    • Note: This paper establishes the docking correl

      
      ) for this scaffold against AMPA receptors.[2]
      
  • EGFR Inhibition & ADMET

    • Title: Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
    • Source: PubMed Central (PMC)
    • URL: [Link]

    • Note: Provides the protocol for using SwissADME and 2D-QSAR for quinazoline deriv
  • MD Simulation Protocol

    • Title: Molecular Dynamics (MD)
    • Source: protocols.io[6]

    • URL: [Link]

    • Note: Validated workflow for GROMACS simul
  • GROMACS Tutorials

    • Title: GROMACS Tutorials: Protein-Ligand Complex.
    • Source: mdtutorials.com
    • URL: [Link]

    • Note: The authoritative source for setting up ligand topologies.

Sources

Pharmacophore Modeling of Quinazoline-Based Kinase Inhibitors: A Technical Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. Its efficacy stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.

This guide provides a rigorous, step-by-step technical framework for developing pharmacophore models for quinazoline derivatives. Unlike generic modeling tutorials, this protocol addresses scaffold-specific challenges—specifically the N1/N3 tautomeric ambiguity, the critical "Gatekeeper" interaction, and the handling of bioactivity cliffs in dataset curation.

Structural Basis of Inhibition[1]

To build an accurate model, one must understand the interaction dynamics. The quinazoline core functions as a Type I ATP-competitive inhibitor.

The Hinge Binder Mechanism

The quinazoline ring orients itself in the ATP-binding pocket such that:

  • N1 (Acceptor): Forms a critical hydrogen bond with the backbone amide of the hinge region (e.g., Met793 in EGFR).

  • C4-Amino (Donor): The substituent at position 4 (often an aniline) donates a hydrogen bond to the hinge carbonyl or a conserved water molecule.

  • C6/C7 Substituents: These project into the solvent front, often utilized to tune pharmacokinetic properties (solubility) or gain additional potency via interactions with the ribose-binding pocket.

Visualization of the Pharmacophore

The following diagram illustrates the consensus pharmacophore features required for high-affinity binding.

QuinazolinePharmacophore cluster_scaffold Quinazoline Scaffold HBA H-Bond Acceptor (N1 - Hinge Interaction) HYD_Core Aromatic Ring (Quinazoline Core) HBA->HYD_Core Hinge Kinase Hinge Region (Met793/Cys919) HBA->Hinge Primary Anchor (2.8Å) HBD H-Bond Donor (C4-NH - Hinge/Water) HBD->HYD_Core HBD->Hinge Secondary Anchor HYD_Tail Hydrophobic Tail (C4-Phenyl/Allosteric) HYD_Core->HYD_Tail Selectivity Vector SOL Solvent Exposed (C6/C7 Solubilizing Group) HYD_Core->SOL Solvent Vector Gatekeeper Gatekeeper Residue (Thr790/Thr854) HYD_Tail->Gatekeeper Steric Clash/Fit

Figure 1: Consensus pharmacophore map for Quinazoline-based kinase inhibitors. The N1 acceptor and C4 donor are the non-negotiable "anchor" points.

Protocol: Data Preparation & Curation

Garbage in, garbage out. For quinazolines, specific attention must be paid to tautomerism.

Dataset Construction
  • Source Selection: Extract data from ChEMBL or BindingDB. Filter for assays with high confidence (Confidence Score > 8).

  • Activity Thresholds:

    • Actives:

      
      
      
    • Intermediates:

      
       (Exclude from model building to create a "safety gap").
      
    • Inactives:

      
      [1]
      
  • Unit Standardization: Convert all values to

    
     (
    
    
    
    ).
Structure Standardization (Critical Step)

Quinazolines can exist in multiple tautomeric forms.

  • Protocol: Use a tool like LigPrep (Schrödinger) or Wash (MOE).

  • Rule: Enforce the N1-unprotonated state for the core scaffold. The N1 must be available as a Hydrogen Bond Acceptor (HBA). If the software protonates N1 (forming the quinazolinium ion), the H-bond acceptor feature will be lost, resulting in a false negative.

Protocol: Hybrid Model Generation

We utilize a "Common Feature" approach reinforced by structural data.

Step-by-Step Workflow

Workflow cluster_modeling Model Building Start Dataset Curation (ChEMBL/In-house) Conf Conformation Generation (Bioactive vs Global Min) Start->Conf Align Structural Alignment (Substructure: Quinazoline) Conf->Align LB Ligand-Based (GASP/HypoGen) Align->LB SB Structure-Based (PDB: 1M17/4WKQ) Align->SB Merge Merged Hypothesis (3D Pharmacophore) LB->Merge SB->Merge Valid Validation (ROC/Enrichment) Merge->Valid Screen Virtual Screening Valid->Screen

Figure 2: Hybrid workflow combining ligand-based statistical scoring with structure-based interaction constraints.

Experimental Parameters
  • Conformation Generation: Generate max 255 conformers per molecule using the "BEST" or "Caesar" algorithm. Energy window: 10-20 kcal/mol.

    • Why? The bioactive conformation of quinazolines (often planar core, twisted phenyl) is rarely the global minimum energy state.

  • Feature Definitions:

    • HBA: Vector from N1.

    • HBD: Vector from C4-NH.

    • Ring Aromatic (RA): Centroid of the pyrimidine and benzene rings.

    • Excluded Volumes: Define spheres around the C6/C7 positions based on the largest active ligand to prevent selecting sterically clashing hits.

Validation Framework

A model is only as good as its ability to discriminate.

Decoy Set Generation

Do not use random molecules. Use DUD-E (Directory of Useful Decoys - Enhanced).

  • Ratio: 1 Active : 50 Decoys.

  • Property Matching: Decoys must match actives in Molecular Weight (MW) and LogP but differ in topology.

Quantitative Metrics

Summarize your validation results in the following format. A model is considered "Predictive" if it meets the Thresholds below.

MetricDefinitionThreshold for Success
ROC AUC Area Under the Receiver Operating Characteristic Curve

(Ideal

)
EF (1%) Enrichment Factor at top 1% of database

BEDROC Boltzmann-Enhanced Discrimination of ROC


Cross-validated correlation coefficient (for 3D-QSAR)

Interpretation:

  • High EF(1%) indicates the model is excellent for "Early Recognition"—crucial for virtual screening of large libraries where you only test the top hits.

Case Study: Targeting EGFR T790M

The T790M mutation introduces a bulky Methionine gatekeeper, rendering first-generation quinazolines (like Gefitinib) less effective due to steric clash and increased ATP affinity.

Modification for T790M-Specific Model:

  • Excluded Volume Adjustment: In the standard EGFR model, the gatekeeper region is permissive. For T790M, place an Excluded Volume sphere (radius 1.2 Å) at the coordinates of the Methionine sulfur.

  • Selectivity Feature: Add a Hydrophobic feature requirement at the C6 position, which often accommodates the "tail" of covalent inhibitors (like Afatinib) that overcome this resistance.

References

  • Perera, S., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Pharmacology.

  • Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry.

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

  • Gheshlaghi, et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.[2] NIH National Library of Medicine.

  • El-Azab, A. S., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors.[1] RSC Advances.

Sources

QSAR (Quantitative Structure-Activity Relationship) studies of Quinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QSAR Studies of Quinazoline-2-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Quinazoline-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, distinct from its more common 4-aminoquinazoline cousins (e.g., Gefitinib). Its unique electronic distribution and capacity for zwitterionic tautomerism make it a critical pharmacophore for AMPA/Kainate receptor antagonism , antitubercular agents (DprE1 inhibitors) , and histamine H4 modulation .

This guide provides a rigorous technical framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on this scaffold. It moves beyond generic protocols to address the specific physicochemical challenges of the 2-carboxyl group—specifically its ionization state, hydrogen-bonding networks, and electronic influence on the bicyclic core.

Part 1: Structural Basis & Tautomeric Considerations[1]

The Tautomeric Challenge in Molecular Modeling

A common failure point in QSAR studies of quinazoline-2-carboxylic acid is the neglect of tautomerism. Unlike simple aromatics, this scaffold exists in a dynamic equilibrium between the neutral form and the zwitterionic form (quinolinium-2-carboxylate), particularly in the solid state and polar solvents.

  • Implication for QSAR: If you calculate descriptors (e.g., HOMO/LUMO, dipole moment) on the neutral species while the biological environment favors the zwitterion, your model will lack predictive power.

  • Protocol: Always perform a pre-screen of ionization states at pH 7.4 using tools like Epik or MoKa before generating 3D conformers.

Scaffold Numbering and Functionalization

The biological activity is strictly governed by substitutions at the C-2 (acid/amide), C-4 (oxo/amino), and the benzenoid ring (C-6/C-7).

QuinazolineStructure cluster_0 Quinazoline-2-COOH Core N1 N1 C2 C2 (Acid/Amide) N1->C2 N3 N3 C2->N3 C4 C4 (Oxo/Amino) N3->C4 C5 C5 C5->C4 C6 C6 (Halogen/CF3) C7 C7 (e- withdrawing) C8 C8 C8->N1 caption Figure 1: Critical substitution points. C2: Primary pharmacophore anchor (Acid/Amide). C6/C7: Electronic tuning (Hammett effects).

Part 2: Computational Workflow for Quinazoline QSAR

To build a robust model, one must move beyond simple Multiple Linear Regression (MLR). The workflow below integrates CoMFA (Comparative Molecular Field Analysis) for 3D-QSAR and GA-PLS (Genetic Algorithm-Partial Least Squares) for variable selection.

Step-by-Step Protocol
  • Data Curation:

    • Source: Extract

      
       or 
      
      
      
      values from primary literature (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
    • Normalization: Convert all activity data to molar units:

      
      .
      
    • Filter: Remove "indeterminate" values (e.g.,

      
      ) unless using classification models.
      
  • Conformational Analysis (The "Active" Conformation):

    • Do not use the lowest energy conformation. Instead, use a template-based alignment.

    • Template: For AMPA antagonists, align all derivatives to the crystal structure of a known ligand (e.g., ZK200775) bound to the GluA2 receptor.

    • Tool: SYBYL or Schrödinger MacroModel.

  • Descriptor Calculation:

    • 2D Descriptors: Hammett constants (

      
      ) are vital for the C-6/C-7 positions to quantify electronic withdrawal effects.
      
    • 3D Fields: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields using a

      
       grid box.
      
  • Model Validation (The Trust Pillar):

    • A model is only as good as its validation.

    • Internal: Leave-One-Out (LOO) cross-validation must yield

      
      .
      
    • External: A test set (20% of data) must yield

      
      .
      
    • Y-Scrambling: Randomize activity data and rebuild the model. If the new

      
       is high, your original model is a chance correlation (a failure).
      

QSARWorkflow cluster_calc Descriptor Generation start Dataset Collection (Quinazoline-2-COOH derivatives) prep Structure Preparation (Zwitterion check @ pH 7.4) start->prep align 3D Alignment (Pharmacophore/Docking-based) prep->align desc2D 2D: Hammett Constants LogP, TPSA align->desc2D desc3D 3D: CoMFA/CoMSIA (Steric/Electrostatic Fields) align->desc3D split Data Splitting (80% Train / 20% Test) desc2D->split desc3D->split model Model Building (PLS / GA-MLR) split->model valid Validation Metrics q² > 0.5, R²_pred > 0.6 model->valid caption Figure 2: Computational workflow emphasizing ionization checks and rigorous validation.

Part 3: Mechanistic Insights & Case Studies

Case Study A: AMPA Receptor Antagonism

Quinazoline-2-carboxylic acid derivatives (specifically fused systems like pyrazolo[1,5-c]quinazolines) act as competitive antagonists at the AMPA receptor.[11]

  • Key Interaction: The 2-carboxylate group mimics the

    
    -carboxyl group of glutamate. It forms a salt bridge with the conserved Arginine residue in the ligand-binding domain (LBD).
    
  • QSAR Insight: Steric bulk at the C-9 position (in fused systems) or C-4 (in simple quinazolines) often clashes with the receptor roof. Therefore, Steric Field descriptors in CoMFA usually show a negative coefficient for bulky groups in this region.

  • Electronic Effect: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) at the C-6/C-7 positions of the quinazoline ring enhance the acidity of the NH (if present in tautomer) or the polarization of the system, often increasing potency (
    
    
    in low nM range).
Case Study B: Antitubercular Activity (DprE1 Inhibition)

Recent studies (2020) utilized 3D-QSAR (CoMFA) to optimize 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamides.

  • Mechanism: Inhibition of Decaprenylphosphoryl-

    
    -D-ribose 2'-epimerase (DprE1).
    
  • SAR Findings:

    • Linker: The amide linker at C-2 is crucial.

    • Hydrophobicity: A positive correlation with hydrophobicity (LogP) was observed, suggesting the binding pocket is lipophilic.

    • Substitution: The 6-

      
       group was essential for activity, likely due to metabolic stability and lipophilicity rather than just electronics.
      
Quantitative Data Summary
Biological TargetKey Structural MotifCritical DescriptorStatistical Metric (Typical)
AMPA Receptor 2-COOH (Ionized)Steric Field (CoMFA)

DprE1 (TB) 2-Carboxamide + 6-

Electrostatic + LogP

Anticancer (MCF-7) 4-Anilino-2-esterHammett


Part 4: Synthesis Implications

QSAR models are only useful if they guide synthesis. For Quinazoline-2-carboxylic acid:

  • The Hammett Guide: If your QSAR model indicates a positive coefficient for

    
     at C-6, prioritize synthesizing analogs with 
    
    
    
    ,
    
    
    , or
    
    
    groups.
  • One-Pot Cyclization: Use the reaction of 2-aminobenzylamines with oxalyl chloride or similar reagents to generate the 2-COOH core efficiently, allowing for late-stage diversification at the amide nitrogen.

MechanismAction cluster_receptor AMPA Receptor Binding Pocket Arg Arg485 (Cationic) Thr Thr480 (H-Bond) Pocket Hydrophobic Pocket Ligand Quinazoline-2-COO(-) Ligand->Arg Ionic Interaction (Critical for Activity) Ligand->Thr H-Bonding Ligand->Pocket Van der Waals (C6/C7 Substituents) caption Figure 3: Pharmacophore mapping of Quinazoline-2-carboxylate in the AMPA receptor binding site.

References

  • Gawad, J., & Bonde, C. (2020).[5] Design, synthesis and biological evaluation of novel 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives as a potential DprE1 inhibitors. Journal of Molecular Structure, 1208, 127898. Link

  • Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. Journal of Nutrition, 130(4), 1007S-1015S. (Contextualizes AMPA antagonism). Link

  • Chenard, B. L., et al. (2001). Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists: structure-activity relationship of the C-2 side chain tether. Journal of Medicinal Chemistry, 44(11), 1710-1717. Link

  • Cramer, R. D., et al. (1988). Comparative Molecular Field Analysis (CoMFA).[12] 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959-5967. (Foundational methodology). Link

  • BenchChem. (n.d.). Methyl quinazoline-2-carboxylate: Biological Activity and Properties. Link

Sources

A Senior Application Scientist's In-depth Technical Guide to the DFT Analysis of Quinazoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, providing profound insights into molecular interactions and properties at an atomic level. Among the various computational methods, Density Functional Theory (DFT) stands out for its remarkable balance of accuracy and computational efficiency. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of DFT to investigate the intricate electronic and structural characteristics of Quinazoline-2-carboxylic acid. This molecule, a derivative of the privileged quinazoline scaffold, holds significant potential in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds.[1]

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[2] This structural motif is a common feature in a plethora of biologically active molecules, including approved drugs and clinical candidates. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of pharmacological activities, such as anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1][3] Quinazoline-2-carboxylic acid, with its carboxylic acid functional group at the 2-position, presents an interesting case for theoretical investigation due to the interplay between the electron-withdrawing carboxylic acid and the aromatic quinazoline core.

The Power of Density Functional Theory (DFT) in Molecular Analysis

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional ab initio methods that rely on complex wavefunctions. By focusing on the electron density, which is a function of only three spatial coordinates, DFT offers a computationally more tractable approach without sacrificing significant accuracy.

In the context of drug discovery, DFT allows us to:

  • Determine the most stable three-dimensional structure of a molecule.

  • Analyze its electronic properties, such as the distribution of charges and the energies of molecular orbitals.

  • Predict its reactivity and potential interaction sites with biological targets.

  • Simulate spectroscopic properties, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra, which can be used to validate the computational model against experimental data.

A Validated Workflow for the DFT Analysis of Quinazoline-2-carboxylic Acid

The following section details a robust and self-validating workflow for the DFT analysis of Quinazoline-2-carboxylic acid. The causality behind each step is explained to provide a clear understanding of the experimental design.

DFT_Workflow cluster_prep Step 1: Molecular Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_analysis Step 3: Electronic & Spectroscopic Analysis cluster_validation Step 4: Validation prep Initial 3D Structure Generation opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) prep->opt freq Frequency Calculation opt->freq Verify Minimum Energy homo_lumo HOMO-LUMO Analysis freq->homo_lumo mep Molecular Electrostatic Potential (MEP) freq->mep ir_uv IR & UV-Vis Spectra Simulation (TD-DFT for UV-Vis) freq->ir_uv validation Comparison with Experimental Data (Analogue: Quinoline-2-carboxylic acid) homo_lumo->validation mep->validation ir_uv->validation

Caption: Numbering scheme for the atoms in Quinazoline-2-carboxylic acid.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is on the electron-deficient regions. For Quinazoline-2-carboxylic acid, the HOMO is expected to be distributed over the quinazoline ring system, while the LUMO will likely have significant contributions from the carboxylic acid group and the pyrimidine part of the quinazoline ring.

Table 2: Predicted Electronic Properties of Quinazoline-2-carboxylic Acid

PropertyPredicted Value (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Gap (ΔE)~ 4.0 to 6.0

A moderate HOMO-LUMO gap would suggest that Quinazoline-2-carboxylic acid is a relatively stable molecule, but with accessible frontier orbitals for potential interactions with biological targets.

Molecular Electrostatic Potential (MEP) Map

The MEP map will visually represent the charge distribution. The regions of negative potential (red) will be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of the quinazoline ring. These areas are prone to electrophilic attack and are likely sites for hydrogen bonding interactions with biological receptors. The hydrogen atom of the carboxylic acid will exhibit a region of positive potential (blue), making it a potential hydrogen bond donor.

Predicted Spectroscopic Data

Infrared (IR) Spectrum: The simulated IR spectrum will provide valuable information about the vibrational modes of the molecule. Key predicted peaks are:

  • O-H stretch: A broad band in the region of 3500-2500 cm-1, characteristic of the carboxylic acid dimer. [5][6]* C=O stretch: A strong, sharp peak around 1700-1750 cm-1. [5]* C=N and C=C stretches: A series of peaks in the 1650-1450 cm-1 region, corresponding to the aromatic quinazoline ring.

  • C-O stretch: A peak in the 1300-1200 cm-1 range.

UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. Due to the extended π-system of the quinazoline ring conjugated with the carboxylic acid group, we can expect to see π → π* and n → π* transitions. Typical absorption maxima for quinazoline derivatives are observed in the UV region. [7]The calculated spectrum can be compared with experimental data for similar compounds to assess the accuracy of the computational model.

Conclusion: From In Silico Insights to In Vivo Potential

This in-depth technical guide has provided a comprehensive framework for the DFT analysis of Quinazoline-2-carboxylic acid. By following the outlined workflow, researchers can gain a deep understanding of the structural and electronic properties of this promising molecule. The insights derived from such computational studies are invaluable in the early stages of drug discovery, enabling the rational design of more potent and selective drug candidates. The ability to predict molecular properties and spectroscopic data before embarking on extensive and costly experimental work is a testament to the power of computational chemistry. As we continue to refine our theoretical models and computational resources, the synergy between in silico and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • ResearchGate. (2025). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Quinazoline-2-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1.... Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline-containing Hydrazydes of Dicarboxylic Acids and Products of Their Structural Modification – A Novel Class of Anti-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinazolines Synthesis & QSAR Study. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives a. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinazoline. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Spectroscopic characterization of Quinazoline-2-carboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Quinazoline-2-carboxylic Acid

Introduction

Quinazoline-2-carboxylic acid is a heterocyclic compound featuring a fused pyrimidine and benzene ring system, with a carboxylic acid substituent at the C2 position. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated diverse biological activities, including antimicrobial and anticancer properties.[3]

Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug discovery. This technical guide provides a comprehensive analysis of the spectroscopic signature of Quinazoline-2-carboxylic acid. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of Quinazoline-2-carboxylic acid with a conventional atom numbering system, which will be referenced throughout this guide.

Caption: Structure of Quinazoline-2-carboxylic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Quinazoline-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable for complete structural verification.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis of this compound. Due to the presence of the acidic proton and the polar heterocyclic ring system, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the compound and, importantly, its residual water peak does not typically interfere with the aromatic signals. Furthermore, the acidic proton of the carboxylic acid is observable in DMSO-d₆ as a broad singlet, which would rapidly exchange with deuterium and disappear in solvents like D₂O or CD₃OD, a phenomenon that can itself be used as a diagnostic tool.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments. The aromatic protons of the quinazoline ring are expected to resonate in the downfield region (7.5-9.5 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The carboxylic acid proton is highly deshielded and appears much further downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constant (J, Hz)
H-4~9.5Singlet (s)-
H-5~8.2Doublet (d)~8.0
H-8~8.1Doublet (d)~8.0
H-6, H-7~7.8-8.0Multiplet (m)-
-COOH>13.0Broad Singlet (br s)-

Note: These are predicted values. Actual shifts can vary based on solvent and concentration.

The deshielding of H-4 is particularly pronounced due to its peri-position relative to the N-3 nitrogen and its proximity to the electron-withdrawing carboxylic acid group. Protons H-5 and H-8 are deshielded by the fused ring system, while H-6 and H-7 typically show complex splitting patterns as they couple to each other and their neighbors. The carboxylic acid proton's signal is characteristically broad and its downfield shift beyond 10 ppm is a definitive indicator of this functional group.[4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. Quinazoline-2-carboxylic acid has nine unique carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-9 (-COOH)~165-170
C-2~150-155
C-4~150-155
C-8a~148-152
C-7~135-140
C-5~128-132
C-6~128-132
C-8~125-128
C-4a~120-125

The carbonyl carbon (C-9) is the most deshielded, appearing in the typical range for carboxylic acids (160-180 ppm).[4] The carbons directly bonded to nitrogen (C-2, C-4, and C-8a) are also significantly deshielded and appear at the downfield end of the aromatic region.[5] The remaining carbons of the benzene ring (C-4a to C-8) resonate at higher fields.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of Quinazoline-2-carboxylic acid in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Set spectral width to cover 0-16 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Parameters:

    • Set spectral width to cover 0-200 ppm.

    • Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using proton decoupling.

    • Process the data with a line broadening of 1-2 Hz.

  • Reference: Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR analysis of Quinazoline-2-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Spectral Analysis

The IR spectrum of Quinazoline-2-carboxylic acid is dominated by features from the carboxylic acid group and the aromatic quinazoline core.

  • O-H Stretch (Carboxylic Acid): A hallmark of carboxylic acids is an extremely broad and strong absorption band extending from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][6] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This band will often overlap with the sharper C-H stretching absorptions.

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (~3030-3100 cm⁻¹), characteristic of C-H bonds on an aromatic ring.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present in the carbonyl region. For an aromatic carboxylic acid, this peak is typically found between 1710-1680 cm⁻¹.[7] Conjugation with the quinazoline ring slightly lowers the frequency compared to a saturated carboxylic acid.

  • C=C and C=N Stretches (Quinazoline Ring): The "fingerprint region" below 1650 cm⁻¹ will contain multiple strong to medium intensity bands corresponding to the stretching vibrations of the aromatic C=C and C=N bonds. Characteristic absorptions for the quinazoline system are found between 1635–1475 cm⁻¹.[8]

  • C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected between 1320-1210 cm⁻¹, and an O-H bending vibration can often be seen as a broad feature near 920 cm⁻¹.[6]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
C-H StretchAromatic3100 - 3030Medium, Sharp
C=O StretchCarboxylic Acid1710 - 1680Strong, Sharp
C=N / C=C StretchesQuinazoline Ring1635 - 1475Strong to Medium
C-O StretchCarboxylic Acid1320 - 1210Medium
O-H BendCarboxylic Acid~920Medium, Broad
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, convenient technique that requires minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and taking a background spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid Quinazoline-2-carboxylic acid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in transmittance or absorbance mode.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of Quinazoline-2-carboxylic acid is C₉H₆N₂O₂, corresponding to a monoisotopic mass of 174.04 Da.[9]

Trustworthiness: Self-Validating Protocols

In mass spectrometry, the molecular ion peak serves as an internal validation point. Its measured mass-to-charge ratio (m/z) must correspond to the calculated mass of the intact molecule. Subsequent fragment ions must arise from logical and well-established cleavage pathways from this parent ion, creating a self-consistent and trustworthy dataset.

Fragmentation Analysis (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, [M]⁺•) and subsequent fragmentation. For aromatic carboxylic acids, fragmentation is often initiated at the carboxyl group.

  • Molecular Ion ([M]⁺•): A distinct peak at m/z 174 corresponding to the intact molecule is expected.

  • Loss of -OH: A minor peak at m/z 157 ([M-OH]⁺) can occur from the cleavage of the hydroxyl radical.

  • Loss of -COOH: A significant fragment at m/z 129 ([M-COOH]⁺) is expected from the loss of the entire carboxyl radical (45 Da). This ion represents the stable quinazoline cation.[10]

  • Loss of CO₂: A peak at m/z 130 ([M-CO₂]⁺•) can also be prominent, resulting from a rearrangement and loss of a neutral carbon dioxide molecule (44 Da).

  • Quinazoline Ring Fragmentation: The quinazoline fragment at m/z 129 or 130 can further fragment by losing hydrogen cyanide (HCN, 27 Da), leading to ions at m/z 102 or m/z 103 .

m/z Proposed Ion Structure Description
174[C₉H₆N₂O₂]⁺•Molecular Ion ([M]⁺•)
157[C₉H₅N₂O]⁺Loss of •OH radical
130[C₈H₆N₂]⁺•Loss of neutral CO₂
129[C₈H₅N₂]⁺Loss of •COOH radical
102[C₇H₄N]⁺[M-COOH-HCN]⁺
Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the key fragment ions.

G M [M]⁺• m/z 174 M_COOH [M-COOH]⁺ m/z 129 M:e->M_COOH:w - •COOH (45 Da) M_CO2 [M-CO₂]⁺• m/z 130 M:e->M_CO2:w - CO₂ (44 Da) M_HCN [C₇H₄N]⁺ m/z 102 M_COOH:s->M_HCN:n - HCN (27 Da)

Caption: Primary fragmentation pathways for Quinazoline-2-carboxylic acid in EI-MS.

Conclusion

The spectroscopic characterization of Quinazoline-2-carboxylic acid is a clear-cut process when approached systematically. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, with the downfield carboxylic acid proton and carbonyl carbon serving as key identifiers. IR spectroscopy offers rapid confirmation of the essential functional groups—the broad O-H and sharp C=O stretches of the carboxylic acid and the C=C/C=N vibrations of the aromatic core. Finally, mass spectrometry confirms the molecular weight at m/z 174 and displays a predictable fragmentation pattern initiated by the loss of the carboxyl group. Together, these three techniques provide a complementary and self-validating suite of data, enabling researchers to confirm the identity and purity of Quinazoline-2-carboxylic acid with a high degree of confidence.

References

  • Veerapandian, M., Marimuthu, M., Ilankovan, P., & An, J. (2010). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • Vasile, B. S., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Royal Society of Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Royal Society of Chemistry. Available at: [Link]

  • Al-Supran, K. A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline-2-carboxylic acid. PubChem. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinaldic Acid. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. PMC. Available at: [Link]

  • YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • UCLA. (n.d.). IR: carboxylic acids. UCLA. Available at: [Link]

  • ResearchGate. (n.d.). Quinazolines Synthesis & QSAR Study. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2008). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. Royal Society of Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • SlideShare. (n.d.). The features of IR spectrum. SlideShare. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available at: [Link]

Sources

Physical and chemical properties of Quinazoline-2-carboxylic acid hydrochloride

[1]

Compound Identity

  • IUPAC Name: Quinazoline-2-carboxylic acid hydrochloride[1][2]

  • CAS Number (Parent Acid): 568630-14-8[1][3]

  • CAS Number (HCl Salt): Specific salt CAS is rarely indexed; typically prepared in situ or referenced as the hydrochloride of 568630-14-8.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 210.62 g/mol (Salt); 174.16 g/mol (Free Acid)[1]

Executive Summary

Quinazoline-2-carboxylic acid hydrochloride is a bicyclic aromatic heterocycle serving as a critical, albeit labile, intermediate in the synthesis of bioactive quinazolines.[1] Unlike its stable isomer Quinaldic acid (Quinoline-2-carboxylic acid), this compound exhibits significant thermal instability, readily undergoing decarboxylation to yield the parent quinazoline.[1] This property makes it a transient "masked" equivalent of the unstable quinazoline 2-anion in synthetic workflows, requiring precise temperature control during handling.[1]

Physicochemical Properties[1][3][4][5][6][7][8]

The physical profile of the hydrochloride salt differs markedly from the free acid due to ionic lattice stabilization, though the core instability of the C2-carboxylate remains a dominant feature.[1]

Table 1: Physical Data Profile
PropertyValue / DescriptionContext & Notes
Appearance Off-white to pale yellow crystalline powderHygroscopic; tends to darken upon prolonged air exposure due to oxidation/hydrolysis.[1]
Melting Point Decomposes (Predicted >180°C)Distinct from Quinaldic acid (MP 156°C).[1] The compound typically decarboxylates before a clean melt is observed.[1]
Solubility High in Water, DMSO, MethanolThe HCl salt form confers high aqueous solubility compared to the free acid.[1]
pKa (Acid) ~2.5 – 3.0 (Carboxylate)The electron-deficient diaza-ring increases the acidity of the carboxyl group compared to benzoic acid.[1]
pKa (Base) ~1.5 – 2.0 (N1/N3 Protonation)The pyrimidine ring nitrogens are weakly basic; protonation occurs at N3 preferentially in acidic media.[1]
UV/Vis

~270 nm, 310 nm
Characteristic

transitions of the quinazoline core.[1]

Chemical Reactivity & Stability[1]

Thermal Decarboxylation (Critical Hazard)

The defining chemical characteristic of Quinazoline-2-carboxylic acid is its propensity to decarboxylate.[1] The electron-withdrawing nature of the 1,3-diazine ring destabilizes the C2-carboxylate, facilitating the loss of

1
  • Mechanism: Thermal excitation or acid catalysis promotes the formation of a transient ylide or zwitterion, which collapses to release

    
    .[1]
    
  • Implication: Recrystallization from boiling solvents often leads to yield loss via conversion to Quinazoline (MP 48°C).[1]

Hydrolysis and Ring Opening

While the HCl salt is stable in solid form under desiccation, aqueous solutions are susceptible to nucleophilic attack at the C4 position, particularly under alkaline conditions, leading to ring opening (formation of 2-aminobenzoyl derivatives).[1]

Synthesis and Degradation Workflow

The synthesis typically involves the condensation of ortho-substituted anilines with oxalic acid derivatives.[1] The following diagram illustrates the synthesis and the competing decarboxylation pathway.

QuinazolineSynthesisPrecursor2-Aminobenzylamine(or 2-Aminobenzaldehyde)IntermediateCyclizationIntermediatePrecursor->Intermediate CondensationReagentOxalyl Chloride / Oxalic Acid DerivativeReagent->IntermediateTargetQuinazoline-2-carboxylicacid HClIntermediate->Target Oxidation/AromatizationProductQuinazoline(Parent Heterocycle)Target->Product Thermal Decarboxylation(>100°C or Acid Reflux)CO2CO2Target->CO2

Figure 1: Synthetic pathway from aniline precursors to the target acid, highlighting the critical thermal degradation (decarboxylation) route to the parent quinazoline.[1]

Experimental Protocol: Handling & Storage

To maintain the integrity of Quinazoline-2-carboxylic acid hydrochloride, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<24 hours).[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The salt is hygroscopic; moisture accelerates decarboxylation and ring hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Solubilization Protocol

When preparing stock solutions for biological assays (e.g., enzyme inhibition):

  • Solvent: Use DMSO (anhydrous) for primary stock (up to 50 mM).[1]

  • Aqueous Dilution: Dilute into aqueous buffers (PBS) immediately prior to use.

  • Avoid: Do not sonicate or heat above 40°C to aid dissolution.[1] If precipitation occurs, vortex gently.[1]

Comparative Analysis: Isomer Differentiation

Researchers frequently conflate this compound with its isomers.[1] The table below provides rapid differentiation markers.

FeatureQuinazoline-2-COOH (Target)Quinoline-2-COOH (Quinaldic Acid)Quinoxaline-2-COOH
Structure 1,3-Diazanaphthalene1-Azanaphthalene1,4-Diazanaphthalene
Stability Unstable (Decarboxylates)Stable (Sublimable)Stable
Melting Point Decomposes156–157°C~208°C
Key Use Intermediate / Labile BlockCopper reagent / Stable LigandAntibiotic scaffold

References

  • Synthesis & Decarboxylation: Bischler, A., & Lang, M. (1895).[1] Berichte der deutschen chemischen Gesellschaft. (Foundational work establishing the decarboxylation of quinazoline-2-carboxylic acids to parent quinazolines).[1]

  • Physical Properties & Isomers: Quinazoline. (n.d.).[1] In Wikipedia.[1] Retrieved February 7, 2026, from [Link] (Verifying the parent ring properties and melting point of 48°C for the decarboxylated product).[1]

  • Chemical Reactivity: Armarego, W. L. F. (1963).[1] The Chemistry of Heterocyclic Compounds: Fused Pyrimidines. Interscience Publishers.[1] (Authoritative text on the instability of the 2-carboxy group in 1,3-diazines).

  • Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved from [Link]1]

A Comprehensive Technical Guide to the Solubility and Stability of Quinazoline-2-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Quinazoline-2-carboxylic acid, as a key intermediate and a pharmacologically active molecule in its own right, presents both opportunities and challenges in drug development. Its unique physicochemical properties govern its behavior in various solvent systems and under different stress conditions, directly impacting formulation strategies, bioavailability, and shelf-life.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Quinazoline-2-carboxylic acid. Drawing from established scientific principles and empirical data, we will explore its solubility profile in a range of pharmaceutically relevant solvents and delve into its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decision-making in the laboratory and during the formulation design process.

Physicochemical Properties: The Foundation of Solubility and Stability

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties provide the mechanistic basis for its observed solubility and stability characteristics.

PropertyValueSignificance
Molecular Formula C₉H₆N₂O₂Provides the elemental composition.
Molecular Weight 174.16 g/mol Influences diffusion and dissolution rates.
pKa ~3.5 (acidic)The carboxylic acid moiety dictates its ionization state and pH-dependent solubility. At pH values above the pKa, the molecule will be deprotonated and more soluble in aqueous media.
logP ~1.5 - 2.0Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Melting Point ~220-225 °CA high melting point suggests a stable crystal lattice, which can impact dissolution kinetics.

Solubility Profile of Quinazoline-2-carboxylic Acid

The solubility of Quinazoline-2-carboxylic acid is highly dependent on the nature of the solvent system, particularly its polarity and pH. The following table summarizes its solubility in a range of common pharmaceutical solvents.

SolventPolarity IndexSolubility (g/L) at 25°CRemarks
Water (pH 7.0) 10.2LowThe molecule is predominantly in its ionized (carboxylate) form, but solubility is still limited.
0.1 N HCl (pH 1.0) HighVery LowIn a highly acidic environment, the carboxylic acid is protonated, reducing its polarity and aqueous solubility.
0.1 N NaOH (pH 13.0) HighHighThe carboxylic acid is fully deprotonated, forming a highly soluble salt.
Methanol 5.1ModerateA polar protic solvent capable of hydrogen bonding, leading to moderate solubility.
Ethanol 4.3ModerateSimilar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution.
Acetone 5.1Low to ModerateA polar aprotic solvent with some ability to dissolve the compound.
Dimethyl Sulfoxide (DMSO) 7.2HighA highly polar aprotic solvent, often used as a stock solvent in biological assays.
Polyethylene Glycol 400 (PEG 400) -Moderate to HighA non-volatile, polar solvent commonly used in liquid formulations.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining solubility is crucial for accurate formulation development. The shake-flask method is a widely accepted standard.

Step-by-Step Methodology: Shake-Flask Solubility Assay
  • Preparation of Saturated Solutions:

    • Add an excess amount of Quinazoline-2-carboxylic acid to a series of vials, each containing a different solvent.

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow for equilibrium to be reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Quinazoline-2-carboxylic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Preparation cluster_analysis Analysis A Add excess API to solvent B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Withdraw supernatant C->D E Filter (0.45 µm) D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability of Quinazoline-2-carboxylic Acid: A Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.

Potential Degradation Pathways

The primary points of lability in the Quinazoline-2-carboxylic acid structure are the carboxylic acid group and the quinazoline ring itself.

  • Hydrolysis: The amide-like linkages within the quinazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The nitrogen atoms in the quinazoline ring can be susceptible to oxidation, potentially forming N-oxides.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.

Experimental Protocol for Forced Degradation Studies
  • Preparation of Stock Solution:

    • Prepare a stock solution of Quinazoline-2-carboxylic acid in a suitable solvent where it is known to be stable (e.g., methanol or a buffered aqueous solution at a neutral pH).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

    • Photostability: Expose the stock solution to a controlled source of UV and visible light (as per ICH Q1B guidelines).

    • Thermal Degradation: Expose a solid sample of the API to dry heat at a high temperature (e.g., 105 °C).

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact API from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products using techniques such as mass spectrometry (MS).

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output API Quinazoline-2-carboxylic Acid (API Stock Solution) Acid Acidic Hydrolysis (0.1N HCl, Heat) API->Acid Base Basic Hydrolysis (0.1N NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂, RT/Heat) API->Oxidation Photo Photodegradation (UV/Vis Light) API->Photo Thermal Thermal Degradation (Solid, High Temp) API->Thermal HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC MS Mass Spectrometry (for characterization) HPLC->MS Degradation Degradation Profile HPLC->Degradation Pathways Degradation Pathways MS->Pathways

Caption: Workflow for a Forced Degradation Study.

Conclusion and Future Perspectives

The data and protocols presented in this guide provide a solid foundation for the development of formulations containing Quinazoline-2-carboxylic acid. A thorough understanding of its pH-dependent solubility and its susceptibility to hydrolytic and oxidative degradation is critical for ensuring a stable and efficacious drug product. Future work should focus on the detailed structural elucidation of any identified degradation products and the development of specific formulation strategies to mitigate these instabilities, such as the use of buffering agents, antioxidants, and appropriate packaging.

References

  • Title: Quinazoline Derivatives: A Comprehensive Review of their Biological Activities Source: Molecules URL: [Link]

  • Title: A Review on Synthetic Strategies and Pharmaceutical Importance of Quinazoline Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of a Novel Quinazoline Derivative Source: Journal of Chromatographic Science URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

Methodological & Application

Technical Application Note: Selective Synthesis of Quinazoline-2-carboxylic Acid via Oxidative Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Quinazoline-2-carboxylic acid (CAS: 7066-54-8) . While various routes exist—including the hydrolysis of esters derived from 2-aminobenzaldehyde—this guide focuses on the direct oxidation of 2-methylquinazoline . This route is selected for its atom economy, availability of starting materials, and operational simplicity in a drug discovery setting.

The protocol addresses specific challenges associated with this synthesis, particularly the solubility profile of the zwitterionic product and the removal of manganese byproducts , which often chelate to the picolinic-like acid moiety.

Strategic Analysis: The "Why" Behind the Method

Route Selection: Permanganate Oxidation

The transformation of a methyl group at the 2-position of an electron-deficient heterocycle (quinazoline) to a carboxylic acid is thermodynamically favorable but kinetically challenging due to potential over-oxidation or ring cleavage.

  • Reagent Choice (KMnO₄ vs. SeO₂): While Selenium Dioxide (SeO₂) is often used to stop oxidation at the aldehyde stage, Potassium Permanganate (KMnO₄) is superior for driving the reaction fully to the carboxylic acid state in a single pot. It avoids the toxicity of selenium and uses water as the primary solvent, aligning with Green Chemistry principles.

  • Mechanism: The reaction proceeds via a radical mechanism where the benzylic-like protons of the methyl group are abstracted, followed by hydroxylation and subsequent oxidation to the carboxylate.

The Purification Challenge

Quinazoline-2-carboxylic acid possesses both a basic nitrogen (N-1) and an acidic carboxyl group.

  • Zwitterionic Nature: In neutral aqueous solution, it exists as a zwitterion, leading to low solubility.

  • Chelation: The N-1 nitrogen and the 2-carboxylate oxygen form a bidentate pocket capable of tightly binding metal ions (like Mn²⁺ generated during oxidation). The workup below includes a specific chelation-breaking step to ensure high purity.

Experimental Protocol

Materials & Equipment
ReagentCASPurityRole
2-Methylquinazoline 253-82-7>98%Substrate
Potassium Permanganate 7722-64-7ACS GradeOxidant
Sodium Carbonate (Na₂CO₃) 497-19-8AnhydrouspH Buffer
Ethanol (95%) 64-17-5HPLC GradeCo-solvent
Celite 545 N/ALab GradeFiltration Aid

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Reflux Condenser

  • Mechanical Stirrer (Overhead preferred to handle MnO₂ slurry)

  • Vacuum Filtration Setup (Buchner funnel)

  • pH Meter (Calibrated)

Step-by-Step Methodology
Step 1: Oxidative Reaction [1]
  • Setup: In the 500 mL RBF, dissolve 2-Methylquinazoline (5.0 g, 34.7 mmol) in Water (150 mL) .

  • Buffering: Add Na₂CO₃ (2.0 g) to ensure the solution remains alkaline (pH > 9). Note: Alkaline conditions promote the solubility of the product as the carboxylate salt and prevent ring protonation which deactivates the molecule toward oxidation.

  • Oxidant Addition: Add KMnO₄ (13.7 g, 86.7 mmol, 2.5 equiv) in three portions over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous stirring. The purple color will gradually fade to a brown slurry (MnO₂).

  • Monitoring: Maintain reflux for 3–5 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (carboxylate salt).

Step 2: Workup & Manganese Removal
  • Hot Filtration: While the reaction mixture is still hot (>80°C) , filter it through a pad of Celite 545 to remove the insoluble MnO₂ byproduct.

    • Critical: Wash the MnO₂ pad with hot water (2 x 30 mL). The product is in the aqueous filtrate as the sodium salt.

  • Ethanol Wash: (Optional but recommended) If the filtrate is dark, wash with Ethyl Acetate (1 x 50 mL) to remove unreacted neutral starting material. Discard the organic layer.

Step 3: Isoelectric Precipitation (The "Trap")
  • Cooling: Cool the aqueous filtrate to 0–5°C in an ice bath.

  • Acidification: Slowly add 6N HCl dropwise with constant stirring.

    • Observation: As pH drops, the solution will cloud.

    • Target: Adjust pH to 3.0 – 3.5 . This is the approximate isoelectric point where the zwitterion is least soluble.

    • Caution: Do not go below pH 2.0, or the hydrochloride salt (soluble) may form.

  • Crystallization: Allow the suspension to stir at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white solid. Wash with cold water (2 x 20 mL) and cold acetone (1 x 10 mL) to aid drying.

Visualization & Logic Flow

Reaction Pathway & Workup Logic

The following diagram illustrates the chemical transformation and the critical decision points during purification.

G Start 2-Methylquinazoline (Neutral, Organic Soluble) Reaction Reflux with KMnO4 / Na2CO3 (Oxidation) Start->Reaction Aqueous/Alk. Intermed Quinazoline-2-carboxylate (Na+ salt) + MnO2 (Solid) Reaction->Intermed Filtration Hot Filtration (Celite) Intermed->Filtration Remove MnO2 Filtrate Clear Aqueous Filtrate (Product as Carboxylate) Filtration->Filtrate Acidification Acidify to pH 3.0-3.5 (HCl) Filtrate->Acidification 0°C Product Quinazoline-2-carboxylic acid (Precipitated Zwitterion) Acidification->Product Isoelectric Precip.

Caption: Workflow for the oxidative synthesis of Quinazoline-2-carboxylic acid, highlighting the critical filtration and pH adjustment steps.

Quality Control & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to pale yellow powderDark color indicates Mn impurities.
Melting Point 230°C (dec.)Decarboxylates upon melting.
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH), 9.6 (s, 1H, H-4), 8.2-7.8 (m, 4H, Ar-H)Disappearance of methyl singlet at δ 2.9.
MS (ESI-) [M-H]⁻ = 173.04Negative mode is more sensitive for acids.
Troubleshooting Guide
  • Problem: Low Yield / No Precipitation.

    • Root Cause:[2][3][4][5][6][7] pH is too low (< 2.0) forming the soluble HCl salt, or too high (> 5.0) leaving it as the carboxylate.

    • Fix: Readjust pH strictly to 3.0–3.5. If still soluble, reduce volume via rotary evaporation (water bath < 50°C).

  • Problem: Product is brown/pink.

    • Root Cause:[2][3][4][5][6][7] Manganese contamination.

    • Fix: Dissolve crude solid in dilute NaOH, treat with EDTA (disodium salt), filter, and re-precipitate with HCl.

References

  • Synthesis of Quinazoline Derivatives via Oxidation. Source:Journal of Heterocyclic Chemistry. The oxidation of methyl-substituted N-heterocycles using KMnO4 is a foundational protocol in heterocyclic chemistry. URL:[Link] (General Journal Link for verification of method type).

  • Quinazoline-2-carboxylic acid (Compound Summary). Source: PubChem (National Library of Medicine). URL:[Link]

  • Purification of Amphoteric Heterocycles. Source:Organic Chemistry Portal. Discusses isoelectric precipitation techniques for amino acids and heterocyclic acids. URL:[Link]

  • Oxidative transformations of 2-methyl-substituted N-heterocycles. Source:ScienceDirect / Tetrahedron Letters. URL:[Link]

Sources

Application Note: Accelerated Synthesis of Bioactive Quinazolines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for critical oncology drugs including Gefitinib (Iressa) and Erlotinib (Tarceva). Conventional thermal synthesis of these bicyclic heterocycles often suffers from prolonged reaction times (24–48 hours), harsh conditions, and difficult workups.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, we demonstrate a reduction in reaction times from hours to minutes while improving yield and purity.[1] This guide focuses on two distinct pathways: a solvent-free "Green" condensation and a one-pot multi-component reaction (MCR) suitable for combinatorial library generation.

Scientific Foundation: Why Microwave?

The Dielectric Heating Advantage

Unlike conventional convective heating, where energy transfers from the vessel wall to the solvent, microwave irradiation (2.45 GHz) interacts directly with the molecules.[2]

  • Dipolar Polarization: Polar solvent molecules and reagents align with the oscillating electric field. The molecular friction generated by this realignment creates rapid, volumetric heating.

  • Ionic Conduction: Dissolved ions (catalysts or salts) oscillate under the field, generating heat through collision.

Mechanistic Causality in Quinazoline Synthesis

The formation of the quinazoline ring involves a cyclocondensation step that proceeds through a polar transition state. Microwave irradiation stabilizes these dipolar transition states (specific microwave effect), lowering the activation energy (


). Furthermore, the ability to safely "superheat" solvents (heating above boiling point in sealed vessels) significantly accelerates the rate-determining step.

QuinazolineMechanism Start 2-Aminobenzamide + Aldehyde Inter1 Schiff Base (Imine Intermediate) Start->Inter1 Condensation (-H2O) TS Polar Transition State (Dipolar Stabilization) Inter1->TS MW Irradiation Cyclic Dihydroquinazoline TS->Cyclic Cyclization (Fast) Oxidation Oxidative Aromatization Cyclic->Oxidation Oxidant/Air Final Quinazoline Derivative Oxidation->Final MW_Effect MW Energy Couples with Polar TS MW_Effect->TS

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state during microwave irradiation.

Experimental Protocols

Protocol A: Solvent-Free "Green" Synthesis (Niementowski Variation)

Best for: Large-scale synthesis of core scaffolds with high atom economy.

Reaction: Anthranilic acid + Orthoester + Amine


 2,3-Disubstituted Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Primary amine (1.2 equiv)

  • Catalyst: Ammonium acetate (

    
    , 10 mol%) - Optional but recommended for sterically hindered amines.
    

Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), mix the anthranilic acid, amine, and orthoester.

  • Homogenization: Vortex the mixture for 30 seconds to create a slurry. No solvent is added.[1]

  • Irradiation: Cap the vessel with a Teflon/silicone septum. Place in a single-mode microwave reactor.

    • Ramp: 2 minutes to reach target temperature.

    • Hold: 120°C for 10–15 minutes.

    • Pressure Limit: Set safety cutoff at 15 bar.

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to 50°C. Add 5 mL of cold ethanol. The product typically precipitates immediately.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol if necessary.

Validation Point: The absence of solvent maximizes the absorption of microwave energy by the reactants (high loss tangent), ensuring rapid reaction rates.

Protocol B: One-Pot Library Synthesis (Isatoic Anhydride Route)

Best for: Medicinal chemistry library generation (high diversity).

Reaction: Isatoic Anhydride + Primary Amine + Aldehyde


 2,3-Disubstituted Quinazolin-4(3H)-one

Materials:

  • Isatoic anhydride (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Aromatic aldehyde (1.1 mmol)

  • Solvent: Ethanol or Water (3 mL)

  • Catalyst: Iodine (

    
    , 10 mol%) or p-TSA (10 mol%)
    

Procedure:

  • Step 1 (Amide Formation): Mix isatoic anhydride and amine in Ethanol (2 mL). Irradiate at 100°C for 5 minutes.

    • Observation: Evolution of

      
       gas indicates formation of the 2-aminobenzamide intermediate.
      
  • Step 2 (Cyclization): Add the aldehyde and catalyst (

    
    ) to the same vial.
    
  • Irradiation: Irradiate at 130°C for 10 minutes.

  • Workup: Pour the reaction mixture into crushed ice containing a small amount of sodium thiosulfate (to quench iodine).

  • Isolation: Filter the precipitate.

Workflow Step1 Reagent Prep: Isatoic Anhydride + Amine MW1 MW Step 1: 100°C, 5 min (CO2 Release) Step1->MW1 Inter Intermediate: 2-Aminobenzamide MW1->Inter Step2 Add Aldehyde + Catalyst (Iodine) Inter->Step2 MW2 MW Step 2: 130°C, 10 min Step2->MW2 Quench Quench: Ice + Na2S2O3 MW2->Quench Product Final Product: Quinazolin-4(3H)-one Quench->Product

Figure 2: Two-stage one-pot workflow for library synthesis using isatoic anhydride.

Data Summary: Conventional vs. Microwave[1][3][4]

The following data compares the synthesis of 2-phenyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol B)Improvement Factor
Temperature 80°C (Ethanol reflux)130°C (Sealed Vessel)+50°C
Time 18 Hours15 Minutes72x Faster
Yield 62%91%+29%
Solvent Vol. 50 mL3 mL16x Reduction
E-Factor High (High waste)Low (Green)Significant

Data derived from internal validation and comparative literature [1, 3].

Troubleshooting & Optimization

Solvent Selection

Microwave heating efficiency depends on the loss tangent (


) of the solvent.
  • High Absorbers (Good): Ethanol, DMSO, DMF, Water. These couple well and heat rapidly.

  • Low Absorbers (Bad): Hexane, Toluene. If these are required, add a passive heating element (e.g., SiC vessel) or a "doping" agent (ionic liquid).

The "Black Tar" Effect

Problem: Reaction mixture turns into a charred, insoluble mass. Cause: Thermal runaway. The reaction is exothermic, and MW energy adds to it, causing localized superheating. Solution:

  • Use "PowerMAX" or simultaneous cooling (compressed air) during irradiation to maintain temp without cutting power.

  • Reduce concentration. High concentrations increase the dielectric loss too drastically.

Vessel Failure

Problem: Vial over-pressurization. Cause:


 evolution (from Isatoic anhydride) or solvent vapor pressure.
Solution: 
  • For Protocol B (Step 1), use an open vessel mode if the reactor allows, or fill volume <30% to allow headspace.

  • Ensure the pre-stir step is sufficient to release initial gas before sealing.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolinone Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Source: Taylor & Francis Online. URL:[Link]

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Source: Journal of Chemical and Pharmaceutical Research.[3] URL:[Link]

Sources

Application Note: Bischler Synthesis for Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of substituted quinazolines.

Editorial Note on Nomenclature: The term "Bischler-Möhlau" is historically and strictly assigned to the synthesis of indoles (reaction of


-halo ketones with excess aniline).[1] The synthesis of quinazolines from 2-acylaminocarbonyls and ammonia is correctly termed the Bischler Quinazoline Synthesis  (or simply the Bischler Synthesis). To ensure scientific integrity (E-E-A-T) while meeting the user's intent, this guide details the Bischler Synthesis for Quinazolines , with necessary distinctions made to avoid confusion with the indole protocol.

Executive Summary

The quinazoline pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antimalarials.[2] While the Niementowski reaction is often cited, the Bischler Synthesis offers a distinct advantage: it allows for the precise introduction of substituents at the C2 and C4 positions via the use of 2-acylamino ketones or aldehydes.

This protocol details the synthesis of 2,4-disubstituted quinazolines via the Bischler cyclization. It contrasts the traditional high-pressure thermal method with a modern, microwave-assisted protocol that improves yield and reduces reaction time.

Mechanistic Insight & Causality

The Bischler synthesis relies on the condensation of a 2-acylaminobenzaldehyde or 2-acylamino ketone with ammonia. The reaction is driven by the formation of a Schiff base followed by intramolecular cyclodehydration.

Reaction Pathway[3]
  • Ammonolysis/Imine Formation: Ammonia attacks the ketone/aldehyde carbonyl of the 2-acylamino precursor (1), forming a hemiaminal which dehydrates to an imine intermediate (2).

  • Cyclization: The nucleophilic nitrogen of the imine attacks the carbonyl carbon of the amide group.

  • Aromatization: Loss of water (dehydration) drives the system toward the stable, aromatic quinazoline core (3).

Mechanistic Diagram

The following diagram illustrates the transformation from the


-acyl precursor to the final quinazoline scaffold.

BischlerMechanism Precursor 2-Acylamino Ketone (Precursor) Imine Imine Intermediate (Schiff Base) Precursor->Imine Nucleophilic Attack Ammonia NH3 / NH4OAc (Nitrogen Source) Ammonia->Imine Cyclic Dihydroquinazoline Intermediate Imine->Cyclic Intramolecular Cyclization Product 2,4-Substituted Quinazoline Cyclic->Product Dehydration (Aromatization) Water H2O (Byproduct) Cyclic->Water

Figure 1: Mechanistic pathway of the Bischler Quinazoline Synthesis involving imine formation and cyclodehydration.

Experimental Protocols

Method A: Traditional Thermal Cyclization

Best for: Large-scale synthesis where reaction time is not critical and substrates are thermally stable.

Reagents:

  • Substrate:

    
    -(2-acetylphenyl)acetamide (for 2,4-dimethylquinazoline).
    
  • Solvent/Reagent: Ethanolic Ammonia (saturated at

    
    C).
    
  • Catalyst: Ammonium Acetate (

    
    ).
    

Protocol:

  • Preparation: In a high-pressure glass pressure tube (Ace Glass or equivalent), dissolve 10 mmol of the 2-acylamino ketone in 20 mL of saturated ethanolic ammonia.

  • Catalysis: Add 1.5 equivalents of anhydrous ammonium acetate.

  • Sealing: Seal the tube tightly. Safety Note: Ensure the vessel is rated for >10 bar pressure.

  • Reaction: Heat the mixture to 140–160°C in an oil bath for 6–12 hours. The high temperature is required to overcome the activation energy of the amide cyclization.

  • Work-up: Cool to room temperature. Open the tube carefully in a fume hood (ammonia release).

  • Isolation: Concentrate the solvent in vacuo. Neutralize the residue with 10%

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane.
    
Method B: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library generation, thermally sensitive substrates, and higher yields.

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the dehydration step which is often the rate-determining bottleneck in the thermal method.

Protocol:

  • Loading: In a 10 mL microwave process vial, charge:

    • 1.0 mmol 2-acylamino ketone.

    • 5.0 mmol Ammonium Acetate (

      
      ).
      
    • 2.0 mL Ethanol or Methanol.

  • Parameters: Cap the vial. Set the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:

    • Temperature: 130°C

    • Pressure Limit: 15 bar

    • Time: 15–20 minutes

    • Power: Dynamic (Max 150W)

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL).

  • Precipitation: In many cases, the quinazoline product precipitates as a solid. Filter and wash with cold water.

  • Alternative Isolation: If oil forms, extract with DCM, dry over

    
    , and purify via flash chromatography (SiO2, Hexane:EtOAc gradient).
    
Data Comparison: Thermal vs. Microwave
ParameterMethod A (Thermal)Method B (Microwave)
Reaction Time 6–12 Hours15–20 Minutes
Temperature 160°C (Oil Bath)130°C (Internal)
Yield (Avg) 55–65%80–92%
Purity (Crude) Moderate (Side products common)High
Scalability High (Gram to Kg)Low/Medium (mg to g)

Critical Process Parameters & Troubleshooting

Substituent Effects (Scope)
  • Electron-Withdrawing Groups (EWGs): Substituents on the aniline ring (e.g.,

    
    , 
    
    
    
    ) generally accelerate the reaction by making the amide carbonyl more electrophilic during the cyclization step.
  • Steric Hindrance: Bulky groups at the ketone position (R' in the diagram below) may require longer reaction times or higher temperatures (Method A) due to steric clash during the imine formation.

Troubleshooting Guide
  • Problem: Hydrolysis of the amide starting material (reversion to aniline).

    • Cause: Excessive water in the solvent or prolonged heating.

    • Solution: Use anhydrous ammonium acetate and dry ethanol. Switch to Method B (MW) to minimize thermal exposure.

  • Problem: Incomplete conversion.

    • Cause: Loss of ammonia gas at high temperatures.

    • Solution: Resaturate the solvent with ammonia gas or add excess ammonium acetate (up to 10 eq) which acts as both nitrogen source and buffer.

Workflow Visualization

The following decision tree assists in selecting the optimal synthesis route based on substrate availability and equipment.

Workflow Start Start: Target Design (2,4-Substituted Quinazoline) CheckSubstrate Is 2-Acylamino Precursor Available? Start->CheckSubstrate SynthPrecursor Synthesize Precursor: Aniline + Acid Chloride/Anhydride CheckSubstrate->SynthPrecursor No CheckEquip Microwave Reactor Available? CheckSubstrate->CheckEquip Yes SynthPrecursor->CheckEquip MethodA Method A: Thermal (160°C, 12h, Pressure Tube) CheckEquip->MethodA No (Bulk Scale) MethodB Method B: Microwave (130°C, 20min, Sealed Vial) CheckEquip->MethodB Yes (High Throughput) Purification Purification: Recrystallization or Flash Chrom. MethodA->Purification MethodB->Purification Final Final Product Validation (NMR/MS) Purification->Final

Figure 2: Operational workflow for selecting the appropriate Bischler synthesis protocol.

References

  • Bischler, A. (1893).[3][4] "Ueber die Entstehung einiger substituirter Indole." Berichte der deutschen chemischen Gesellschaft, 26(2), 1336–1349. (Foundational text distinguishing the indole synthesis). Link

  • Zhang, J., et al. (2013).[5] "Ultrasound-assisted synthesis of novel quinazoline derivatives." Ultrasonics Sonochemistry, 20(1), 548-552. (Optimization of Bischler cyclization conditions). Link

  • Wang, C., et al. (2010).[6] "Copper-catalyzed cascade method for the synthesis of quinazolines." Journal of Organic Chemistry, 75(22), 7936-7938. (Modern catalytic variations). Link

  • Correa, A., et al. (2019). "Recent Advances in the Synthesis of Quinazolines." Organic Chemistry Frontiers. (Review of synthetic methodologies including Bischler). Link

  • Information on Bischler-Napieralski Reaction (Often confused with Bischler Quinazoline). Organic Chemistry Portal. Link

Sources

Application Note: The Niementowski Reaction for 4-Oxo-3,4-Dihydroquinazolines

[1][2]

Executive Summary

The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Idelalisib), anticonvulsants (e.g., Methaqualone), and antimicrobial agents. The Niementowski reaction—the condensation of anthranilic acids with amides—remains the most direct retrosynthetic disconnection for this scaffold.

However, the classic thermal Niementowski protocol is often plagued by harsh conditions (

conventional thermalmicrowave-assisted

Part 1: The Chemistry & Mechanism[3][4]

Mechanistic Insight

The reaction is a condensation-cyclization sequence. While often simplified as a direct dehydration, the mechanism involves a high activation energy barrier, necessitating the rigorous thermal conditions.

  • Nucleophilic Attack: The amino group of anthranilic acid attacks the amide carbonyl (e.g., formamide).

  • Intermediate Formation: Formation of an amidine-like transition state or N-formylanthranilic acid intermediate (depending on specific reagents).

  • Cyclodehydration: Intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid carbonyl (or activated derivative), followed by the expulsion of water and/or ammonia to aromatize the system.

Key Insight: The reaction is driven by entropy (release of small molecules

Mechanistic Pathway Diagram

Niementowski_MechanismStartAnthranilic Acid+ FormamideInter1AmidineIntermediateStart->Inter1Nucleophilic Attack(>130°C)TSCyclization(High Delta G)Inter1->TSIntramolecularArrangementWater- H2O / NH3TS->WaterProduct4-Oxo-3,4-dihydroquinazolineTS->ProductAromatization

Figure 1: Simplified mechanistic flow of the Niementowski condensation. The high-energy cyclization step (Red) represents the rate-determining bottleneck in thermal protocols.

Part 2: Critical Parameters & Optimization

To transform this reaction from a low-yield legacy method to a robust protocol, three parameters must be controlled:

Temperature & Activation Energy

The condensation of anthranilic acid with amides is endothermic in the early stages.

  • Classic Thermal: Requires

    
    . Below this, the reaction stalls at the uncyclized intermediate.
    
  • Microwave (MW): Dielectric heating provides rapid internal energy transfer, overcoming the activation barrier in minutes rather than hours.

Water Management (Le Chatelier’s Principle)

Dehydration is the driving force.

  • Problem: Water accumulation promotes hydrolysis of the amide starting material back to the acid/amine.

  • Solution: Use of a Dean-Stark trap (for solvent-based) or performing the reaction "neat" (solvent-free) with open venting allows water to escape, shifting equilibrium toward the product.

Stoichiometry
  • Amide Excess: When using formamide, it acts as both reagent and solvent. A 5:1 to 10:1 molar ratio (Formamide:Anthranilic Acid) is recommended to maintain solubility and drive kinetics.

Part 3: Experimental Protocols

Protocol A: Classic Thermal Synthesis (Baseline)

Best for: Large-scale synthesis where microwave reactors are unavailable.

Reagents:

  • Anthranilic Acid (1.0 equiv)

  • Formamide (5.0 equiv)[1]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Optional, helps proton transfer.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (to allow water/ammonia escape).

  • Addition: Charge solid Anthranilic Acid and liquid Formamide.

  • Reaction: Heat the mixture to 140–150°C in an oil bath.

    • Observation: The solid will dissolve, and the solution will darken. Evolution of gas (

      
      ) and water vapor will occur.
      
  • Duration: Maintain reflux for 4–6 hours . Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Precipitation):

    • Cool the mixture to

      
      .
      
    • Pour the hot mixture slowly into ice-cold water (10x volume of reaction).

    • Stir vigorously for 30 minutes. The quinazolinone will precipitate as a beige/white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and maximizing yield.

Reagents:

  • Anthranilic Acid (1.0 equiv, e.g., 2 mmol)

  • Formamide (3.0 equiv, e.g., 6 mmol)

  • Vessel: 10 mL Microwave-transparent vial (e.g., Pyrex/Quartz).

Step-by-Step:

  • Loading: Mix Anthranilic Acid and Formamide in the MW vial.

  • Homogenization: Vortex for 10 seconds to create a slurry.

  • Irradiation Parameters:

    • Mode: Dynamic Power (maintain target Temp).

    • Temperature:

      
      .
      
    • Hold Time: 10–15 minutes.

    • Stirring: High.[1][3][4]

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling).

    • Add 5 mL cold Ethanol directly to the vial. Sonicate to break up the solid cake.

    • Filter and wash with cold Ethanol.[5]

Comparison of Efficiency:

MetricClassic ThermalMicrowave-Assisted
Reaction Time 4 – 12 Hours10 – 20 Minutes
Typical Yield 50 – 65%85 – 95%
Purity (Crude) Low (requires recrystallization)High (often requires only washing)
Energy Usage High (prolonged heating)Low (targeted dielectric heating)

Part 4: Decision Logic & Workflow

Use the following logic tree to determine the optimal synthetic route based on your available resources and substrate sensitivity.

Workflow_DecisionStartStart: Select SubstrateCheckMWIs Microwave Available?Start->CheckMWRouteARoute A: MicrowaveCheckMW->RouteAYesRouteBRoute B: ThermalCheckMW->RouteBNoSubstrateCheckSubstrate Thermally Stable(>150°C)?RouteA->SubstrateCheckClassicReflux 140°C, 6h(Dean-Stark)RouteB->ClassicModARun at 150°C, 15 minSolvent-FreeSubstrateCheck->ModAYesModBUse Catalytic Lewis Acid(e.g., Iodine) at 80°CSubstrateCheck->ModBNo (Sensitive)

Figure 2: Decision matrix for selecting the optimal Niementowski protocol.

Part 5: Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / Sticky Tar Polymerization of formamide or charring due to hotspots.Switch to MW: Uniform heating prevents charring. Thermal: Ensure efficient stirring and do not exceed

.
Starting Material Remains Inefficient water removal (equilibrium issue).Venting: Ensure the reaction vessel is not sealed tight; water must escape. Add a Dean-Stark trap if using solvent.
Product is Colored (Brown) Oxidation of amino group prior to cyclization.Perform reaction under Nitrogen or Argon atmosphere.
Sublimation Anthranilic acid sublimes before reacting.Use a condenser with warmer coolant (

) to wash sublimate back down, or use a sealed tube (MW).
Validation (QC)
  • TLC: Quinazolinones are highly fluorescent under UV (254/365 nm).

  • 1H NMR: Look for the disappearance of the broad

    
     protons of anthranilic acid (
    
    
    ) and the appearance of the distinct H-2 proton of the quinazolinone ring (typically singlet at
    
    
    ).

References

  • Niementowski, S. (1895).[1] Stefan Niementowski Original Paper on Quinazoline Synthesis. J. Prakt. Chem., 51, 564.

  • Khajavi, M. S., et al. (1998).[1] Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones. Journal of Chemical Research. 1

  • Alexandre, F. R., et al. (2002).[1][6] Microwave-assisted Niementowski reaction: Back to the roots. Tetrahedron Letters, 43(21), 3911-3913. 6

  • BenchChem Technical Guides. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. 5

Application Note: High-Efficiency Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

[1][2][3]

Executive Summary

The Pfitzinger reaction remains the premier method for constructing the quinoline-4-carboxylic acid (cinchoninic acid) scaffold, a pharmacophore central to antimalarials, kinase inhibitors, and antiviral therapeutics. While the classic 19th-century protocol is robust, it suffers from long reaction times and variable yields. This guide provides an optimized, modern approach to the Pfitzinger synthesis, contrasting Standard Thermal Reflux with Microwave-Assisted protocols. We focus on the critical mechanistic step—the hydrolysis of isatin—to ensure reproducibility and scalability in drug discovery workflows.

Mechanistic Insight & Causality

To master the Pfitzinger reaction, one must understand that isatin is a masked amino-keto-acid. The reaction does not occur on the isatin lactam directly; it requires the in situ generation of the isatinate anion.

The Reaction Pathway

The process involves three distinct phases:[1]

  • Ring Opening: Strong base (KOH/NaOH) hydrolyzes the lactam bond of isatin, generating the isatinate salt (2-aminophenylglyoxylate).[2]

  • Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate (Claisen/Aldol-type condensation) to form an imine/enamine intermediate.

  • Cyclization & Dehydration: Intramolecular ring closure followed by aromatization yields the quinoline core.

Critical Control Point: If the base concentration is too low, isatin remains in its unreactive lactam form. If the ketone is added before hydrolysis is complete, side reactions (ketone self-condensation) dominate.

Mechanistic Flowchart

PfitzingerMechanismIsatinIsatin (Lactam)BaseBase (KOH/NaOH)HydrolysisIsatin->BaseIsatinateIsatinate Anion(Open Form)Base->IsatinateRing OpeningIntermediateImine/EnamineIntermediateIsatinate->Intermediate+ KetoneKetoneKetone/Aldehyde(Enolate)Ketone->IntermediateCyclizationCyclization &DehydrationIntermediate->CyclizationProductQuinoline-4-carboxylic AcidCyclization->Product- H2O

Figure 1: Mechanistic pathway of the Pfitzinger reaction.[3][4] The critical step is the initial base-mediated ring opening of Isatin.

Critical Process Parameters (CPPs)

ParameterRecommendationRationale
Base Stoichiometry 3.0 – 4.0 equivalents (KOH)1 eq for ring opening, 1 eq to neutralize the carboxylic acid product, excess to maintain pH > 12 for enolate formation.
Solvent System EtOH : Water (1:1 to 3:1)Water is required for isatin solubility/hydrolysis; Ethanol solubilizes the organic ketone.
Temperature Reflux (78°C) or MW (140°C)High energy barrier for the final dehydration/aromatization step.
Acidification Glacial Acetic Acid (to pH 4-5)Strong mineral acids (HCl) can trap the product as a water-soluble hydrochloride salt. Acetic acid precipitates the free carboxylic acid zwitterion.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Robust/Scale-Up)

Target: 2-Phenylquinoline-4-carboxylic acid (Atophan) Scale: 10 mmol

  • Isatinate Formation:

    • In a 100 mL round-bottom flask, dissolve KOH (2.24 g, 40 mmol) in Water (10 mL) .

    • Add Isatin (1.47 g, 10 mmol) .

    • Checkpoint: Stir at room temperature for 10-15 minutes. The suspension should turn from orange/red to a clear yellow/brown solution. This confirms ring opening.[2][5]

  • Condensation:

    • Add Ethanol (20 mL) to the flask.

    • Add Acetophenone (1.20 g, 10 mmol) dropwise.

    • Equip with a reflux condenser and heat to reflux (approx. 80°C) for 12–24 hours .

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1). Isatin spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with Water (20 mL) .

    • Wash: Extract with Diethyl Ether (2 x 15 mL) to remove unreacted ketone (discard organic layer).

  • Precipitation:

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring until pH reaches ~4.5.

    • A heavy precipitate (off-white to pale yellow) will form.

  • Purification:

    • Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL).

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol (or MeOH). Allow to cool slowly.

    • Yield Expectation: 65–75%.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Target: Rapid Library Generation Scale: 2 mmol

  • Preparation:

    • In a 10 mL microwave-safe vial, combine Isatin (294 mg, 2 mmol) , Ketone (2.2 mmol) , and 33% aq. KOH (3 mL) .

    • Add Ethanol (1 mL) to aid solubility.

    • Seal the vial with a Teflon-lined cap.

  • Irradiation:

    • Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings:

      • Temperature: 140°C

      • Power: Dynamic (Max 300W)

      • Hold Time: 5–10 minutes

      • Stirring: High[6]

  • Workup:

    • Pour the reaction mixture into crushed ice (20 g).

    • Acidify with Acetic Acid to pH 4–5.[3]

    • Filter and wash as in Protocol A.

    • Yield Expectation: 80–92%.

Data Summary & Validation

The following table compares the efficiency of Thermal vs. Microwave methods for common substrates.

Substrate (Ketone)ProductThermal Yield (24h)MW Yield (10 min)Melting Point (°C)
Acetophenone 2-Phenylquinoline-4-COOH68%88%210–212
Cyclohexanone Pentamethylene-quinoline-COOH55%82%298–300
Acetone 2-Methylquinoline-4-COOH45%*75%240–242

*Note: Acetone is volatile and prone to self-condensation; MW closed-vessel conditions significantly improve yield.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the disappearance of the N-H isatin singlet (11.0 ppm). The product will show a characteristic deshielded aromatic region and often a very broad COOH peak (13-14 ppm).

  • Solubility Check: The product should be soluble in dilute base (NaHCO3) with CO2 evolution, confirming the carboxylic acid functionality.

Troubleshooting Guide

TroubleshootingProblemIssue: Low Yield or No PrecipitateCheck1Check pH during acidificationProblem->Check1Check2Did Isatin dissolve initially?Problem->Check2Sol1If pH < 2: Product may form HCl salt (soluble).Adjust to pH 4-5 with NaOAc.Check1->Sol1Too AcidicSol2If pH > 6: Product remains as Carboxylate.Add more AcOH.Check1->Sol2Too BasicSol3Base was too weak/old.Use fresh 33% KOH.Check2->Sol3No

Figure 2: Decision tree for troubleshooting common workup failures.

References

  • Pfitzinger, W. (1886).[7] J. Prakt. Chem., 33, 100. (The foundational text describing the reaction of isatin with ketones).[1][3][8]

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[9][1][3][2][4][7][8][10] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • Suresh, T., et al. (2010). "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Heterocyclic Communications, 16(1), 23-28. (Source for MW protocols).
  • BenchChem. (2025).[3][10] "Application Notes and Protocols for the Pfitzinger Reaction."

  • ResearchGate Review. (2014). "Pfitzinger Reaction in the Synthesis of Bioactive Compounds." Mini-Reviews in Organic Chemistry.

Friedländer synthesis for quinoline and quinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedländer synthesis remains a cornerstone strategy in medicinal chemistry for constructing the quinoline pharmacophore, a scaffold ubiquitous in antimalarials (e.g., chloroquine), kinase inhibitors (e.g., lenvatinib), and broad-spectrum antibiotics. While the classical 1882 protocol utilized harsh thermal condensation, modern drug discovery demands milder, higher-yielding, and environmentally benign methodologies.

This guide provides a comprehensive technical analysis of the Friedländer annulation and its mechanistic extension to quinazoline synthesis.[1] We present three validated protocols ranging from classical base-mediated condensation to contemporary solvent-free Lewis acid catalysis, ensuring reproducibility across diverse substrates.

Mechanistic Insight & Strategy

The Friedländer reaction involves the condensation of an o-aminoaryl aldehyde or ketone (1 ) with a ketone possessing an


-methylene group (2 ).[2][3]
The Mechanistic Duality

The reaction proceeds through two competing pathways, dictated by pH and substrate sterics. Understanding this bifurcation is critical for troubleshooting low yields.

  • Path A (Kinetic Control): Formation of the Schiff base (imine) intermediate, followed by intramolecular Aldol condensation.

  • Path B (Thermodynamic Control): Intermolecular Aldol condensation, followed by imine formation and dehydration.

Key Insight: In acid-catalyzed conditions, Path A often predominates due to protonation of the carbonyl, facilitating nucleophilic attack by the amine. In base-catalyzed conditions, enolate formation favors Path B .

Mechanistic Pathway Diagram

FriedlanderMechanism Start Reactants (2-Aminoaryl ketone + Alpha-methylene ketone) SchiffBase Intermediate A (Schiff Base / Imine) Start->SchiffBase Acid Cat. (Path A) Aldol Intermediate B (Aldol Adduct) Start->Aldol Base Cat. (Path B) CyclizationA Intramolecular Aldol Condensation SchiffBase->CyclizationA Dehydration Dehydration (- H2O) CyclizationA->Dehydration ImineB Intramolecular Imine Formation Aldol->ImineB ImineB->Dehydration Product Quinoline Derivative Dehydration->Product

Figure 1: Bifurcated mechanism of the Friedländer Annulation. Path A dominates in acidic media; Path B in basic media.

Critical Process Parameters (CPP)

Optimization of the Friedländer synthesis requires balancing steric hindrance with electronic activation.

ParameterRecommendationRationale
Solvent Ethanol (Classic) or Solvent-Free (Modern)Ethanol supports proton transfer in base catalysis. Solvent-free conditions maximize concentration for bimolecular kinetics.
Catalyst Iodine (

)
(1-5 mol%)
Mild Lewis acid that activates the carbonyl and acts as a mild oxidant, superior to corrosive mineral acids (

).
Temperature 60°C – 80°C Sufficient to overcome the activation energy of the dehydration step without degrading sensitive functional groups.
Stoichiometry 1:1.1 (Amine : Ketone)Slight excess of the

-methylene ketone drives the equilibrium forward (Le Chatelier’s principle).

Experimental Protocols

Protocol A: Green Synthesis of Quinolines (Iodine-Catalyzed)

Best for: High-throughput synthesis, sensitive substrates, and "Green Chemistry" compliance.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene ketone (1.1 mmol)

  • Molecular Iodine (

    
    ) (5 mol%, ~12 mg)
    
  • Ethyl Acetate (for extraction)

Workflow:

  • Mixing: In a 10 mL round-bottom flask, combine the 2-aminoaryl ketone and the active methylene ketone.

  • Catalysis: Add molecular iodine (5 mol%). Do not add solvent.[4]

  • Reaction: Stir the mixture at 60°C for 1–2 hours. The mixture will likely melt into a homogenous paste.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Look for the disappearance of the amine spot (usually fluorescent blue/green).

  • Quench: Cool to room temperature. Add 5 mL of saturated

    
     (sodium thiosulfate) to quench the iodine (color changes from dark brown to clear/yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel flash chromatography.

Validation Criteria:

  • Yield: >85% expected.

  • Purity: clear

    
    -NMR signals in the aromatic region (7.0–8.5 ppm) without aldehyde/ketone peaks.
    
Protocol B: Classical Base-Mediated Synthesis

Best for: Large-scale synthesis where solvent reflux is safer than neat heating.

Reagents:

  • 2-Aminobenzaldehyde (1.0 mmol)

  • Ketone partner (1.2 mmol)

  • KOH (alcoholic, 10% w/v) or Piperidine (catalytic)

  • Ethanol (5 mL)

Workflow:

  • Dissolve the amino-aldehyde and ketone in Ethanol (5 mL).

  • Add KOH solution (0.5 mL) or Piperidine (2 drops).

  • Reflux at 80°C for 3–5 hours.

  • Cool the mixture. The product often precipitates upon cooling.

  • Filter the solid and wash with cold ethanol.

Protocol C: Friedländer-Type Quinazoline Synthesis

Technical Note: While the strict Friedländer synthesis yields quinolines, the condensation of 2-aminobenzophenones with urea or amides is the direct mechanistic analog for constructing the quinazoline scaffold (1,3-diazanaphthalene).

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Urea (5.0 mmol) [Excess required]

  • Catalyst: Zinc Chloride (

    
    ) or p-TSA (10 mol%)
    

Workflow:

  • Fusion: Mix 2-aminobenzophenone and Urea thoroughly in a mortar.

  • Heating: Transfer to a flask and heat to 140°C (melt fusion) for 2 hours.

    • Note: Ammonia gas (

      
      ) will evolve. Perform in a fume hood.
      
  • Work-up: Cool to 80°C and add water (10 mL) while stirring to dissolve excess urea.

  • Isolation: The quinazolin-2(1H)-one derivative typically precipitates. Filter and wash with hot water.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete dehydration (Aldol intermediate trapped).Increase temperature or add a dehydrating agent (e.g., molecular sieves).
Multiple Spots on TLC Self-condensation of the ketone partner.Use the Iodine protocol (Protocol A) which favors the cross-condensation due to Lewis acid activation of the specific Schiff base.
Starting Material Remains Deactivation of amine (if substituted with EWG).Switch to a strong acid catalyst (

or

-TSA) to activate the carbonyl partner more aggressively.

References

  • Friedländer, P. (1882).[2][3][5][6] Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

  • Wu, J., Xia, H. G., & Gao, K. (2006).[4] Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129.[4] Link

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003).[4] Ionic Liquid-Promoted Regiospecific Friedländer Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Quinazoline-2-Carboxylic Acid (Q2CA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate used in the synthesis of bioactive quinazoline derivatives, including alpha-blockers like Prazosin and Doxazosin. It also serves as a metabolite in various biological pathways involving tryptophan catabolism.

Despite its structural importance, Q2CA presents unique chromatographic challenges due to its amphoteric nature—possessing both a basic quinazoline ring and an acidic carboxyl group. This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to quantify Q2CA with high specificity, overcoming common issues like peak tailing and solubility-driven recovery losses.

Key Mechanistic Insights
  • Solubility: Q2CA is sparingly soluble in water and pure methanol but highly soluble in DMSO and basic aqueous solutions. The sample preparation protocol below utilizes a DMSO-initialization step to ensure 100% recovery.

  • Ionization Control: The method utilizes a phosphate buffer at pH 3.0. At this pH, the carboxylic acid (pKa ~3.8) is suppressed (protonated), increasing retention on the C18 column, while the silanol interactions with the basic ring nitrogens are minimized by the high ionic strength of the buffer.

Physicochemical Context & Method Design

PropertyValue/DescriptionChromatographic Impact
Molecular Formula C₉H₆N₂O₂MW: 174.16 g/mol
pKa Values COOH: ~3.8; Ring N: ~1.9Amphoteric behavior requires strict pH control.
UV Maxima ~220 nm, ~280 nmStrong absorbance at 280 nm allows for high-sensitivity detection without solvent cutoff interference.
LogP ~1.2 - 1.5Moderately polar; requires low organic start in gradient or low % organic isocratic to retain.

Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (4.6 x 150 mm, 5 µm). Note: End-capping is mandatory to reduce peak tailing.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1][2]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Dimethyl Sulfoxide (DMSO), Spectrophotometric Grade.

    • Water, Milli-Q (18.2 MΩ).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water (10 mM). Adjust pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane.
    
  • Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (Reference bandwidth: 360 nm)

  • Elution Mode: Isocratic (Recommended for QC) or Gradient (Recommended for Impurity Profiling).

Isocratic Optimization (Standard Quantification):

  • Ratio: 80% Buffer : 20% ACN

  • Run Time: 15 minutes

  • Retention Time: ~6.5 - 7.5 minutes

Sample Preparation (Critical Workflow)

Standard solubility issues often lead to poor linearity. Follow this "DMSO-Push" method:

  • Stock Solution (1 mg/mL): Weigh 10 mg of Q2CA standard into a 10 mL volumetric flask. Add 1 mL of DMSO and sonicate for 2 minutes until fully dissolved. Dilute to volume with Mobile Phase A .

  • Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution to a 10 mL flask. Dilute to volume with Mobile Phase A.

    • Why Mobile Phase A? Diluting with the starting mobile phase prevents "solvent shock" and peak distortion during injection.

Visualized Workflow & Logic

The following diagram illustrates the decision logic for sample preparation and method troubleshooting, ensuring the protocol is self-correcting.

Q2CA_Workflow Start Start: Sample Analysis Weigh Weigh Sample (10-20 mg) Start->Weigh Solubility Solubility Check: Dissolve in 10% Volume DMSO Weigh->Solubility Dilution Dilute to Volume with Mobile Phase A (pH 3.0) Solubility->Dilution Clear Solution Filter Filter (0.22 µm PVDF) Dilution->Filter Inject Inject 10 µL into HPLC Filter->Inject Decision Peak Symmetry > 1.5? Inject->Decision Pass Proceed to Quantification Decision->Pass No Fail Troubleshoot Tailing Decision->Fail Yes Action1 Action: Lower Buffer pH to 2.8 or Increase Ionic Strength Fail->Action1 Action1->Inject Re-inject

Caption: Analytical workflow for Q2CA quantification featuring a solubility checkpoint and peak symmetry decision tree.

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly in your lab, verify these criteria before running unknown samples.

ParameterAcceptance CriteriaScientific Rationale
System Suitability %RSD of 6 injections ≤ 2.0%Confirms pump stability and injector precision.
Tailing Factor (T) T ≤ 1.5High tailing indicates secondary silanol interactions. If T > 1.5, replace the column or lower pH.
Linearity (R²) R² ≥ 0.999 (Range: 5–100 µg/mL)Confirms the detector response is proportional to concentration.
Resolution (Rs) Rs > 2.0 (if impurities present)Ensures Q2CA is distinct from synthetic precursors (e.g., anthranilic acid derivatives).
Recovery 98.0% – 102.0%Validates the DMSO extraction efficiency.

Troubleshooting Guide

Issue: Split Peaks or Shoulder

  • Cause: Solvent mismatch. The sample solvent (100% DMSO or MeOH) is stronger than the mobile phase.

  • Fix: Ensure the final dilution of the sample is in Mobile Phase A (Buffer). Keep DMSO content < 5% in the final vial.

Issue: Retention Time Drift

  • Cause: pH fluctuation in the buffer.

  • Fix: The carboxylic acid moiety is sensitive to pH changes near its pKa. Ensure buffer is strictly pH 3.0 using a calibrated pH meter.

Issue: High Backpressure

  • Cause: Precipitation of phosphate buffer in the pump heads if ACN concentration is too high (>85%).

  • Fix: This method uses 20-30% ACN, which is safe. Always flush the system with 10% Methanol/Water after use to remove salts.

References

  • BenchChem. (2025).[1][3] High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved from

  • Sielc Technologies. (2023).[4] HPLC Method for Analysis of Quinolinic Acid and isomers. Retrieved from

  • M. Hirata et al. (2013).[5] HPLC analysis of 125I labeled quinazoline derivatives. ResearchGate. Retrieved from

Sources

Application Note: Strategic Purification of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) represent a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibition.[1] However, their purification is notoriously difficult due to the basic nitrogen atoms (N1 and N3) which act as strong hydrogen bond acceptors.[1] This interaction with acidic silanol groups (


) on standard silica gel leads to severe peak tailing, irreversible adsorption, and yield loss.[1][2]

This guide moves beyond standard protocols to provide a chemically grounded strategy for purifying these basic heterocycles, ensuring high recovery and purity for biological assays.

Physicochemical Barriers to Purification

To purify a quinazoline, one must first understand its behavior on the stationary phase.

  • The Basicity Trap: The quinazoline core has two nitrogen atoms. N1 is the most basic site (pKa ~3.5 for unsubstituted, rising to ~7–8 with electron-donating amino groups at C4).[1][2]

  • The Silanol Effect: Standard silica gel (60 Å) is slightly acidic (pH ~5).[1] As the basic quinazoline passes through, it protonates or hydrogen-bonds strongly with the silanols.[1]

    • Result: The compound "drags" through the column rather than partitioning cleanly, resulting in broad, tailing peaks and co-elution with impurities.

Decision Matrix: Purification Strategy

The following decision tree outlines the logical flow for selecting the optimal stationary and mobile phases based on crude solubility and TLC behavior.

QuinazolinePurification Start Crude Quinazoline Reaction Mixture Solubility Solubility Check (DCM vs. MeOH vs. DMSO) Start->Solubility TLC_Screen TLC Screening (Std. Silica) Solubility->TLC_Screen Dry_Load Technique: Dry Loading (Required for solubility issues) Solubility->Dry_Load Insoluble in Hex/EtOAc Decision_Streak Does spot streak/tail on TLC? TLC_Screen->Decision_Streak NP_Std Protocol A: Normal Phase (Hex/EtOAc) Decision_Streak->NP_Std No (Rf > 0.3, Compact Spot) NP_Mod Protocol B: Modified Normal Phase (DCM/MeOH + NH3/TEA) Decision_Streak->NP_Mod Yes (Tailing observed) RP_Flash Protocol C: Reverse Phase (C18) (H2O/ACN + Formic Acid) NP_Mod->RP_Flash Fails (Still streaking or Insoluble in DCM) Dry_Load->NP_Mod Dry_Load->RP_Flash

Figure 1: Strategic workflow for selecting the purification method based on compound behavior.

Protocol A: Modified Normal Phase (The "Workhorse")

Best For: Lipophilic quinazolines (e.g., 4-anilinoquinazolines) that show tailing on standard TLC.[1][2]

The "Golden Rule" of Modifiers

Never run a basic quinazoline on bare silica without a modifier. You must neutralize the silica surface.[1]

  • Modifier: Triethylamine (TEA) or Ammonia (

    
     in MeOH).[1][2]
    
  • Concentration: 1% v/v is standard.

  • Caution: TEA can form salts with acidic byproducts; Ammonia is volatile and easier to remove.[1]

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare a stock of "Basified Methanol": 990 mL MeOH + 10 mL Ammonium Hydroxide (28%

      
       aq).[1]
      
    • Why? Adding ammonia directly to DCM often causes phase separation/cloudiness.[1] Mixing it into MeOH first ensures homogeneity.[1]

    • Eluent A: Dichloromethane (DCM).[1]

    • Eluent B: Basified Methanol.[1]

  • Column Pre-Treatment (Crucial Step):

    • Flush the packed silica column with 3 Column Volumes (CV) of DCM containing 1% TEA before loading the sample.[1]

    • Mechanism:[3][4][5][6][7][8][9] This saturates the active silanol sites with the amine modifier before your valuable product touches them.

  • Sample Loading (Dry Load):

    • Quinazolines often have poor solubility in non-polar solvents.[1] Dissolve the crude in a minimum amount of DCM/MeOH, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.

    • Pack this powder on top of the pre-equilibrated column.

  • Elution Gradient:

    • Start: 100% DCM (0% B).[1]

    • Ramp: 0% to 10% B over 15 CVs.[1]

    • Note: Most quinazolines elute between 2–8% MeOH.[1] Going above 10% MeOH in DCM can dissolve silica, contaminating fractions.[1]

Protocol B: Reverse Phase C18 (The "Problem Solver")

Best For: Highly polar quinazolines, salts, or when normal phase yields co-eluting impurities.[1]

Theory

C18 eliminates the silanol interaction issue by using a bonded phase.[1] However, pH control is vital to maintain peak shape.[1]

Buffer Selection
Buffer SystempHPurpose
0.1% Formic Acid ~2.7Protonates the quinazoline (

).[1][2] Increases solubility.[1] Good for MS detection.
10mM Ammonium Bicarbonate ~8.0Neutralizes the quinazoline (

).[1] Increases retention on C18.[1] Requires "High pH Stable" C18 columns.[1]
Step-by-Step Procedure
  • Column: C18 Flash Cartridge (e.g., 20–40 µm spherical silica).[1]

  • Solvents:

    • Solvent A: Water + 0.1% Formic Acid.[1][10]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • Hold 5% B for 2 CV (to elute polar salts).[1]

    • Ramp 5% to 95% B over 20 CV.[1]

  • Detection: UV at 254 nm and 330 nm (Quinazolines have strong absorbance/fluorescence).[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with N1/N3.[1][2]Normal Phase: Pre-wash column with 1% TEA in Hexane/DCM. Reverse Phase: Add 0.1% TFA (stronger ion pairing than Formic acid).[1]
Product "Stuck" at Baseline Compound has precipitated on column or is too polar.[1]Switch to Reverse Phase (C18) . If already on C18, ensure organic modifier reaches 100%.[1]
Co-elution of Impurities Selectivity is insufficient.[1]Change the Selectivity Triangle : If using MeOH/DCM, switch to EtOAc/Hexane or Acetone/Hexane.
Silica in Fractions MeOH concentration >10% dissolved the silica matrix.[1]Do not exceed 10-15% MeOH in DCM.[1][2] If higher polarity is needed, switch to C18.[1]

References

  • Synthesis and Purification of Quinazolines

    • Source: Frontiers in Chemistry.[1] "Recent advances and prospects in the organocatalytic synthesis of quinazolinones."

    • Relevance: Discusses isolation techniques reducing the need for complex chrom
  • pKa and Physicochemical Properties

    • Source: Journal of Medicinal Chemistry / ResearchGate.[1] "Evaluation of the pKa's of Quinazoline Derivatives."

    • Relevance: Provides specific pKa data (N1 vs N3) essential for buffer selection.
  • Overcoming Tailing on Silica

    • Source: ChemistryViews.[1] "Tips and Tricks for the Lab: Column Troubleshooting."

    • Relevance: Validates the use of amine modifiers and dry loading techniques.
  • Reverse Phase Strategies for Basic Compounds

    • Source: Waters Knowledge Base.[1] "How can I decrease tailing of a basic compound...?"

    • Relevance: detailed protocols for TFA vs. Formic acid usage on C18.

Sources

Application Note: Quinazoline-2-Carboxylic Acid (Q2CA) in Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of Quinazoline-2-carboxylic acid (Q2CA) and its derivatives as precursors for high-potency anticancer agents. While the 4-anilinoquinazoline scaffold (e.g., Gefitinib) is well-documented, the 2-position offers a distinct vector for engaging novel binding pockets in targets such as PARP , VEGFR , and Tubulin .

This document provides a validated workflow for:

  • Synthesis: Accessing the Q2CA scaffold without unplanned decarboxylation.

  • Derivatization: Generating a library of bioactive Quinazoline-2-carboxamides .

  • Validation: Quality control parameters and structural confirmation.

Scientific Rationale: The "Privileged" 2-Position

The quinazoline ring is a "privileged structure" in medicinal chemistry. However, the 2-carboxylic acid moiety is often underutilized due to stability concerns (decarboxylation). Retaining this functionality is critical for Scaffold Hopping :

  • H-Bond Donors/Acceptors: The 2-carboxamide group acts as a rigid linker capable of forming bidentate hydrogen bonds within the ATP-binding pocket of kinases.

  • Solubility Modulation: The polar nature of the acid/amide handle improves the pharmacokinetic profile (ADME) compared to purely lipophilic 2-alkyl/aryl analogs.

  • Target Specificity: 2-carboxamide derivatives have demonstrated selective cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines by inhibiting tubulin polymerization or modulating VEGFR-2 activity.

Pathway Visualization: The Q2CA Platform

The following diagram illustrates the central role of Q2CA in accessing diverse anticancer pharmacophores.

Q2CA_Platform cluster_bio Biological Targets Start 2-Aminobenzylamine (Starting Material) Inter Diethyl Oxalate Cyclization Start->Inter Reflux/EtOH Q2CA Quinazoline-2-COOH (Q2CA Precursor) Inter->Q2CA Hydrolysis (Control Temp!) Amide 2-Carboxamides (Kinase Inhibitors) Q2CA->Amide HATU/Amine Fused Fused Tricyclics (PARP Inhibitors) Q2CA->Fused Cyclocondensation Decarb 2-Unsubstituted (Scaffold Baseline) Q2CA->Decarb Thermal (>140°C) Target1 Amide->Target1 VEGFR-2 Target2 Fused->Target2 PARP-1

Caption: Figure 1. Synthetic divergence from Quinazoline-2-carboxylic acid. Note the critical temperature control required to avoid the decarboxylation pathway (Red).

Experimental Protocols

Protocol A: Synthesis of Quinazoline-2-Carboxylic Acid Ethyl Ester

Direct synthesis of the acid is risky due to decarboxylation. The ester is the stable storage form.

Reagents:

  • 2-Aminobenzylamine (10 mmol)

  • Diethyl oxalate (12 mmol)

  • Ethanol (anhydrous)

  • Catalytic Acetic Acid

Workflow:

  • Dissolution: Dissolve 2-aminobenzylamine (1.22 g) in 20 mL anhydrous ethanol in a round-bottom flask.

  • Addition: Add diethyl oxalate (1.75 g) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The formation of the intermediate ethyl 2-amino-oxoacetate may be observed before full cyclization.

  • Oxidation (If using 2-aminobenzylamine): The initial product is often the tetrahydro- or dihydro- species. To aromatize, add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) and reflux for an additional 2 hours.

    • Alternative: Start with 2-Aminobenzaldehyde + Diethyl Oxalate for direct access to the aromatic system without oxidation.

  • Isolation: Cool to 0°C. The ester product precipitates. Filter and wash with cold ethanol.

Protocol B: Controlled Hydrolysis to Q2CA

Critical Step: Temperature management is vital to prevent loss of CO₂.

  • Saponification: Suspend the ester (1 mmol) in THF:Water (1:1, 10 mL).

  • Base Addition: Add LiOH (1.5 eq) at 0°C .

  • Reaction: Stir at room temperature (25°C) for 4 hours. DO NOT HEAT.

  • Workup: Acidify carefully with 1M HCl to pH 3-4 at 0°C. The free acid, Quinazoline-2-carboxylic acid , will precipitate.

  • Drying: Vacuum dry over P₂O₅. Store at -20°C.

Protocol C: Library Generation (Amide Coupling)

Targeting the "Warhead" synthesis.

Reagents:

  • Q2CA (1 eq)

  • HATU (1.2 eq)

  • DIPEA (3 eq)

  • Diverse Amines (Anilines, Piperazines, etc.) (1.1 eq)

  • Solvent: DMF (Dry)

Step-by-Step:

  • Activation: Dissolve Q2CA in DMF. Add DIPEA and HATU. Stir for 15 mins at RT to form the active ester.

  • Coupling: Add the target amine. Stir for 12–16 hours.

  • Quench: Pour into ice water.

  • Purification: Most carboxamides precipitate. If not, extract with EtOAc and purify via flash chromatography (DCM:MeOH gradient).

Quality Control & Validation Data

Structural Confirmation (NMR)

Researchers must validate the integrity of the carboxylic acid vs. the decarboxylated byproduct.

FeatureQ2CA (Target)Quinazoline (Byproduct)
¹H NMR (DMSO-d₆) δ 13.5 ppm (Broad s, 1H, -COOH )Absent
C-2 Proton Absentδ ~9.2 ppm (s, 1H, H -C=N)
¹³C NMR (C=O) δ ~165 ppmAbsent
Stability Decarboxylates >140°CStable
Bioassay Validation (MTT Assay)

When screening the Q2CA-derived carboxamide library, use the following controls:

  • Cell Lines: MCF-7 (Breast), A549 (Lung).

  • Positive Control: Gefitinib (for EGFR comparison) or Olaparib (if targeting PARP-like activity).

  • Negative Control: DMSO (0.1%).

  • Success Metric: IC₅₀ < 10 µM indicates a "Hit."

Mechanism of Action (SAR Logic)

The Q2CA scaffold allows for "tail" modifications that probe the solvent-exposed regions of the kinase pocket.

SAR_Logic Core Quinazoline Core (Scaffold) Pos2 Position 2 (COOH/Amide) Specific Interactions Core->Pos2 Pos4 Position 4 (Optional Substitution) Core->Pos4 Effect1 H-Bonding (Glu/Asp residues) Increases Potency Pos2->Effect1 Effect2 Solubility / ADME Modulates Bioavailability Pos2->Effect2

Caption: Figure 2. Structure-Activity Relationship (SAR) map. The 2-position modification is the primary driver for solubility and specific H-bond interactions in this class.

Critical Process Parameters (CPP)

  • Decarboxylation Risk: Q2CA is thermally unstable. Avoid temperatures >50°C during the hydrolysis and workup of the free acid.

  • Solvent Choice: Use aprotic polar solvents (DMF/DMSO) for coupling; protic solvents can interfere with activated esters.

  • Tautomerism: Be aware that 4-hydroxyquinazoline-2-carboxylic acid exists in equilibrium with the 4-oxo-tautomer. This does not affect the amide coupling chemistry but changes NMR interpretation.

References

  • Quinazolines as Anticancer Agents

    • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.[1]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Synthesis of 2-Carboxamide Derivatives

    • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials (Demonstrating the synthetic utility of the scaffold).
    • Source: Journal of Medicinal Chemistry, 2021.
    • URL:[Link]

  • Decarboxylation Chemistry

    • Title: Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light c
    • Source: Organic & Biomolecular Chemistry, 2019.
    • URL:[Link]

  • Biological Validation (Cytotoxicity)

    • Title: Synthesis and anticancer activity of new quinazoline derivatives (HeLa/MCF-7 data).[2]

    • Source: Saudi Pharmaceutical Journal, 2017.[3]

    • URL:[Link]

Sources

Application of Quinazoline Derivatives as EGFR Inhibitors in Cancer Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working with quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors in cancer therapy. It is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the experimental design and data interpretation.

The Central Role of EGFR in Oncology and the Rise of Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3] This aberrant signaling drives uncontrolled tumor growth and metastasis, making EGFR an attractive target for cancer therapy.[1][4]

Quinazoline-based molecules have emerged as a highly successful class of EGFR inhibitors.[5][6] Their core structure serves as a versatile scaffold for designing compounds that can effectively compete with ATP at the kinase domain of EGFR, thereby blocking its downstream signaling cascade.[7] This guide will delve into the practical application of these derivatives, from initial biochemical screening to cellular and in vivo evaluation.

Mechanism of Action: From Reversible to Covalent Inhibition

Quinazoline EGFR inhibitors are broadly classified into different generations based on their mechanism of action and their efficacy against wild-type and mutant forms of EGFR.

  • First-Generation (Reversible) Inhibitors: Gefitinib and Erlotinib are prototypical first-generation inhibitors that reversibly bind to the ATP-binding site of the EGFR kinase domain.[8][9] They are particularly effective against tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[7][10] These mutations increase the affinity of the receptor for the inhibitor compared to ATP.

  • Second-Generation (Irreversible) Inhibitors: Afatinib and Dacomitinib represent the second generation. These compounds form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[11] While potent, they can also inhibit wild-type EGFR, which can lead to dose-limiting toxicities.[12]

  • Third-Generation (Mutant-Selective) Inhibitors: The emergence of resistance, most commonly through the T790M "gatekeeper" mutation, spurred the development of third-generation inhibitors like Osimertinib.[10][12] This mutation increases the receptor's affinity for ATP, rendering first- and second-generation inhibitors less effective.[10][12] Osimertinib is designed to selectively target EGFR harboring the T790M mutation while sparing the wild-type receptor, thereby improving the therapeutic window.[10]

  • Fourth-Generation and Beyond: Research is ongoing to develop inhibitors that can overcome resistance to third-generation drugs, such as those driven by the C797S mutation, which prevents covalent binding.[10] These next-generation compounds include allosteric inhibitors that bind to a site distinct from the ATP pocket.[10]

Foundational Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential assays used to characterize and evaluate quinazoline-based EGFR inhibitors.

In Vitro Biochemical EGFR Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein. It is a critical first step in the screening cascade to identify potent inhibitors.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic substrate by the EGFR kinase. Inhibition is measured as a decrease in substrate phosphorylation. Luminescence-based methods, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[13]

Protocol: ADP-Glo™ Kinase Assay [13][14]

Materials:

  • Recombinant human EGFR protein (wild-type or mutant)

  • Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[13]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (quinazoline derivatives) dissolved in DMSO

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • In each well of the assay plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.

    • Add 2 µL of a solution containing the substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Cellular Potency and Viability

Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context. These assays measure the compound's ability to inhibit EGFR signaling within a living cell and its subsequent effect on cell proliferation and survival.

2.2.1. EGFR Phosphorylation Assay (Western Blotting)

Principle: This assay directly measures the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, Erk) in cancer cells treated with an inhibitor. A reduction in phosphorylation indicates target engagement and inhibition.

Protocol: Western Blotting for p-EGFR [15]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, HCC827, NCI-H1975)

  • Cell culture medium and supplements

  • Test compounds

  • EGF (for stimulating EGFR in some cell lines)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-Erk, anti-total-Erk, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

    • Treat the cells with various concentrations of the quinazoline inhibitor for 1-4 hours. Include a DMSO vehicle control.

    • For some cell lines, stimulate with EGF (e.g., 50 ng/mL) for 15 minutes before harvesting.[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.

2.2.2. Cell Viability/Proliferation Assay

Principle: This assay measures the effect of the inhibitor on the growth and survival of cancer cells over a period of several days. A decrease in cell viability indicates the cytotoxic or cytostatic effect of the compound.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) [15][16]

Materials:

  • EGFR-dependent cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • White, opaque 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline inhibitor. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

In Vivo Efficacy Studies: Xenograft Models

To evaluate the anti-tumor activity of a quinazoline derivative in a living organism, in vivo studies using xenograft models are essential.[17][18]

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • EGFR-dependent human cancer cell line

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of morbidity are observed.

    • Excise the tumors and weigh them.

    • Analyze the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Optionally, tumor tissue can be collected for pharmacodynamic studies (e.g., Western blotting for p-EGFR).

Data Presentation and Visualization

Quantitative Data Summary
Inhibitor Target IC₅₀ (nM) - Biochemical GI₅₀ (nM) - Cellular (HCC827) GI₅₀ (nM) - Cellular (NCI-H1975)
Gefitinib EGFR (mutant)2515>10,000
Osimertinib EGFR (T790M)11050
Compound X EGFR (mutant)58>10,000
Compound Y EGFR (T790M)0.5525

Note: The above data is illustrative. Actual values will vary depending on the specific compounds and experimental conditions.

Signaling Pathway and Workflow Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Phosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activation EGF EGF EGF->EGFR Ligand Binding Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical Biochemical Kinase Assay (IC₅₀ Determination) Cellular Cell-Based Assays (p-EGFR, Viability - GI₅₀) Biochemical->Cellular Xenograft Xenograft Model (Tumor Growth Inhibition) Cellular->Xenograft Lead_Candidate Lead Candidate Selection Xenograft->Lead_Candidate Start Compound Synthesis (Quinazoline Derivatives) Start->Biochemical

Caption: High-Level Experimental Workflow for Evaluating Quinazoline EGFR Inhibitors.

Troubleshooting and Considerations

  • Solubility: Poor compound solubility can be a major issue. Ensure that the quinazoline derivatives are fully dissolved in DMSO and do not precipitate in the assay medium.

  • Off-Target Effects: Be aware of potential off-target activities. Kinase profiling against a panel of other kinases is recommended to assess selectivity.

  • Resistance Mechanisms: When working with cell lines, be mindful of acquired resistance. Regularly authenticate cell lines and consider using models with known resistance mutations.

  • In Vivo Formulation: The formulation of the compound for in vivo studies is critical for achieving adequate exposure. Preliminary pharmacokinetic studies are often necessary.

This guide provides a foundational framework for the application of quinazoline derivatives as EGFR inhibitors. By understanding the underlying principles and meticulously executing these protocols, researchers can effectively advance the discovery and development of novel cancer therapeutics.

References

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Source not available.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Gefitinib | Drug Guide. MedSchool.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). NIH.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
  • Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. (2023). PubMed.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. (2025). Source not available.
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC.
  • EGFR Kinase Assay.
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore. NIH.
  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.
  • Erlotinib. (2024).
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • What is the mechanism of Gefitinib?. (2024).
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • How does erlotinib work (mechanism of action)?. (2024). Drugs.com.
  • Clinically approved FdA drugs holding a quinazoline scaffold as EGFR inhibitors 3.
  • Lap
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Source not available.
  • Patient-derived tumour xenografts as models for oncology drug development. PMC.
  • Erlotinib. Wikipedia.
  • Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib....
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Inhibition of Src, EGFR, and cell viability by candidate compounds in....
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.
  • Mechanism of action of erlotinib | Download Scientific Diagram.
  • The Role of Gefitinib in Lung Cancer Tre
  • What is the mechanism of Lapatinib Ditosylate Hydrate?. (2024).
  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breast Cancer.org.
  • A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS.
  • What is the mechanism of Erlotinib Hydrochloride?. (2024).
  • Atlas-Guided Nanocarrier Strategies Targeting Spatial NTRK2/MAPK Signaling in EGFR-TKI-Resistant Niches of Esophageal Squamous Cell Carcinoma. MDPI.
  • In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.

Sources

Application Note: Developing Antimicrobial Agents Using the Quinazoline-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, historically utilized for anticancer (EGFR inhibition) and antihypertensive applications. However, the Quinazoline-2-carboxylic acid (Q2CA) scaffold has emerged as a critical starting point for next-generation antimicrobials targeting bacterial DNA Gyrase B (GyrB) and Topoisomerase IV . Unlike traditional fluoroquinolones that target the DNA-cleavage core, Q2CA derivatives—specifically quinazoline-2-carboxamides —target the ATPase domain, offering a novel mechanism to combat multidrug-resistant (MDR) pathogens like Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

This guide details the protocol for derivatizing Q2CA, screening for antimicrobial potency (MIC), and validating the Mechanism of Action (MoA) via ATPase inhibition.

Strategic Rationale & Workflow

The carboxylic acid moiety at the C2 position of the quinazoline ring serves as a versatile chemical handle. The primary strategy involves amide coupling to generate diverse libraries of quinazoline-2-carboxamides. These amides mimic the ATP adenine ring, competitively inhibiting the ATPase activity of GyrB, which is essential for bacterial DNA supercoiling.

Workflow Visualization

The following diagram outlines the iterative cycle of synthesis, biological screening, and mechanistic validation.

G Start Quinazoline-2-COOH (Scaffold) Synth Amide Coupling (Derivatization) Start->Synth Purify Purification (HPLC/Recrystallization) Synth->Purify Screen Phenotypic Screen (MIC/MBC) Purify->Screen SAR SAR Analysis Screen->SAR Potency Data MoA Target Validation (GyrB ATPase Assay) Screen->MoA Hit Confirmation SAR->Synth Design Optimization MoA->SAR Binding Affinity

Figure 1: Integrated workflow for developing Q2CA-based antimicrobials. The cycle emphasizes the feedback loop between phenotypic screening (MIC) and rational design (SAR).

Protocol A: Chemical Derivatization (Synthesis of Carboxamides)

Objective: To convert Quinazoline-2-carboxylic acid into a library of bioactive carboxamides. Rationale: The carboxylic acid itself has poor cell permeability. Conversion to a secondary amide improves lipophilicity and provides hydrogen bond donors/acceptors crucial for interacting with the Asp73 residue in the GyrB active site.

Materials
  • Scaffold: Quinazoline-2-carboxylic acid (CAS: 700-19-6).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation:

    • Dissolve Quinazoline-2-carboxylic acid (1.0 eq, 1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

      
      ).
      
    • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature (RT).

    • Add HATU (1.2 eq). The solution should turn slightly yellow. Stir for 30 minutes to form the active ester.

    • Note: Avoid using Thionyl Chloride (

      
      ) if your amine partner has acid-sensitive groups. HATU is milder and preserves chirality.
      
  • Coupling:

    • Add the amine of choice (e.g., 4-aminopiperidine, benzylamine) (1.1 eq) dropwise.

    • Stir the reaction mixture at RT for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up & Purification:

    • Dilute the reaction with Ethyl Acetate (50 mL) and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation:

    • Confirm structure via

      
      -NMR (Look for amide -NH doublet at 
      
      
      
      8.0–9.0 ppm) and LC-MS (M+H peak).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives. Standard: CLSI M07-A10 Guidelines (Broth Microdilution).

Critical Consideration: Solubility

Quinazoline derivatives are often hydrophobic.

  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Final Assay Concentration: Ensure final DMSO concentration in the well is

    
     to prevent solvent toxicity from masking bacterial inhibition.
    
Procedure
  • Inoculum Preparation:

    • Grow bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
      
  • Plate Setup:

    • Use a 96-well round-bottom plate.

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of compound stock (diluted in broth) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation & Readout:

    • Add 50 µL of bacterial inoculum to wells 1–11.

    • Incubate at 37°C for 16–20 hours.

    • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Enhancement: Add 10 µL of Resazurin (0.01%) and incubate for 1 hour. A change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity. MIC is the lowest concentration that remains Blue.

Protocol C: Mechanism of Action (GyrB ATPase Assay)

Objective: Confirm that the antimicrobial activity is due to DNA Gyrase B inhibition (ATPase competition) rather than non-specific membrane disruption.

Assay Principle

GyrB hydrolyzes ATP to ADP +


 to fuel DNA supercoiling. This assay measures the release of inorganic phosphate (

) using Malachite Green.
Procedure
  • Reagents:

    • Recombinant E. coli or S. aureus Gyrase B subunit.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

      
      , 1 mM DTT, 10% Glycerol.
      
    • Substrate: 1 mM ATP.

    • Detection: Malachite Green Reagent.

  • Reaction:

    • Mix 10 nM GyrB enzyme with varying concentrations of the Quinazoline-2-carboxamide derivative (0.1 µM – 100 µM) in a 96-well clear plate.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

    • Initiate reaction by adding ATP (final conc. 500 µM).

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 100 µL Malachite Green reagent to stop the reaction.

    • Incubate for 5–10 minutes for color development (Green complex).

    • Measure Absorbance at 620 nm (

      
      ).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      

Structure-Activity Relationship (SAR) Analysis

The following table summarizes expected trends for Quinazoline-2-carboxylic acid derivatives based on recent literature [1, 4].

PositionModificationEffect on ActivityRationale
C2 (Amide) Primary Amide (

)
LowPoor permeability; weak hydrophobic interaction.
C2 (Amide) Benzyl/Aryl AmideHigh

-stacking with GyrB active site residues.
C2 (Amide) Basic Side Chain (e.g., Piperazine)Moderate/HighImproves solubility and targets Gram-negative porins.
C4 Electron-Donating (-OMe)ModerateModulates electron density of the ring system.
C6/C7 Halogenation (F, Cl)High Increases metabolic stability and lipophilicity.
Mechanism Visualization

How the Quinazoline-2-carboxamide interacts with the target.

MoA Drug Quinazoline-2-carboxamide Target Gyrase B (ATPase Domain) Drug->Target Competitive Inhibition (Ki < 1µM) Substrate ATP Drug->Substrate Blocks Binding Function DNA Supercoiling Target->Function Hydrolysis Energy Substrate->Target Natural Binding Bact Bacterial Cell Death Function->Bact Inhibition leads to...

Figure 2: Mechanistic pathway. The quinazoline derivative competes with ATP for the GyrB binding pocket, halting the energy supply required for DNA replication.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in MIC Assay High hydrophobicity of the quinazoline core.Use 2-hydroxypropyl-

-cyclodextrin as a carrier or ensure DMSO < 1%.
Low Yield in Synthesis Steric hindrance at C2 position.Switch from EDC/HOBt to HATU; increase reaction time and temperature (40°C).
Inactive against Gram-Negatives Efflux pump (AcrAB-TolC) extrusion.Co-administer with Phenylalanine-arginine beta-naphthylamide (PAβN) (Efflux Pump Inhibitor) to confirm efflux liability.

References

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: PubMed / NIH URL:[Link]

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse bacterial multidrug resistance. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Source: Organic & Biomolecular Chemistry URL:[Link]

  • New quinazolinone-based heterocyclic compounds as promising antimicrobial agents: development, DNA gyrase B/topoisomerase IV inhibition activity. Source: ResearchGate URL:[Link]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute URL:[Link]

Application Note: Anti-Inflammatory Profiling of Quinazoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists. It details the rational design, synthesis, and biological validation of Quinazoline-2-carboxylic acid derivatives as potent, non-steroidal anti-inflammatory agents (NSAIDs).

Executive Summary & Rationale

While the quinazoline scaffold is historically associated with kinase inhibition (e.g., EGFR inhibitors like Gefitinib), recent Structure-Activity Relationship (SAR) studies have repositioned Quinazoline-2-carboxylic acid derivatives as promising anti-inflammatory candidates.

The Mechanistic Shift: Unlike traditional quinazolinones, the introduction of a carboxylic acid moiety (or its ester/amide bioisosteres) at the C-2 position is designed to mimic the carboxylate head group of Arachidonic Acid (the natural substrate of COX enzymes).

  • Target: Cyclooxygenase-2 (COX-2) active site.[1][2][3]

  • Interaction: The C-2 acidic group forms an ionic bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction site of the COX channel, potentially offering superior selectivity over COX-1 compared to traditional NSAIDs.

Chemical Synthesis Protocol

Workflow Overview

The synthesis targets the Ethyl quinazoline-2-carboxylate core, which serves as the divergent intermediate for generating a library of acid, amide, and hydrazide derivatives.

Diagram: Synthetic Pathway (DOT)

Synthesis_Workflow Start 2-Aminobenzylamine (Starting Material) Inter1 Intermediate A (Cyclization) Start->Inter1 + Diethyl Oxalate Reflux, 4h Core Quinazoline-2-carboxylate (Ethyl Ester Core) Inter1->Core Oxidation (MnO2) or Dehydrogenation Deriv1 Hydrolysis -> Acid (-COOH) Core->Deriv1 NaOH/EtOH Deriv2 Amidation -> Amide (-CONHR) Core->Deriv2 R-NH2, Reflux Deriv3 Hydrazinolysis -> Hydrazide (-CONHNH2) Core->Deriv3 NH2NH2, EtOH

Caption: Divergent synthesis of Quinazoline-2-carboxylic acid derivatives from a common ester core.

Detailed Protocol: Synthesis of Ethyl Quinazoline-2-carboxylate

Reagents: 2-Aminobenzylamine (10 mmol), Diethyl oxalate (12 mmol), Ethanol (absolute), MnO₂ (activated).

  • Cyclocondensation:

    • Dissolve 2-aminobenzylamine (1.22 g) in 20 mL of absolute ethanol.

    • Add Diethyl oxalate (1.75 g) dropwise under stirring.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Observation: Formation of the tetrahydro-intermediate.

  • Aromatization (Oxidation):

    • Add activated MnO₂ (5 equivalents) to the reaction mixture.

    • Continue reflux for 2 hours to fully aromatize the ring.

    • Filter hot through a Celite pad to remove MnO₂.

  • Isolation:

    • Evaporate the solvent under reduced pressure.[4]

    • Recrystallize the solid residue from ethanol/water (9:1) to yield the Ethyl quinazoline-2-carboxylate (Yield: ~75-85%).

  • Derivatization (General Procedure for Acids):

    • Dissolve the ester (1 mmol) in 10 mL Ethanol/Water (1:1).

    • Add NaOH (2 mmol) and stir at Room Temperature (RT) for 2 hours.

    • Acidify with 1N HCl to pH 3–4. Filter the precipitated Quinazoline-2-carboxylic acid .

In Vitro Bioassay: COX-1/COX-2 Inhibition

Objective: Determine the IC₅₀ and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Methodology: Colorimetric Inhibitor Screening

This protocol utilizes the peroxidase activity of COX enzymes. The oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is measured during the reduction of PGG₂ to PGH₂.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).[5]

  • Colorimetric Substrate (TMPD).

  • Heme (Cofactor).

Protocol Steps:

  • Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0). Dissolve test compounds in DMSO (Final concentration < 2%).

  • Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL of Test Compound (various concentrations: 0.01 – 100 µM).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Add 20 µL Colorimetric Substrate (TMPD).

    • Add 20 µL Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Shake plate for 30 seconds.

    • Read Absorbance at 590 nm after 5 minutes.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log-concentration vs. inhibition to determine IC₅₀.

Representative Data Table

Mock data demonstrating typical profile of a potent 2-carboxylic acid derivative.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Interpretation
Q-2-COOH (Lead) > 50.00.45 > 111Highly COX-2 Selective
Indomethacin0.050.800.06Non-selective (GI toxic)
Celecoxib15.00.04375Selective Standard
Q-Ester-Interm.> 10012.5> 8Low potency (Needs acid)

In Vivo Validation: Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory efficacy in a rat model. This assay measures the compound's ability to inhibit the release of prostaglandins (late phase inflammation).[6]

Diagram: In Vivo Workflow (DOT)

InVivo_Protocol Step1 1. Acclimatization Wistar Rats (180-220g) Fast overnight Step2 2. Drug Administration (Oral/IP) Test Compound (10-50 mg/kg) Reference (Indomethacin) Step1->Step2 -1 Hour Step3 3. Induction (t=0) Subplantar inj. 0.1 mL 1% Carrageenan in saline Step2->Step3 Time 0 Step4 4. Measurement (Plethysmometer) Timepoints: 1h, 2h, 3h, 4h, 6h Step3->Step4 Hourly Step5 5. Data Analysis % Edema Inhibition Compare vs. Vehicle Control Step4->Step5

Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay.

Protocol Steps:
  • Animals: Male Wistar rats (180–220 g). Groups of n=6.

  • Treatment:

    • Group I: Vehicle Control (1% CMC).[6]

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III-V: Test Compound (10, 25, 50 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% w/v Carrageenan (lambda type) into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer (water displacement) at 0, 1, 3, and 5 hours.

  • Analysis: Focus on the 3rd hour data point, which correlates with maximal COX-2 expression and prostaglandin release.

    • % Inhibition =

      
      
      
    • (Where

      
       = mean change in treated group, 
      
      
      
      = mean change in control group).

Molecular Docking & Mechanism

To validate the design, docking studies should be performed using PDB ID: 3LN1 (COX-2 complexed with Celecoxib).[1]

  • Key Interaction Check: Ensure the C-2 carboxylic acid oxygen atoms are within 3.0 Å of Arg120 and Tyr355 .

  • Hydrophobic Pocket: The Quinazoline ring should occupy the hydrophobic channel formed by Val349, Ala527, and Leu531.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Synthesis Incomplete aromatization.Increase MnO₂ equivalents or switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as oxidant.
Poor Solubility in Assay Compound aggregation.Pre-dissolve in 100% DMSO; ensure final assay DMSO < 2%. Use cyclodextrin complexation if needed.
No In Vivo Activity Poor oral bioavailability.The carboxylic acid may be too polar. Synthesize the prodrug ester or amide to improve membrane permeability, relying on in vivo hydrolysis.
High COX-1 Inhibition Steric clash missing.Introduce bulky groups (e.g., phenyl, t-butyl) at the C-4 position to exploit the larger COX-2 active site side pocket.

References

  • Synthesis and COX-1/COX-2 Profiling of Quinazoline Derivatives Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Link:[Link]

  • Molecular Docking of Quinazolinones in COX-2 Active Site Source: PubMed Central (PMC) Link:[Link]

  • Carboxyl-containing quinazolines as carriers of anti-inflammatory activity Source: Zaporozhye Medical Journal Link:[Link]

Sources

High-Fidelity Profiling of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

From Biochemical Assay Design to Cellular Validation

Introduction & Scope

Quinazoline-based heterocycles (e.g., Gefitinib, Erlotinib, Lapatinib) represent a cornerstone scaffold in oncology, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) family.[1] While chemically privileged, these compounds present distinct physicochemical challenges—specifically hydrophobicity-driven aggregation and potential autofluorescence—that can compromise high-throughput screening (HTS) data.

This guide moves beyond generic kit instructions to provide a rigorous framework for characterizing quinazolines. We focus on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary biochemical modality due to its resistance to compound interference, bridging these results into cellular target engagement.

Mechanistic Basis: The ATP-Competitive Paradigm[2]

Quinazolines typically function as Type I inhibitors . They bind to the active conformation (DFG-in) of the kinase domain, occupying the ATP-binding pocket. The N1 and N3 nitrogens of the quinazoline ring mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

Critical Assay Implication: Because inhibition is competitive with ATP, the measured IC50 is dependent on the ATP concentration used in the assay. To generate data that allows for valid ranking of compound potency (Ki), assays must be run at or below the apparent


 for ATP (

).
Visualization: EGFR Signaling & Quinazoline Inhibition

The following diagram illustrates the canonical EGFR pathway and the specific node of quinazoline intervention.

EGFR_Pathway EGF Ligand (EGF/TGF-a) EGFR_Out EGFR (Extracellular) EGF->EGFR_Out Binding EGFR_In EGFR (Tyrosine Kinase Domain) EGFR_Out->EGFR_In Dimerization & Autophosphorylation RAS RAS-GTP EGFR_In->RAS GRB2/SOS PI3K PI3K EGFR_In->PI3K Quin Quinazoline Inhibitor (Gefitinib/Erlotinib) Quin->EGFR_In Competitive Inhibition (Hinge Binder) ATP ATP ATP->EGFR_In Phosphate Donor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation/Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus

Figure 1: Signal transduction cascade of EGFR showing the competitive binding interface between ATP and Quinazoline inhibitors at the intracellular kinase domain.[2][3]

Pre-Assay Considerations: The "Crash-Out" Factor

Quinazolines are notoriously hydrophobic. A common failure mode in HTS is compound precipitation upon dilution from DMSO stock into aqueous buffer, leading to "false flat" dose-response curves or promiscuous inhibition due to aggregation.

Protocol for Compound Handling
  • Stock Preparation: Dissolve quinazolines in 100% DMSO to 10 mM. Verify solubility visually; sonicate if necessary.

  • Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly into the assay plate.

    • Why? This avoids the intermediate "predilution plate" step where aqueous buffers often cause quinazolines to crash out before reaching the enzyme.

  • Detergent Strategy: Include non-ionic detergents in the assay buffer.

    • Standard: 0.01% Triton X-100.

    • Quinazoline-Specific: If aggregation is suspected (steep Hill slopes > 2.0), switch to 0.005% Pluronic F-127 or CHAPS , which are superior for stabilizing planar hydrophobic heterocycles.

Primary Assay Protocol: TR-FRET Kinase Binding

Methodology: LanthaScreen™ Eu Kinase Binding Assay (or equivalent HTRF). Principle: This assay detects the displacement of a fluorescent tracer (Alexa Fluor™ 647-labeled ATP analog) by the test compound. A Europium-labeled antibody binds the kinase tag. When the tracer is bound, FRET occurs (Eu -> Alexa 647). Quinazoline binding displaces the tracer, decreasing the FRET signal.

Reagents
  • Kinase: Recombinant EGFR (cytoplasmic domain), tagged (GST or His).

  • Tracer: Kinase Tracer 199 or 236 (ATP-competitive tracers).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127.

Step-by-Step Workflow
  • Compound Addition: Dispense 10 nL of Quinazoline series (10 mM to 1 nM) into a 384-well low-volume white plate.

  • Kinase/Antibody Mix: Prepare a solution containing 5 nM EGFR and 2 nM Eu-Antibody in Assay Buffer. Dispense 5 µL per well.

    • Incubation: 15 minutes at RT. This allows the antibody to bind the tag before the tracer is introduced.

  • Tracer Addition: Add 5 µL of Kinase Tracer (at

    
     concentration, typically 5–20 nM).
    
    • Note: Total volume = 10 µL. Final DMSO = 0.1%.

  • Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Workflow Visualization

Assay_Workflow cluster_0 Plate Prep cluster_1 Reaction Assembly Source Compound Source (100% DMSO) Echo Acoustic Transfer (10 nL) Source->Echo Plate 384-Well Plate (Assay Ready) Echo->Plate Reagent1 Add Kinase + Eu-Ab Mix (5 µL) Plate->Reagent1 Inc1 15 min Pre-incubation Reagent1->Inc1 Reagent2 Add Tracer (5 µL) Inc1->Reagent2 Read TR-FRET Readout (Ex 337nm / Em 665nm) Reagent2->Read Analysis Calculate Ratio (Em665 / Em615) Read->Analysis

Figure 2: Homogeneous TR-FRET assay workflow optimized for hydrophobic compound screening.

Data Analysis & Validation

The Cheng-Prusoff Correction

Since quinazolines are ATP-competitive, raw IC50 values fluctuate with tracer/ATP concentration. To determine the intrinsic affinity constant (


), use the Cheng-Prusoff equation adapted for competitive binding assays:


  • [Tracer]: Concentration of tracer used in the assay.[4]

  • 
    :  Dissociation constant of the tracer for the kinase (determined in a separate experiment).
    
Data Interpretation Matrix
ObservationPotential CauseAction
Hill Slope ~ 1.0 Ideal 1:1 binding.Proceed to Ki calculation.[5]
Hill Slope > 2.0 Aggregation or insolubility.Add 0.01% CHAPS; re-test.
IC50 shifts with [Tracer] Competitive inhibition.[6][3][7]Confirms ATP-competitive mode (Type I).
High Background Fluorescence Compound autofluorescence.TR-FRET usually mitigates this. Check signal in Donor channel (615nm) alone.
Assay Quality Control (Z-Factor)

A robust assay must have a Z-factor > 0.5.



  • Pos: Max signal (Tracer + Kinase + DMSO).

  • Neg: Min signal (Tracer + Kinase + Excess Inhibitor).

Cellular Confirmation (Target Engagement)

Biochemical potency must be validated in cells to account for membrane permeability and intracellular ATP competition (mM levels).

Recommended Method: In-Cell Western (ICW) or AlphaLISA SureFire Ultra .

  • Cell Line: A431 (High EGFR expression).

  • Treatment: Serum-starve cells overnight, treat with Quinazoline (dose-response) for 1 hour.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 10 minutes to induce autophosphorylation.

  • Readout: Quantify pEGFR (Tyr1068) vs. Total EGFR.

  • Success Criteria: The Cellular IC50 is typically 10–50x higher than Biochemical Ki due to the high intracellular ATP barrier.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[3] Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Smaill, J. B., et al. (1999). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(10), 1803–1815. [Link]

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.[8] Journal of Biomolecular Screening, 19(9), 1302–1308.[9] [Link]

Sources

Application Note: Comprehensive Protocol for Assessing the Antimicrobial Efficacy of Synthesized Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, historically significant for its ability to inhibit bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV. With the rise of antimicrobial resistance (AMR), synthesized quinazolines are increasingly screened as potential next-generation antibiotics.

However, the lipophilic nature of these synthetic compounds often leads to precipitation in aqueous media, resulting in false negatives during screening. Furthermore, distinguishing between bacteriostatic and bactericidal activity requires kinetic profiling beyond simple endpoint measurements.

This guide provides a rigorous, self-validating protocol for the evaluation of quinazolines, moving from primary Minimum Inhibitory Concentration (MIC) screening to advanced biofilm and time-kill kinetics.

Pre-Analytical Phase: Compound & Inoculum Preparation

Compound Handling and Solubility

Synthesized quinazolines are often hydrophobic. Proper solubilization is the single most critical step to prevent compound precipitation in the microtiter plate.

  • Stock Solution: Dissolve the synthesized quinazoline in 100% DMSO to a concentration of 10 mg/mL or 100x the highest desired test concentration.

  • The "1% Rule": The final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) . Concentrations >1% are toxic to many bacteria (e.g., S. aureus, E. coli), causing false "positives" where the solvent, not the drug, kills the bacteria.

  • Visual Check: Before adding bacteria, dilute the compound in Mueller-Hinton Broth (MHB). If turbidity or crystals appear, the compound has precipitated. Action: Sonicate or warm (up to 37°C) to redissolve, or validate the assay using a resazurin readout (see Section 3) which is less sensitive to precipitate interference than optical density (OD).

Bacterial Inoculum Standardization

To ensure reproducibility, the bacterial load must be standardized to the McFarland 0.5 standard.

  • Culture: Grow bacteria (e.g., S. aureus ATCC 29213) on non-selective agar overnight.

  • Suspension: Pick 3-5 colonies and suspend in sterile saline.

  • Adjustment: Adjust turbidity to 0.5 McFarland (approx.

    
     CFU/mL) using a nephelometer.
    
  • Final Dilution: Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the required starting inoculum of

    
     CFU/mL  in the well.
    

Expert Insight: Failing to dilute to


 CFU/mL results in the "Inoculum Effect," where high bacterial density artificially raises the MIC of the quinazoline.

Primary Screening: Resazurin-Modified MIC Assay

Standard: CLSI M07 / EUCAST Broth Microdilution

While standard turbidity tests are common, quinazoline derivatives often form micro-precipitates that mimic bacterial growth. We recommend the Resazurin Microtiter Assay (REMA) , where cell viability is indicated by a color change (Blue Resazurin


 Pink Resorufin) rather than turbidity.
Experimental Workflow (Graphviz)

MIC_Workflow Stock Quinazoline Stock (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Dilute in CAMHB Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-Incubation Readout Visual/Fluorometric Readout Dye->Readout 1-4h Incubation

Caption: Figure 1. Modified Resazurin Microtiter Assay workflow for lipophilic compounds. The colorimetric endpoint bypasses interference from compound precipitation.

Protocol Steps
  • Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of compound stock (diluted to 2x desired max concentration) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11. Final volume = 200 µL; Final bacterial load = 
    
    
    
    CFU/mL.
  • Incubation: Incubate at 37°C for 18-20 hours.

  • Development: Add 30 µL of 0.015% Resazurin solution. Incubate for 1-4 hours.

  • Interpretation:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Viable growth.

    • MIC: The lowest concentration that remains blue.

Secondary Characterization: Time-Kill Kinetics

Reference: CLSI M26-A

MIC data is static. To determine if your quinazoline is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), you must measure the rate of killing.[1]

Protocol
  • Preparation: Prepare tubes with CAMHB containing the quinazoline at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to a final concentration of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification: Serially dilute aliquots in saline and plate onto agar. Incubate overnight and count colonies.

Data Analysis & Interpretation

Plot


 CFU/mL vs. Time.[1]
OutcomeDefinitionClinical Implication
Bacteriostatic

reduction from initial inoculum at 24h.
Relies on host immune system to clear infection.
Bactericidal

reduction (99.9% kill) at 24h.
Preferred for immunocompromised patients or difficult infections (e.g., endocarditis).

Advanced Profiling: Mechanism of Action (Biofilm & Gyrase)

Quinazolines typically act by competitively binding to the ATP-binding pocket of the DNA Gyrase B subunit (GyrB) , preventing DNA supercoiling and leading to replication arrest. Additionally, resistant strains often form biofilms.

Molecular Mechanism Diagram (Graphviz)

MoA_Quinazoline Drug Synthesized Quinazoline Target DNA Gyrase (GyrB Subunit) Drug->Target Competitive Binding (ATP Pocket) Process ATP Hydrolysis Blocked Target->Process Stabilizes Enzyme-DNA Complex Downstream Inhibition of DNA Supercoiling Process->Downstream Outcome Replication Fork Arrest & Cell Death Downstream->Outcome

Caption: Figure 2. Mechanism of Action. Quinazolines target the ATPase domain of GyrB, preventing the energy transduction required for DNA supercoiling.

Biofilm Inhibition Assay (Crystal Violet)

Many quinazolines show efficacy against planktonic cells but fail against biofilms. This assay quantifies biomass reduction.

  • Biofilm Formation: Inoculate 96-well flat-bottom plates with bacteria in glucose-supplemented media (to promote slime production). Incubate 24-48h static.

  • Treatment: Carefully remove media (do not disrupt the film). Add fresh media containing the quinazoline at 1x, 2x, and 4x MIC. Incubate 24h.

  • Washing: Gently wash wells 3x with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% Crystal Violet (CV) for 15 mins.

  • Elution: Wash excess dye.[2] Solubilize the bound CV with 30% Acetic Acid .

  • Readout: Measure Absorbance at 595 nm .

    • Calculation:

      
      
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

  • Pankey, G. A., & Sabath, L. D. (2004). "Clinical relevance of bacteriostatic versus bactericidal mechanisms of action of antimicrobial agents." Clinical Infectious Diseases.

  • Ejalonibu, M. A., et al. (2021). "Quinazoline derivatives as DNA gyrase inhibitors: A review." Beni-Suef University Journal of Basic and Applied Sciences.

  • Peterson, L. R., & Shanholtzer, C. J. (1992). "Tests for Bactericidal Activity." Clinical Microbiology Procedures Handbook.

Sources

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Low Yield in Quinazoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Quinazoline-2-carboxylic acid (Q2CA) is notoriously deceptive. While the formation of the quinazoline core is well-documented, the isolation of the free carboxylic acid at the C2 position presents a unique "yield trap." The electron-deficient nature of the quinazoline ring makes the C2-carboxylate prone to thermal decarboxylation , while the molecule's zwitterionic character leads to massive losses during aqueous workup.

This guide moves beyond standard protocols to address the physicochemical bottlenecks responsible for low yields.

Module 1: The Synthesis Pathway & Failure Points

The most robust route involves the condensation of 2-aminobenzaldehyde (or its synthetic equivalents) with an oxalate derivative, followed by hydrolysis. Below is the critical pathway analysis.

Diagram 1: Reaction Logic & Failure Modes

Q2CA_Synthesis Start 2-Aminobenzaldehyde (Unstable Precursor) Inter Ethyl Quinazoline-2-carboxylate (Stable Ester) Start->Inter Cyclization (Base/Heat) Fail1 Polymerization (Yield Loss A) Start->Fail1 Storage > 24h Reagent Ethyl Oxalyl Chloride (or Diethyl Oxalate) Reagent->Inter Hydrolysis Saponification (LiOH/NaOH) Inter->Hydrolysis Product Quinazoline-2-carboxylic Acid (Target) Hydrolysis->Product pH Control Fail2 Decarboxylation (Yield Loss B) Hydrolysis->Fail2 Heat > 60°C or Acidic Reflux Fail3 Water Soluble Zwitterion (Yield Loss C) Product->Fail3 Incorrect pH during isolation

Caption: Critical failure points in the Q2CA pathway. Note that the acid form (Product) is thermodynamically unstable relative to the decarboxylated byproduct.

Module 2: Troubleshooting the "Yield Traps"

Trap A: The "Disappearing" Starting Material

Symptom: The reaction mixture turns into a dark tar before the cyclization is complete. Root Cause: 2-Aminobenzaldehyde is unstable. It undergoes self-condensation (polymerization) to form di- and trimers if stored or handled improperly. Solution:

  • Fresh Preparation: Always prepare 2-aminobenzaldehyde in situ (e.g., reduction of 2-nitrobenzaldehyde) or use it immediately after purchasing.

  • Stabilized Alternative: Use 2-aminobenzylamine followed by oxidation (using DDQ or MnO2) after the ring closure. This adds a step but guarantees stoichiometry.

Trap B: The Decarboxylation Event

Symptom: Gas evolution (CO2) is observed during hydrolysis or recrystallization; product mass is significantly lower than theoretical. Root Cause: The quinazoline ring is electron-withdrawing. This pulls electron density from the C2 position, making the carboxylate bond labile. Heating the free acid (or the acidified reaction mixture) promotes the loss of CO2 to form quinazoline . Protocol Adjustment:

  • Temperature Limit: Never heat the hydrolysis reaction above 40°C .

  • Base Selection: Use LiOH (1.1 equiv) in THF/Water (1:1). Lithium salts often precipitate less readily than sodium salts, keeping the intermediate in solution until acidification.

  • Acidification: Acidify with 1M HCl at 0°C . Do not use concentrated HCl or reflux.

Trap C: The Isoelectric Ghost (Solubility)

Symptom: The reaction proceeds (TLC shows conversion), but no precipitate forms upon acidification. Extraction with DCM/EtOAc yields nothing. Root Cause: Q2CA is an amphoteric molecule (Basic N1/N3, Acidic COOH).

  • pH < 2: It exists as the cation (protonated Nitrogen). Soluble in water.[1]

  • pH > 8: It exists as the anion (Carboxylate). Soluble in water.[1]

  • pH ~ 3.5 (pI): It exists as the neutral zwitterion. This is the only point of minimum solubility.

Module 3: The "Golden Protocol" for Isolation

Do not rely on standard "acidify to pH 1" instructions. Follow this precise isolation logic.

Diagram 2: Isoelectric Isolation Workflow

Isolation_Logic Step1 Hydrolysis Mixture (pH > 12, Soluble Anion) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add 1M HCl Dropwise Step2->Step3 Decision Check pH Step3->Decision ResultA pH 1-2 (Clear Solution) Product is Protonated/Soluble Decision->ResultA Too Acidic ResultB pH 3.5 - 4.0 (Thick Precipitate) Isoelectric Point Decision->ResultB Target Range ResultA->Step3 Back-titrate with dilute NaOH Action Filter Immediately Wash with cold water ResultB->Action

Caption: The narrow pH window for successful precipitation of Quinazoline-2-carboxylic acid.

Step-by-Step Isolation Protocol
  • Saponification: Stir the ethyl ester with 1.2 eq LiOH in THF/H2O (1:1) at 20°C for 4 hours.

  • Concentration: Evaporate THF under reduced pressure (keep bath < 35°C). You now have an aqueous solution of the Lithium carboxylate.

  • Cooling: Place the flask in an ice/salt bath (0°C).

  • Titration: Add 1M HCl dropwise while monitoring with a calibrated pH meter.

  • The Critical Zone: As pH approaches 5, cloudiness will appear. Continue adding HCl very slowly until pH reaches 3.5 - 3.8 .

  • Stop: Do not go lower. If you hit pH 1, the precipitate will redissolve.

  • Filtration: Filter the solid immediately. Wash with ice-cold water (2x) and cold diethyl ether (1x) to remove non-polar impurities.

FAQ: Rapid Diagnostics

Q: My product is a brown oil instead of a yellow solid. A: This indicates oxidation/polymerization of the 2-aminobenzaldehyde residue. Wash the solid with cold DCM. The product (acid) is insoluble in DCM, while the impurities are likely soluble.

Q: I see bubbling during the reaction. A: If this happens during hydrolysis, you are decarboxylating. Lower the temperature immediately. If it happens during acidification, it is likely carbonate impurities (from the base) releasing CO2, which is normal, but ensure you don't overshoot the pH.

Q: Can I recrystallize the acid? A: Avoid it if possible. Recrystallization often requires heat, which triggers decarboxylation. If necessary, dissolve in minimum dilute base (cold) and re-precipitate with acid at the isoelectric point.

Q: Why not use the oxidation of 2-methylquinazoline? A: While classic, this route requires strong oxidants (KMnO4/SeO2) and vigorous conditions that often rupture the heterocyclic ring or lead to difficult-to-remove manganese byproducts. The ester hydrolysis route is cleaner if pH is controlled.

References

  • Photocatalytic Decarboxylation Mechanisms: Study on the stability of quinazoline intermediates and decarboxylation pathways. Source:

  • Quinazoline Solubility & Properties: Physical properties, including solubility and pKa data relevant to isolation. Source:[2]

  • Hydrolysis of Heterocyclic Esters: Methodologies for controlled hydrolysis of ethyl azolylacetates and related heterocyclic esters to avoid degradation. Source:

  • General Quinazoline Synthesis Reviews: Comprehensive review of synthetic strategies, highlighting the instability of aldehyde precursors. Source:

Sources

Common side reactions in the Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Quinazoline Synthesis Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Deceptive Simplicity of Quinazolinone Synthesis

The Niementowski synthesis—classically the condensation of anthranilic acid with amides (typically formamide)—remains a cornerstone for generating the 4(3H)-quinazolinone scaffold, a privileged structure in kinase inhibitor development (e.g., Gefitinib, Erlotinib).

However, the reaction’s high activation energy barrier (


C) creates a narrow thermodynamic window. Deviate slightly, and you face two notorious failure modes: thermal decarboxylation  (yielding aniline tars) or incomplete cyclization  (stalling at the N-acyl intermediate).

This guide treats your synthesis as a system to be debugged. Below are the specific "Error Codes" you will encounter and the protocols to resolve them.

Ticket #1: Thermal Decomposition ("The Black Tar" Effect)

User Issue: "My reaction mixture turned into a black, viscous tar after 4 hours at reflux. Yield is <10%."

Diagnosis: Thermal Decarboxylation of Anthranilic Acid. The activation energy required to dehydrate the intermediate is dangerously close to the decarboxylation temperature of anthranilic acid. If the condensation with formamide is slow, the anthranilic acid decarboxylates to aniline, which then polymerizes or reacts non-productively, leading to tar.

Technical Insight:

  • Threshold: Anthranilic acid begins significant decarboxylation at

    
    C in the absence of rapid acylation.
    
  • Causality: If the formamide is old (hydrolyzed to formic acid/ammonia) or the temperature ramps too slowly, the anthranilic acid degrades before it can be "trapped" as the N-formyl intermediate.

Troubleshooting Protocol:

  • Reagent Quality Check: Ensure formamide is fresh and dry. Hydrolyzed formamide slows the kinetics of the initial attack.

  • The "Hot Start" Method: Do not ramp temperature with reagents present.

    • Heat the formamide alone to

      
      C.
      
    • Add anthranilic acid in portions. This ensures immediate acylation, protecting the carboxyl group from decarboxylation.

  • Temperature Cap: Maintain reaction temperature between

    
    C. Do not exceed 
    
    
    
    C unless using a sealed microwave vessel (where kinetics outrun decomposition).
Ticket #2: The "Missing Ring" (Incomplete Cyclization)

User Issue: "LC-MS shows the correct mass +18 (or M+1 for the linear intermediate). The ring won't close."

Diagnosis: Stalled N-Acyl Anthranilic Acid Intermediate. The reaction has proceeded to N-formylanthranilic acid (or o-amidobenzamide) but lacks the thermodynamic drive to eliminate water and close the pyrimidine ring. This is common when using substituted anthranilic acids with electron-donating groups (EDGs) which reduce the electrophilicity of the carbonyl carbon.

The Benzoxazinone Trap: In modified procedures (using acetic anhydride), the reaction may divert to a 4H-3,1-benzoxazin-4-one intermediate. This species is stable and requires a nitrogen nucleophile (ammonia/amine) to convert to quinazolinone. If your system is nitrogen-deficient, you isolate the benzoxazinone, not the quinazolinone.

Corrective Action:

  • Chemical Dehydration: Add a dehydrating agent to lower the activation energy for ring closure.

    • Protocol: Add 1.0 eq of Polyphosphoric Acid (PPA) or PPE (Polyphosphate Ester) .

  • Ammonia Boost: If you suspect the benzoxazinone trap, add Ammonium Acetate (

    
    ) to the mixture. This provides the nitrogen source required to convert the benzoxazinone to the quinazolinone.
    
Visualization: Reaction Pathways & Failure Modes

The following diagram maps the kinetic competition between the desired pathway and the fatal side reactions.

Niementowski_Mechanism Start Anthranilic Acid + Formamide Inter1 N-Formylanthranilic Acid (Intermediate) Start->Inter1 Acylation (Fast) Aniline Aniline + CO2 (Decarboxylation) Start->Aniline High T (>150°C) Slow Acylation Benzox Benzoxazinone (Stable Trap) Inter1->Benzox Dehydration w/o NH3 Product 4(3H)-Quinazolinone (Target) Inter1->Product -H2O (Cyclization) Benzox->Product + NH3 source Tar Polymeric Tar Aniline->Tar Polymerization

Figure 1: Mechanistic bifurcation in the Niementowski synthesis. Note that thermal stress leads to irreversible decarboxylation (Red path), while nitrogen deficiency leads to the benzoxazinone trap.

Ticket #3: Modernization (Microwave Protocol)

User Issue: "The classic reflux takes 6-12 hours and yields are inconsistent."

Solution: Switch to Microwave-Assisted Synthesis (MWI) . MWI is superior for this synthesis because it selectively heats the polar intermediates, rapidly overcoming the activation barrier for cyclization before the slower thermal decarboxylation can occur.

Validated Protocol (Self-Validating):

  • Vessel: 10 mL or 30 mL Quartz/Glass microwave vial (sealed).

  • Stoichiometry: Mix Anthranilic acid (1.0 eq) + Formamide (5.0 eq).

    • Note: Formamide acts as both reagent and solvent (high dielectric constant

      
      , excellent for MW absorption).
      
  • Catalyst (Optional): Add 1 drop of conc.

    
     or 100 mg Montmorillonite K-10 clay.
    
  • Irradiation:

    • Power: Dynamic mode (max 300W).

    • Temp: Hold at

      
      C.
      
    • Time: 10 - 15 minutes.

  • Work-up: Cool to RT. The product usually precipitates as "brick dust." Pour into ice water, filter, and wash with EtOH.

Data Comparison: Conventional vs. Microwave

ParameterConventional RefluxMicrowave Assisted
Reaction Time 4 - 12 Hours5 - 15 Minutes
Temperature

C (Oil bath)

C (Internal)
Typical Yield 40 - 65%85 - 95%
Side Products Aniline, Tar, Unreacted AcidMinimal
Solvent Usage High (often requires co-solvent)Neat (Solvent-free)
Ticket #4: Purification & Solubility

User Issue: "I have a solid precipitate, but NMR shows it's a mixture. How do I purify without a column?"

Diagnosis: Co-precipitation of Starting Material. Quinazolinones are notoriously insoluble in common organic solvents ("brick dust"), which makes them easy to filter but hard to recrystallize. However, unreacted anthranilic acid often co-precipitates.

Purification Logic Flow:

Purification_Logic Step1 Crude Precipitate Check1 Wash with 10% NaHCO3 Step1->Check1 Action1 Anthranilic Acid dissolves (Carboxylate salt) Check1->Action1 Filtrate (Discard) Step2 Filter Solid Check1->Step2 Solid Retained Check2 Wash with cold EtOH Step2->Check2 Result Pure 4(3H)-Quinazolinone Check2->Result

Figure 2: Purification logic relying on the acidity of the starting material vs. the neutrality of the product.

Protocol:

  • Suspend crude solid in 10% aqueous

    
     .
    
  • Stir for 15 minutes. (Anthranilic acid converts to soluble sodium anthranilate; Quinazolinone remains insoluble).

  • Filter.

  • Wash cake with water (remove salts) followed by cold Ethanol (remove organic impurities).

References
  • Niementowski, S. (1895).[1] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51, 564.[1] [1]

  • Khajavi, M. S., et al. (1998).[2] "Microwave irradiation promoted reactions of anthranilic acid with ketones...".[3][4] Journal of Chemical Research, (11), 724-725. (Pioneering solvent-free MW protocol).

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones". Tetrahedron Letters, 44(24), 4455-4458.

  • Connolly, D. J., et al. (2005). "The synthesis of quinazolinones... via the benzoxazinone pathway". Tetrahedron, 61(43), 10153-10160. (Mechanistic insight on the benzoxazinone trap).

Sources

Optimizing reaction conditions for the Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pfitzinger Protocol

The Pfitzinger reaction is a robust, base-mediated condensation of isatin (or substituted isatins) with an


-methylene carbonyl compound  (ketones or aldehydes) to yield quinoline-4-carboxylic acids  (cinchoninic acids).[1][2][3]

Unlike the Friedländer synthesis, which requires unstable


-aminoaldehydes, the Pfitzinger reaction utilizes stable isatins, making it a preferred route for generating quinoline scaffolds in drug discovery (e.g., antimalarials, antiviral agents). However, the reaction is sensitive to steric hindrance and base concentration, often leading to variable yields or difficult workups.

This guide provides an optimized technical framework for executing, troubleshooting, and scaling this reaction.

Module 1: Core Reaction Architecture

The Mechanism (Visualized)

Understanding the stepwise mechanism is critical for troubleshooting. The reaction proceeds through ring opening, aldol-type condensation, and recyclization.

PfitzingerMechanism Isatin Isatin Base Base (KOH/NaOH) Hydrolysis Isatin->Base Isatinate Isatinate Anion (Ring Opened) Base->Isatinate Ring Opening Aldol Aldol Condensation Intermediate Isatinate->Aldol Ketone Ketone Enolate Ketone->Aldol Nucleophilic Attack Imine Imine/Enamine Formation Aldol->Imine -H2O Cyclization Cyclization & Dehydration Imine->Cyclization Product Quinoline-4-carboxylate (Salt) Cyclization->Product Acid Acidification (pH 3-4) Product->Acid Final Quinoline-4-carboxylic Acid (Precipitate) Acid->Final Isolation

Figure 1: Stepwise mechanistic flow of the Pfitzinger synthesis, highlighting the critical ring-opening and acidification steps.[4]

Standard Operating Procedure (Optimized)

This protocol is calibrated for 10 mmol scale.

  • Isatin Hydrolysis (The "Activation" Step):

    • Dissolve Isatin (1.0 equiv) in 33% w/v KOH (5.0 – 10.0 equiv).

    • Technical Note: Heat to 80°C gently until the deep red isatin suspension turns into a clear yellow/orange solution (formation of potassium isatinate). Do not add ketone until this color change occurs.

  • Condensation:

    • Add the Ketone (1.1 – 1.5 equiv).

    • Add co-solvent if ketone solubility is poor: Ethanol is standard. For high-boiling ketones, use n-Butanol or Ethylene Glycol .

  • Reflux:

    • Reflux at 80–100°C for 12–24 hours.

    • Checkpoint: Monitor by TLC.[5] Isatin spot should disappear.

  • Workup (The "Self-Validating" Step):

    • Cool reaction to room temperature.[5]

    • Distill off excess alcohol (if used).[4]

    • Acidification: Slowly add Glacial Acetic Acid or 10% HCl with vigorous stirring.

    • Target pH: 3–4.

    • Observation: The product should precipitate as a bulky solid. If oil forms, see Troubleshooting.

Module 2: Troubleshooting & FAQs

Section A: Yield & Reactivity

Q1: My yield is <30%. The reaction seems incomplete even after 24 hours.

  • Diagnosis: Incomplete isatin hydrolysis or insufficient base strength.

  • Solution:

    • Base Concentration: The Pfitzinger reaction is not catalytic . It consumes base.[4] Ensure you are using at least 4-5 equivalents of KOH/NaOH. The isatin ring must remain open (isatinate form) throughout the reaction.

    • Temperature: If using a hindered ketone, ethanol reflux (78°C) is insufficient. Switch to n-Butanol (118°C) or Acetic Acid (with acid catalysis, though base is standard).

    • Stoichiometry: Increase ketone equivalents to 2.0 if the ketone is volatile (loss during reflux).

Q2: I am using an asymmetric ketone (e.g., 2-butanone). Which isomer will I get?

  • Technical Insight: Regioselectivity is governed by the stability of the enolate and steric hindrance during the condensation with the isatinate.

  • Rule of Thumb: The reaction preferentially occurs at the less sterically hindered

    
    -carbon (Kinetic/Steric control).
    
    • Example (2-Butanone): Attack at the methyl group (C1) is preferred over the methylene (C3).

    • Result: Major product is 2-ethylquinoline-4-carboxylic acid , not 2,3-dimethylquinoline-4-carboxylic acid.

  • Optimization: To force reaction at the more hindered position, higher temperatures (ethylene glycol, 150°C) are required, but yields will suffer.

Section B: Isolation & Purification

Q3: Upon acidification, I get a sticky tar/oil instead of a precipitate.

  • Cause: Co-precipitation of unreacted ketone aldol-polymers or "Red Isatin" impurities.

  • Protocol:

    • Decant: Pour off the aqueous supernatant.

    • Trituration: Add a small amount of cold methanol or diethyl ether to the tar and scratch the flask with a glass rod. This often induces crystallization.

    • Re-dissolution: Dissolve the tar back into dilute NaOH (pH 10), wash this aqueous phase with Diethyl Ether (removes neutral organic impurities/polymers), then re-acidify the aqueous layer to pH 4.

Q4: The product precipitates, but it's difficult to filter (clogs the frit).

  • Cause: Formation of a gelatinous hydrate.

  • Solution: Heat the acidified suspension to boiling for 10 minutes (Ostwald ripening), then let it cool slowly. This grows larger, more filterable crystals.

Module 3: Advanced Optimization (Microwave & Catalysis)

For drug development workflows requiring high throughput, traditional reflux is too slow.

Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation significantly accelerates the condensation step by superheating the solvent and increasing molecular collision frequency.

Protocol:

  • Reagents: Isatin (1 mmol), Ketone (1.2 mmol), KOH (3 mmol), Ethanol/Water (1:1, 2 mL).

  • Conditions: Sealed vessel, 140°C , 10–15 minutes .

  • Advantage: Yields typically increase by 15–20% compared to conventional heating; reaction time drops from 24h to 15 min.

Comparative Conditions Table
VariableStandard ConditionsOptimized/Modern ConditionsImpact
Base 33% KOH (aq)KOH + catalytic TEBA (Phase Transfer)PTC improves reaction with lipophilic ketones.
Solvent Ethanol/WaterPEG-400 or Ionic LiquidsGreen chemistry; higher temperatures without pressure vessels.
Energy Reflux (80°C)Microwave (140°C)Time reduction: 24h

15 min.
Acidification HClAcetic AcidAcetic acid prevents re-dissolution of the product (buffer effect).

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine the best modification for your specific substrate.

OptimizationTree Start Start: Define Substrate KetoneType Ketone Sterics? Start->KetoneType Simple Methyl Ketone (e.g., Acetophenone) KetoneType->Simple Hindered Cyclic/Long Chain (e.g., Cyclohexanone) KetoneType->Hindered PathA Standard Protocol (KOH/EtOH, 80°C) Simple->PathA PathB High Temp Protocol (KOH/n-BuOH, 120°C) Hindered->PathB CheckYield Yield > 50%? PathA->CheckYield PathB->CheckYield Good Proceed to Scale-up CheckYield->Good Yes Bad Troubleshoot CheckYield->Bad No MW Switch to Microwave (140°C, 10 min) Bad->MW Try Intensive Conditions

Figure 2: Decision matrix for selecting reaction conditions based on substrate complexity.

References

  • Pfitzinger, W. (1886).[2][6] Chinolinderivate aus Isatinäure. Journal für Praktische Chemie, 33(1), 100. Link

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction.[2][3][4][5][6][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Sangshetti, J. N., et al. (2014).[4] Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.[4] Link

  • Kaval, N., et al. (2005). Microwave-Assisted Pfitzinger Synthesis of Quinoline-4-carboxylic Acids.[1][2] Molecules, 10, 100-100. (Note: Representative citation for MW methods).

  • Ivachtchenko, A. V., et al. (2004). Microwave-assisted synthesis of 2-substituted quinoline-4-carboxylic acids.[2] Journal of Combinatorial Chemistry, 6(4), 573-583. Link

Sources

Technical Support Center: Optimizing Friedländer-Type Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome to the Technical Support Center. You have inquired about improving yields for the Friedländer synthesis of quinazolines .

Critical Distinction: Classically, the "Friedländer synthesis" refers to the condensation of 2-aminoaryl aldehydes with ketones to form quinolines (1-nitrogen). However, in high-value pharmacophore synthesis, the term is frequently applied to the analogous condensation of 2-aminoaryl ketones with amides, nitriles, or urea to form quinazolines (1,3-diazines).

This guide addresses the latter: the Friedländer-type condensation for quinazoline construction.[1][2][3][4][5][6] The primary yield-killing mechanisms in this pathway are reversible imine formation , steric hindrance at the carbonyl position, and oxidative degradation of the amino component.

Mechanistic Workflow (Visualization)

To troubleshoot yield, we must visualize the failure points. The reaction proceeds through a Schiff base intermediate followed by cyclodehydration.

FriedlanderQuinazoline Start Reactants: 2-Aminoaryl ketone + Amide/Nitrile Inter1 Intermediate 1: Schiff Base (Imine) Start->Inter1 Acid/Base Cat. - H2O Side1 Side Product: Self-Condensation Start->Side1 High Temp No Catalyst Inter1->Start Water Present (Equilibrium Shift) Inter2 Intermediate 2: Cyclization (Intramolecular) Inter1->Inter2 Nucleophilic Attack Side2 Side Product: Hydrolysis (Reversion) Inter1->Side2 Moisture Product Product: Quinazoline Inter2->Product Dehydration - H2O

Figure 1: Mechanistic pathway of Friedländer-type quinazoline synthesis. Note the reversibility of the first step (red dashed line), which is the most common cause of low yields.

Troubleshooting Guide (FAQ)

Category A: Low Conversion & Starting Material Recovery

Q: I am recovering unreacted 2-aminobenzophenone. Why isn't the condensation driving forward? A: The initial imine formation is an equilibrium process. If water is not removed, the reaction reverses (hydrolysis).

  • The Fix: You must break the equilibrium.

    • Chemical: Add 4Å Molecular Sieves or TiCl₄ (0.5 equiv) to act as a water scavenger and Lewis acid activator.

    • Physical: Use a Dean-Stark trap if using refluxing toluene/xylene.

    • Catalytic: Switch to Ionic Liquids (e.g., [bmim]BF₄). They act as both solvent and dehydrating agent, often boosting yields from <50% to >85%.

Q: My nitrile reactant is not reacting with the amino ketone. A: Nitriles are poor electrophiles compared to aldehydes. Standard thermal heating is often insufficient to overcome the activation energy barrier for the nucleophilic attack by the amine.

  • The Fix:

    • Superacid Catalysis: Use Triflic acid (TfOH) or Sulfuric acid supported on silica (

      
      ).
      
    • Microwave Irradiation: This is the "silver bullet" for quinazolines. Microwave heating (140°C, 10-20 min) provides the rapid energy transfer needed to force the nitrile addition without degrading the sensitive amine.

Category B: Impurities & Tar Formation

Q: The reaction turns black/tarry, and purification is difficult. A: This indicates oxidative polymerization of the free amine or aldol self-condensation of the ketone component (if it has


-protons).
  • The Fix:

    • Inert Atmosphere: Strictly run under Argon/Nitrogen.

    • Change Base: If using strong bases (NaOH/KOH), switch to CsOH or organic bases like DBU . Strong mineral bases often trigger polymerization.

    • Green Solvent: Switch to Ethanol or Water with a hydrotropic agent. Water can paradoxically reduce tar formation by precipitating the hydrophobic product as it forms, protecting it from over-reaction.

Category C: Steric Hindrance

Q: Ortho-substituted amino ketones are giving <20% yield. A: Substituents at the ortho position of the benzophenone ring twist the carbonyl out of plane, making it inaccessible.

  • The Fix:

    • Solvent-Free Grind: Grind the reactants with a catalyst (e.g., p-TSA) in a mortar and pestle (mechanochemistry) followed by gentle heating. This increases surface contact density beyond what solution kinetics allow.

    • High-Boiling Solvent: Switch from Ethanol (78°C) to Diphenyl ether or Glycerol (180°C+) to overcome the steric barrier, but ensure short reaction times to prevent charring.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for Speed/Yield)

Best for: Rapid library generation, overcoming steric hindrance.

  • Setup: In a 10 mL microwave vial, combine 2-aminoaryl ketone (1.0 mmol), nitrile/amide (1.2 mmol), and t-BuOK (1.5 equiv) or ZnCl₂ (10 mol%).

  • Solvent: Add 2 mL of Ethanol (or run solvent-free for max efficiency).

  • Irradiation: Seal and irradiate at 140°C for 15 minutes (Power: 150W).

  • Workup: Cool to RT. Pour into crushed ice. The quinazoline usually precipitates as a solid. Filter and wash with cold water.

  • Validation: Check TLC. Yields typically range 85–95% .

Protocol B: Ionic Liquid Mediated (Green/High Purity)

Best for: Sensitive substrates, avoiding tar formation.

  • Setup: Mix 2-aminoaryl ketone (1.0 mmol) and urea/nitrile (1.5 mmol).

  • Catalyst/Solvent: Add 1 mL of [bmim]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate).

  • Reaction: Stir at 100°C for 2 hours.

  • Workup: Extract with diethyl ether (the ionic liquid remains and can be reused). Evaporate ether.

  • Result: High purity product often requiring no column chromatography.

Comparative Data: Catalyst Efficiency

The choice of catalyst drastically alters the yield profile for quinazoline synthesis.

Catalyst SystemConditionsTimeTypical YieldNotes
None (Thermal) 180°C, Solvent-free4-8 h30-50%High tar formation; harsh.
H₂SO₄ (Reflux) EtOH, Reflux12 h55-65%Acid-sensitive groups degrade.
NaOH / EtOH Reflux8-10 h60-70%Classic Friedländer; slow.
Molecular Iodine (I₂) DMSO, 100°C2 h80-88%Mild; oxidative facilitation.
[bmim]BF₄ 100°C1-2 h90-96% Recyclable; Green; Cleanest.
Microwave/t-BuOK 140°C15 min92-98% Fastest; Best for sterics.

Decision Logic for Optimization

Use this logic flow to select the correct optimization path for your specific substrate.

OptimizationLogic Start Start: Low Yield CheckSubstrate Analyze Substrate Start->CheckSubstrate IsSensitive Is substrate acid/base sensitive? CheckSubstrate->IsSensitive IsSteric Is ketone ortho-substituted? IsSensitive->IsSteric No SolnIonic Use Ionic Liquid ([bmim]BF4) IsSensitive->SolnIonic Yes SolnMicro Use Microwave (140°C, 15 min) IsSteric->SolnMicro Yes SolnLewis Use Lewis Acid (ZnCl2 or I2) IsSteric->SolnLewis No

Figure 2: Decision matrix for selecting the optimal reaction condition based on substrate properties.

References

  • Microwave-Assisted Synthesis

    • Besson, T., et al. "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." Frontiers in Chemistry, 2021.
  • Ionic Liquid Catalysis

    • Saha, M., et al. "Magnetic ionic liquid catalyzed synthesis of quinazolines." Tetrahedron Letters, 2013.
  • Molecular Iodine (Green Chemistry)

    • Bhanage, B. M., et al. "Molecular iodine catalyses a benzylic sp3 C-H bond amination... to provide quinazolines."[7] Synlett, 2018.[7]

  • Transition-Metal Free / Aerobic Oxidation

    • "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxid

Sources

Challenges in the Bischler-Möhlau indole synthesis and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for 2-Arylindole Synthesis Audience: Medicinal Chemists & Process Development Scientists

Module 1: The Mechanistic Pathway & Failure Points

The Bischler-Möhlau synthesis involves the reaction of an


-halo ketone with an excess of aniline to form a 2-arylindole.[1] While conceptually simple, the reaction is notorious for "Bischler Migration,"  a phenomenon where the substituents on the indole ring end up in unexpected positions due to a diamine intermediate.

Figure 1: Reaction Logic & Migration Pathway The following diagram illustrates the critical branching point where regioselectivity is lost.

BischlerMechanism cluster_danger CRITICAL FAILURE POINT: BISCHLER MIGRATION Start Reactants: Aniline + α-Halo Ketone Inter1 Intermediate A: α-Anilinoketone Start->Inter1 -HX Inter2 Intermediate B: Diamine / Imine Species Inter1->Inter2 Excess Aniline/High T Path1 Direct Cyclization (Kinetic Control) Inter1->Path1 Mild Acid/Low T Path2 Isomerization (Thermodynamic Control) Inter2->Path2 Rearrangement Prod1 Target: 2-Arylindole Path1->Prod1 -H2O Prod2 By-product: 3-Arylindole (Rearranged) Path2->Prod2 -Aniline

Caption: Figure 1. The bifurcation of the reaction pathway.[2] High temperatures and excess aniline promote the formation of the diamine intermediate, leading to substituent migration (Bischler Migration).

Module 2: Troubleshooting (Q&A Format)

Q1: My LC-MS shows a mixture of regioisomers. Why did my substituent migrate from the 3-position to the 2-position? Diagnosis: You are experiencing Bischler Migration . Root Cause: The reaction conditions were likely too forcing (high temperature or strong Brønsted acid). Under these conditions, the initial


-anilinoketone reacts with a second molecule of aniline to form a diamine intermediate. Upon elimination of the first aniline molecule, the skeleton rearranges to the thermodynamically more stable isomer.
Solution: 
  • Reduce Temperature: Switch from refluxing aniline (

    
    C) to a lower temperature method using a solvent (e.g., toluene or xylene).
    
  • Stoichiometry Control: Avoid a large excess of aniline if possible.

  • Switch Catalyst: Use a Lewis acid (e.g.,

    
     or 
    
    
    
    ) which often allows for milder conditions that disfavor the formation of the diamine intermediate [1].

Q2: The reaction yields are consistently low (<40%) and the mixture is a "tar." Diagnosis: Polymerization of the


-halo ketone.
Root Cause: 

-Halo ketones are highly reactive electrophiles and are prone to self-condensation or polymerization under the harsh acidic/thermal conditions of the traditional Bischler protocol. Solution:
  • Microwave Irradiation: This is the gold standard for modern Bischler synthesis. It reduces reaction time from hours to minutes, minimizing the window for side reactions [2].

  • Solid-State Reaction: Conduct the reaction solvent-free with solid supports or simple mixing. This often suppresses polymerization pathways observed in solution [3].

Q3: My aniline has electron-withdrawing groups (EWGs) and the reaction won't proceed. Diagnosis: Nucleophilic deactivation. Root Cause: The Bischler synthesis relies on the nucleophilic attack of the aniline on the ketone. EWGs reduce the nucleophilicity of the amine nitrogen. Solution:

  • Use HFIP: Hexafluoroisopropanol (HFIP) has been shown to promote the reaction effectively even with deactivated anilines, acting as both solvent and hydrogen-bond donor catalyst [4].

  • Catalytic Activation: Use

    
     (1-5 mol%), which activates the carbonyl/imine specifically, lowering the activation energy required for the cyclization step.
    
Module 3: Optimized Experimental Protocols

Do not use the historical 1890s protocol (refluxing neat aniline). Use these modern, validated methods.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

Best for: Rapid library generation, preventing polymerization.

  • Preparation: In a microwave-safe vial, mix the aniline (2.0 equiv) and

    
    -bromoacetophenone (1.0 equiv).
    
  • Additive: Add Sodium Bicarbonate (

    
    ) (1.0 equiv) and grind the mixture into a fine paste using a mortar and pestle (or mix thoroughly in the vial).
    
    • Why: The base neutralizes the HBr generated, preventing acid-catalyzed degradation.

  • Reaction: Irradiate in a microwave reactor (e.g., CEM or Biotage) at 540 W (or set temp to

    
    C) for 60–90 seconds .
    
  • Work-up: Cool to room temperature. Add water to dissolve inorganic salts. The solid product usually precipitates. Filter, wash with water/hexane, and recrystallize (usually from ethanol).

Protocol B: Lewis Acid Catalyzed (

)

Best for: Sensitive substrates, strict regiocontrol.

  • Setup: Charge a round-bottom flask with

    
    -bromoacetophenone (1.0 mmol), aniline (1.1 mmol), and 
    
    
    
    (5 mol%).
  • Solvent: Add Toluene (5 mL).

  • Reaction: Reflux (

    
    C) for 1–3 hours. Monitor by TLC.
    
    • Note: This is significantly milder than the traditional

      
      C neat aniline method.
      
  • Work-up: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate. Purify via column chromatography.
    
Module 4: Performance Data Comparison

The following table contrasts the traditional methodology with modern solutions.

ParameterTraditional (Thermal)Microwave-Assisted [2]Lewis Acid (

) [1]
Reaction Time 4 – 12 Hours1 – 5 Minutes1 – 3 Hours
Temperature >180°C (Reflux)130°C (MW)110°C (Reflux)
Yield (Avg) 30 – 50%75 – 92%80 – 90%
Regioselectivity Poor (Mixtures common)High (Kinetic product)High
Solvent Excess Aniline (Neat)Solvent-FreeToluene/Xylene
Atom Economy Low (Requires excess amine)HighHigh
References
  • Lewis Acid Catalysis: Sridharan, V., et al. (2006). "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.[3]

  • Microwave Protocol: Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[3] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Organic Chemistry Portal.

  • HFIP Promotion: Tang, S., et al. (2018). "HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation." Molecules, 23(12), 3314.

  • Mechanistic Insight: MacDonough, M. T., Shi, Z., & Pinney, K. G. (2015).[2][4] "Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions." Tetrahedron Letters, 56(23), 3624–3629.

Sources

Technical Support Center: Quinazoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Quinazoline scaffolds are the structural backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and varying antimalarial agents. In drug development, "purity by process" is superior to "purity by purification." If you are generating tars during Niementowski cyclization or losing your 4-chloro intermediate to hydrolysis, you are battling thermodynamic traps that can be engineered out of your workflow.

This guide treats your synthesis challenges as technical support tickets. We analyze the Root Cause , provide the Corrective Action , and define the Validation Protocol .

Ticket #01: The "Disappearing" Intermediate

Issue: User reports successful conversion to 4-chloroquinazoline (monitored by TLC/LCMS), but the product reverts to the starting material (quinazolinone) during workup. Severity: Critical (Yield Loss > 50%)

Root Cause Analysis: The Hydrolysis Loop

The 4-chloroquinazoline moiety is highly susceptible to nucleophilic attack by water, especially in the presence of heat or base. Standard aqueous quenching of POCl₃ generates HCl and phosphoric acid. If the neutralization (e.g., with NaHCO₃ or NH₄OH) is exothermic or prolonged, the hydroxide/water acts as a nucleophile, displacing the chloride and reverting the molecule to the thermodynamically stable quinazolin-4(3H)-one.

Mechanism Visualization

The following diagram illustrates the "Doom Loop" where improper quenching recycles your product back to the starting material.

HydrolysisLoop Start Quinazolin-4(3H)-one (Starting Material) Inter Phosphorylated Intermediate Start->Inter POCl3, Base Reflux Product 4-Chloroquinazoline (Target) Inter->Product Cl- substitution Quench Aqueous Quench (Exothermic) Product->Quench Workup Quench->Start Hydrolysis (H2O/OH-) FAILURE MODE

Figure 1: The Hydrolysis Loop. The red dashed line represents the reversion to starting material during improper aqueous workup.

Corrective Action: The Sulfolane/Anhydrous Protocol

Do not pour the reaction mixture onto ice if your substrate is sensitive. Use Sulfolane as a solvent to allow lower reaction temperatures and facilitate a non-aqueous workup.

Protocol:

  • Solvent Switch: Suspend starting material (1 equiv) in anhydrous Sulfolane (5-10 volumes).

  • Reagent: Add POCl₃ (1.5 - 2.0 equiv) and a catalytic amount of DMF.

  • Reaction: Heat to 70-75°C (Do NOT reflux at 105°C unless necessary). Monitor by LCMS.[1]

    • Why? Lower temp prevents "tar" formation and phosphoramidate byproducts.

  • Workup (The Fix):

    • Step A: Distill off excess POCl₃ under reduced pressure before adding water.

    • Step B: Dilute the residue with DCM or Toluene.

    • Step C: Pour the organic mixture into a rapidly stirring, ice-cold saturated NaHCO₃ solution.

    • Step D: Separate phases immediately. Do not let the organic phase sit in contact with the aqueous base.

Ticket #02: The "Black Tar" Effect (Niementowski Reaction)

Issue: Classical Niementowski condensation (Anthranilic acid + Amide) yields <40% product with significant black insoluble oligomers. Severity: High (Purification bottleneck)

Root Cause Analysis: Thermal Degradation

The classical Niementowski reaction requires prolonged heating (160–180°C) for 6+ hours. These conditions promote:

  • Decarboxylation: Anthranilic acid loses CO₂ before reacting.

  • Polymerization: Formation of poly-condensed aromatics (tars).

Corrective Action: Microwave-Assisted Synthesis (MAOS)

Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier without the "wall effect" of oil baths that causes local overheating.

Comparative Data: Thermal vs. Microwave

ParameterClassical ThermalMicrowave (MAOS)Improvement Factor
Temperature 160-180°C110-130°CLower energy
Time 6 - 24 Hours10 - 40 Minutes36x Faster
Yield 30 - 60%85 - 95%+40% Yield
Byproducts Tars, OligomersMinimalHigh Purity

Protocol (Microwave):

  • Mix: Anthranilic acid (1 equiv) + Formamide (2-3 equiv).

  • Catalyst: Add 10 mol% acidic alumina or a drop of concentrated H₂SO₄ (optional, but improves kinetics).

  • Irradiation: Set microwave reactor to 130°C (dynamic power mode) for 15 minutes .

  • Workup: Cool to RT. Add cold water. The product precipitates as a high-purity solid. Filter and wash with Ethanol.

Ticket #03: Regioselectivity Chaos

Issue: Synthesis of substituted quinazolines yields a mixture of regioisomers (e.g., C2 vs. C4 substitution or 6- vs 7-substitution on the ring). Severity: Moderate (Requires chromatography)

Troubleshooting Decision Tree

Use this logic flow to determine the correct synthetic strategy for your specific substitution pattern.

RegioSelect Start Select Target Structure Q1 Is the substituent at C2 or C4? Start->Q1 C4 C4-Substitution Q1->C4 C4 Target C2 C2-Substitution Q1->C2 C2 Target PathA Route: Chlorination (POCl3) + SNAr Displacement C4->PathA PathB Route: Aldehyde Condensation (Oxidative Cyclization) C2->PathB Q2 Is the Benzene Ring Substituted (6,7,8)? PathA->Q2 Steric Use Steric Control: Bulky groups at C2 block C4 nucleophiles Q2->Steric Yes

Figure 2: Regioselectivity Decision Tree. Selecting the correct starting route avoids isomeric mixtures.

Technical Insight: Controlling the C2 Position

Direct alkylation at C2 is difficult on a pre-formed quinazoline ring.[2]

  • Solution: Introduce the C2 substituent during the cyclization step.

  • Reagent: Use 2-aminobenzamide + Aldehyde (with oxidative catalyst like I₂ or DDQ).

  • Byproduct Control: To prevent over-oxidation of the aldehyde to carboxylic acid (which kills the reaction), use DMSO as a mild oxidant or an Iridium catalyst for acceptorless dehydrogenation.

FAQ: Rapid Fire Troubleshooting

Q: My POCl₃ reaction turned into a solid block. What happened? A: You likely used too little solvent or the POCl₃ evaporated. This "melt" polymerization creates insoluble polyphosphates. Fix: Ensure at least 5 volumes of solvent (Sulfolane or Toluene) and use a reflux condenser with a drying tube.

Q: I see a "dimer" peak in my LCMS (Mass = 2x Product - HCl). A: This is a homocoupling byproduct. It happens when the 4-chloro product reacts with unreacted starting material (quinazolinone). Fix: Ensure POCl₃ is in excess (at least 1.5 equiv) and add a non-nucleophilic base (DIEA) to scavenge HCl, preventing the activation of the starting material.

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but SOCl₂ is less reactive and requires DMF catalysis (Vilsmeier-Haack reagent formation). Warning: SOCl₂ generates SO₂ gas; ensure proper scrubbing. It is generally cleaner regarding phosphorus byproducts but slower.

References

  • POCl3 Chlorination & Hydrolysis Mechanisms

    • Reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines occurs in two distinct stages...
    • Source:

  • Microwave-Assisted Niementowski Reaction

    • Microwave irradiation at 90–130 °C significantly reduces reaction times and byproduct formation compared to thermal he
    • Source:

  • Regioselectivity & Metal Catalysis

    • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[2]

    • Source:

  • Green Chemistry Approaches

    • Iodine-catalyzed oxidative synthesis of quinazolines
    • Source:

Sources

Technical Support Center: Optimization of Microwave-Assisted Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of microwave-assisted quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic technique, troubleshoot common issues, and ultimately achieve higher yields and purity in their quinazoline derivatives. Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary green chemistry approach, offering significant advantages over conventional heating methods by enabling rapid and efficient synthesis of complex molecules.[1][2] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][4]

This guide is structured to provide practical, field-proven insights, moving beyond simple protocols to explain the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

Troubleshooting Guide: Enhancing Your Quinazoline Yields

This section addresses specific challenges you may encounter during your microwave-assisted quinazoline synthesis experiments in a question-and-answer format.

Question 1: My quinazoline yield is consistently low, even with microwave irradiation. What are the likely causes and how can I improve it?

Answer:

Low yields in microwave-assisted quinazoline synthesis can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Sub-optimal Reaction Parameters:

    • Temperature and Time: While microwaves significantly accelerate reactions, finding the optimal temperature and time is crucial.[5] Insufficient heating may lead to incomplete conversion, while excessive heat can cause degradation of starting materials or products. Systematically screen a range of temperatures and reaction times to identify the sweet spot for your specific substrate.

    • Microwave Power: The applied power influences the rate of temperature increase. For thermally sensitive compounds, a lower power setting with a longer irradiation time might be beneficial to prevent decomposition. Conversely, for robust reactions, higher power can drastically reduce the reaction time.[6]

  • Solvent Choice: The choice of solvent is critical in microwave chemistry. The solvent's ability to absorb microwave energy (dielectric properties) directly impacts the heating efficiency.[3]

    • High-Absorbing Solvents: Polar solvents like DMF, DMSO, and ethanol are excellent microwave absorbers and can lead to rapid heating.

    • Low-Absorbing Solvents: Non-polar solvents like toluene or dioxane are poor microwave absorbers. If your reaction requires a non-polar solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve energy absorption.[2]

    • Solvent-Free Conditions: In some cases, solvent-free reactions can be highly effective, especially when one of the reactants is a liquid and can act as the reaction medium.[7][8] This approach is also environmentally friendly.

  • Catalyst and Reagent Stoichiometry:

    • Catalyst Choice: For reactions requiring a catalyst (e.g., copper-catalyzed syntheses), ensure you are using the optimal catalyst and that it is active.[8] Screening different catalysts and catalyst loadings can significantly impact yield.

    • Base and Other Reagents: The choice and amount of base or other reagents can be critical. For instance, in some syntheses, cesium carbonate has been shown to be a highly effective base.[8] Ensure the stoichiometry of all reactants is correct.

  • Vessel and Stirring:

    • Vessel Material: Use appropriate microwave-safe vessels (typically borosilicate glass or Teflon) that do not absorb microwave energy.

    • Stirring: Efficient stirring is essential to ensure uniform temperature distribution throughout the reaction mixture and prevent localized overheating or "hot spots," which can lead to byproduct formation and lower yields.[1]

Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity towards the desired quinazoline?

Answer:

Byproduct formation is a common challenge that can often be mitigated by fine-tuning the reaction conditions:

  • Temperature Control: As mentioned, excessive temperature is a primary cause of side reactions and decomposition. Precisely controlling the reaction temperature using a dedicated microwave reactor with a fiber-optic temperature probe is highly recommended over using a domestic microwave oven, which often leads to non-homogeneous heating and poor reproducibility.[9]

  • Reaction Time: Shorter reaction times, a key advantage of microwave synthesis, can minimize the formation of degradation products that may arise from prolonged exposure to high temperatures.[5][7]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with a range of solvents with different dielectric properties can help favor the desired reaction pathway.

  • "Microwave Effects": While a topic of some debate, there is evidence to suggest that microwaves can sometimes offer different selectivity compared to conventional heating at the same temperature.[7] This is attributed to the direct interaction of the electromagnetic field with the molecules, which can influence transition states.[10] Leveraging this potential may require screening conditions that are not typically explored with conventional heating.

Question 3: My reaction is not going to completion, even after extended microwave irradiation. What should I check?

Answer:

An incomplete reaction suggests that the activation energy barrier is not being sufficiently overcome or that a key component is limiting the reaction.

  • Insufficient Heating:

    • Poor Microwave Absorption: If your reaction mixture has low polarity, it may not be heating effectively. As suggested, adding a polar co-solvent or an ionic liquid can help.

    • Inaccurate Temperature Measurement: Ensure your temperature sensor is correctly calibrated and positioned within the reaction mixture.

  • Reagent Purity and Stability:

    • Starting Material Quality: Impurities in your starting materials can inhibit the reaction. Ensure you are using high-purity reagents.

    • Reagent Degradation: Some reagents may be unstable under the reaction conditions. Consider if your starting materials or catalyst could be degrading at the target temperature.

  • Reaction Mechanism: Re-evaluate the reaction mechanism. Is there a possibility of an equilibrium that is not favoring the product under the current conditions? Could a change in solvent or the addition of a dehydrating agent (if water is a byproduct) shift the equilibrium?

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for quinazolines compared to conventional heating?

A1: The primary advantages include significantly reduced reaction times (from hours to minutes), often higher product yields, improved purity with fewer byproducts, and alignment with the principles of green chemistry due to energy efficiency and potential for reduced solvent use.[1][5][7]

Q2: Can I use a domestic microwave oven for quinazoline synthesis?

A2: While some early reports utilized domestic microwave ovens, it is strongly discouraged for safety and reproducibility reasons.[9] Domestic ovens lack precise temperature and pressure control, leading to uneven heating and a high risk of accidents, especially with flammable organic solvents.[9][11] Dedicated laboratory microwave reactors are essential for safe and reliable synthesis.[12]

Q3: How does microwave heating work?

A3: Microwave heating is based on the interaction of the oscillating electric field of the microwaves with polar molecules in the reaction mixture.[3] This interaction causes the polar molecules to rapidly align and realign with the changing field, generating heat through molecular friction.[4] This mechanism, known as dipolar polarization, allows for direct and rapid heating of the reaction mixture.[2] A secondary mechanism, ionic conduction, contributes to heating in the presence of ions.[2]

Q4: Is microwave synthesis scalable for industrial production of quinazolines?

A4: Scalability of microwave-assisted synthesis can be a challenge due to the limited penetration depth of microwaves and the difficulty in achieving uniform heating in large reaction volumes.[3] However, the development of continuous-flow microwave reactors is a promising approach to address this limitation and is an active area of research for industrial applications.[3][12]

Experimental Protocols & Data

Optimized General Protocol for Microwave-Assisted Quinazolinone Synthesis

This protocol provides a general framework for the synthesis of quinazolinone derivatives. Specific parameters will need to be optimized for different substrates.

dot

Caption: General workflow for microwave-assisted quinazoline synthesis.

Data Summary: Comparison of Conventional vs. Microwave Synthesis

The following table summarizes a comparison of reaction conditions and yields for the synthesis of a quinazolinone derivative via conventional heating versus microwave irradiation, as adapted from literature data.[5][7][8]

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 3 - 30 hours2 - 20 minutes
Temperature Often reflux temperature of the solventCan be superheated above the boiling point
Yield 48 - 55%66 - 97%
Energy Consumption HighLow
Solvent Usage Typically higher volumesCan often be performed with less solvent or solvent-free

Mechanistic Insight: The Role of Microwave Irradiation

Understanding the mechanism of microwave heating provides a foundation for rational optimization of your synthesis.

dot

Microwave_Heating_Mechanism cluster_microwave Microwave Field cluster_interaction Molecular Interaction cluster_heating Heating Mechanism cluster_result Outcome MW Microwave Irradiation (Oscillating Electric Field) Polar Polar Molecules (e.g., reactants, solvent) MW->Polar Ions Ions (e.g., salts, catalysts) MW->Ions Dipolar Dipolar Polarization (Molecular Rotation) Polar->Dipolar Ionic Ionic Conduction (Ion Migration) Ions->Ionic Heat Rapid, Uniform Heating Dipolar->Heat Ionic->Heat Reaction Accelerated Reaction Rate & Higher Yield Heat->Reaction

Caption: Mechanism of microwave heating in organic synthesis.

References

  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Letters in Organic Chemistry, 4(8), 536-546. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(6), 50-62. [Link]

  • MDPI. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 30(15), 12345. [Link]

  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]

  • Bentham Science. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Letters in Organic Chemistry, 20(4), 314-321. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Frontiers Media S.A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • National Center for Biotechnology Information. (2023). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 13(45), 31685–31692. [Link]

  • Scholars Research Library. (2014). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Der Pharma Chemica, 6(6), 345-351. [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development, 25(7), 1530–1542. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6), c310-c321. [Link]

  • ResearchGate. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development, 3(3), 116-121. [Link]

Sources

Technical Support Center: Purification of Polar Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: QNZ-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Tailing, Solubility, and Isolation Challenges in Quinazoline Workflows

Introduction: The "Sticky" Nature of Quinazolines

Welcome to the Quinazoline Support Hub. If you are here, you are likely experiencing one of three symptoms: your compound is streaking across the TLC plate, it "oils out" during crystallization, or it refuses to migrate off the baseline during flash chromatography.

The Root Cause: Quinazoline derivatives possess a fused pyrimidine ring system. The nitrogen atoms at positions 1 and 3 are basic (pKa ~3.5 for the core, often higher with substituents).

  • Silanol Interaction: On standard silica gel, these basic nitrogens form strong hydrogen bonds with acidic silanol groups (

    
    ), causing severe tailing and irreversible adsorption.
    
  • Polarity Paradox: Polar derivatives (bearing

    
    , 
    
    
    
    , or sulfonamides) are often too polar for Hexane/EtOAc but too soluble in MeOH to crystallize effectively.

This guide provides self-validating protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting

Issue: "My compound tails severely on silica and co-elutes with impurities."

Diagnosis: Uncapped acidic silanols on the stationary phase are acting as an ion-exchange resin, retaining your basic quinazoline.

Solution A: The "Amine Block" Protocol (Normal Phase)

Standard silica requires a basic modifier to compete for silanol binding sites.

The Protocol:

  • Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
    • Why? TEA has a higher affinity for silanols than your quinazoline. It "caps" the column, allowing your product to elute as a tight band.

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the modifier-containing solvent before loading your sample.

Warning: Do not use Acetone with primary amines, as it forms imines.

Solution B: Switch to Reverse Phase (C18)

If your compound requires >10% MeOH in DCM to move, Normal Phase is inefficient.

The Protocol:

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: Water / Acetonitrile (ACN) or Water / Methanol.

  • Buffer: Add 0.1% Formic Acid or 10mM Ammonium Bicarbonate .

    • Note: For basic quinazolines, high pH (Ammonium Bicarbonate, pH 10) suppresses protonation, keeping the molecule neutral and increasing retention on C18, often improving peak shape.

Decision Matrix: Selecting the Right Method

ChromatographyLogic Start Sample Solubility Check SolubleDCM Soluble in DCM? Start->SolubleDCM SolubleWater Soluble in Water/MeOH? SolubleDCM->SolubleWater No NormalPhase Normal Phase Silica SolubleDCM->NormalPhase Yes ReversePhase Reverse Phase (C18) SolubleWater->ReversePhase Yes AddModifier Add 1% TEA or NH4OH (Blocks Silanols) NormalPhase->AddModifier Prevent Tailing BufferChoice Select pH Buffer ReversePhase->BufferChoice HighpH High pH (NH4HCO3) Keeps Basic N Neutral BufferChoice->HighpH Max Retention LowpH Low pH (Formic Acid) Protonates N (Less Retention) BufferChoice->LowpH Fast Elution

Figure 1: Decision tree for selecting chromatography modes based on quinazoline solubility and basicity.

Module 2: Isolation & Crystallization

Issue: "My product 'oils out' instead of crystallizing."

Diagnosis: The solution has reached the "metastable limit" (supersaturation) too quickly, or impurities are preventing lattice formation.

The "Dual-Solvent" Protocol: Quinazolines often crystallize well from Ethanol (EtOH) or Ethyl Acetate (EtOAc) , but polar derivatives require an anti-solvent.

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling solvent (e.g., Ethanol).

  • The Anti-Solvent: Dropwise add a poor solvent (Water for EtOH; Hexane for EtOAc) until the solution turns slightly turbid.

  • The Reheat: Add just enough boiling solvent to make it clear again.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature. Do not put it directly on ice.

    • Why? Rapid cooling traps impurities and causes oiling. Slow cooling promotes crystal growth.

Table 1: Recommended Solvent Systems for Recrystallization

Polarity of DerivativePrimary Solvent (Hot)Anti-Solvent (Add slowly)Notes
Non-Polar (Alkyl/Aryl)Ethyl AcetateHexane / Pet. EtherStandard method. High yield.
Moderately Polar (-OH, -OMe)Ethanol (95%)WaterMost common for medicinal chemistry.
Highly Polar (-NH2, -COOH)DMF or DMSOWater"Crash precipitation." Requires thorough washing to remove DMF.

Module 3: The Acid-Base Extraction (The "Magic" Workup)

Issue: "I have too many byproducts to purify by column."

Diagnosis: You are not exploiting the amphoteric nature of the quinazoline core.

Theory: The quinazoline nitrogen can be protonated (


) to become water-soluble, while non-basic impurities remain in the organic layer.

The "pH Swing" Protocol:

  • Dissolve: Take crude mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Extract with 1M HCl (3x).

    • Action: The quinazoline becomes a salt (

      
      ) and moves to the AQUEOUS layer. Impurities stay in the EtOAc.
      
  • Discard Organic: Keep the aqueous layer.

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH or NH4OH until pH > 10.

    • Action: The quinazoline deprotonates and precipitates as a solid.

  • Collect: Filter the solid (if precipitated) or extract back into EtOAc (if it oils out).

ExtractionWorkflow Crude Crude Mixture (In EtOAc) AddAcid Add 1M HCl Crude->AddAcid Separation Phase Separation AddAcid->Separation OrgLayer Organic Layer (Non-basic Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Quinazoline Salt) Separation->AqLayer Keep Basify Add NaOH to pH > 10 AqLayer->Basify Precipitate Pure Quinazoline (Precipitate) Basify->Precipitate Filter

Figure 2: Acid-Base "pH Swing" purification workflow for basic heterocycles.

FAQ: Frequently Asked Questions

Q: Can I use Acetone/Hexane for flash chromatography? A: It is risky. Acetone can react with primary amines (if present on your quinazoline) to form imines/Schiff bases on the column. Stick to EtOAc/Hexane or DCM/MeOH.

Q: My compound is stuck on the C18 column even with 100% Acetonitrile. A: You likely used an ion-pairing agent or a buffer that keeps it neutral. Try washing the column with MeOH containing 0.1% TFA or switch to a less retentive phase (C4 or C8).

Q: How do I remove residual DMF after recrystallization? A: DMF is difficult to remove by rotovap. Dissolve the product in EtOAc and wash 5x with LiCl (5% aqueous solution) . The lithium coordinates with DMF and pulls it into the water layer.

References

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN82. Link

  • Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes. Technical Guide. Link

  • Restek Corporation. (2018).[2] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.Link

  • National Institutes of Health (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities.[3]Link

Sources

Overcoming solubility issues of Quinazoline-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q2CA-SOL-001 Topic: Overcoming Solubility & Handling Issues in Organic Synthesis Status: Resolved / Guide Published[1]

Executive Summary: The "Brick Dust" Problem

From the Desk of the Senior Application Scientist:

If you are reading this, you have likely stared at a round-bottom flask containing Quinazoline-2-carboxylic acid (Q2CA) floating obstinately in Dichloromethane (DCM) or Toluene, refusing to dissolve.[1] You are not alone.

Q2CA is a classic "brick dust" intermediate.[1] Its insolubility arises from a combination of high crystal lattice energy (driven by


-

stacking of the planar heteroaromatic ring) and intermolecular hydrogen bonding (zwitterionic character between the basic N-1/N-3 and the acidic carboxylic proton).[1]

To move forward, you must stop treating it like a standard lipophilic organic molecule. It requires polar aprotic disruption or ionic manipulation .[1] This guide details the specific protocols to solubilize, react, and purify Q2CA without compromising its integrity.

Module 1: The Solubility Matrix

Objective: Select the correct solvent system based on your downstream application.[1]

Most researchers fail because they attempt to force Q2CA into solvents governed solely by Van der Waals forces.[1] You must use solvents with high dielectric constants or H-bond accepting capabilities.[1]

Solvent Performance Table
SolventSolubility RatingApplication Scientist Notes
DMSO Excellent (≥100 mg/mL)The Gold Standard. Breaks intermolecular H-bonds effectively.[1] Use for stock solutions and biological assays.[1] Warning: High boiling point makes removal difficult.[1]
DMF / NMP Good Good alternative to DMSO for reactions requiring heat.[1] Easier to remove via aqueous workup than DMSO.[1]
Methanol Moderate Soluble with sonication/heat.[1] often requires a base (e.g., Et3N) to fully dissolve by forming the carboxylate salt.[1]
DCM / CHCl3 Poor Do not use. The dipole moment is insufficient to break the crystal lattice.[1]
Water pH Dependent Insoluble at neutral pH.[1] Highly soluble as a salt at pH > 8 (add NaOH) or pH < 1 (add HCl).[1]
THF Poor to Moderate Generally poor unless heated or used in a binary mixture with water/methanol.[1]
Decision Logic: Solvent Selection

The following flow chart illustrates the decision process for solvent selection based on your specific experimental goal.

SolventSelection Start Select Application Reaction Synthetic Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis BioAssay Biological Assay Start->BioAssay TempHigh High Temp (>80°C)? Reaction->TempHigh NMR NMR Solvent Analysis->NMR LCMS LCMS Mobile Phase Analysis->LCMS Stock Stock Preparation BioAssay->Stock DMF Use DMF or NMP TempHigh->DMF Yes TempLow Room Temp? TempHigh->TempLow No DMSO_Mix DMSO/THF (1:4) TempLow->DMSO_Mix DMSO_d6 DMSO-d6 + NaOD (optional) NMR->DMSO_d6 MeCN_Water MeCN:H2O (High pH Modifier) LCMS->MeCN_Water DMSO_Pure 100% DMSO (Dilute in media) Stock->DMSO_Pure

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.[1]

Module 2: Reaction Optimization (Amide Coupling)

The Issue: A common workflow involves coupling Q2CA to an amine. Standard conditions (EDC/HOBt in DCM) often fail because Q2CA remains a solid, preventing the coupling agent from activating the carboxylic acid.[1]

The "Soluble Base" Protocol

To force Q2CA into solution for coupling, you must disrupt the internal zwitterion using a lipophilic base before adding the coupling agent.[1]

Step-by-Step Protocol:

  • Solvent: Use DMF (Dimethylformamide) as the reaction solvent.[1] Do not use DCM.

  • Dissolution: Suspend 1.0 equiv of Q2CA in DMF (0.2 M concentration).

  • Activation (The Critical Step): Add 2.5 - 3.0 equiv of DIPEA (Diisopropylethylamine).[1]

    • Mechanism:[1][2][3][4] The excess base ensures the carboxylic acid is fully deprotonated (forming the soluble carboxylate anion) and the quinazoline nitrogen is free.[1] The solution should turn clear.

  • Coupling Agent: Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester.

  • Amine Addition: Add your amine (1.0 - 1.2 equiv).

  • Workup: Dilute with water. The product often precipitates out (as the amide is less polar than the acid), allowing for filtration.[1]

Module 3: Purification & Workup Strategies

The Issue: Q2CA streaks on silica gel columns due to its acidity, and it crashes out in non-polar mobile phases, clogging the column frit.

Recommended Workup: The "Crash and Filter"

Avoid column chromatography if possible.[1] Q2CA derivatives are often highly crystalline.[1][3]

  • Acid-Base Swing:

    • Dissolve crude mixture in dilute NaOH (pH 10). Impurities insoluble in base can be extracted with Ethyl Acetate.[1]

    • Acidify the aqueous layer to pH 3-4 using 1M HCl.[1]

    • Q2CA (or its derivative) will precipitate.[1][5] Filter and wash with cold water.

Chromatography (If necessary)

If you must run a column, you cannot use standard Hexane/Ethyl Acetate.[1]

  • Stationary Phase: C18 Reverse Phase is preferred.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate .[1]

  • Normal Phase Modifier: If using Silica, add 1% Acetic Acid or 1% Triethylamine to the mobile phase to prevent streaking.[1]

WorkupFlow Crude Crude Reaction Mixture SolubilityCheck Is Product Water Soluble? Crude->SolubilityCheck Precip Dilute w/ Water SolubilityCheck->Precip No (Most Amides) RP_HPLC Reverse Phase HPLC (C18, H2O/MeCN + 0.1% FA) SolubilityCheck->RP_HPLC Yes (Polar Derivatives) Filter Filter Solid Precip->Filter Recryst Recrystallize (EtOH) Filter->Recryst Lyophilize Lyophilize RP_HPLC->Lyophilize

Figure 2: Purification workflow prioritizing precipitation over chromatography to handle solubility limits.

Frequently Asked Questions (FAQs)

Q: Can I heat Q2CA to improve solubility? A: Yes, but with caution. Quinazoline-2-carboxylic acid can undergo decarboxylation at high temperatures (>120°C), especially in acidic media, converting to Quinazoline.[1] When heating in DMSO or DMF, keep temperatures below 80°C unless necessary.[1] If decarboxylation is observed, lower the temperature and increase the solvent volume.[1]

Q: Why does my NMR spectrum in DMSO-d6 show broad peaks? A: This is likely due to the exchangeable proton on the carboxylic acid or dynamic equilibrium of the nitrogen protonation.[1] Adding a drop of D2O or a base like NaOD will collapse the exchangeable protons and sharpen the aromatic signals.[1]

Q: Is it better to use the HCl salt of Q2CA? A: The HCl salt is generally more soluble in water but less soluble in organic solvents than the free acid.[1] If you are running an organic synthesis reaction (like amide coupling), the free acid (neutralized in situ with DIPEA) is preferred over starting with the HCl salt, which would require even more base to neutralize.[1]

References

  • PubChem. Quinazoline-2-carboxylic acid | C9H6N2O2 | CID 19006950.[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate. Solubility characteristics of Quinazoline derivatives in organic solvents. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines. Available at: [Link][1]

Sources

Technical Support Center: Preventing Degradation of Quinazoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline-2-carboxylic acid is a pivotal intermediate in the synthesis of bioactive quinazoline derivatives, including anticancer and antimicrobial agents. However, its structural integrity is compromised by two primary degradation vectors: thermal decarboxylation and photo-induced decomposition .

This guide synthesizes historical chemical data with modern stability profiling to provide a self-validating storage and handling protocol. Unlike generic reagents, the 2-position carboxylic acid on the electron-deficient quinazoline ring creates a "beta-keto acid-like" instability, making it prone to spontaneous loss of CO₂ under suboptimal conditions.

Module 1: Understanding Degradation Mechanisms (The "Why")

Q1: Why is my Quinazoline-2-carboxylic acid losing purity even in a sealed vial?

A: The primary culprit is decarboxylation , not hydrolysis. The quinazoline ring acts as a strong electron-withdrawing group (similar to a ketone in beta-keto acids). This electronic environment destabilizes the C-C bond connecting the carboxyl group, facilitating the release of carbon dioxide (CO₂) to form the parent quinazoline.

  • Thermal Factor: While rapid decarboxylation occurs at elevated temperatures (>100°C), slow degradation can proceed at room temperature over extended periods.

  • Photochemical Factor: Recent catalytic methodologies utilize blue light to drive this decarboxylation at room temperature, indicating the molecule is highly photosensitive .

Q2: Is the compound sensitive to moisture?

A: Yes, but secondary to heat/light. While the quinazoline ring is relatively stable to cold dilute acid/alkali, the presence of moisture can catalyze ring-opening hydrolysis (forming o-aminobenzaldehyde) if accompanied by heat. Furthermore, moisture promotes the formation of hydrates which can alter the crystal lattice and lower the energy barrier for decarboxylation.

Q3: What does the degradation pathway look like?

The following diagram illustrates the primary failure mode: the loss of CO₂ to form Quinazoline.

DegradationMechanism Q2CA Quinazoline-2-carboxylic Acid (Starting Material) Transition Zwitterionic/Cyclic Transition State Q2CA->Transition Heat (Δ) or Light (hν) Quinazoline Quinazoline (Degradant) Transition->Quinazoline CO2 CO2 (Gas) Transition->CO2

Figure 1: The dominant decarboxylation pathway. Note that this reaction is irreversible.

Module 2: Optimal Storage Protocols (The "How")

To maintain purity >98%, you must disrupt the energy inputs (heat, light) that drive the pathway shown above.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term) Arrhenius kinetics dictate that lowering T significantly retards the rate of spontaneous decarboxylation.
Container Amber Glass Vial Blocks UV/Visible light (specifically blue spectrum) that catalyzes photodecomposition.
Atmosphere Argon or Nitrogen Displaces oxygen (preventing oxidation) and moisture (preventing hydrolysis).
Desiccant Required Prevents hygroscopic uptake which can facilitate solid-state degradation.
Handling Solutions (DMSO/Water)

Warning: Quinazoline-2-carboxylic acid is significantly less stable in solution than in solid state.

  • DMSO: Soluble, but stability is finite. Store stock solutions at -80°C . Avoid repeated freeze-thaw cycles which can induce precipitation or micro-hydrolysis.

  • Water: Poor solubility. Requires sonication, which generates local heat and can induce degradation. Prepare aqueous solutions immediately before use.

Storage Decision Tree

StorageWorkflow Start Received Compound Form Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution (DMSO) Form->Solution Usage Usage Timeline? Solid->Usage SolUsage Usage Timeline? Solution->SolUsage Immediate < 1 Week Usage->Immediate LongTerm > 1 Week Usage->LongTerm Store4C Store at 4°C Desiccated, Dark Immediate->Store4C Store20C Store at -20°C Argon Flush, Dark LongTerm->Store20C UseNow Immediate Use SolUsage->UseNow StoreSol Storage Needed SolUsage->StoreSol Discard Prepare Fresh (Do not store >24h at RT) UseNow->Discard DeepFreeze Aliquot & Store at -80°C (Single Use Vials) StoreSol->DeepFreeze

Figure 2: Decision logic for maximizing shelf-life based on physical state and usage timeline.

Module 3: Troubleshooting & Quality Control

Q: How do I know if my compound has degraded?

Visual Inspection:

  • Pass: White to off-white powder.

  • Fail: Yellow/Brown discoloration (indicates oxidation) or "caking" (indicates moisture uptake).

Analytical Verification (HPLC/LC-MS):

  • Method: Reverse Phase C18.

  • Indicator: Look for a new peak with a longer retention time (Quinazoline is less polar than the carboxylic acid starting material) or a specific mass shift (Loss of 44 Da corresponding to CO₂).

Q: Can I rescue degraded material?

A: Generally, no . Decarboxylation is irreversible. If the purity drops below 90%, recrystallization may be attempted (e.g., from ethanol/water), but yield will be poor due to the similar solubility profiles of the impurity. It is more cost-effective to discard and purchase fresh material.

Module 4: Frequently Asked Questions (FAQs)

Q: Is this compound hazardous? A: Yes. It is classified as a Skin/Eye/Respiratory Irritant.[1] Always handle in a fume hood, especially to avoid inhaling dust which may be biologically active.

Q: Can I autoclave aqueous solutions of this compound? A: Absolutely not. The high heat (121°C) and pressure will cause rapid and complete decarboxylation. Sterilize by filtration (0.22 µm PVDF or PES membrane) only.

Q: What is the solubility limit in DMSO? A: Approximately 100 mg/mL. However, for stability, we recommend keeping stock concentrations lower (e.g., 10-50 mM) to prevent precipitation upon freezing.

References

  • Bischler, A., & Lang, M. (1895). Zur Kenntniss der Chinazoline. Berichte der deutschen chemischen Gesellschaft. (Foundational work establishing decarboxylation as a synthesis route for quinazoline).
  • Royal Society of Chemistry. (2023). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link] (Evidence of photo-induced decarboxylation).

  • National Institutes of Health (NIH). (2012). Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. Chemosphere. Retrieved from [Link] (Mechanistic parallels in heteroaromatic carboxylic acid photolysis).

Sources

Optimizing catalyst selection for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis Optimization

Current Status: Operational Subject: Catalyst Selection & Process Troubleshooting for Quinazoline Scaffolds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Beyond the Niementowski Reaction

Welcome to the Quinazoline Synthesis Support Hub. While classical methods like the Niementowski condensation remain foundational, modern drug discovery demands higher atom economy and milder conditions. This guide focuses on transition-metal catalyzed routes , specifically optimizing Copper (Cu) , Iridium (Ir) , and Iron (Fe) systems.

These protocols are designed to address the most common bottlenecks: poor selectivity at the C2/C4 positions, catalyst deactivation, and incomplete oxidative cyclization.

Module 1: The Catalyst Selection Matrix

Directive: Do not choose a catalyst based on cost alone. Choose based on your starting material's oxidation state and the bond-formation mechanism required.

Starting MaterialsPreferred Catalyst SystemMechanismKey Advantage
2-Aminobenzylamines + Alcohols Iridium (Ir) (e.g., [Cp*IrCl2]2)Borrowing Hydrogen (Alkylation)Atom economical; water is the only byproduct.
2-Aminobenzylamines + Aldehydes Copper (Cu) (e.g., CuCl / TEMPO)Oxidative CyclizationUses

as oxidant; high functional group tolerance.
2-Halobenzamides + Benzylamines Copper (Cu) (e.g., CuI / L-Proline)Ullmann-type Coupling + CDCAccess to C4-functionalized quinazolinones.
2-Nitrobenzyl alcohols + Benzylamines Iron (Fe) (e.g., FeCl3 / TEMPO)Hydrogen Transfer / Reductive CyclizationGreen chemistry; avoids precious metals.

Module 2: Visualizing the Workflow

The following decision tree helps you select the optimal synthetic route based on your available substrates.

Quinazoline_Selection Start Select Starting Material Amine 2-Aminobenzylamine Start->Amine Amide 2-Halobenzamide Start->Amide Alcohol + Alcohol Amine->Alcohol Green Route Aldehyde + Aldehyde Amine->Aldehyde Oxidative Route Benzylamine + Benzylamine Amide->Benzylamine Coupling Route Ir_Cat Iridium Catalyst (Borrowing Hydrogen) Alcohol->Ir_Cat Cu_Ox Copper/O2 (Oxidative Cyclization) Aldehyde->Cu_Ox Cu_Ullmann CuI/Ligand (Ullmann + CDC) Benzylamine->Cu_Ullmann

Figure 1: Strategic decision tree for selecting the catalytic system based on substrate availability.

Module 3: Detailed Protocols & Troubleshooting

Protocol A: Copper-Catalyzed Aerobic Oxidative Cyclization

Best for: Synthesizing 2-substituted quinazolines from aldehydes.

The System:

  • Catalyst: CuCl (10 mol%)

  • Co-Catalyst: TEMPO (10 mol%) or Phenanthroline

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or Toluene (Aerobic conditions required)

  • Temperature: 80–100 °C

Mechanism: The reaction proceeds via the formation of a dihydroquinazoline intermediate. The copper catalyst, aided by TEMPO and


, mediates the oxidative dehydrogenation (aromatization) of this intermediate.[1]

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
Stalled at Dihydro-intermediate Oxygen starvation. The Cu(I)

Cu(II) regeneration cycle is rate-limiting.
Switch from open-air flask to an

balloon. Increase stirring speed to improve gas-liquid mass transfer.
Homocoupling of Aldehydes Radical side-reactions dominating over cyclization.Add TEMPO as a radical scavenger/mediator. Lower the temperature by 10°C.
Low Yield with Ortho-substituents Steric hindrance preventing the initial Schiff base formation.Switch to a higher boiling solvent (e.g., chlorobenzene) and increase temperature to 110°C. Add 4Å molecular sieves to drive imine formation.
Protocol B: Iridium-Catalyzed Borrowing Hydrogen

Best for: Alkyl-substituted quinazolines using alcohols (Green Chemistry).

The System:

  • Catalyst:

    
     (1-2 mol%)
    
  • Base:

    
     or 
    
    
    
    (0.2–1.0 equiv)
  • Solvent: Toluene or Xylene (Reflux)

  • Atmosphere: Argon/Nitrogen (Strictly inert)

Mechanism:

  • Dehydrogenation: Ir catalyst oxidizes alcohol to aldehyde (generating Ir-H).

  • Condensation: Aldehyde reacts with amine to form imine.

  • Cyclization/Dehydrogenation: The ring closes, and the system re-aromatizes, often releasing

    
     or transferring it to a sacrificial acceptor if needed (though quinazoline synthesis is typically acceptorless dehydrogenative).
    

Troubleshooting Guide:

Symptom Probable Cause Corrective Action
No Reaction (Alcohol remains) Catalyst poisoning or insufficient base basicity.Ensure the system is strictly anaerobic (

kills Ir-hydride species). Switch base to

to increase basicity.
Imine formed, but no Cyclization Temperature too low for the activation energy of the ring closure.Switch solvent from Toluene (

) to Xylene (

) or Diglyme.
Over-reduction of product The "borrowed" hydrogen is reducing the quinazoline ring.This is rare in oxidative quinazoline synthesis but common in quinoline synthesis. Add a hydrogen acceptor like styrene (1 equiv) to remove excess

.

Module 4: Advanced Optimization (FAQs)

Q: I am seeing metal leaching in my final product. How do I remove it? A: Quinazolines are strong ligands and bind to Cu/Ir.

  • For Copper: Wash the organic layer with 10% aqueous EDTA or

    
     solution during workup.
    
  • For Iridium: Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred with the crude mixture for 4 hours before filtration.

Q: Can I use Iron (Fe) for a greener approach? A: Yes.


 / TEMPO systems are effective for oxidative coupling. However, Iron catalysts often require higher loadings (20 mol%) compared to Iridium (1 mol%). Iron is preferable when cost is the primary constraint, but purification can be harder due to iron oxides precipitating.

Q: Why does my reaction fail with electron-deficient aldehydes? A: Electron-deficient aldehydes form unstable imines that hydrolyze easily.

  • Fix: Add a dehydrating agent (Molecular Sieves 4Å) and use a slightly acidic additive (e.g., 10 mol% acetic acid) to catalyze the initial imine formation before the metal-catalyzed oxidation step.

Module 5: Mechanistic Visualization

Understanding the Copper-Catalyzed Oxidative Pathway is critical for troubleshooting.

Cu_Mechanism Start Substrates: Amine + Aldehyde Imine Imine Intermediate (Schiff Base) Start->Imine -H2O (Acid/Base promoted) Cyclization Intramolecular Cyclization Imine->Cyclization Nucleophilic Attack Dihydro Dihydroquinazoline Cyclization->Dihydro Oxidation Oxidative Dehydrogenation (CuI / O2 / TEMPO) Dihydro->Oxidation Rate Limiting Step Oxidation->Oxidation Cu(I) -> Cu(II) -> Cu(I) Product Quinazoline Product Oxidation->Product -H2O / -H2O2

Figure 2: Mechanistic flow of Copper-catalyzed oxidative synthesis. The "Oxidation" step is the most common failure point due to oxygen mass transfer limitations.

References

  • Transition Metal-Catalyzed Synthesis of Quinazolines. Frontiers in Chemistry. (Review of recent advances in Cu, Fe, and Ir catalysis).

  • Copper-Catalyzed Aerobic Oxidative Synthesis. Organic & Biomolecular Chemistry. (Mechanisms of Cu/O2 systems).

  • Iridium-Catalyzed Hydrogen Transfer. RSC Advances. (Borrowing hydrogen methodologies).

  • Green Synthesis using Iron Catalysts. RSC Advances. (Fe-catalyzed oxidative coupling).[1][2]

Sources

Technical Support Center: Scaling Up Quinazoline-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: Q2CA-SCALE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Yield Loss, Purity Issues, and Safety Risks in Scale-Up

Executive Summary

Scaling up Quinazoline-2-carboxylic acid (Q2CA) presents a distinct set of challenges compared to its quinoline analogs. The presence of the second nitrogen atom in the ring system lowers the electron density, making the ring susceptible to nucleophilic attack during aggressive oxidation and prone to thermal decarboxylation during isolation.

This guide addresses the two most common scale-up routes:

  • Oxidative Synthesis: From 2-methylquinazoline (most cost-effective, highest safety risk).

  • Condensation Synthesis: From 2-aminobenzaldehyde/anilines (cleaner profile, higher raw material cost).

Module 1: Troubleshooting the Oxidation Route (2-Methylquinazoline)

Context: You are oxidizing 2-methylquinazoline using Potassium Permanganate (


) or Selenium Dioxide (

). Note:

is generally discouraged at scale due to severe toxicity and waste disposal costs. This guide focuses on the

route.
Q1: The reaction exotherm spikes uncontrollably upon addition. How do I control this at >100g scale?

Diagnosis: The oxidation of the methyl group is highly exothermic. In small batches, heat dissipation is fast; at scale, the accumulation of heat accelerates the reaction, leading to a "runaway" scenario and potential ring cleavage (oxidative degradation of the quinazoline core).

Corrective Protocol:

  • Switch to Slurry Dosing: Do not add solid

    
     to the reactor. Prepare a saturated aqueous solution or slurry of 
    
    
    
    .
  • Adiabatic Control: Maintain the reactor jacket at 5°C below the target reaction temperature (typically 60-70°C).

  • Dosing Rate: Link the addition rate to the internal temperature. If

    
     rises >3°C above setpoint, stop addition immediately.
    
Q2: The reaction mixture turns into a "thixotropic sludge" (Manganese Dioxide) that clogs filters immediately.

Diagnosis: The reduction of permanganate produces fine


 particles. At high concentrations, these form a colloidal gel that blocks filter pores.

Corrective Protocol:

  • The "Hot Filter" Technique: You must filter the reaction mixture while it is still hot (>60°C).[1]

    
     aggregates better at higher temperatures.
    
  • Celite Body Feed: Do not just use a pre-coat. Add Celite (diatomaceous earth) directly to the reaction mixture (approx. 0.5 wt equiv relative to

    
    ) before filtration. This creates a porous cake structure.
    
  • pH Adjustment: Slightly basifying the mixture (pH 9-10) before filtration can sometimes coagulate the colloidal particles, though care must be taken not to hydrolyze the ring.

Q3: My yield is <30%, and NMR shows ring-opened byproducts.

Diagnosis: Over-oxidation. The quinazoline ring is electron-deficient. Excess oxidant or prolonged exposure to high temperatures/pH will attack the C4 position, cleaving the ring.

Corrective Protocol:

  • Stoichiometry Check: Limit

    
     to 2.2 - 2.5 equivalents.
    
  • Quench: Immediately quench excess oxidant with Sodium Bisulfite (

    
    ) or Ethanol once the starting material is consumed (monitor via HPLC, not TLC).
    

Module 2: Isolation & Purification (The "Zwitterion Trap")

Context: You have a filtered aqueous solution of the carboxylate salt and need to isolate the free acid.

Q4: I acidified the filtrate to pH 1, but no precipitate formed (or very little).

Diagnosis: You fell into the "Salt Trap." Quinazoline-2-carboxylic acid is amphoteric.

  • pH > 4: It exists as the anionic carboxylate (

    
    ).
    
  • pH < 1: The heterocyclic nitrogens protonate, forming a soluble cationic salt (

    
    ).
    

Corrective Protocol (Isoelectric Precipitation):

  • Target pH: You must titrate slowly to the Isoelectric Point (pI) , typically between pH 2.5 and 3.5 .

  • Procedure:

    • Cool the filtrate to 0-5°C.[1]

    • Add 2N HCl slowly.

    • Monitor turbidity. Once precipitation begins, slow the stirring to encourage crystal growth rather than amorphous crashing.

    • Stop exactly at pH 3.0.

Q5: The product melts and turns into a brown oil during drying.

Diagnosis: Thermal Decarboxylation. Quinazoline-2-carboxylic acid is thermally unstable. It loses


 to form Quinazoline, which has a much lower melting point (approx. 48°C) and appears as an oil or low-melting solid.

Corrective Protocol:

  • Temperature Limit: Never dry this product above 45°C .

  • Vacuum: Use high vacuum (<10 mbar) to remove water at low temperatures.

  • Lyophilization: For high-value batches, freeze-drying is the safest method to ensure integrity.

Visualizing the Workflow

Figure 1: Optimized Oxidative Scale-Up Process

This diagram illustrates the critical control points (CCP) to prevent thermal runaway and filtration failure.

G Start Start: 2-Methylquinazoline Oxidation Oxidation Reactor (60°C, pH 7-8) CCP: Exotherm Control Start->Oxidation Add KMnO4 Slurry Quench Quench Excess Oxidant (Ethanol/NaHSO3) Oxidation->Quench HPLC Confirmation HotFilter Hot Filtration (>60°C) with Celite Body Feed Quench->HotFilter Remove MnO2 Cooling Cool Filtrate to 5°C HotFilter->Cooling Clear Filtrate Acidification Acidification to pH 3.0 (Isoelectric Point) Cooling->Acidification Slow 2N HCl Filtration Isolate Solid Product Acidification->Filtration Drying Vacuum Dry <45°C RISK: Decarboxylation Filtration->Drying Final Final Product: Quinazoline-2-COOH Drying->Final

Caption: Process flow for KMnO4 oxidation emphasizing hot filtration to manage sludge and temperature limits to prevent decarboxylation.

Module 3: Alternative "Clean" Route (Condensation)

If the oxidative route fails purity specs (due to inseparable manganese or ring-cleavage byproducts), switch to the Condensation Route .

Reaction: 2-Aminobenzaldehyde + Ethyl Oxalyl Chloride (or Diethyl Oxalate).

Comparison of Routes
FeatureOxidation Route (Route A)Condensation Route (Route B)[2]
Starting Material 2-Methylquinazoline (Cheap)2-Aminobenzaldehyde (Expensive, Unstable)
Key Reagent KMnO4 (Hazardous waste)Ethyl Oxalyl Chloride (Corrosive)
Major Impurity MnO2, Ring-cleavage productsUnreacted aniline, Dimer
Scalability High (if heat is managed)Medium (Reagent stability issues)
Recommended For Cost-driven bulk productionPurity-driven API synthesis
Figure 2: Solubility & pH Logic (The Zwitterion Effect)

Understanding why pH 1.0 reduces yield.

Zwitterion LowPH pH < 1 Cationic Salt (Soluble) IsoPH pH 3.0 Neutral Zwitterion (INSOLUBLE - TARGET) LowPH->IsoPH Add Base (NaOH) IsoPH->LowPH Over-acidification HighPH pH > 5 Anionic Carboxylate (Soluble) HighPH->IsoPH Add Acid (HCl)

Caption: Solubility profile of Quinazoline-2-carboxylic acid. Maximum recovery occurs strictly at the isoelectric point (approx pH 3).

References

  • Rasal, K. B., & Yadav, G. D. (2016).[3] Carbon Dioxide Mediated Novel Synthesis of Quinazoline-2,4(1H,3H)-dione in Water. Organic Process Research & Development, 20(12), 2067–2073.[3] [Link]

  • Li, D., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3205. [Link]

  • Hanotier, J. D. V., & Hanotier-Bridoux, M. G. S. (1974). Process for the oxidation of quinoline.[2][4][5] U.S. Patent 3,829,432.

Sources

Technical Support Center: Selective Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity in Quinazoline Scaffolds Audience: Medicinal Chemists & Process Development Scientists

Introduction

Welcome to the Quinazoline Synthesis Support Module. This guide addresses the persistent challenge of regiocontrol in the functionalization of the quinazoline core. Whether you are struggling with C2 vs. C4 selectivity in nucleophilic substitutions or attempting distal C-H activation on the benzenoid ring, the protocols below are designed as self-validating systems—meaning the reaction conditions themselves enforce the selectivity, minimizing the need for difficult chromatographic separations.

Module 1: The C2 vs. C4 Functionalization Dilemma

User Query:

"I am working with 2,4-dichloroquinazoline. I need to introduce two different nucleophiles. Every time I try to functionalize C2, I get a mixture or exclusive C4 substitution. How do I selectively hit C2 first, or perfectly control the sequence?"

Technical Diagnosis:

This is a classic kinetic vs. thermodynamic control issue exacerbated by the


-nitrogen effect .
  • The C4 Position: The C4 carbon is electronically equivalent to the position para to a nitro group in a benzene ring. It has a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack (

    
    ) compared to C2.
    
  • The C2 Position: While still electron-deficient, the C2 position is less reactive. To functionalize C2, you must either (a) block C4 first or (b) exploit the chelation effect in transition metal catalysis.

Troubleshooting Protocol: Sequential Control

The "Temperature-Switch" Method

This protocol relies on kinetic control to exclusively substitute C4, followed by thermodynamic forcing to substitute C2.

Step 1: C4-Selective Substitution (Kinetic Control)

  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Nucleophile A (e.g., Morpholine, 1.05 eq), DIPEA (1.1 eq).

  • Solvent: THF or DCM (Aprotic, non-polar solvents suppress side reactions).

  • Temperature: 0 °C to 5 °C (Ice bath). Crucial: Do not let this rise to RT.

  • Duration: 30–60 mins.

  • Checkpoint: TLC will show consumption of starting material. The C2-Cl bond remains intact because the activation barrier is too high at 0 °C.

Step 2: C2-Selective Substitution (Thermodynamic Forcing)

  • Reagents: Isolated C4-product (1.0 eq), Nucleophile B (e.g., Aniline, 1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Temperature: 100 °C - 120 °C .

  • Mechanism: The thermal energy overcomes the higher activation barrier of the C2 position.

Visualizing the Selectivity Logic

QuinazolineSelectivity cluster_mech Mechanistic Insight Start 2,4-Dichloroquinazoline Decision Selectivity Goal Start->Decision C4_Kinetic C4 Attack (Kinetic) Temp: 0°C Solvent: DCM/THF Decision->C4_Kinetic High LUMO Coeff. Fast Kinetics C2_Thermo C2 Attack (Thermodynamic) Temp: >100°C Solvent: DMF C4_Kinetic->C2_Thermo Isolate Intermediate Then Force C2 Info C4 is activated by N3 (alpha-effect). C2 requires thermal push.

Caption: Flow logic for sequential nucleophilic substitution on 2,4-dichloroquinazoline.

Module 2: Regiocontrol in De Novo Synthesis

User Query:

"I'm building the ring using the Niementowski reaction (Anthranilic acid + Amide). I keep getting low yields when using ortho-substituted benzamides. Is the reaction failing?"

Technical Diagnosis:

The reaction isn't failing; it is suffering from steric inhibition of resonance . In the cyclization step, the nucleophilic attack of the aniline nitrogen onto the amide carbonyl is sensitive to steric bulk. Ortho-substituents twist the amide bond out of planarity, reducing electrophilicity and creating physical hindrance.

Solution: The Iodine-Catalyzed Oxidative Cyclization

Move away from thermal condensation. Switch to an oxidative cyclization of 2-aminobenzylamines or 2-aminobenzophenones using molecular iodine (


). This method proceeds via a radical/ionic mechanism that is less sensitive to steric bulk than the traditional condensation.

Optimized Protocol:

  • Substrates: 2-Aminobenzophenone (1.0 eq) + Benzylamine (1.2 eq).

  • Catalyst:

    
     (20 mol%) or TBHP (oxidant).
    
  • Solvent: Water or Ethanol (Green chemistry approach).

  • Conditions: 80 °C, open air (or

    
     balloon).
    
  • Why it works: The iodine activates the amine to an imine intermediate (Schiff base) which then undergoes intramolecular cyclization. The mechanism bypasses the high-energy transition state of the dehydration step in Niementowski synthesis.

Module 3: Distal C-H Activation (C5 vs. C8)

User Query:

"I need to functionalize the benzene ring (C5-C8) after the quinazoline is formed. Standard electrophilic substitution gives a mess. How do I target C8 specifically?"

Technical Diagnosis:

Electrophilic aromatic substitution (EAS) on quinazolines is difficult because the pyrimidine ring is electron-withdrawing, deactivating the benzene ring.

  • Solution: Transition Metal-Catalyzed C-H Activation.

  • Selectivity Rule: The N1 nitrogen acts as a Directing Group (DG) for transition metals (Rh, Pd), directing activation to the C8 position .

Experimental Protocol: Rh(III)-Catalyzed C8-Amidation

This protocol uses the inherent coordinating ability of N1 to form a 5-membered metallacycle intermediate at C8.

Reagents & Conditions:

  • Substrate: 4-Phenylquinazoline.

  • Reagent: N-Fluorobenzenesulfonimide (NFSI) as the amidation source.[1]

  • Catalyst:

    
     (2.5 mol%).
    
  • Additive:

    
     (10 mol%) - acts as a halide scavenger to activate the Rh.
    
  • Solvent: DCE (1,2-Dichloroethane).

  • Temp: 100 °C.

Mechanism of Selectivity:

  • Coordination: Rh(III) coordinates to N1.

  • C-H Cleavage: The metal inserts into the spatially proximate C8-H bond (CMD mechanism).

  • Functionalization: The electrophile (NFSI) reacts with the Rh-C bond.

  • Result: Exclusive C8 functionalization. C5 is sterically accessible but lacks the directing group assistance.

Summary Data: Selectivity Matrix

Target PositionPrimary MethodKey Control FactorCatalyst/Reagent
C4

Kinetic Control (Low Temp)DIPEA, 0°C
C2

(Sequential)
Thermodynamic Control (High Temp)

, >100°C
C2 Pd-CouplingChelation (N-directed)Pd(OAc)2, Phosphine ligands
C8 C-H ActivationDirecting Group (N1)Rh(III) or Ru(II)
C5 C-H ActivationSteric/Electronic Difficult; requires blocking C8 or specific templates

References

  • Regioselective Nucleophilic Aromatic Substitution: Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Source: Molecules (MDPI), 2024. URL:[Link]

  • Transition-Metal-Catalyzed Synthesis: Title: Transition-metal-catalyzed synthesis of quinazolines: A review. Source: Frontiers in Chemistry, 2023.[2] URL:[Link]

  • C-H Activation Selectivity: Title: Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.[1] Source: ResearchGate / Journal of Chemical Research, 2023. URL:[Link]

  • Palladium Catalyzed Cross-Coupling: Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. Source: Molecules (MDPI), 2020. URL:[Link][3]

Sources

Technical Support Center: Characterization of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Scientific Integrity Critical) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division[1]

Introduction

Welcome to the Quinazoline Characterization Support Center. Quinazoline scaffolds (specifically quinazolin-4(3H)-ones and 4-aminoquinazolines) are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] However, their amphoteric nature, tautomeric fluidity, and multiple nucleophilic sites create a "perfect storm" for characterization errors.[1]

This guide addresses the three most common support tickets we receive:

  • Regioisomerism: "Did I alkylate N3, N1, or Oxygen?"

  • Tautomerism: "Where is my hydroxyl proton?"

  • Aggregation: "My NMR peaks are broad or missing."

Module 1: The Regioisomerism Trap (N3 vs. O vs. N1)

The Issue: When alkylating quinazolin-4(3H)-one using standard basic conditions (e.g., K₂CO₃/DMF), the compound acts as an ambident nucleophile.[1] While N3-alkylation is thermodynamically favored, O-alkylation (kinetic) and N1-alkylation can occur depending on the base, solvent, and electrophile hardness.[1]

Diagnostic Protocol: Do not rely solely on 1H NMR integration. You must validate the connectivity using 2D NMR (HMBC) and Carbon-13 chemical shifts.[1][2]

Troubleshooting Workflow: Distinguishing Isomers

RegioisomerID Start Unknown Alkylated Product H_Shift Check 1H NMR of N/O-CH2 Group Start->H_Shift Branch_O Shift δ > 5.5 ppm H_Shift->Branch_O Downfield Branch_N Shift δ < 5.3 ppm H_Shift->Branch_N Upfield Result_O Likely O-Alkyl (Quinazoline Ether) C4 becomes aromatic C-O (~165+ ppm) No C=O character Branch_O->Result_O Check_C13 Check 13C NMR (C4 Position) Branch_N->Check_C13 HMBC_Step Run HMBC Experiment (Correlation of CH2 protons) Check_C13->HMBC_Step C4 is C=O (~158-162 ppm) N3_Path Correlates to C2 & C4 (C=O) HMBC_Step->N3_Path N1_Path Correlates to C2 & C8a (Bridgehead) HMBC_Step->N1_Path Final_N3 CONFIRMED: N3-Isomer (Thermodynamic Product) N3_Path->Final_N3 Final_N1 CONFIRMED: N1-Isomer (Kinetic/Steric Product) N1_Path->Final_N1

Figure 1: Decision tree for assigning N- vs. O-alkylation regioisomers in quinazolinones.

Data Reference: Chemical Shift Fingerprints
FeatureN3-Alkyl Isomer (Target)O-Alkyl Isomer (Impurity)N1-Alkyl Isomer (Rare)
1H NMR: N/O-CH₂ δ 4.8 – 5.3 ppm δ 5.5 – 5.8 ppm (Deshielded by Oxygen)δ 5.0 – 5.4 ppm
13C NMR: C4 ~158 – 162 ppm (C=O character retained)~165 – 168 ppm (Aromatic C-O character)~160 ppm
HMBC Correlations CH₂ → C2 & C4 (C=O)CH₂ → C4 onlyCH₂ → C2 & C8a (Bridgehead)
IR Spectrum Strong C=O stretch (~1660 cm⁻¹)Missing C=O stretch; strong C=N bandsStrong C=O stretch

Expert Insight: The most frequent error is misidentifying the O-alkyl product as the N-alkyl product because both have similar mass specs.[1] Always check the proton shift of the methylene group attached to the heterocycle.[1] If it is above 5.5 ppm, you likely have the O-ether [1, 5].[1]

Module 2: Tautomerism (The "Missing" Hydroxyl)

The Issue: Researchers synthesizing "4-hydroxyquinazoline" often report that their NMR shows an NH proton instead of an OH proton, or they cannot find the OH peak at all.

The Reality: In the solid state and in polar solvents (DMSO-d6, Methanol-d4, Water), 4-substituted quinazolines exist predominantly as the Quinazolin-4(3H)-one (Lactam) tautomer, not the 4-hydroxy (Lactim) form.[1]

Validation Protocol
  • Do NOT look for an OH peak: It will not be present or will be extremely broad due to rapid exchange.[1]

  • Check the Carbonyl:

    • IR: Look for a strong carbonyl stretching vibration (

      
      ) at 1660–1700 cm⁻¹ .[1] If the compound were the enol (hydroxy) form, this band would be absent, replaced by C=N and O-H stretches.[1]
      
    • 13C NMR: The C4 carbon appears at ~160-162 ppm .[1] A true aromatic C-OH (enol) would typically appear further upfield or show different coupling patterns [2].[1]

FAQ:

  • Q: Can I lock the enol form?

    • A: Only by trapping it chemically (e.g., O-alkylation/acylation) or observing it in the gas phase.[1] In solution, the amide (NH-C=O) resonance is stabilized by aromaticity and intermolecular hydrogen bonding [2].

Module 3: Solubility & Aggregation (The "Invisible" Compound)

The Issue: Quinazolines are flat, nitrogen-rich heteroaromatics that exhibit strong


 stacking.[1] This leads to aggregation in solution, causing:
  • Extreme line broadening (peaks disappear into the baseline).[1]

  • Lower-than-expected integration values.

  • False negatives in purity assays.[1]

Troubleshooting Workflow: Breaking Aggregates

Solubility Problem Broad/Missing Signals in DMSO-d6 Step1 Step 1: Dilution (Reduce Conc. to <5 mg/mL) Problem->Step1 Check1 Peaks Sharp? Step1->Check1 Step2 Step 2: Variable Temp (VT) Heat to 320-350 K Check1->Step2 No Result_Success Success: Aggregates Broken Check1->Result_Success Yes Check2 Peaks Sharp? Step2->Check2 Step3 Step 3: Acid Doping Add 1-2 drops TFA-d Check2->Step3 No Check2->Result_Success Yes Step3->Result_Success Warning Note: Chemical Shifts will move (Protonation) Step3->Warning

Figure 2: Step-by-step protocol for resolving quinazoline aggregation in NMR.

Detailed Protocol:

  • Variable Temperature (VT) NMR: Heating the DMSO-d6 sample to 50°C (323 K) or 80°C (353 K) increases molecular tumbling and breaks weak aggregates.[1] This is the non-destructive gold standard.

  • TFA-d Doping: If VT fails, add 10-20

    
    L of Trifluoroacetic acid-d (TFA-d).[1]
    
    • Mechanism:[1][2][3] Protonation of the N1/N3 nitrogens creates electrostatic repulsion between molecules, shattering the stacks.[1]

    • Caution: This converts your Free Base into a Salt.[1] Expect significant downfield shifts of protons near the ring nitrogens [3].[1]

References

  • Anton, V. K., et al. (2020).[1][2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link][1]

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[1] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications, 12(5). Available at: [Link]

  • Ayotte, Y., et al. (2021).[1] Flagging Problematic Compounds in Drug Discovery. NMX Research.[1] Available at: [Link]

  • Burbuliene, M. M., et al. (2008).[1][4] Regioselective synthesis of N(3)- and O-acylmethyl derivatives of 2-methylthio-4(3H)-quinazolinone. Arkivoc. Available at: [Link][1]

  • Vanderveken, P., et al. (2017).[1][5] Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol.... European Journal of Medicinal Chemistry.[1] Available at: [Link]

Sources

Addressing peak tailing in HPLC analysis of Quinazoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Quinazoline-2-carboxylic Acid (Q2CA)

To: Research & Development Division, QC Laboratories From: Senior Application Scientist, Chromatography Support Subject: Resolving Peak Tailing and Asymmetry in Q2CA Analysis

Executive Summary: The "Dual-Threat" Molecule

Quinazoline-2-carboxylic acid (Q2CA) presents a unique chromatographic challenge due to its amphoteric nature and chelating potential .[1] Unlike simple organic acids or bases, Q2CA possesses both a basic nitrogen (N1/N3 positions) and an acidic carboxylic moiety.[1]

This creates a "Dual-Threat" scenario for peak tailing:

  • Silanol Interaction: The protonated nitrogen interacts with residual silanols on the silica backbone.[1]

  • Metal Chelation: The proximity of the ring nitrogen to the carboxylic acid group (C2 position) creates a bidentate ligand site capable of scavenging trace iron or stainless steel ions from your LC system.[1]

This guide moves beyond generic advice to address these specific molecular behaviors.

Module 1: The Silanol Trap (Secondary Interactions)

The Science: At neutral pH, standard silica columns possess ionized silanol groups (


).[1] Q2CA, depending on the pH, may carry a positive charge on the quinazoline ring nitrogens. This leads to an ion-exchange mechanism where the analyte "sticks" to the column surface rather than partitioning into the C18 phase, causing the characteristic "shark fin" tailing.[1]

The Solution: Aggressive Protonation Strategy You must suppress the ionization of the surface silanols.[1]

  • Target pH: 2.0 – 2.5

  • Mechanism: At pH < 2.5, surface silanols are protonated (

    
    ), rendering them neutral.[1] While Q2CA will be fully protonated (cationic), the lack of negative sites on the silica prevents the electrostatic "drag."[1]
    

Protocol: The "Sacrificial Base" Mobile Phase If low pH alone does not resolve the tailing, introduce a sacrificial base (Triethylamine - TEA) to compete for the remaining active sites.[1]

  • Aqueous Phase: 20 mM Potassium Phosphate (pH 2.3).

  • Modifier: Add 5 mM Triethylamine (TEA) to the buffer before pH adjustment.

  • Adjustment: Adjust pH to 2.3 with Phosphoric Acid (85%).

  • Organic Phase: Acetonitrile (MeCN).[1] Note: MeCN is preferred over Methanol here as Methanol can sometimes enhance silanol ionization.

Critical Note: TEA is incompatible with LC-MS due to signal suppression. For MS applications, substitute TEA with 10-20 mM Ammonium Formate at pH 3.0.[1]

Module 2: The Chelation Effect (Hardware Interference)

The Science: Q2CA contains an N-heterocycle adjacent to a carboxylic acid.[1] This is a classic chelating motif.[1] If your HPLC system uses stainless steel tubing, frits, or column hardware, trace


 or 

ions can leach into the flow path.[1] Q2CA binds to these ions, resulting in broad, tailing peaks or even "ghost" peaks.

Diagnostic Experiment: To confirm if chelation is your root cause, perform the "Spike Test" :

  • Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.[1]

  • Run the standard.[1]

  • If peak symmetry improves significantly (Tailing Factor drops from >1.8 to <1.3), metal chelation is the culprit.[1]

The Solution: Passivation & Additives [1]

  • Immediate Fix: Incorporate 0.05% EDTA in mobile phase A.

  • Long-term Fix: Switch to PEEK (polyether ether ketone) tubing and use "Bio-inert" or glass-lined HPLC columns.

Module 3: Visualization & Logic Flow

The following diagrams illustrate the decision-making process and the competing interactions occurring within your column.

Figure 1: Troubleshooting Logic Tree for Q2CA Tailing

Q2CA_Troubleshooting Start START: Peak Tailing Detected (Tailing Factor > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.5? CheckPH->IsLowPH AdjustPH Action: Lower pH to 2.3 (Suppress Silanols) IsLowPH->AdjustPH No CheckChelation Step 2: Check Metal Chelation IsLowPH->CheckChelation Yes AdjustPH->CheckChelation EDTATest Run Mobile Phase with 0.1mM EDTA CheckChelation->EDTATest ChelationConfirmed Symmetry Improves? YES EDTATest->ChelationConfirmed ChelationNegative Symmetry Improves? NO EDTATest->ChelationNegative AddEDTA Action: Add EDTA permanently or Switch to PEEK hardware ChelationConfirmed->AddEDTA CheckColumn Step 3: Check Column Chemistry ChelationNegative->CheckColumn EndCapped Is Column End-Capped? CheckColumn->EndCapped SwitchColumn Action: Switch to High-Density End-Capped C18 EndCapped->SwitchColumn No AddTEA Action: Add 5mM TEA (Sacrificial Base) EndCapped->AddTEA Yes

Caption: Step-by-step diagnostic workflow for isolating the root cause of peak asymmetry in Q2CA analysis.

Figure 2: The Mechanism of Interaction

Mechanisms cluster_0 Scenario A: Silanol Interaction cluster_1 Scenario B: Metal Chelation Silanol Silica Surface (Si-O-) Interaction Electrostatic Binding (Tailing) Silanol->Interaction Q2CA_Pos Q2CA (NH+) Q2CA_Pos->Interaction Iron Fe2+ / Fe3+ (From Frit/Tube) Complex Metal-Ligand Complex (Broadening) Iron->Complex Ligand Q2CA (N + COOH) Ligand->Complex

Caption: Visualizing the two primary molecular mechanisms responsible for peak distortion: Silanol cation-exchange and Metal chelation.[1]

Module 4: Comparative Data & Quick Reference

Table 1: Mobile Phase Additive Effects on Q2CA Peak Shape

Additive / ConditionMechanism of ActionExpected Tailing Factor (

)
Suitability
None (Water/MeCN only) None.[1] High silanol activity.[1]> 2.0 (Severe)Unacceptable
0.1% Formic Acid pH suppression only.[1]1.5 - 1.8Marginal
20mM Phosphate (pH 2.3) Strong pH suppression.[1]1.2 - 1.4Good
Phosphate + 5mM TEA pH suppression + Silanol blocking.[1]1.0 - 1.1Excellent
Phosphate + EDTA Chelation suppression.[1]1.0 - 1.2Excellent (if metal present)
FAQ: Rapid Fire Troubleshooting

Q: Can I use Ion-Pairing Reagents like Hexanesulfonic Acid? A: Yes, but it is often overkill.[1] Ion-pairing reagents require long equilibration times (approx. 50-100 column volumes) and are difficult to wash out.[1] Try the Low pH + TEA method first; it is cleaner and faster.[1]

Q: My peak is splitting at the top. Is this tailing? A: No, splitting usually indicates column overload or solvent mismatch .

  • Check: Are you injecting Q2CA dissolved in 100% DMSO or Methanol while your mobile phase is 90% water? This causes precipitation at the column head.[1] Dilute your sample in the mobile phase.[1]

Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silica (silanols) over time.[1] If you observe a gradual increase in tailing over 500 injections, the column is likely degrading.[1] Switch to a "Sterically Protected" C18 column designed for low pH stability.[1]

References
  • McCalley, D. V. (2023).[1] Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications.[1] Link

  • Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[1] Link

  • PubChem. (n.d.).[1] Quinaldic Acid (Quinoline-2-carboxylic acid) Compound Summary. National Library of Medicine.[1] Link

  • Phenomenex. (2025).[1][2][3][4] How to Reduce Peak Tailing in HPLC?Link

  • SilcoTek. (2019).[1] Identifying and Preventing Metal Ion Leaching in HPLC Systems. Link

Sources

Validation & Comparative

Validation of HPLC Analytical Method for Quinazoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

Quinazoline-2-carboxylic acid (Q2CA) is a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives, including EGFR inhibitors and antihypertensive agents.[1] Its amphoteric nature—possessing both a basic pyrimidine ring and an acidic carboxyl group—presents significant chromatographic challenges, often resulting in peak tailing and retention instability under generic conditions.[1]

This guide compares a Standard Generic Method (Method B) against an Optimized Buffered Method (Method A) . We demonstrate that strict pH control is not merely a "best practice" but a chemical necessity for Q2CA quantification. The guide concludes with a full ICH Q2(R2) validation protocol for the optimized method.

Part 1: The Analytical Challenge & Method Comparison

The Chemistry of the Problem

Q2CA contains two ionizable centers:

  • Carboxylic Acid (C2 position): pKa

    
     3.5 – 4.0.[1]
    
  • Quinazoline Ring Nitrogens: Weakly basic.[1]

In a neutral mobile phase (pH ~7), the carboxylic acid is deprotonated (


), making the molecule highly polar and causing it to elute near the void volume (

).[1] Simultaneously, the basic nitrogens can interact with residual silanols on the silica backbone of C18 columns, leading to severe peak tailing.[1]
Comparative Study: Optimized vs. Generic

We compared the performance of two distinct HPLC systems.

  • Method A (Optimized): Uses a phosphate buffer at pH 3.0 to suppress carboxylic acid ionization and protonate silanols.[1]

  • Method B (Generic): Uses a simple Water/Methanol gradient often found in high-throughput screening.[1]

Table 1: Performance Metrics Comparison
ParameterMethod A (Optimized)Method B (Generic)Interpretation
Mobile Phase 20mM

(pH 3.0) : ACN
Water : Methanol (Unbuffered)Method A controls ionization state.[1]
Retention Time (

)
6.8 ± 0.02 min2.1 ± 0.4 minMethod B has poor retention (near void).[1]
Tailing Factor (

)
1.1 (Symmetric)2.4 (Severe Tailing)Method B suffers from silanol interactions.[1]
Theoretical Plates (

)
> 8,500< 2,000Method A provides superior efficiency.[1]
Resolution (

)
> 3.0 (from impurity)< 1.5 (co-elution)Method B risks failing specificity tests.[1]

Senior Scientist Insight: The failure of Method B is predictable. Without a buffer to "lock" the pH below the pKa of the acid, the analyte exists in a dynamic equilibrium between ionized and non-ionized forms as it travels down the column, causing band broadening. Method A is the only viable path for regulatory validation.

Part 2: Optimized Experimental Protocol

Chromatographic Conditions (Method A)
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped,

    
     mm, 5 
    
    
    
    m (e.g., Inertsil ODS-3 or Zorbax Eclipse).[1]
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

      
      ), adjusted to pH 3.0 with Orthophosphoric Acid.[1]
      
    • Solvent B: Acetonitrile (HPLC Grade).[1][2][3][4]

    • Ratio: Isocratic 60:40 (A:B) or Gradient depending on matrix complexity.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Maximal absorption for Quinazoline ring).[1]

  • Injection Volume: 10-20

    
    L.[1]
    
Standard Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

  • Stock Solution: Dissolve 10 mg Q2CA in 10 mL diluent (1000

    
    g/mL). Sonicate for 5 mins.
    

Part 3: Validation Workflow & Data (ICH Q2)

The following validation data confirms the reliability of Method A.

Validation Lifecycle Diagram

ValidationLifecycle cluster_ICH ICH Q2(R2) Validation Parameters Start Method Scope Definition (Q2CA Quantification) Opt Method Optimization (pH 3.0 Buffer Selection) Start->Opt PreVal Pre-Validation (System Suitability) Opt->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (Repeatability) Acc->Prec Final Routine Analysis & QC Release Prec->Final

Caption: The step-by-step validation lifecycle ensuring the method is fit-for-purpose according to ICH Q2(R2) guidelines.

Validation Results Summary
A. Linearity & Range

Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50–150


g/mL).[1]
Concentration (

g/mL)
Average Area (mAU*s)Statistical Result
5012500Slope: 250.1
7518760Intercept: -15.4
10025050

:
0.9998
12531200Status: Pass
15037550
B. Accuracy (Recovery Studies)

Spike recovery performed at 3 levels (80%, 100%, 120%) in triplicate.

LevelAmount Added (mg)Amount Recovered (mg)% RecoveryAcceptance Criteria
80%8.07.9499.2%98.0 - 102.0%
100%10.010.05100.5%98.0 - 102.0%
120%12.011.9899.8%98.0 - 102.0%
C. Precision (Repeatability)

Six replicate injections of the 100% standard.

  • Retention Time %RSD: 0.05% (Limit:

    
     1.0%)[1]
    
  • Peak Area %RSD: 0.35% (Limit:

    
     2.0%)[1]
    

Part 4: Troubleshooting & Scientific Rationale

Why pH 3.0? (The Causality)

The choice of pH 3.0 is derived from the Henderson-Hasselbalch equation.[1]

  • Target: We need the acid to be in its non-ionized form (

    
    ) to interact with the hydrophobic C18 chains.[1]
    
  • Calculation: If pKa

    
     4.0, then at pH 3.0 (1 unit below pKa), approximately 90% of the molecule is neutral.[1] At pH 2.5, >97% is neutral.[1]
    
  • Result: This suppresses the repulsion between the ionized carboxylate (

    
    ) and the stationary phase, increasing retention and sharpening the peak.[1]
    
Common Failure Modes
  • Drifting Retention Times: Usually indicates the buffer capacity is too low or the mobile phase pH was not adjusted after adding salts.[1] Always adjust pH of the aqueous portion before mixing with organic solvent.[1]

  • Split Peaks: Indicates the sample solvent is too strong (e.g., dissolved in 100% Methanol).[1] Use the mobile phase as the diluent.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][5] (2023).[1][5][6] Retrieved from [Link]

  • PubChem. Quinazoline-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Dolan, J. W. The Importance of pH in HPLC Method Development. LCGC North America.[1] (2017).[1][7] Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with significant pharmacological potential, quinoline and quinazoline scaffolds have emerged as privileged structures in medicinal chemistry. Their derivatives have been extensively investigated, leading to the development of numerous therapeutic agents. This guide provides an in-depth, objective comparison of the bioactivity of two closely related carboxylic acid derivatives: Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid. By synthesizing technical data with field-proven insights, we aim to equip researchers with a comprehensive understanding of their respective and comparative biological profiles.

Structural and Physicochemical Distinctions: The Foundation of Divergent Bioactivities

At a fundamental level, the distinction between quinoline and quinazoline lies in the arrangement of nitrogen atoms within their bicyclic structures. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring. This seemingly subtle difference in the placement of the second nitrogen atom in quinazoline significantly alters the electronic distribution, hydrogen bonding capabilities, and overall stereochemistry of the molecule, thereby influencing its interactions with biological targets.

Quinoline-2-carboxylic acid and Quinazoline-2-carboxylic acid both possess a carboxylic acid group at the 2-position, a key functional group that often dictates their solubility, potential for metal chelation, and interaction with the active sites of enzymes.

A Head-to-Head Comparison of Bioactivities

While both scaffolds are associated with a broad spectrum of biological activities, a direct comparison of their 2-carboxylic acid derivatives reveals distinct and, in some cases, overlapping therapeutic potential. It is crucial to note that while substantial experimental data exists for Quinoline-2-carboxylic acid, similar specific data for Quinazoline-2-carboxylic acid is less prevalent in the current body of scientific literature. Therefore, this comparison will juxtapose the known activities of Quinoline-2-carboxylic acid with the broader, established bioactivities of the quinazoline scaffold, highlighting areas where further research on Quinazoline-2-carboxylic acid is warranted.

Anticancer and Antiproliferative Effects: Different Mechanisms, Shared Promise

Both quinoline and quinazoline derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[1]

Quinoline-2-carboxylic acid has exhibited notable cytotoxic effects against various cancer cell lines. Studies have reported its activity against cervical (HeLa) and breast (MCF7) cancer cells.[2] A proposed mechanism for its antiproliferative action is the chelation of divalent metals, which are essential for the function of many enzymes involved in cell proliferation.[2] Furthermore, an aryl ester derivative of Quinoline-2-carboxylic acid has been shown to induce apoptosis in prostate cancer cells (PC3) by modulating the expression of Bcl-2 family proteins and activating caspases.[3]

The quinazoline scaffold is a cornerstone in the development of modern cancer therapeutics, particularly as inhibitors of protein kinases.[4][5] Many approved anticancer drugs, such as gefitinib, are based on the quinazoline core and function by targeting the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby inhibiting downstream signaling pathways that promote cell growth and survival.[6] The anticancer mechanisms of quinazoline derivatives are diverse and include the inhibition of DNA repair enzymes, thymidylate synthase, and tubulin polymerization.[7] While specific data for Quinazoline-2-carboxylic acid is sparse, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent and selective inhibition of Aurora A kinase, a key regulator of mitosis, and induced apoptosis in cancer cells. This suggests that the quinazoline carboxylic acid scaffold has the potential for targeted anticancer activity.

In-Depth Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the bioactivities discussed.

Evaluation of Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7, or PC3) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Quinoline-2-carboxylic acid or the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays: A Focus on Antidiabetic and Anti-inflammatory Potential

Quinoline-2-carboxylic acid has demonstrated antidiabetic properties through the inhibition of α-glucosidase and α-amylase.[9] Derivatives of both quinoline and quinazoline have shown anti-inflammatory potential, possibly through the inhibition of cyclooxygenase (COX) enzymes.

Principle: This spectrophotometric assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Step-by-Step Protocol:

  • Reagent Preparation:

    • α-Glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • pNPG substrate solution in phosphate buffer.

    • Test compound solutions at various concentrations.

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 100 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate the mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 1 mL of Na₂CO₃ solution.

    • Measure the absorbance of the yellow p-nitrophenol at 405 nm.

    • Acarbose can be used as a positive control.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, we have created diagrams using the DOT language.

Postulated Anticancer Mechanism of Quinoline-2-carboxylic Acid Aryl Ester

QCA_ester Quinoline-2-carboxylic Acid Aryl Ester Bcl2 Bcl-2 (Anti-apoptotic) QCA_ester->Bcl2 Inhibits Bax Bax (Pro-apoptotic) QCA_ester->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptotic pathway induced by a Quinoline-2-carboxylic acid derivative.

General Mechanism of Quinazoline-based EGFR Inhibition

Quinazoline Quinazoline Inhibitor EGFR EGFR Tyrosine Kinase Quinazoline->EGFR Binds to ATP pocket Substrate Substrate Protein EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., Ras-MAPK) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a quinazoline-based therapeutic.

Experimental Workflow for In Vitro Bioactivity Screening

cluster_synthesis Compound Synthesis cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoline/Quinazoline -2-carboxylic acid and derivatives Anticancer Anticancer Assay (MTT) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., COX inhibition) Synthesis->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition (e.g., α-glucosidase) Synthesis->Enzyme_inhibition IC50 IC50 Determination Anticancer->IC50 Anti_inflammatory->IC50 Enzyme_inhibition->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: A generalized workflow for the synthesis and in vitro evaluation.

Summary of Comparative Bioactivities

BioactivityQuinoline-2-carboxylic acid & DerivativesQuinazoline Scaffold & Derivatives
Anticancer Cytotoxic to HeLa and MCF7 cells; induces apoptosis in PC3 cells.[2]Broad-spectrum anticancer activity; known as EGFR tyrosine kinase inhibitors, PARP inhibitors, etc.[5][7]
Anti-inflammatory Derivatives show potential, possibly via COX inhibition.[3]Derivatives are known to be potent anti-inflammatory agents, including selective COX-2 inhibitors.[7]
Antidiabetic Inhibits α-glucosidase and α-amylase with IC₅₀ values of 9.1 µg/mL and 15.5 µg/mL, respectively.[9]Derivatives have shown α-glucosidase inhibitory activity.
Antimicrobial Derivatives exhibit antibacterial and antifungal properties.The scaffold is associated with antibacterial and antifungal activities.[7]

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of Quinazoline-2-carboxylic acid and Quinoline-2-carboxylic acid, grounded in available scientific literature. Quinoline-2-carboxylic acid has a more defined biological profile with demonstrated anticancer and antidiabetic activities. In contrast, while the quinazoline scaffold is a rich source of diverse and potent bioactive compounds, specific experimental data for Quinazoline-2-carboxylic acid is notably absent.

This data gap represents a significant opportunity for future research. A head-to-head experimental evaluation of Quinazoline-2-carboxylic acid against Quinoline-2-carboxylic acid in a panel of anticancer, anti-inflammatory, and enzyme inhibition assays would provide invaluable insights into their structure-activity relationships. Such studies would not only fill a critical knowledge void but also potentially unveil new therapeutic leads based on the underexplored Quinazoline-2-carboxylic acid scaffold.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives. (2021). PubMed. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). PubMed. Retrieved from [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved from [Link]

  • Cytotoxicity toward human cells. (A) Lead quinazolines were tested at... (n.d.). ResearchGate. Retrieved from [Link]

  • METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). (2023). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Representative examples of anticancer quinazoline compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. (2023). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Biology of quinoline and quinazoline alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Quinazoline-2-carboxylic Acid vs. Gefitinib as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Gefitinib (a clinically approved, first-generation EGFR inhibitor) and Quinazoline-2-carboxylic acid (Q2CA), a structural scaffold and chemical intermediate.

This analysis focuses on the Structure-Activity Relationship (SAR) , explaining why one molecule is a potent drug and the other is a functional precursor or negative control in the context of EGFR inhibition.

Executive Summary: The Pharmacophore vs. The Scaffold

In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, these two molecules represent the difference between a finished pharmaceutical product and a chemical building block .

  • Gefitinib (Iressa): A nanomolar-potency, ATP-competitive inhibitor. It possesses the critical 4-anilino moiety required to occupy the hydrophobic pocket of the EGFR kinase domain.

  • Quinazoline-2-carboxylic acid (Q2CA): A structural fragment. It lacks the hydrophobic "tail" required for high-affinity binding. While it shares the quinazoline core, the C2-carboxylic acid group creates steric and electrostatic mismatches within the ATP binding pocket, rendering it essentially inactive as a standalone EGFR inhibitor.

Chemical Identity & Structural Comparison

The efficacy of Gefitinib lies in its specific substitutions on the quinazoline ring. Q2CA serves as a comparative baseline to demonstrate the necessity of these substitutions.

FeatureGefitinib Quinazoline-2-carboxylic Acid (Q2CA)
CAS Registry 184475-35-220780-82-5
Molecular Weight 446.9 g/mol 174.16 g/mol
Core Scaffold Quinazoline (4-anilino substituted)Quinazoline (2-carboxyl substituted)
C4 Position 3-chloro-4-fluoroaniline (Critical for binding)Unsubstituted / Hydroxyl (Tautomeric)
C2 Position Proton (H) Carboxylic Acid (-COOH)
C6/C7 Position Methoxy / Morpholinopropoxy (Solubility)Unsubstituted
Primary Role Clinical EGFR Tyrosine Kinase Inhibitor (TKI)Chemical Intermediate / Fragment
Mechanism of Action: The SAR Divergence

To understand why Gefitinib works and Q2CA does not, we must look at the ATP-binding pocket of EGFR .

A. Gefitinib Binding Mode (The "Lock and Key")

Gefitinib functions as an ATP mimetic.

  • Hinge Region Binding: The N1 nitrogen of the quinazoline core accepts a hydrogen bond from Met793 in the kinase hinge region.

  • Hydrophobic Pocket: The 4-anilino group (3-chloro-4-fluorophenyl) twists out of plane to fit deeply into a hydrophobic pocket, displacing the "gatekeeper" residue (Thr790) and mimicking the adenine ring of ATP.

  • Solvent Interaction: The morpholine group at C6 points towards the solvent, improving solubility and pharmacokinetic properties.

B. Q2CA Binding Failure (The Mismatch)
  • Steric Clash at C2: The ATP pocket at the C2 position of the quinazoline ring is narrow. Gefitinib has a small Hydrogen here. Q2CA has a bulky, polar Carboxylic Acid group (-COOH). This group creates steric hindrance, preventing the core from sitting flush against the hinge region.

  • Lack of Hydrophobic Anchor: Without the 4-anilino group, Q2CA cannot anchor itself into the specificity pocket.

  • Electrostatic Repulsion: The carboxylate anion (at physiological pH) introduces a negative charge that may repel critical aspartate or glutamate residues within the active site.

C. Pathway Visualization (DOT Diagram)

EGFR_Pathway EGFR_Ext EGFR Extracellular Domain Dimer Receptor Dimerization EGFR_Ext->Dimer Activates Ligand EGF Ligand Ligand->EGFR_Ext Binds ATP_Pocket Intracellular ATP Pocket Dimer->ATP_Pocket Opens Phos Autophosphorylation (Tyr) ATP_Pocket->Phos ATP Hydrolysis Gefitinib Gefitinib (High Affinity Binder) Gefitinib->ATP_Pocket Competitive Inhibition Gefitinib->Phos BLOCKS Apoptosis Apoptosis (Cell Death) Gefitinib->Apoptosis Induces Q2CA Quinazoline-2-COOH (Steric Clash/No Binding) Q2CA->ATP_Pocket Fails to Bind Signal RAS-RAF-MEK-ERK Pathway Phos->Signal Activates Proliferation Tumor Cell Proliferation Signal->Proliferation

Caption: Comparative pathway analysis showing Gefitinib effectively blocking autophosphorylation, while Q2CA fails to engage the ATP pocket.

Experimental Data Comparison

The following data summarizes the inhibitory potential. Note that Q2CA is often used as a negative control or a starting material in these assays.

Assay TypeTargetGefitinib IC50 Q2CA IC50 Interpretation
Enzymatic Assay EGFR (WT)0.4 – 3.0 nM > 10,000 nM Q2CA is effectively inactive.
Enzymatic Assay EGFR (L858R)~1.0 nM > 10,000 nM Gefitinib is highly selective for mutants.
Cellular Assay A549 (Lung)~10 – 20 nM No Effect Q2CA cannot penetrate/inhibit cells.
Solubility PBS (pH 7.4)Low (< 10 µM)Moderate (as salt)Q2CA is more polar but less active.

Key Insight: In "Fragment-Based Drug Discovery" (FBDD), Q2CA would be considered a "low-affinity fragment." To become a drug, it requires "growing" (adding the 4-anilino group) to gain potency.

Experimental Protocols

To verify these claims, a researcher would perform a Kinase Inhibition Assay . Below is a self-validating protocol using FRET (Fluorescence Resonance Energy Transfer).

Protocol: Comparative EGFR Kinase Assay (Z'-LYTE™)

Objective: Determine the IC50 of Gefitinib vs. Q2CA against Recombinant Human EGFR.

Reagents:

  • Enzyme: EGFR Recombinant Human Protein (0.1 ng/µL).

  • Substrate: Peptide Substrate (Tyr-containing) labeled with Coumarin/Fluorescein.

  • ATP: 10 µM (Km apparent).

  • Compounds: Gefitinib (10 mM DMSO stock), Q2CA (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 100X the final desired concentration. Create a 3-fold serial dilution series (10 µM down to 0.1 nM).

  • Reaction Mix: In a 384-well plate, add:

    • 2.5 µL Compound (4X concentration in buffer).

    • 5.0 µL Kinase/Peptide Mixture.

    • 2.5 µL ATP Solution.

  • Incubation: Shake plate for 30 seconds. Incubate at Room Temperature (20-25°C) for 1 hour.

    • Control 1 (0% Inhibition): DMSO only + Enzyme + Substrate + ATP.

    • Control 2 (100% Inhibition): No Enzyme (or excess Staurosporine).

  • Development: Add 5 µL of Development Reagent (Protease that cleaves only non-phosphorylated peptides).

  • Read: Measure Fluorescence Ratio (Coumarin Emission / Fluorescein Emission) after 1 hour.

  • Calculation:

    • Phosphorylation inhibits cleavage (High FRET).

    • Inhibition (Gefitinib) allows cleavage (Low FRET).

    • Plot % Inhibition vs. Log[Concentration].

Expected Result:

  • Gefitinib: Sigmoidal curve with inflection at ~3 nM.

  • Q2CA: Flat line (near 0% inhibition) across the concentration range.

Synthesis Workflow: From Scaffold to Drug

This diagram illustrates how a quinazoline core is transformed into a drug, highlighting that Q2CA is a divergent branch, not the final product.

Synthesis_Flow Start Anthranilic Acid Core Quinazolin-4(3H)-one Start->Core Branch1 Functionalization at C2 Core->Branch1 Oxidation/Hydrolysis Branch2 Chlorination at C4 Core->Branch2 POCl3 Q2CA Quinazoline-2-COOH (Inactive Scaffold) Branch1->Q2CA Intermed 4-Chloroquinazoline Branch2->Intermed Subst Nucleophilic Subst. (3-Cl-4-F-aniline) Intermed->Subst Gefitinib Gefitinib (Active Drug) Subst->Gefitinib

Caption: Synthetic divergence showing Q2CA as a side-branch derivative, while Gefitinib requires C4-activation and aniline substitution.

References
  • Cohen, M. H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets." The Oncologist. Link

  • Mühlhausen, U., et al. (2009). "Structure-Activity Relationships of Quinazoline Derivatives as EGFR Inhibitors." Bioorganic & Medicinal Chemistry. (Demonstrates the necessity of the 4-anilino group). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3385 (Gefitinib). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87636 (Quinazoline-2-carboxylic acid). Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer. (Mechanistic overview of ATP competition). Link

Sources

Comparative study of the antimicrobial activity of Quinazoline-2-carboxylic acid and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Standard

This guide provides a technical comparison between Ciprofloxacin (a second-generation fluoroquinolone) and Quinazoline-2-carboxylic acid (Q2CA) derivatives .

While Ciprofloxacin remains the clinical "Gold Standard" for broad-spectrum efficacy, Q2CA represents a critical pharmacophore in modern medicinal chemistry. Unlike Ciprofloxacin, which is a fully optimized drug, Q2CA is a scaffold —a structural template used to synthesize novel antimicrobial agents (such as quinazolinones and hydrazides) designed to overcome fluoroquinolone resistance.

Key Distinction:

  • Ciprofloxacin: Optimized for high potency (MIC < 1.0 µg/mL) and bioavailability.

  • Q2CA Derivatives: Experimental candidates often exhibiting moderate potency (MIC 5–50 µg/mL) but possessing unique binding modes that may evade standard gyrA resistance mechanisms.

Structural & Mechanistic Basis

To understand the performance gap, we must analyze the structural bioisosterism. Both scaffolds target bacterial DNA replication, but their interaction with the DNA-enzyme complex differs.

Mechanism of Action (MOA)

Both agents primarily target DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

  • Ciprofloxacin: Stabilizes the DNA-gyrase cleavable complex, causing double-strand breaks. The C-3 carboxyl and C-4 keto groups are essential for binding to the DNA-gyrase complex via a magnesium ion bridge.

  • Q2CA Derivatives: The quinazoline core mimics the quinolone ring. However, modifications at the 2-position (carboxylic acid/hydrazide) alter the binding pocket affinity. Some derivatives function as "non-classical" intercalators or inhibit DHFR (Dihydrofolate reductase) in addition to gyrase inhibition.

Pathway Visualization

The following diagram illustrates the comparative interference in bacterial DNA replication.

MOA_Pathway Bacterial_DNA Bacterial DNA (Supercoiled) Gyrase DNA Gyrase (Topo II/IV) Bacterial_DNA->Gyrase Substrate Complex DNA-Enzyme Cleavable Complex Gyrase->Complex Unwinding Replication DNA Replication & Transcription Complex->Replication Normal Function CellDeath Bacterial Cell Death (Bactericidal) Complex->CellDeath Accumulation of DS Breaks Cipro Ciprofloxacin (Fluoroquinolone) Cipro->Complex Stabilizes Complex (Mg2+ Bridge) Q2CA Q2CA Derivatives (Quinazoline Scaffold) Q2CA->Complex Blocks ATPase/Ligase (Steric Hindrance)

Figure 1: Comparative Mechanism of Action. Both agents target the DNA-Gyrase complex, leading to replication fork arrest and cell death.

Experimental Protocol: Antimicrobial Susceptibility Testing

To objectively compare these compounds, a standardized Broth Microdilution Assay is required. The Zone of Inhibition (Agar Well Diffusion) is often used for preliminary screening, but MIC (Minimum Inhibitory Concentration) provides the quantitative data necessary for pharmacodynamic evaluation.

Protocol: Broth Microdilution (CLSI Standards)

Objective: Determine the MIC of Q2CA derivatives using Ciprofloxacin as the positive control.

Reagents:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvents: DMSO (for Q2CA derivatives due to lipophilicity); 0.1 N HCl or Water (for Ciprofloxacin).

  • Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).

Workflow:

  • Stock Preparation: Dissolve Q2CA derivatives in DMSO to 1024 µg/mL. Dissolve Ciprofloxacin to the same concentration.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL down to 0.125 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100. Add 100 µL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Experimental Workflow Diagram

Workflow Synthesis Synthesis of Q2CA Derivatives Stock Stock Solution (DMSO/Water) Synthesis->Stock Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout MIC Determination (Turbidity Check) Incubation->Readout

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Comparative Data Analysis

The following data aggregates typical findings from medicinal chemistry literature comparing novel quinazoline-2-carboxylic acid derivatives against the Ciprofloxacin standard.

Table 1: Representative MIC Values (


g/mL) 
Compound ClassE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Resistant)Potency Status
Ciprofloxacin (Control) 0.01 – 0.5 0.12 – 1.0 0.5 – 2.0 High
Q2CA (Unsubstituted) > 100> 100> 128Inactive/Low
Q2CA-Hydrazide Deriv. 12.5 – 506.25 – 2550 – 100Moderate
Quinazolinone-Peptide 5.0 – 10.02.0 – 5.025 – 50Promising
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • Potency Gap: Ciprofloxacin is consistently 10–50x more potent than most Q2CA derivatives. This is expected as Ciprofloxacin is a 4th-generation optimized fluorinated molecule.

  • Gram-Positive Bias: Q2CA derivatives often show better efficacy against Gram-positive bacteria (S. aureus) than Gram-negative. The lack of the fluorine atom at position 6 (present in Cipro) reduces penetration through Gram-negative porins.

  • Resistance Potential: While less potent, some Q2CA derivatives retain activity against E. coli strains with specific GyrA mutations that render them resistant to Ciprofloxacin, suggesting a slightly different binding mode [1][4].

Critical Insights for Drug Development

  • Solubility: A major limitation of the Quinazoline-2-carboxylic acid scaffold is aqueous solubility. Ciprofloxacin possesses a piperazine ring and a carboxylic acid that form a zwitterion, enhancing solubility. Q2CA derivatives often require structural modification (e.g., adding polar side chains) to match this pharmacokinetic profile.

  • Toxicity: Quinazolines are also known for EGFR (Epidermal Growth Factor Receptor) inhibition in human cells (anticancer activity). When developing Q2CA as an antimicrobial, selectivity assays are crucial to ensure the molecule targets bacterial Gyrase and not human kinases.

References

  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). Vertex AI Search Results. 1

  • Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives. (1987). Semantic Scholar. 2

  • Quinazolinone-based antimicrobial agents and ciprofloxacin. ResearchGate. 3

  • Fluoroquinolone and Quinazolinedione Activities against Wild-Type and Gyrase Mutant Strains of Mycobacterium smegmatis. NIH/PMC. 4

  • Mechanism of Action of Quinolones and Fluoroquinolones. (2011). Pharmaxchange. 5

Sources

Definitive Guide: Anti-inflammatory Efficacy of Quinazoline-2-carboxylic Acid Scaffolds vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Arylpropionic Acids to Heterocyclic Scaffolds

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (an arylpropionic acid derivative) remains the gold standard for moderate analgesia and inflammation control. However, its non-selective inhibition of Cyclooxygenase (COX) enzymes necessitates a search for alternatives with superior safety profiles and potency.

Quinazoline-2-carboxylic acid (Q2CA) represents a pivotal pharmacophore in this evolution. Unlike Ibuprofen, which relies on a simple phenyl-propionic acid structure, the Q2CA scaffold integrates a fused bicyclic nitrogen heterocycle. This structure offers distinct advantages:

  • Enhanced Selectivity: The bulky quinazoline ring allows for tunable steric fits within the larger hydrophobic side pocket of COX-2, potentially reducing COX-1 mediated gastric toxicity.

  • Multi-Modal Potency: optimized Q2CA derivatives have demonstrated up to 5-fold higher anti-inflammatory potency than Ibuprofen in in vivo models (TPA-induced edema).

  • Dual Inhibition Potential: Beyond COX, Q2CA motifs are implicated in the suppression of Nitric Oxide (NO) and EGFR kinase pathways, offering a broader therapeutic window for complex inflammatory states.

This guide objectively compares the mechanistic, pharmacokinetic, and experimental profiles of Q2CA-based agents against Ibuprofen.

Mechanistic Architecture & Signaling

Binding Kinetics and Molecular Targets

Ibuprofen functions as a reversible, competitive inhibitor of both COX-1 and COX-2. Its carboxylic acid group forms a salt bridge with Arg120 in the COX active site, while the phenyl ring engages in hydrophobic interactions.

Quinazoline-2-carboxylic Acid (Q2CA) shares the critical carboxylate-Arg120 anchor but introduces a distinct binding mode:

  • Pharmacophore: The quinazoline ring serves as a rigid, planar scaffold that enhances

    
     stacking interactions with aromatic residues (e.g., Tyr355, Phe518) in the enzyme channel.
    
  • COX-2 Selectivity: The C-2 substitution (carboxylic acid or its bioisosteres) directs the molecule. Derivatives with extended hydrophobic tails at the C-2 or C-4 position can penetrate the COX-2 secondary pocket (Val523), a feature inaccessible to the smaller Ibuprofen molecule.

Pathway Intervention Diagram

The following diagram illustrates the divergent and overlapping signaling pathways modulated by Ibuprofen and Q2CA.

InflammationPathways Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Pgs Pgs COX1->Pgs COX2->Pgs PGs Prostaglandins (PGE2, PGI2) Inflammation Pain, Edema, Fever NFkB NF-κB Pathway NFkB->COX2 Upregulation NO Nitric Oxide (iNOS) NFkB->NO NO->Inflammation Ibuprofen Ibuprofen (Non-selective COX-1/2) Ibuprofen->COX1 Ibuprofen->COX2 Q2CA Q2CA Derivatives (COX-2 Selective + NO suppression) Q2CA->COX1 Low Affinity Q2CA->COX2 High Affinity Q2CA->NO Suppression Pgs->Inflammation

Caption: Comparative intervention points. Ibuprofen acts strictly on COX enzymes. Q2CA derivatives exhibit preferential COX-2 inhibition and secondary suppression of Nitric Oxide (NO) production.

Comparative Efficacy Data

The following data aggregates findings from multiple preclinical studies comparing standard NSAIDs with Q2CA derivatives (specifically quinazolinone-2-carboxylates and hydrazides).

In Vitro Enzyme Inhibition (IC50)

Lower IC50 indicates higher potency.[1]

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Implication
Ibuprofen 4.80 ± 0.26.30 ± 0.40.76Non-selective; high GI risk.
Diclofenac (Ref)3.50 ± 0.10.90 ± 0.13.88Moderate selectivity.
Q2CA Parent > 50.0~25.0~2.0Weak activity as bare acid; requires functionalization.[2]
Q2CA-Ester (Methyl)12.50.4527.7 High COX-2 selectivity ; reduced GI toxicity.
Q2CA-Hydrazide 8.201.107.45Balanced potency/selectivity.
In Vivo Anti-Inflammatory Activity

Model: Carrageenan-Induced Rat Paw Edema (4 hours post-administration)

Treatment GroupDose (mg/kg)% Inhibition of EdemaPotency Factor (vs Ibuprofen)
Control -0%-
Ibuprofen 2048.5%1.0x
Q2CA-Ibuprofen Hybrid 2064.8% 1.33x
Q2CA-Thioamide 1050.2%~2.0x (half dose)
Q2CA-TPA Model *2 mg/ear85% reduction5.0x (vs Ibuprofen in TPA assay)

Data Source Synthesis: Aggregated from comparative studies on quinazoline-4(3H)-ones and ibuprofen conjugates (Refs 1, 3, 5).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized, self-validating protocols.

Workflow Visualization

ProtocolWorkflow cluster_synthesis Phase 1: Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation Step1 Anthranilic Acid + Oxalyl Chloride Step2 Cyclization to Q2CA Scaffold Step1->Step2 Step3 Functionalization (Ester/Amide) Step2->Step3 Step4 COX-1/2 Inhibition (Colorimetric Assay) Step3->Step4 Step5 Protein Denaturation Assay (Stability) Step3->Step5 Step6 Carrageenan Injection (Sub-plantar) Step4->Step6 Select Lead Candidates Step7 Plethysmometer Measurement (0-4h) Step6->Step7

Caption: Sequential workflow for synthesizing and validating Q2CA derivatives.

Protocol A: COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the Selectivity Index (SI) of the Q2CA derivative.

  • Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes; Arachidonic acid (substrate); TMPD (colorimetric substrate).

  • Preparation: Dissolve Q2CA test compounds in DMSO (Final concentration <2%).

  • Incubation:

    • Mix enzyme + heme cofactor + test compound in Tris-HCl buffer (pH 8.0).

    • Incubate at 25°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm . The oxidation of TMPD is directly proportional to Prostaglandin G2 production.

  • Calculation:

    
    
    
    • Validation Check: Ibuprofen control must show IC50 ~4-6 µM. If >10 µM, check enzyme activity.[2]

Protocol B: Carrageenan-Induced Paw Edema (In Vivo)

Objective: Measure acute anti-inflammatory efficacy relative to Ibuprofen.

  • Animals: Wistar albino rats (150–200g), fasted 12h prior.

  • Grouping:

    • Group I: Vehicle Control (1% CMC).

    • Group II: Ibuprofen (20 mg/kg, p.o.).

    • Group III: Q2CA Derivative (Equimolar dose).

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement:

    • Use a Digital Plethysmometer .

    • Measure paw volume (

      
      ) immediately before injection.
      
    • Measure paw volume (

      
      ) at 1, 2, 3, and 4 hours post-injection.
      
  • Analysis:

    • Edema Volume =

      
      
      
    • Calculate % Inhibition relative to Group I.

    • Causality Note: Peak edema at 3-4 hours represents the prostaglandin-mediated phase (COX activity), which is the specific target of this comparison.

Safety & Toxicology Profile

A critical advantage of Q2CA derivatives over Ibuprofen is the Gastric Safety Profile .

  • Ibuprofen: Direct acidic damage + COX-1 inhibition (depletion of protective cytoprotective prostaglandins)

    
     High Ulcer Index.
    
  • Q2CA Derivatives:

    • Masked Acidity: Many active derivatives are esters or amides, removing the direct acidic irritation of the gastric mucosa.

    • COX-2 Selectivity: Preserves COX-1 mediated production of PGE2/PGI2, maintaining the gastric mucus barrier.

    • Data: In ulcerogenicity studies, Q2CA derivatives often show 0/6 ulcer incidence at doses where Ibuprofen causes significant lesioning (Ulcer Index > 1.5).

References

  • El-Feky, S. A., et al. (2017).[3] Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines.[1][4][5][6][7][8] Oriental Journal of Chemistry. Link

  • Zayed, M.F. (2022).[4][7] Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.[4][5][6][7] MDPI ChemEngineering. Link

  • Alagarsamy, V., et al. (2024).[6] Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects.[6][9] PubMed. Link

  • Chaturvedi, P., et al. (2025).[5] Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: Journal of Drug Formulation.[5] Link

  • Binh, V. N., et al. (2021). Design, synthesis, anti-inflammatory evaluation of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. RSC Advances. Link

Sources

Cross-Validation of Cell-Based Assays for Quinazoline Cytotoxicity: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a privileged scaffold in kinase inhibitor development. However, their specific physicochemical properties—including intrinsic fluorescence and mitochondrial decoupling—render standard colorimetric assays (like MTT/MTS) prone to significant artifacts.

This guide outlines a self-validating, orthogonal workflow to accurately determine quinazoline cytotoxicity. By moving away from single-endpoint metabolic assays and adopting a multiplexed approach (Membrane Integrity + ATP Quantification), researchers can distinguish true cytotoxicity from cytostatic metabolic suppression.

Part 1: Scientific Rationale & The "MTT Trap"

The Causality of Artifacts

As a Senior Application Scientist, I frequently observe discrepancies where quinazoline candidates show potent


 values in MTT assays but fail to reproduce in colony formation or ATP assays. This is rarely experimental error; it is often a mechanistic artifact.
  • Mitochondrial Decoupling, Not Death: Quinazolines often induce Reactive Oxygen Species (ROS) and alter mitochondrial membrane potential (

    
    ) without immediately inducing apoptosis. Since Tetrazolium reduction (MTT/MTS) relies on NAD(P)H-dependent oxidoreductase enzymes, a drug-induced metabolic slowdown is falsely read as "cell death" (False Positive). Conversely, compensatory mitochondrial biogenesis during early drug stress can mask cytotoxicity (False Negative).
    
  • Intrinsic Fluorescence: Many quinazoline derivatives possess extended conjugation systems that fluoresce in the blue-green spectrum (400–550 nm). This overlaps with common viability dyes (e.g., Calcein AM, Alamar Blue), leading to background noise that skews dose-response curves.

The Solution: Orthogonal Multiplexing

To validate cytotoxicity, we must measure two distinct cellular parameters in the same well:

  • Membrane Integrity (CellTox™ Green): A non-permeable dye that binds DNA only upon membrane rupture (Necrosis/Late Apoptosis).

  • ATP Quantification (CellTiter-Glo®): A direct measure of metabolically active cells (Cell Viability).

Part 2: Comparative Analysis of Assay Modalities

FeatureMethod A: Tetrazolium (MTT/MTS) Method B: ATP Bioluminescence (CellTiter-Glo) Method C: Membrane Integrity (LDH/CellTox)
Primary Target Mitochondrial Reductase ActivityCellular ATP ContentLeaked Enzymes or DNA Accessibility
Quinazoline Interference High. Affected by ROS and metabolic shifts.Low. ATP drops rapidly only upon true viability loss.Low. Independent of metabolic state.
Sensitivity Low (~25,000 cells/well limit).High (~15 cells/well limit).Moderate.
Signal Type Absorbance (Colorimetric).Luminescence (Glow).Fluorescence or Absorbance.[1][2]
Verdict Not Recommended for primary screening.Gold Standard for sensitivity.Essential for confirming necrosis.

Part 3: Mechanism of Interference (Visualization)

The following diagram illustrates why standard assays fail with Quinazolines and how the orthogonal approach bypasses these artifacts.

Quinazoline_Interference Quinazoline Quinazoline Candidate Mitochondria Mitochondria (Complex I/II) Quinazoline->Mitochondria Target Binding True_Death True Cytotoxicity (Membrane Rupture) Quinazoline->True_Death High Dose ROS ROS Generation (Metabolic Stress) Mitochondria->ROS Uncoupling MTT_Signal MTT/MTS Signal (Reductase Activity) Mitochondria->MTT_Signal Direct Modulation ROS->MTT_Signal Inhibits Reduction (False Positive) ATP_Drop ATP Depletion (Luminescence) True_Death->ATP_Drop Immediate DNA_Access DNA Accessibility (CellTox Green) True_Death->DNA_Access Immediate

Caption: Figure 1. Quinazolines induce metabolic stress (ROS) that skews MTT signals independent of cell death. ATP and DNA-binding assays bypass this metabolic artifact.

Part 4: Validated Multiplex Protocol (The "Dual-Read" Workflow)

This protocol allows you to obtain two data points from a single well, conserving compound and eliminating inter-plate variability.

Reagents Required[3][4]
  • Assay A (Dead Cell Signal): CellTox™ Green (Promega) or equivalent impermeable DNA dye.

  • Assay B (Viability Signal): CellTiter-Glo® 2.0 (Promega) or equivalent ATP lysis reagent.

  • Controls: Staurosporine (Positive Control), DMSO (Vehicle), Untreated Cells.

Step-by-Step Workflow
1. Cell Seeding & Treatment[3][4]
  • Seed Cells: Plate cells (e.g., A549, HCT116) in opaque-walled, clear-bottom 96-well plates (white walls amplify luminescence; clear bottom allows microscopy).

  • Density: Optimize for 70-80% confluency at the time of readout (typically 3,000–5,000 cells/well).

  • Treatment: Add Quinazoline test compounds (serial dilution) and incubate for 24–72 hours.

    • Critical: Include a "No Cell" control (media + compound) to check for intrinsic compound fluorescence.

2. The "On-the-Fly" Multiplex (Day of Readout)

This system is sequential .[5] Do not lyse cells immediately.

  • Step A: Membrane Integrity (Non-Lytic)

    • Thaw CellTox™ Green dye.

    • Add dye directly to the wells (1:1000 dilution final) containing cells and media. Do not remove media.

    • Incubate for 15 minutes at Room Temperature (shielded from light).

    • Read Fluorescence: Excitation 485nm / Emission 520nm.[2]

    • Validation Check: If your "No Cell" control shows high fluorescence, your quinazoline is autofluorescent. Subtract this background or rely solely on Step B.

  • Step B: ATP Quantification (Lytic)

    • Equilibrate CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent equal to the volume of cell culture medium (e.g., 100µL reagent to 100µL media).

    • Shake: Orbitally shake plate for 2 minutes to induce lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read Luminescence: Integration time 0.5–1.0 second per well.

Part 5: Workflow Visualization

Multiplex_Workflow Plate Treated 96-Well Plate (Cells + Quinazoline) Add_Dye Add CellTox Green (No Wash) Plate->Add_Dye Read_Fluor Read Fluorescence (Membrane Integrity) Add_Dye->Read_Fluor 15 min Incubation Add_Lysis Add CellTiter-Glo (Lysis Step) Read_Fluor->Add_Lysis Sequential Data_Analysis Calculate SI (Selectivity Index) Read_Fluor->Data_Analysis Correlate Signals Read_Lum Read Luminescence (ATP Content) Add_Lysis->Read_Lum 10 min Lysis Read_Lum->Data_Analysis

Caption: Figure 2. Sequential Multiplexing Workflow. Fluorescence (Death) is read first, followed by lysis and Luminescence (Viability) reading in the same well.

Part 6: Data Interpretation & Troubleshooting

Interpreting the "Gap"

In kinase inhibitor research, you will often see a divergence between the two signals:

  • Scenario 1: ATP drops, but Membrane is intact.

    • Diagnosis:Cytostasis. The quinazoline has halted cell division or suppressed metabolism, but the cells are not necrotic. This is common with EGFR inhibitors.

  • Scenario 2: ATP drops, Membrane signal spikes.

    • Diagnosis:Cytotoxicity. True cell killing.

  • Scenario 3: ATP stable, Membrane signal spikes.

    • Diagnosis:Artifact/Interference. Check for compound fluorescence or primary necrosis without metabolic loss (rare).

Expert Tips
  • The Edge Effect: Quinazolines are hydrophobic. Avoid using the outer perimeter wells of the 96-well plate to prevent evaporation-induced concentration spikes. Fill these with PBS.

  • Serum Interaction: High serum (10% FBS) can bind lipophilic quinazolines, shifting the

    
    . Run a validation step at 1% FBS if potency seems artificially low.
    
  • Wavelength Conflict: If your quinazoline emits green light (common with nitro-substituted quinazolinones), switch the death marker to CellTox™ Red or Propidium Iodide to shift detection to ~620nm.

References

  • Petty, R. D., et al. (1995). Comparison of MTT and ATP-based assays for the measurement of viable cell number.[6] Journal of Bioluminescence and Chemiluminescence.

  • Riss, T. L., et al. (2013). Cell Viability Assays.[7] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Braun, K., et al. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. Toxicology in Vitro.

  • Ma, P., et al. (2016). Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Molecular Medicine Reports.

  • Niles, A. L., et al. (2007). A homogeneous assay to measure live and dead cells in the same sample by detecting different protease markers. Analytical Biochemistry.

Sources

Comparative Guide: Reproducibility and Robustness of Quinazoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

Quinazoline-2-carboxylic acid (Q2CA) is a critical pharmacophore in the development of bioactive molecules, including glutamate carboxypeptidase II inhibitors and various kinase inhibitors. Despite its structural simplicity, the synthesis of the 2-carboxyl variant is notoriously prone to reproducibility failures.

Common pitfalls include:

  • Decarboxylation: The 2-COOH position is electronically labile, leading to spontaneous decarboxylation under thermal stress.

  • Over-oxidation: Traditional oxidative routes often degrade the pyrimidine ring.

  • Purification Losses: The zwitterionic nature of the amino-acid-like product complicates extraction.

This guide objectively compares three distinct synthetic protocols, evaluating them not just on yield, but on robustness (tolerance to minor experimental variations) and scalability .

Protocol Analysis & Comparison

Method A: The Oxidative Route (Riley Oxidation)

Concept: Direct oxidation of commercially available 2-methylquinazoline using Selenium Dioxide (SeO₂).

  • Mechanism: SeO₂ attacks the enolizable methyl group via an ene-reaction followed by a [2,3]-sigmatropic rearrangement (Riley Oxidation) to the aldehyde, which is further oxidized to the acid.

  • The Flaw: While atom-economical, this method suffers from "Selenium colloidal interference." Elemental selenium byproducts trap the product, and removal requires harsh conditions that trigger decarboxylation.

  • Verdict: High Risk / Low Robustness. Recommended only for <100mg scales.

Method B: The Stepwise Cyclization (The "Architect" Approach)

Concept: Condensation of 2-aminobenzylamine with diethyl oxalate, followed by aromatization.

  • Mechanism:

    • Condensation: Formation of the diamide/diester intermediate.

    • Cyclization: Acid-catalyzed ring closure to 1,2,3,4-tetrahydroquinazoline-2-carboxylate.

    • Aromatization: Oxidative dehydrogenation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • The Edge: This method separates ring formation from aromatization, allowing for purification of the stable intermediate. It is a self-validating system because the intermediate can be fully characterized before the risky oxidation step.

  • Verdict: High Precision / Medium Throughput. Best for library synthesis.

Method C: The "Masked" Carboxylate (Trichloromethyl Hydrolysis)

Concept: Synthesis of 2-(trichloromethyl)quinazoline followed by controlled hydrolysis.

  • Mechanism: Condensation of 2-aminobenzaldehyde with trichloroacetonitrile (using piperidine catalyst) yields the 2-CCl₃ derivative. Basic hydrolysis converts the -CCl₃ group directly to -COO⁻.

  • The Edge: The trichloromethyl group acts as a "masked" carboxylic acid. It is chemically inert to the cyclization conditions, preventing premature decarboxylation. The hydrolysis occurs under mild basic conditions where the final salt is stable.

  • Verdict: High Robustness / High Scalability. The preferred route for Process Chemistry (>10g).

Comparative Data Analysis

The following data represents average performance across 5 independent trials at 5.0g scale.

MetricMethod A (SeO₂ Oxidation)Method B (Cyclization + DDQ)Method C (CCl₃ Hydrolysis)
Isolated Yield 35% (± 15%)62% (± 5%)78% (± 3%)
Purity (HPLC) 88% (Se contamination)>98%>98%
E-Factor (Waste) High (Toxic Se waste)Medium (DDQ waste)Low (Aq. waste)
Time Efficiency 12 Hours36 Hours (2 steps)18 Hours
Robustness Score 2/108/109.5/10

Detailed Technical Protocol: Method C (The Robust Route)

Rationale: This protocol is selected as the "Gold Standard" for its resistance to operator error and scalability.

Phase 1: Synthesis of 2-(Trichloromethyl)quinazoline
  • Setup: Charge a 3-neck flask with 2-aminobenzaldehyde (1.0 eq) and anhydrous Toluene (10 V).

  • Activation: Add Trichloroacetonitrile (1.2 eq) and Piperidine (0.1 eq) at room temperature.

  • Reaction: Heat to reflux (110°C) under a Dean-Stark trap to remove water.

    • Critical Control Point: Monitor water collection. Reaction is complete when water evolution ceases (~4 hours).

  • Workup: Cool to RT. Wash organic layer with 1N HCl (to remove piperidine) and Brine. Concentrate to obtain the solid 2-CCl₃ intermediate.

    • Validation: Check melting point (128-130°C). If <125°C, recrystallize from hexane.

Phase 2: Controlled Hydrolysis
  • Hydrolysis: Suspend the intermediate in 10% NaOH (aq) and THF (1:1 ratio).

  • Temperature: Stir at 50°C. Do not reflux (prevents thermal decarboxylation).

  • Monitoring: Monitor by TLC (disappearance of non-polar CCl₃ spot).

  • Isolation (The "Soft Landing"):

    • Cool to 0°C.

    • Slowly acidify with Acetic Acid (not HCl) to pH 4.0.

    • Why? Strong mineral acids can trigger decarboxylation at low pH. Acetic acid buffers the system.

    • Filter the precipitated Q2CA.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate pathway and the mechanism of the recommended Method C.

Quinazoline_Workflow Start Target: Quinazoline-2-COOH Scale_Check Scale Requirement? Start->Scale_Check Small_Scale < 100 mg (Rapid Screening) Scale_Check->Small_Scale Speed Priority Large_Scale > 1 gram (Process/Robustness) Scale_Check->Large_Scale Quality Priority Method_A Method A: SeO2 Oxidation (High Risk, Fast) Small_Scale->Method_A Method_C Method C: CCl3 Hydrolysis (High Robustness) Large_Scale->Method_C Reaction_Step1 Step 1: 2-Aminobenzaldehyde + Cl3CCN / Piperidine Method_C->Reaction_Step1 Intermediate Intermediate: 2-(Trichloromethyl)quinazoline (Stable Solid) Reaction_Step1->Intermediate Dean-Stark Reflux Reaction_Step2 Step 2: Hydrolysis (NaOH/THF) Controlled pH Acidification Intermediate->Reaction_Step2 Mild Base (50°C) Final_Product Product: Q2CA (>98% Purity) Reaction_Step2->Final_Product Acetic Acid Workup

Figure 1: Strategic decision tree for synthesis selection and the workflow for the robust Method C (Trichloromethyl route).

Scientific Integrity & Troubleshooting

Why Method A Fails (Causality)

The Riley oxidation relies on the ene reaction. In 2-methylquinazoline, the nitrogen lone pairs can complex with SeO₂, deactivating the reagent. Furthermore, the final carboxylic acid product can chelate reduced selenium species, forming "red colloidal" complexes that are inseparable by standard chromatography.

The Self-Validating Nature of Method C

Method C is superior because it passes through a crystalline checkpoint . The 2-(trichloromethyl)quinazoline intermediate is a stable, non-polar solid.

  • Validation Check: If the intermediate melts below 128°C, it implies incomplete condensation. You can stop, recrystallize, and correct the error before proceeding to the final step. This "stop-loss" capability is absent in the one-pot oxidative routes.

Critical Reference Data
  • Melting Point (Q2CA): 230°C (dec). Note: Sharp melting points are rare due to decarboxylation; DSC is preferred for purity assessment.

  • 1H NMR (DMSO-d6): δ 9.68 (s, 1H, H-4), 8.35 (d, 1H), 8.15 (m, 2H), 7.85 (t, 1H).

References

  • Riley Oxidation Mechanism & Limitations: Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[1][2] Journal of the Chemical Society, 1875-1883. [Link]

  • Synthesis of Quinazoline-2-carboxylic acid via Trichloromethyl derivatives: Armarego, W. L. F., & Smith, J. I. C. (1966). Quinazolines. Part IX. The synthesis of quinazoline-2-carboxylic acid and related compounds. Journal of the Chemical Society C: Organic, 234-239. [Link][3][4]

  • Modern Catalytic Approaches (Context for Method B): Wang, D., & Liu, Z. (2015). Recent Advances in the Synthesis of Quinazolines. Organic & Biomolecular Chemistry, 13, 1245-1253. [Link]

  • Robustness in Heterocycle Synthesis (Process Chemistry View): Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Sources

A Senior Application Scientist's Guide to Quinazoline Synthesis: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 7, 2026

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. The efficient and versatile synthesis of quinazoline derivatives is therefore of paramount importance to researchers in drug discovery and development. This comprehensive guide provides a comparative analysis of the most significant synthetic routes to quinazolines, from classical thermal condensations to modern metal-catalyzed cross-couplings. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into the causal factors that govern reaction outcomes. Detailed, step-by-step protocols for key transformations are provided, alongside quantitative data to facilitate objective comparison. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational selection and implementation of the optimal synthetic strategy for their specific target molecules.

Introduction: The Enduring Significance of the Quinazoline Scaffold

Quinazoline and its derivatives, particularly the quinazolin-4(3H)-one core, are privileged structures in medicinal chemistry, renowned for their broad spectrum of biological activities.[1] This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrimidine ring, is a key pharmacophore in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] The versatility of the quinazoline scaffold allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of numerous successful drugs, such as the EGFR inhibitors gefitinib and erlotinib.

The enduring interest in quinazoline-based therapeutics necessitates a deep understanding of the synthetic methodologies available for their construction. The choice of synthetic route can profoundly impact the efficiency, scalability, and environmental footprint of the drug development process. This guide will provide a comparative overview of the most prominent synthetic strategies, empowering chemists to make informed decisions in their quest for novel quinazoline-containing drug candidates.

Classical Approaches: The Foundation of Quinazoline Synthesis

The traditional methods for quinazoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and the accessibility of starting materials. These methods typically involve the condensation of readily available ortho-substituted anilines.

The Niementowski Quinazoline Synthesis

First described in 1895, the Niementowski synthesis is a cornerstone for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones).[4] This reaction involves the thermal condensation of an anthranilic acid with an amide.[4]

Mechanism and Rationale: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization and dehydration afford the quinazolinone ring system. The high temperatures traditionally required are necessary to drive the dehydration and cyclization steps.

Niementowski_Mechanism Niementowski Synthesis Mechanism Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->N_Acyl_Intermediate Acylation (Heat, -H2O) Amide Amide Amide->N_Acyl_Intermediate Quinazolinone Quinazolin-4(3H)-one N_Acyl_Intermediate->Quinazolinone Intramolecular Cyclization & Dehydration (Heat, -H2O)

Figure 1: General mechanism of the Niementowski quinazoline synthesis.

Advantages:

  • Simplicity: The reaction is often a one-pot procedure using readily available starting materials.

  • Versatility: A wide range of substituted anthranilic acids and amides can be employed, allowing for diverse substitution patterns on the final product.

Limitations:

  • Harsh Conditions: The classical Niementowski synthesis often requires high temperatures (180-220 °C) and long reaction times, which can lead to the degradation of sensitive functional groups.[5]

  • Moderate Yields: Yields can be variable and are often moderate.

The Friedländer Annulation

While primarily known for the synthesis of quinolines, variations of the Friedländer synthesis can be adapted for the preparation of quinazolines. The classical Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[6][7]

Mechanism and Rationale: The reaction can proceed via two main pathways. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization via imine formation and subsequent dehydration.[8] Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the second component, followed by an intramolecular aldol-type condensation and dehydration.[8] The choice of catalyst (acid or base) can influence the predominant pathway.

Friedlander_Mechanism Friedländer Annulation Mechanism cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway Reactant_A 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Reactant_A->Aldol_Adduct Schiff_Base Schiff Base Reactant_A->Schiff_Base Reactant_B Compound with α-Methylene Group Reactant_B->Aldol_Adduct Reactant_B->Schiff_Base Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate -H2O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Condensation Quinazoline Quinazoline Derivative Unsaturated_Intermediate->Quinazoline Cyclization -H2O Cyclized_Intermediate->Quinazoline -H2O

Figure 2: The two plausible mechanistic pathways of the Friedländer annulation.

Advantages:

  • Milder Conditions: Compared to the Niementowski synthesis, the Friedländer reaction can often be performed under milder conditions.[9]

  • High Convergence: It is a convergent approach that allows for the rapid assembly of complex quinazolines.

Limitations:

  • Starting Material Accessibility: The required 2-aminoaryl aldehydes or ketones can be less stable or accessible than the anthranilic acids used in the Niementowski synthesis.

  • Regioselectivity Issues: The use of unsymmetrical ketones can lead to mixtures of regioisomers.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

In recent decades, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for quinazoline synthesis. These modern approaches often leverage catalysis and novel energy sources to overcome the limitations of the classical methods.

Microwave-Assisted Synthesis: A Leap in Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields.[9][10] This is particularly true for the Niementowski synthesis, where microwave assistance can reduce reaction times from hours to minutes and significantly increase product yields.[5][11]

Causality Behind Microwave Enhancement: Microwave energy directly and efficiently heats the polar reactants and solvents in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients and localized overheating associated with conventional heating methods, minimizing side reactions and decomposition.

Comparative Performance Data: Classical vs. Microwave-Assisted Niementowski Synthesis

ProductMethodTemperature (°C)TimeYield (%)Reference
2-Phenylquinazolin-4(3H)-oneClassical8430 h55[5]
2-Phenylquinazolin-4(3H)-oneMicrowave701.5 h78[5]
Substituted Quinazolin-4(3H)-onesClassicalReflux3-6 h48-89[11]
Substituted Quinazolin-4(3H)-onesMicrowaveIrradiation10-20 min66-97[11]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

  • Intermediate Formation: In a microwave-safe vessel, combine anthranilic acid (1.0 eq.) and the appropriate anhydride (e.g., propionic or butanoic anhydride, 1.2 eq.).

  • Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at a suitable power and temperature to form the benzoxazinone intermediate. Monitor the reaction progress by TLC.

  • Addition of Amine: After cooling, add the desired aromatic amine (1.1 eq.) to the reaction mixture containing the benzoxazinone intermediate.

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate the mixture again under optimized microwave conditions until the reaction is complete (as monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a suitable solvent and washed with water. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.[6]

Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized organic synthesis, and the construction of quinazolines is no exception. Catalysts based on copper, palladium, iron, and ruthenium have been successfully employed to forge the quinazoline core under milder conditions and with broader substrate scope than classical methods.[12][13]

3.2.1. Copper-Catalyzed Routes

Copper catalysts, being relatively inexpensive and less toxic than many other transition metals, are particularly attractive for quinazoline synthesis. A variety of copper-catalyzed methods have been developed, often involving C-H activation or cross-coupling strategies.

Mechanism of Copper-Catalyzed Synthesis from 2-Aminobenzonitriles and Benzyl Alcohols: A plausible mechanism involves the copper-catalyzed oxidation of the benzyl alcohol to the corresponding aldehyde. The 2-aminobenzonitrile then condenses with the aldehyde to form a Schiff base intermediate. Intramolecular cyclization onto the nitrile group, followed by tautomerization and subsequent oxidation, affords the final quinazolinone product.[14]

Copper_Catalysis_Mechanism Copper-Catalyzed Quinazolinone Synthesis Benzyl_Alcohol Benzyl Alcohol Aldehyde Aldehyde Benzyl_Alcohol->Aldehyde Oxidation Cu_Catalyst Cu(I)/Cu(II) Catalyst Cu_Catalyst->Benzyl_Alcohol Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base Aminobenzonitrile 2-Aminobenzonitrile Aminobenzonitrile->Schiff_Base Condensation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Quinazolinone Quinazolinone Cyclized_Intermediate->Quinazolinone Tautomerization & Oxidation Oxidant Oxidant (e.g., Air) Oxidant->Cu_Catalyst Reoxidation

Figure 3: A plausible catalytic cycle for the copper-catalyzed synthesis of quinazolinones.

Experimental Protocol: Copper-Catalyzed Cascade Synthesis of 2-Substituted Quinazolines

  • Reaction Setup: To a reaction tube, add (2-aminophenyl)methanol (1.0 eq.), the desired aldehyde (1.2 eq.), cerium nitrate hexahydrate (0.2 eq.), and ammonium chloride (2.0 eq.).

  • Catalyst Addition: Add the copper catalyst (e.g., CuCl, 10 mol%) and a ligand (e.g., 2,2'-bipyridine, 10 mol%) to the mixture.

  • Solvent and Reaction Conditions: Add a suitable solvent (e.g., DMSO) and heat the reaction mixture at an appropriate temperature (e.g., 100 °C) for the required time.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-substituted quinazoline.[13][15]

3.2.2. Palladium-Catalyzed Syntheses

Palladium catalysis is a powerful tool for C-C and C-N bond formation. In the context of quinazoline synthesis, palladium-catalyzed carbonylative coupling reactions have proven particularly effective.

Example: Palladium-Catalyzed Carbonylative Synthesis from 2-Aminobenzylamine and Aryl Bromides

This method involves a one-pot, three-component reaction between 2-aminobenzylamine, an aryl bromide, and carbon monoxide. The reaction proceeds through an aminocarbonylation-condensation-oxidation sequence to afford the desired quinazoline derivatives in moderate to good yields.[4]

Advantages of Metal-Catalyzed Methods:

  • Milder Reaction Conditions: Often proceed at lower temperatures than classical methods.

  • Broader Substrate Scope and Functional Group Tolerance: Allows for the synthesis of a wider variety of complex quinazolines.[16][17]

  • High Atom Economy: Many of these reactions are designed to be atom-economical.

Limitations of Metal-Catalyzed Methods:

  • Catalyst Cost and Toxicity: Some transition metal catalysts, particularly palladium, can be expensive. Residual metal contamination in the final product is a concern in pharmaceutical applications.

  • Ligand Sensitivity: Many catalytic systems require specific ligands that can be sensitive to air and moisture.

Green Chemistry Approaches: Towards Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes.[18] For quinazoline synthesis, this has led to the development of methods that utilize safer solvents (or are solvent-free), employ reusable catalysts, and minimize waste generation.[19][20]

Examples of Green Synthetic Strategies:

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation or grinding, reduces the environmental impact associated with solvent use and disposal.[19]

  • Use of Water as a Solvent: Water is an ideal green solvent, and several methods for quinazoline synthesis in aqueous media have been reported.

  • Reusable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, allows for easy separation and reuse of the catalyst, improving the overall sustainability of the process.[21]

  • Photocatalysis: The use of visible light as an energy source with an organic dye photocatalyst offers a transition-metal-free and environmentally friendly approach.[22]

Comparative Overview of Synthetic Routes

Synthetic RouteKey Starting MaterialsTypical ConditionsAdvantagesDisadvantages
Niementowski Synthesis Anthranilic acids, amidesHigh temperature (180-220 °C), long reaction timesSimple, readily available starting materialsHarsh conditions, moderate yields
Microwave-Assisted Niementowski Anthranilic acids, amidesMicrowave irradiation, shorter times (min vs. h)Rapid, higher yields, cleaner reactionsSpecialized equipment required
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, compounds with α-methylene groupsAcid or base catalysis, milder temperaturesConvergent, good for complex structuresStarting materials can be unstable, potential regioselectivity issues
Copper-Catalyzed Synthesis Various (e.g., 2-aminobenzonitriles, benzyl alcohols)Cu catalyst (e.g., CuCl, Cu(OAc)₂), oxidantMilder conditions, broad substrate scope, less expensive catalystMay require ligands and oxidants
Palladium-Catalyzed Synthesis 2-Aminobenzylamines, aryl bromides, COPd catalyst (e.g., Pd(OAc)₂), high pressureHigh efficiency for specific transformationsExpensive catalyst, potential metal contamination
Green Chemistry Approaches VariousSolvent-free, water, reusable catalysts, photocatalysisEnvironmentally benign, reduced wasteMay have limitations in substrate scope or require specialized catalysts

Conclusion and Future Outlook

The synthesis of quinazoline derivatives has evolved significantly from the classical, high-temperature condensation reactions to a diverse array of modern, highly efficient catalytic methods. The choice of synthetic route is a critical decision in any drug discovery program and should be guided by factors such as the desired substitution pattern, the availability and stability of starting materials, scalability, and the principles of green chemistry.

The classical Niementowski and Friedländer syntheses remain valuable for their simplicity and the accessibility of their precursors. However, for the synthesis of complex, highly functionalized quinazolines, modern microwave-assisted and transition-metal-catalyzed methods offer significant advantages in terms of efficiency, milder reaction conditions, and broader substrate scope. Copper-catalyzed reactions, in particular, represent a good balance of reactivity, cost-effectiveness, and reduced toxicity.

Future developments in quinazoline synthesis will likely focus on further enhancing the sustainability of these processes. The development of more active and robust heterogeneous catalysts, the expanded use of flow chemistry for safer and more efficient production, and the discovery of novel, metal-free catalytic systems will continue to push the boundaries of what is possible in the synthesis of this vital class of therapeutic agents. By leveraging the insights and protocols presented in this guide, researchers will be better equipped to navigate the rich and evolving landscape of quinazoline synthesis.

References

  • Patil, S., Joshi, R., & Kumbhar, A. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(6), 557–561. [Link]

  • Al-Suaily, M. A., & El-Faham, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(1), 107. [Link]

  • Hricovíniová, Z., & Lácová, M. (2017). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Molecules, 22(10), 1668. [Link]

  • Reddy, T. R., & Le, T.-P. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3359. [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • Patil, S. S., Bhingolikar, V. E., & Khadse, S. C. (2014). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library, 6(5), 180-186. [Link]

  • Vilotijević, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 86(1), 1-14. [Link]

  • Wang, C., et al. (2017). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Organic Chemistry Frontiers, 4(7), 1293-1297. [Link]

  • Singh, P., & Kaur, M. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]

  • Sharma, S., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 13(2), e202400439. [Link]

  • Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of quinazolines from 2-aminobenzylamines with benzylamines and N-substituted benzylamines under transition metal-free conditions. Organic & Biomolecular Chemistry, 14(45), 10567–10571. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Khan, I., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6689. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Journal of Separation Science, 35(22), 2910-2917. [Link]

  • Khan, I., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1159194. [Link]

  • Gholinejad, M., et al. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Science and Education, 5(9), 1-10. [Link]

  • Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7868. [Link]

  • Sharma, K., & Singh, R. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-20. [Link]

  • Sheldon, R. A., & Gonzalez, M. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4147. [Link]

  • Luo, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Substrate scope study for quinazolines.[a,b]. ResearchGate. [Link]

Sources

Head-to-Head Comparison of Quinazoline Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a "privileged structure" in medicinal chemistry, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] However, the development of novel derivatives has shifted from simple potency optimization to kinetic selectivity .

This guide provides a head-to-head comparison of the three clinical benchmarks—Gefitinib (1st Gen) , Afatinib (2nd Gen) , and Osimertinib (3rd Gen) —to serve as the "Anchor Points" for validating your novel derivatives. It details the specific assays required to differentiate reversible binding from covalent engagement and outlines the "Gold Standard" protocols for determining mutant selectivity (T790M, C797S).

Part 1: The Quinazoline Scaffold & Mechanism

The efficacy of quinazoline derivatives hinges on their ability to compete with ATP for the binding pocket of the EGFR kinase domain.

Mechanism of Action[1][2][3]
  • 1st Generation (e.g., Gefitinib): Binds via hydrogen bonds (Met793) and hydrophobic interactions. Reversible.

  • 2nd Generation (e.g., Afatinib): Contains an acrylamide "warhead" that forms a covalent thioether bond with Cys797 at the edge of the ATP pocket. Irreversible.

  • 3rd Generation (e.g., Osimertinib): Optimized to fit the sterically hindered T790M mutant pocket while sparing Wild-Type (WT) EGFR. (Note: Osimertinib utilizes a pyrimidine scaffold but serves as the functional control for all quinazoline assays).

DOT Diagram: EGFR Signaling & Inhibitor Intervention

EGFR_Pathway cluster_binding Competitive Inhibition EGFR EGFR (ErbB1) Tyrosine Kinase Domain RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP (Natural Ligand) ATP->EGFR Phosphorylation Inhibitor Quinazoline Derivative (Inhibitor) Inhibitor->EGFR Competitive Binding (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response AKT AKT PI3K->AKT AKT->Response

Caption: Figure 1. EGFR Signal Transduction Cascade.[2] Quinazoline derivatives compete with ATP to block autophosphorylation, halting downstream RAS/RAF/MEK and PI3K/AKT signaling.

Part 2: Comparative Analysis (The Anchors)

When characterizing a new quinazoline derivative, you must benchmark it against these three profiles. A novel compound is only valuable if it outperforms these in selectivity or resistance profile .

Table 1: Comparative Performance Metrics (IC50 nM)
FeatureGefitinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)Implication for Your Derivative
Binding Mode ReversibleIrreversible (Covalent)Irreversible (Covalent)Does your compound have a Michael acceptor?
EGFR WT Potent (< 5 nM)Potent (< 1 nM)Weak (> 15 nM)High WT potency = High skin/GI toxicity.
L858R (Sensitizing) Potent (< 5 nM)Potent (< 1 nM)Potent (< 5 nM)Baseline requirement for any candidate.
T790M (Gatekeeper) Resistant (> 1000 nM)Active (< 10 nM)Potent (< 5 nM)T790M activity is the modern standard.
Selectivity (WT/T790M) PoorPoor (Limited window)Excellent (> 40x)The "Holy Grail" of modern kinase design.
C797S (Acquired) ResistantResistantResistantThe current frontier for 4th Gen inhibitors.

Key Insight: Afatinib is chemically a quinazoline.[1] It is potent against T790M in vitro, but it fails clinically in many cases because it inhibits WT EGFR just as strongly, causing dose-limiting toxicity (rash/diarrhea). Your goal is not just T790M potency, but T790M selectivity (Osimertinib-like profile).

Part 3: Critical Experimental Protocols

To publish a high-impact medicinal chemistry paper, simple IC50 curves are insufficient. You must prove the mechanism of inhibition.

The "Washout" Assay (Proving Irreversibility)

Purpose: To distinguish if your derivative binds reversibly (like Gefitinib) or covalently (like Afatinib). Theory: Reversible inhibitors dissociate when the drug is removed from the media, restoring kinase signaling. Covalent inhibitors permanently silence the receptor until new protein is synthesized.

Protocol:

  • Seeding: Plate H1975 cells (harboring L858R/T790M) at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat with

    
     of your compound, Gefitinib (Control), and Afatinib (Control) for 1 hour .
    
  • Washout:

    • Group A (No Wash): Lyse immediately.[2]

    • Group B (Washout): Remove media. Wash 3x with warm PBS. Add fresh drug-free media. Incubate for 4–8 hours .

  • Stimulation: (Optional) Pulse with EGF (100 ng/mL) for 15 min to drive phosphorylation.

  • Readout: Western Blot for p-EGFR (Tyr1068) vs. Total EGFR.

Interpretation:

  • Reversible:[3][4][5][6][7] p-EGFR signal returns in Group B.

  • Irreversible:[3][4][5][6] p-EGFR signal remains suppressed in Group B (comparable to Group A).

The Ba/F3 Isogenic Screen (The Gold Standard for Selectivity)

Purpose: To determine the Selectivity Index (SI) without the noise of other cellular kinases. System: Ba/F3 cells are murine B-cells dependent on IL-3.[8][9] When transfected with EGFR mutants, they become "addicted" to EGFR signaling and no longer need IL-3.

Protocol:

  • Cell Lines: Generate Ba/F3 lines expressing:

    • EGFR WT[4][7][8][10]

    • EGFR L858R[4][7]

    • EGFR L858R/T790M[4][7]

  • Seeding:

    
     cells/well in 96-well plates. Crucial:  Wash cells 3x with PBS to remove all IL-3 before plating.
    
  • Treatment: Serial dilution of compounds (0.1 nM to 10 µM). Incubate 72h.

  • Readout: CellTiter-Glo (ATP) or CCK-8.

  • Calculation:

    
    
    
    • Target: SI > 30 (Similar to Osimertinib).[11]

Western Blotting for Phospho-Proteins

Common Pitfall: Loss of phosphorylation during lysis. Expert Tip:

  • Lysis Buffer: Must contain Sodium Orthovanadate (inhibits tyrosine phosphatases) and Sodium Fluoride (inhibits Ser/Thr phosphatases).

  • Blocking: Use 5% BSA in TBST.[12] Never use non-fat milk, as it contains casein (a phospho-protein) which causes high background noise with phospho-specific antibodies.[12]

Part 4: Screening Workflow Visualization

Use this decision tree to filter your library of derivatives efficiently.

DOT Diagram: Screening Workflow

Screening_Workflow Start Library of Quinazoline Derivatives Enzymatic Step 1: Cell-Free Kinase Assay (EGFR WT vs T790M) Start->Enzymatic Hit_Check Is T790M IC50 < 100 nM? Enzymatic->Hit_Check BaF3_Screen Step 2: Ba/F3 Cellular Screen (Determine Selectivity Index) Hit_Check->BaF3_Screen Yes Discard Discard / Redesign Hit_Check->Discard No Selectivity_Check Is SI (WT/Mutant) > 10? BaF3_Screen->Selectivity_Check Washout Step 3: Washout Assay (Confirm Irreversibility) Selectivity_Check->Washout Yes Selectivity_Check->Discard No (Toxic) ADME Step 4: ADME/Tox (Solubility, hERG, Microsomal Stability) Washout->ADME Lead Lead Candidate ADME->Lead

Caption: Figure 2. Hierarchical Screening Cascade. Compounds are filtered first by potency, then selectivity (Ba/F3), and finally by binding mechanism (Washout) and drug-like properties.

References

  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non-small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Link

  • Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702-4711. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. Link

  • Mok, T. S., et al. (2017). Osimertinib or platinum-pemetrexed in EGFR T790M–positive lung cancer. New England Journal of Medicine, 376(7), 629-640. Link

  • Jiang, T., et al. (2019). Genomic characterization analysis of Ba/F3 cells with specific EGFR mutations. Journal of Thoracic Oncology, 14(11), e254-e256. Link

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinazoline-Based Enzyme Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Rigorous Benchmarking

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful enzyme inhibitors.[1] Its versatile structure has been masterfully exploited to target a range of enzymes, most notably protein kinases, which are central regulators of cellular signaling.[1] Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a known driver of various cancers, making it a prime therapeutic target.[2][3] Consequently, drugs such as Gefitinib and Erlotinib, both built on the 4-anilinoquinazoline framework, have become cornerstone treatments for specific cancer types.[2][4]

For researchers developing novel quinazoline compounds, demonstrating a competitive advantage over these established drugs is the critical hurdle. It is not enough for a new compound to simply show activity; it must be rigorously quantified and contextualized. This guide provides a comprehensive framework for benchmarking the enzymatic inhibition of new quinazoline derivatives against known drugs, using the EGFR kinase as a primary example. We will delve into the causality behind experimental design, provide validated, step-by-step protocols, and illustrate how to interpret the resulting data to build a compelling case for a new inhibitor's potential.

Section 1: The Principle of Enzymatic Inhibition Benchmarking

Benchmarking is a comparative analysis that grounds the performance of a new investigational compound against a "gold standard"—an approved and well-characterized drug. This process moves beyond a simple "active" or "inactive" label to provide a quantitative measure of potency.

The primary metric in this initial stage of benchmarking is the half-maximal inhibitory concentration (IC50) . The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[5] A lower IC50 value indicates a more potent compound. While IC50 is an essential starting point, it is an operational parameter influenced by assay conditions like enzyme and substrate concentrations. Therefore, maintaining consistent and well-documented conditions is paramount for a fair comparison.

Further characterization involves determining the inhibition constant (Ki) , which is a true measure of the inhibitor's binding affinity for the enzyme, and understanding the Mechanism of Action (MoA) . Most quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the binding of ATP, thereby blocking the phosphorylation cascade.[4]

Section 2: Pre-Assay Considerations & Setup: Ensuring Data Integrity

Meticulous preparation is the bedrock of reproducible and trustworthy data. Overlooking these steps can introduce artifacts that render comparisons meaningless.

  • Compound Management:

    • Solubility: Most small molecule inhibitors are poorly soluble in aqueous solutions and are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.[6][7]

    • DMSO Concentration: It is critical to maintain a final DMSO concentration that is low and consistent across all wells of an assay plate (typically ≤0.5%).[8] DMSO can have direct effects on enzyme activity and cell viability at higher concentrations, confounding results.[6][7][9]

    • Serial Dilutions: Prepare a serial dilution plate of your new quinazoline compounds and the benchmark drug (e.g., Gefitinib). This allows for the creation of a dose-response curve from which the IC50 can be calculated.[5]

  • Enzyme and Substrate Selection:

    • For this guide, we will focus on wild-type EGFR kinase. However, in a real-world drug discovery program, it is crucial to also test against clinically relevant mutant forms (e.g., EGFR L858R or T790M) for which benchmark drugs have known activity profiles.[10][11][12]

    • The substrate can be a synthetic peptide that is a known target for the kinase. The concentration of both enzyme and substrate must be carefully optimized and kept constant throughout the experiment.

Section 3: Core Experimental Protocol: Determining EGFR IC50 via the ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[13][14][15][16] The assay involves two key steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used by a luciferase to produce a light signal.[13][14]

Step-by-Step Protocol
  • Reagent Preparation: Prepare all reagents (kinase buffer, EGFR enzyme, peptide substrate, ATP, compounds) according to the manufacturer's specifications (e.g., Promega ADP-Glo™).[17]

  • Assay Plate Setup:

    • Use a low-volume, 384-well white assay plate suitable for luminescence readings.

    • Add 1 µL of your serially diluted compounds (New Quinazoline A, New Quinazoline B, Gefitinib) or 5% DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.[17]

  • Kinase Reaction Initiation:

    • Prepare an enzyme solution by diluting the EGFR kinase in the reaction buffer. Add 2 µL of this solution to each well (excluding no-enzyme controls).

    • Prepare a substrate/ATP mixture. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

    • Start the reaction by adding 2 µL of the substrate/ATP mix to all wells.[17]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[17]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.[14][17]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and provides the luciferase/luciferin needed for the light-producing reaction.[14][17] Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Read the luminescence of the plate using a plate reader. The light signal is stable for over 3 hours.[18]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep 1. Prepare Compound Dilution Plate (New Quinazolines, Gefitinib) Dispense_Cmpd 3. Dispense 1µL Compound/DMSO to 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep 2. Prepare Enzyme, Substrate, & ATP Mixes Add_Enzyme 4. Add 2µL EGFR Enzyme Reagent_Prep->Add_Enzyme Dispense_Cmpd->Add_Enzyme Start_Rxn 5. Add 2µL Substrate/ATP Mix Incubate 60 min Add_Enzyme->Start_Rxn Stop_Rxn 6. Add 5µL ADP-Glo™ Reagent (Stop) Incubate 40 min Start_Rxn->Stop_Rxn Detect 7. Add 10µL Kinase Detection Reagent Incubate 30 min Stop_Rxn->Detect Read 8. Read Luminescence Detect->Read

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Section 4: Data Analysis & Interpretation

The raw luminescence data must be converted into a meaningful measure of potency.

  • Calculate Percent Inhibition:

    • First, average the signal from the "no-inhibitor" wells (100% activity) and the "no-enzyme" wells (0% activity/background).

    • For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal curve.[5]

  • Determine IC50: Use a non-linear regression analysis (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the precise IC50 value.[19]

Comparative Data Presentation

Presenting the data in a clear, tabular format is essential for direct comparison.

CompoundTarget EnzymeIC50 (nM)95% Confidence Interval (nM)
Gefitinib (Benchmark) Wild-Type EGFR28.524.1 - 33.8
New Quinazoline A Wild-Type EGFR8.26.9 - 9.7
New Quinazoline B Wild-Type EGFR150.7125.5 - 181.0

Note: The IC50 values presented are hypothetical for illustrative purposes. Published IC50 values for Gefitinib against EGFR can range from approximately 26-57 nM in biochemical assays.[20]

Interpretation: From this hypothetical data, New Quinazoline A shows significantly higher potency against wild-type EGFR than the benchmark drug, Gefitinib. Its lower IC50 and non-overlapping confidence interval suggest a statistically meaningful improvement. Conversely, New Quinazoline B is less potent than Gefitinib. This quantitative comparison immediately prioritizes New Quinazoline A for further investigation.

Section 5: Advanced Characterization: Mechanism of Action (MoA) Studies

A potent IC50 is promising, but understanding how the compound inhibits the enzyme provides critical insight. This is achieved through enzyme kinetics studies.[21]

The Goal: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed. Most quinazoline EGFR inhibitors are ATP-competitive.[4]

The Method: The experiment involves measuring the initial reaction velocity at various substrate (ATP) concentrations, both in the absence and presence of a fixed concentration of the inhibitor. The data is then plotted using methods like the Michaelis-Menten or the Lineweaver-Burk plot.[21][22][23][24]

  • Michaelis-Menten Plot: Plots reaction velocity (V) vs. substrate concentration ([S]).

  • Lineweaver-Burk Plot: A double reciprocal plot of 1/V vs. 1/[S]. This linearizes the Michaelis-Menten kinetics, often making it easier to visualize the MoA.[22][23][24]

G cluster_no_inhibition cluster_inhibition Enzyme EGFR Kinase (Active Site) Product ADP + P-Substrate Enzyme->Product Binds & Reacts Substrate ATP Substrate->Enzyme Substrate->Enzyme Blocked Inhibitor Quinazoline Inhibitor Inhibitor->Enzyme Binds to Active Site

Caption: Competitive inhibitors block the substrate (ATP) from binding.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (Vmax is unchanged), but the x-intercept will be different (Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will be different (Vmax decreases).

Conclusion

Rigorous, quantitative benchmarking is non-negotiable in modern drug discovery. By employing standardized, high-quality assays like the ADP-Glo™ system, researchers can generate robust and reproducible data. The initial determination of a compound's IC50 relative to a clinically relevant benchmark like Gefitinib serves as the primary filter for advancing a candidate. Subsequent characterization of the mechanism of action provides deeper scientific insight and strengthens the value proposition of a novel compound. This structured approach, grounded in scientific integrity, ensures that only the most promising new quinazoline inhibitors are progressed, optimizing resources and accelerating the path toward developing next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Note: In Vitro Determination of IC50 for the Cdc7 Kinase Inhibitor, Cdc7-IN-14.
  • edX. (n.d.). IC50 Determination.
  • BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit.
  • Al-Suhaimi, E. A., et al. (2022).
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
  • Wang, Y., et al. (2019). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. PMC - NIH.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.
  • Kosaka, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PMC - NIH.
  • Sudo, T., et al. (2005). Gefitinib (IRESSA)
  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib.
  • Selleck Chemicals. (n.d.). Gefitinib (ZD1839).
  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) values of gefitinib.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Iacob, E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.
  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Talare, C., et al. (2020). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC - NIH.
  • ResearchGate. (n.d.). Erlotinib IC50 values of murine and human PDAC cells.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors.
  • Sequist, L. V., et al. (2011).
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
  • Selleck Chemicals. (n.d.). Erlotinib (CP-358774) Hydrochloride.
  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
  • International Journal of Pharmacy and Biological Sciences. (2024).
  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
  • PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Chemistry LibreTexts. (2025). The Equations of Enzyme Kinetics.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • To, C., et al. (n.d.).
  • Spradlin, J. N., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.
  • MCAT Biochemistry. (2023).
  • Frontiers. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.
  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay.
  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot.
  • da Silva, A. C. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC - NIH.
  • World Journal of Pharmaceutical Research. (n.d.).

Sources

Benchmarking Quinazoline Scaffolds: A Comparative Docking Guide for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains the structural backbone for Epidermal Growth Factor Receptor (EGFR) inhibition, evolving from first-generation reversible binders (Gefitinib, Erlotinib) to third-generation covalent inhibitors (Osimertinib). For computational chemists, accurately modeling these interactions is critical for predicting efficacy against resistance mutations like T790M and C797S.

This guide provides a technical comparison of these analogs within the EGFR active site. It moves beyond basic docking scores to analyze the structural causality of binding, supported by validated experimental protocols and specific PDB benchmarks.[1]

Mechanistic Foundation: The EGFR Active Site

To interpret docking results, one must understand the topology of the ATP-binding cleft. The quinazoline core mimics the adenine ring of ATP, but the efficacy of the analog depends on three specific sub-regions:

  • The Hinge Region (Met793): The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide of Met793.[2] This is the anchor point for all quinazoline-based inhibitors.

  • The Gatekeeper (Thr790): Located at the back of the pocket. In wild-type EGFR, this is accessible. In the T790M mutation, the bulky methionine sterically hinders first-generation inhibitors.

  • The Solvent Front (Cys797): The target for third-generation acrylamide-bearing inhibitors (Michael acceptors) to form covalent bonds.

Visualization: EGFR Signaling & Inhibition Logic

The following diagram illustrates the pathway and the specific block points for quinazoline inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR_Ext EGFR Extracellular Domain EGF->EGFR_Ext Binding EGFR_Int EGFR Intracellular Kinase Domain (ATP Pocket) EGFR_Ext->EGFR_Int Dimerization Phos Autophosphorylation (Tyr) EGFR_Int->Phos Catalysis ATP ATP ATP->EGFR_Int Enters Pocket Signal Downstream Signaling (RAS/RAF/MEK/ERK) Phos->Signal Activation Prolif Cell Proliferation/Survival Signal->Prolif Quinazoline Quinazoline Inhibitors (Gefitinib/Erlotinib/Osimertinib) Quinazoline->EGFR_Int Competes with ATP (Binds Met793)

Figure 1: The EGFR signal transduction cascade and the competitive inhibition mechanism of quinazoline scaffolds at the intracellular kinase domain.

Comparative Analysis of Analogs

The following data synthesizes structural benchmarks from Protein Data Bank (PDB) crystal structures and validated docking studies.

Table 1: Structural Benchmarks of Key Quinazoline Analogs
FeatureErlotinib (1st Gen)Gefitinib (1st Gen)Osimertinib (3rd Gen)
PDB Benchmark 1M17 (Wild Type)4WKQ (Wild Type)6JX0 (T790M Mutant)
Binding Type Reversible (Competitive)Reversible (Competitive)Irreversible (Covalent)
Hinge Interaction H-bond: N1 ↔ Met793H-bond: N1 ↔ Met793H-bond: N1 ↔ Met793
Tail Interaction Water-mediated H-bond: N3 ↔ Thr854Morpholine exp. to solventIndole pos. near Gatekeeper
Covalent Bond NoneNoneAcrylamide ↔ Cys797
T790M Efficacy Low (Steric clash)Low (Steric clash)High (Binds despite Met790)
Docking Energy *-7.5 to -8.5 kcal/mol-7.2 to -8.2 kcal/mol-9.0 to -10.5 kcal/mol

*Energies are approximate values based on AutoDock Vina scoring functions; absolute values vary by grid parameterization.

Key Comparative Insights
  • The N1-Met793 Anchor: Regardless of generation, the docking pose must preserve the hydrogen bond between the quinazoline N1 and the backbone amide of Met793.[2] If your docking pose loses this, the result is likely an artifact.

  • The "Head" Group Variation: Erlotinib utilizes bulky phenylacetylene head groups which fit well in the wild-type hydrophobic pocket but clash when Threonine at 790 mutates to the larger Methionine (T790M).

  • The Covalent Shift: Osimertinib (and Afatinib) incorporates a Michael acceptor (acrylamide) positioned specifically to attack the thiol group of Cys797. In docking studies, "covalent docking" protocols must be used to accurately model this, or a distance constraint (< 3.5 Å) must be set between the electrophilic carbon and Cys797 sulfur.

Experimental Protocol: Validated Docking Workflow

To replicate the benchmarks above, follow this self-validating protocol. This workflow assumes the use of AutoDock Vina or PyRx , but the principles apply to Glide/Gold.

Phase 1: Preparation
  • Receptor Retrieval: Download PDB 1M17 (Erlotinib bound).[1][3]

  • Clean Up: Remove water molecules (except those bridging N3-Thr854 if using flexible docking), ions, and the native ligand.

  • Protonation: Add polar hydrogens. Crucial: Ensure His776 is protonated correctly to stabilize the pocket.

Phase 2: Grid Generation (The "Pro Tip")

Many docking failures occur due to incorrect grid placement. Use these experimentally validated coordinates for the EGFR ATP pocket (based on 1M17):

  • Center X: 23.777[1]

  • Center Y: -0.450

  • Center Z: 56.917[1]

  • Size: 22 x 22 x 22 Å (sufficient for quinazolines; increase to 30 Å for larger 3rd gen analogs).

Phase 3: Validation (Redocking)

Before docking new analogs, you must validate your system.

  • Extract the native Erlotinib from 1M17.

  • Dock it back into the prepared receptor.

  • Calculate the RMSD (Root Mean Square Deviation) between your docked pose and the original crystal pose.[4]

    • Pass: RMSD < 2.0 Å (Acceptable).

    • Excellent: RMSD < 1.0 Å (High confidence).

    • Fail: RMSD > 2.0 Å (Check grid center or protonation states).

Visualization: The Docking Workflow

Docking_Workflow PDB PDB Retrieval (1M17 / 4WKQ) Prep Prep Receptor (Remove H2O, Add H) PDB->Prep Grid Grid Generation (Center: 23.77, -0.45, 56.91) Prep->Grid Ligand Ligand Prep (Gasteiger Charges) Dock Docking Algorithm (Lamarckian GA / Vina) Ligand->Dock Grid->Dock RMSD RMSD Validation (< 2.0 Å?) Dock->RMSD RMSD->Grid No (Refine) Analyze Interaction Analysis (H-Bonds/Hydrophobic) RMSD->Analyze Yes

Figure 2: Step-by-step computational workflow for validating quinazoline binding modes.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry. [3]

  • Yosaatmadja, Y., et al. (2014). 1.85 angstrom structure of EGFR kinase domain with gefitinib.[5][6] Protein Data Bank.[1][5]

  • Yin, J., et al. (2020). Crystal Structure of EGFR(L858R/T790M/C797S) in complex with Osimertinib. Protein Data Bank.[1][5]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling.

Sources

Assessing the selectivity of Quinazoline-2-carboxylic acid against different cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for assessing the antineoplastic selectivity of Quinazoline-2-carboxylic acid (Q2CA) and its functionalized derivatives. While the quinazoline pharmacophore is the backbone of FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), the 2-carboxylic acid substitution represents a distinct chemical space often utilized to synthesize novel hydrazides and amides with improved solubility and distinct binding profiles.

This document provides a comparative analysis of Q2CA derivatives against standard-of-care agents, detailed protocols for determining the Selectivity Index (SI), and mechanistic insights into their mode of action.

Chemical Context & Mechanism of Action[1][2][3][4]

The Quinazoline Scaffold

The quinazoline ring system is a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of cancer therapy, derivatives of Quinazoline-2-carboxylic acid primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Mechanism:

  • Binding: The nitrogen atoms in the quinazoline ring form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically Met793 in EGFR).

  • Inhibition: By occupying this pocket, Q2CA derivatives prevent ATP binding.

  • Cascade Blockade: This inhibits autophosphorylation, blocking downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to apoptosis in tumor cells.

Pathway Visualization

The following diagram illustrates the interference of Quinazoline derivatives within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activates Phos Autophosphorylation EGFR->Phos Activation ATP ATP ATP->EGFR Binds (Normal) Q2CA Q2CA Derivative (Inhibitor) Q2CA->EGFR Competes/Blocks Q2CA->Phos Prevents RAS RAS/RAF Signaling Phos->RAS PI3K PI3K/AKT Signaling Phos->PI3K Apop Apoptosis Phos->Apop Failure leads to Prolif Cell Proliferation RAS->Prolif PI3K->Prolif

Caption: Mechanism of Action showing Q2CA derivatives competing with ATP to block EGFR phosphorylation and downstream proliferation signals.

Comparative Performance Analysis

To objectively assess Q2CA derivatives, we compare them against Gefitinib (a targeted EGFR inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent).

Metric Definitions
  • IC50 (µM): The concentration required to inhibit cell growth by 50%.[1] Lower is more potent.

  • Selectivity Index (SI): A safety metric calculated as

    
    .[2][3][4]
    
    • SI < 2: General toxicity (unsafe).

    • SI > 3: Selective toxicity (potential drug candidate).

Comparative Data Table

Data synthesized from representative literature on 2-substituted quinazolines [1][3].

Compound ClassTarget Cell: A549 (Lung Cancer) IC50Target Cell: MCF-7 (Breast Cancer) IC50Normal Cell: MRC-5 (Fibroblast) IC50Selectivity Index (SI) for A549Performance Verdict
Q2CA-Derivative (Lead) 1.2 µM 4.5 µM > 50.0 µM > 41.6 High Selectivity
Gefitinib (Control)0.05 µM15.2 µM> 100 µM> 2000Gold Standard (Targeted)
Doxorubicin (Control)0.45 µM0.20 µM0.90 µM2.0High Potency, Low Selectivity
Naked Q2CA Acid> 100 µM> 100 µM> 100 µMN/AInactive (Precursor only)

Key Insight: While Q2CA derivatives may not match the nanomolar potency of Gefitinib, they often exhibit a superior safety profile compared to Doxorubicin. The naked acid (Quinazoline-2-carboxylic acid) is generally biologically inert and must be functionalized (e.g., into hydrazides or Schiff bases) to achieve cellular penetration and target binding [3].

Experimental Protocol: Selectivity Assessment

Rationale

A "self-validating" protocol requires internal controls to ensure that observed cytotoxicity is due to the compound and not solvent effects or cell density issues.

Workflow Diagram

Assay_Workflow Seed 1. Seed Cells (Cancer & Normal) Incubate1 24h Incubation (Attachment) Seed->Incubate1 Treat 2. Drug Treatment (Serial Dilution) Incubate1->Treat Incubate2 48h/72h Incubation Treat->Incubate2 MTT 3. MTT/SRB Addition Incubate2->MTT Read 4. Absorbance (OD 570nm) MTT->Read Calc 5. Calculate IC50 & SI Read->Calc

Caption: Step-by-step workflow for determining the Selectivity Index (SI) using colorimetric assays.

Detailed Methodology (MTT Assay)

1. Cell Line Selection:

  • Cancer Panel: A549 (EGFR overexpressing), MCF-7 (Estrogen receptor positive).

  • Normal Control (Critical): MRC-5 (Human lung fibroblasts) or HEK-293 (Kidney epithelial). Note: Using a matched tissue normal control (e.g., MRC-5 for Lung cancer) yields the most relevant SI.

2. Preparation of Q2CA Derivatives:

  • Dissolve Q2CA derivatives in DMSO to create a 10 mM stock.

  • Validation Step: Ensure final DMSO concentration in cell culture is < 0.1% to prevent solvent cytotoxicity.

3. Seeding & Treatment:

  • Seed cells at

    
     cells/well in 96-well plates.
    
  • Allow attachment for 24 hours.

  • Treat with serial dilutions of Q2CA derivative (e.g., 0.1 µM to 100 µM).

  • Controls:

    • Positive: Doxorubicin (1 µM).

    • Negative: 0.1% DMSO vehicle.

    • Blank: Media only.

4. Readout & Calculation:

  • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Measure Absorbance (OD) at 570 nm.

  • Calculation:

    
    
    Use non-linear regression (Log-inhibitor vs. response) to determine IC50.
    

Interpretation of Results

When analyzing Q2CA derivatives, look for "Selectivity Windows":

  • The "Hit" Window: An IC50 < 10 µM in cancer lines suggests the derivative has sufficient potency for lead optimization [1].

  • The Safety Threshold: An SI > 3.0 indicates the compound is significantly more toxic to cancer cells than normal cells [4].

  • Structure-Activity Relationship (SAR):

    • Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) at the 6- or 7-position of the quinazoline ring often show enhanced potency [3].

    • Modifications to the 2-carboxylic acid tail (e.g., converting to a hydrazide) often improve lipophilicity and cellular uptake compared to the naked acid [3].

References

  • Yong, J. P., et al. (2015).[5] "Synthesis and anticancer activity of quinazoline derivatives containing the isoxazole moiety." European Journal of Medicinal Chemistry.

  • Al-Omary, F. A., et al. (2022).[6][7] "Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity." Scientific Reports.

  • Auti, P. S., et al. (2020).[6] "Quinazoline-2-carboxylic acid derivatives: Synthesis and biological evaluation." ResearchGate / Synthetic Communications.

  • Badisa, R. B., et al. (2009). "Selective Cytotoxicity Evaluation in Anticancer Drug Screening." Stony Brook Medicine / General Pharmacology.

Sources

Benchmarking Stability-Indicating Strategies for Quinazoline Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Challenge

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Prazosin) represent a cornerstone pharmacophore in oncology and cardiology. However, their fused pyrimidine-benzene ring structure presents specific stability challenges. The electron-deficient pyrimidine ring renders them susceptible to nucleophilic attack (hydrolysis) under alkaline conditions, while the side chains—often ether linkages or amine groups—are prone to oxidative and photolytic degradation.

Developing a Stability-Indicating Method (SIM) for these compounds is not merely a regulatory box-checking exercise; it is a safety imperative. You must prove your method can resolve the Active Pharmaceutical Ingredient (API) from its degradation products (DPs) without co-elution.[1]

This guide benchmarks the standard High-Performance Liquid Chromatography (HPLC) approach against modern alternatives and provides a blueprint for developing a robust, self-validating protocol.

Comparative Analysis: HPLC vs. UPLC vs. HPTLC

Before initiating method development, one must select the appropriate platform. While HPLC remains the workhorse, UPLC (Ultra-Performance LC) and HPTLC (High-Performance Thin-Layer Chromatography) offer distinct advantages depending on the development phase.

Table 1: Performance Matrix for Quinazoline Analysis
FeatureStandard HPLC UPLC / UHPLC HPTLC
Resolution (

)
Moderate (

)
Superior (

)
Low (Screening only)
Sensitivity (LOD) High (ppm level)Ultra-High (ppb level)Moderate
Run Time 15–30 mins3–8 mins Parallel processing
Solvent Usage 15–30 mL/run< 5 mL/runMinimal
Backpressure < 400 bar> 600 barN/A
Best Use Case QC Release, Global Tech TransferComplex impurity profiling, High-throughputRapid stress testing screening

Expert Insight:

  • Choose UPLC if your quinazoline derivative has complex side chains (e.g., morpholine or PEGylated tails) that generate multiple isobaric impurities. The higher peak capacity is required to resolve these structural isomers.

  • Stick to HPLC for final QC methods intended for transfer to manufacturing sites in emerging markets where UPLC maintenance may be challenging.

Strategic Method Development: The AQbD Approach

Do not rely on "One-Factor-at-a-Time" (OFAT) optimization. It misses interactions between variables. Instead, use an Analytical Quality by Design (AQbD) approach.

Column Selection Strategy

Quinazolines are hydrophobic and basic.

  • Standard: C18 (Octadecyl) – Good starting point, but often shows tailing for basic quinazolines due to silanol interactions.

  • Optimized: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) .

    • Why? The pi-pi (

      
      ) interaction between the phenyl ligand and the quinazoline ring provides alternative selectivity, often separating impurities that co-elute on a standard C18.
      
Mobile Phase & pH
  • Buffer: Ammonium Acetate or Formate (10-20 mM).

  • pH: Adjust to pH 3.0 – 4.5 .

    • Mechanism:[2][3] Quinazolines have pKa values typically between 5 and 7. At pH 3.0, the basic nitrogen is protonated, improving solubility and peak shape. Avoid pH > 7.5 to prevent silica dissolution and potential on-column hydrolysis of the drug.

AQbD Workflow Visualization

AQbD_Workflow cluster_feedback Continuous Improvement Start START: Define ATP (Analytical Target Profile) Risk Risk Assessment (Fishbone / C&E Matrix) Start->Risk Scoping Scoping Phase (Column/pH Screening) Risk->Scoping DOE Optimization (DoE) (Gradient Slope vs. Temp) Scoping->DOE DesignSpace Define Design Space (MODR) DOE->DesignSpace Validation Validation (ICH Q2 R1/R2) DesignSpace->Validation Validation->Risk  If Validation Fails

Figure 1: Analytical Quality by Design (AQbD) workflow for robust method development. This cycle ensures the final method is immune to minor variations in routine use.

Forced Degradation Protocols (Stress Testing)[1]

To validate the method as "Stability-Indicating," you must intentionally degrade the sample. For Quinazolines, use the following specific protocol.

The Protocol

Prepare a stock solution of the API at 1 mg/mL.

  • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours.

    • Target: Cleavage of ether side chains.

  • Base Hydrolysis: Add 0.1 N NaOH. Heat at 60°C for 2 hours.

    • Target: Nucleophilic attack on C2/C4 of the pyrimidine ring (Ring Opening).

    • Note: Quinazolines are highly sensitive to base; monitor closely to prevent >20% degradation.

  • Oxidation: Add 3%

    
    . Ambient temperature for 6 hours.
    
    • Target: N-oxide formation on the quinazoline nitrogen.

  • Photolytic: Expose to 1.2 million lux hours (ICH Q1B).

Degradation Pathway Logic

Degradation_Pathway cluster_acid Acidic Stress cluster_base Alkaline Stress cluster_ox Oxidative Stress Parent Parent Quinazoline (Active) Acid_DP De-alkylated Product (Ether Cleavage) Parent->Acid_DP H+ / Heat Base_DP Ring-Opened Amide (Hydrolysis at C4) Parent->Base_DP OH- / Heat Ox_DP N-Oxide Derivative Parent->Ox_DP H2O2

Figure 2: Common degradation pathways for Quinazoline derivatives. Base hydrolysis typically attacks the electron-deficient pyrimidine ring, while acid targets ether side chains.

Case Study: Optimization Data

Scenario: Development of a SIM for an Erlotinib-like quinazoline derivative. Initial Condition: C18 Column, Methanol/Water, pH 7.0. Result: Peak tailing (Tf = 1.8) and co-elution of oxidative impurity.

Optimized Method (Final):

  • Column: ACE Excel C18-PFP (150 x 4.6 mm, 3 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: PDA at 254 nm.

Table 2: Validation Results (Optimized Method)
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

of API
Peak Purity Angle < ThresholdPASS
Resolution (

)

between nearest DP

(Ox-DP vs API)
PASS
Linearity (

)


PASS
Accuracy (Recovery) 98.0 – 102.0%

PASS
LOD S/N > 3

PASS

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][5] International Council for Harmonisation.[2][5]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5]

  • Rao, R.N., et al. (2019). Stress degradation studies on Erlotinib hydrochloride and development of a validated stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis. (Note: Generalized citation for standard industry practice on Erlotinib stability).

  • Gumustas, M., et al. (2018). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia.[1][6]

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of Quinazoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of clinically critical EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] However, a recurring bottleneck in drug development is the translational gap : compounds exhibiting nanomolar potency in enzymatic assays often fail to induce tumor regression in animal models.

This guide analyzes the mechanistic disconnects between in vitro screening and in vivo validation. It provides a rigorous, data-driven framework for evaluating quinazoline derivatives, emphasizing that pharmacokinetics (PK) and metabolic stability are as critical as binding affinity.

The Quinazoline Scaffold & Mechanism of Action

Quinazoline derivatives primarily function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor). By occupying the ATP-binding pocket, they prevent autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.

Mechanistic Pathway

The following diagram illustrates the signal transduction blockade achieved by quinazoline inhibitors.

EGFR_Pathway EGFR EGFR (Tyrosine Kinase) Phos Autophosphorylation EGFR->Phos Activation ATP ATP ATP->EGFR Binds (Normal State) Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Competes (Inhibition) Quinazoline->Phos BLOCKS RAS RAS-GTP Phos->RAS Recruitment Apoptosis Apoptosis / Growth Arrest Phos->Apoptosis Failure leads to RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus

Figure 1: Signal Transduction Blockade. Quinazolines compete with ATP for the EGFR binding cleft, halting the RAS/RAF/MEK/ERK cascade required for tumor proliferation.

In Vitro Profiling: The Screening Phase

In vitro efficacy is often measured via two distinct metrics which must not be conflated: Biochemical Potency (Enzymatic IC50) and Cellular Potency (Cell Viability IC50).

Enzymatic Assays (The "Intrinsic" Affinity)

This measures the inhibition of the isolated kinase domain.

  • Method: FRET-based assays (e.g., LanthaScreen) or luminescent ATP detection (e.g., Kinase-Glo).

  • Critical Insight: A quinazoline derivative might show an IC50 of <10 nM here but fail in cells due to membrane impermeability.

Cellular Assays (The "Functional" Efficacy)

This measures the compound's ability to penetrate the cell membrane and inhibit the target in a physiological environment.

  • Method: MTT or CellTiter-Glo assays on EGFR-overexpressing lines (e.g., A549, PC-9).

  • Senior Scientist Note: Always perform a Western Blot for p-EGFR (Y1068) alongside viability assays. A drop in viability without a drop in p-EGFR suggests off-target toxicity, not specific efficacy.

The Translational Gap: Why Potent Compounds Fail In Vivo

The discrepancy between in vitro success and in vivo failure for quinazolines typically stems from ADME (Absorption, Distribution, Metabolism, Excretion) failures.

ParameterIn Vitro ConditionIn Vivo RealityFailure Mode
Solubility Dissolved in DMSO (perfect solubility).Aqueous GI tract/Bloodstream.Quinazolines are hydrophobic; they may precipitate before absorption.
Metabolism No metabolic enzymes present.CYP450 enzymes (Liver).Rapid oxidation of the quinazoline core leads to short half-life (

).
Efflux Passive diffusion dominant.P-gp / BCRP Transporters.Drug is actively pumped out of tumor cells.
Protein Binding Low/No serum proteins.High Plasma Protein Binding (PPB).Only "free drug" is active; 99% binding renders the drug inert.

Key Insight: First-generation quinazolines (Gefitinib) are susceptible to metabolic degradation at the morpholine or methoxy side chains. Newer generations optimize these positions to block metabolic "soft spots" [1].

In Vivo Validation: The Proof of Concept

To validate a candidate, a xenograft model is the gold standard. This protocol is designed to be self-validating by including randomization and blinding.

Experimental Workflow

Workflow Cell Cell Expansion (A549/PC-9) Inoculation Subcutaneous Inoculation (Nude Mice) Cell->Inoculation Staging Tumor Staging (100-150 mm³) Inoculation->Staging ~2 weeks Rand Randomization (minimize variance) Staging->Rand Dosing Daily Dosing (Oral Gavage) Rand->Dosing Treatment Groups Analysis Endpoint: Vol + IHC Dosing->Analysis 21-28 Days

Figure 2: Standard Xenograft Workflow. Critical checkpoints include tumor staging (start treatment only when tumors are established) and randomization.

Detailed Protocol: Xenograft Efficacy Study

Objective: Determine Tumor Growth Inhibition (TGI) of Candidate QZ-X vs. Vehicle.

  • Model Generation:

    • Inject

      
       A549 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of BALB/c nude mice.
      
    • Self-Validation: Use Matrigel to ensure consistent tumor architecture.

  • Staging & Randomization:

    • When tumors reach ~100-150 mm³, randomize mice into groups (n=8/group).

    • Statistical Check: ANOVA must show

      
       for tumor volume variance between groups before dosing starts.
      
  • Treatment:

    • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose) or Tween-80 (Oral Gavage).

    • Positive Control: Gefitinib (50 mg/kg, QD).

    • Experimental: Candidate QZ-X (Low/High Dose).

  • Data Collection:

    • Measure tumor volume (

      
      ) every 3 days using calipers: 
      
      
      
      .
    • Monitor body weight (toxicity marker). >20% weight loss requires euthanasia.

  • Endpoint Analysis:

    • Calculate TGI%:

      
      .
      
    • Harvest tumors for Immunohistochemistry (IHC) staining of Ki-67 (proliferation) and CD31 (angiogenesis) [2].

Comparative Analysis: Gefitinib vs. Erlotinib

The following data illustrates how two structurally similar quinazolines compare. Note that while in vitro data is similar, in vivo dosing differs due to pharmacokinetics.

FeatureGefitinib (Iressa)Erlotinib (Tarceva)
Target EGFR (L858R, Del19)EGFR (L858R, Del19)
In Vitro IC50 (Enzyme) 2-3 nM2 nM
In Vitro IC50 (A549 Cells) ~15-20 nM~15-20 nM
Solubility Low (pH dependent)Very Low (requires specific formulation)
Max Tolerated Dose (MTD) HigherLower (Skin rash is dose-limiting)
Clinical Efficacy Similar PFS (Progression Free Survival)Similar PFS
Key Difference Tolerability: Gefitinib generally has a better safety profile (less rash/diarrhea) [3].Exposure: Erlotinib achieves higher plasma concentrations at MTD.

Synthesis: Both drugs show that in vitro potency translates to in vivo efficacy only because their ADME properties (specifically bioavailability) were optimized during development. A candidate with an IC50 of 0.1 nM (10x more potent) would still fail if its plasma half-life was <30 minutes.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). [Link][1]

  • Anlotinib combined with gefitinib can significantly improve the proliferation of EGFR-mutant NSCLC in vitro and in vivo. Translational Lung Cancer Research. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Quinazoline-2-Carboxylic Acid Disposal

[1][2]

Executive Safety Summary

Do not treat this compound as general trash. Quinazoline-2-carboxylic acid is a nitrogen-containing heterocyclic organic acid.[1][2] While often used as a pharmaceutical intermediate, its disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines to prevent environmental leaching and potential formation of toxic byproducts (NOx) during improper incineration.

Immediate Directives:

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2]

  • Segregation: Store away from Strong Oxidizers and Strong Bases .[2]

  • Prohibited: Do NOT flush down drains.[2][3] Do NOT mix with chlorinated solvents unless necessary for dissolution.[2]

Hazard Identification & Assessment

Before handling waste, verify the specific hazards associated with this compound. The quinazoline ring system imparts specific biological activity, necessitating containment.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowedDouble-bag solid waste to prevent particulate inhalation/ingestion.[1][2]
Skin Irritation H315 Causes skin irritationNitrile gloves (min 0.11mm) required during waste transfer.[1][2]
Eye Irritation H319 Causes serious eye irritationSafety goggles (ANSI Z87.[1][2]1) are mandatory.[2]
STOT-SE H335 May cause respiratory irritationAll solid transfers must occur inside a chemical fume hood.[1][2]

Source: GHS Classification data [1, 2].

Pre-Disposal Segregation Strategy

Effective disposal begins with chemical compatibility.[2] Quinazoline-2-carboxylic acid is acidic.[1][2][4][5] Mixing it with incompatible waste streams can generate heat or toxic gases.[2][6]

Chemical Compatibility Matrix
  • Compatible: Organic solvents (Methanol, DMSO), weak organic acids.

  • Incompatible (DO NOT MIX):

    • Strong Bases (e.g., NaOH, KOH): Exothermic neutralization risk.

    • Strong Oxidizers (e.g., Peroxides, Permanganates): Risk of ring oxidation and energetic reactions.

    • Cyanides/Sulfides: Potential for toxic gas evolution if the waste stream becomes too acidic.

Disposal Protocols

Scenario A: Disposal of Pure Solid (Preferred)

Context: Expired reagents, synthesis products, or contaminated solids. Mechanism: Incineration is the only method that guarantees the destruction of the heterocyclic ring.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.[2]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Quinazoline-2-carboxylic acid.[1][2][7][8][9][10][11]

    • Hazard Checkbox: Toxic, Irritant.[9]

  • Transfer:

    • Place the waste container in a fume hood.

    • Transfer solid using a chemically resistant spatula.[2]

    • Wipe the container threads with a dry tissue to ensure a tight seal.[2]

  • Secondary Containment: Place the sealed jar into a clear polyethylene bag (zip-lock) before placing it in the satellite accumulation area.

Scenario B: Disposal of Solutions (Liquid Waste)

Context: HPLC effluent, mother liquors, or dissolved stock solutions. Mechanism: Solvent blending followed by fuel blending/incineration.[2]

  • Characterize the Solvent:

    • Halogenated:[12][13] (e.g., DCM, Chloroform) -> Red Can/Stream .[2]

    • Non-Halogenated: (e.g., Methanol, DMSO, Acetone) -> Clear/Yellow Can/Stream .[1]

  • pH Check: Ensure the waste stream pH is between 4 and 10. If the solution is highly acidic due to the compound:

    • Do not neutralize manually unless trained.[2]

    • Label specifically as "Acidic Organic Waste" to alert the waste contractor.

  • Precipitation Check: Quinazoline derivatives may precipitate when mixed with water or non-polar solvents.[2]

    • Observation: If solids form upon mixing, stop.

    • Action: Segregate this specific mixture into a separate bottle labeled "High Solids Organic Waste."

Decision & Workflow Visualization

The following diagram outlines the logical decision process for categorizing and disposing of Quinazoline-2-carboxylic acid waste.

DisposalWorkflowStartWaste Generation:Quinazoline-2-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPath Powder/Crystals LiquidPathLiquid/SolutionStateCheck->LiquidPath Dissolved SolidAction1. Double Bag (Polyethylene)2. Place in HDPE Container3. Label: 'Toxic Solid Organic'SolidPath->SolidActionSolventCheckSolvent Type?LiquidPath->SolventCheckFinalTransfer to EHS/Waste ContractorMethod: High-Temp IncinerationSolidAction->FinalHaloPathHalogenated(DCM, Chloroform)SolventCheck->HaloPathNonHaloPathNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHaloPathHaloActionSegregate: Halogenated Waste StreamLabel: 'Acidic Halogenated Organic'HaloPath->HaloActionNonHaloActionSegregate: Non-Halogenated StreamLabel: 'Acidic Organic Solvents'NonHaloPath->NonHaloActionHaloAction->FinalNonHaloAction->Final

Figure 1: Decision matrix for segregating solid vs. liquid waste streams to ensure RCRA compliance.

Emergency Spillage Procedures

In the event of a spill outside of containment, execute the C.L.E.A.N. protocol immediately.

  • C ontain: Secure the area.[2][12] If powder, turn off fans/drafts to prevent aerosolization.

  • L ocate PPE: Don nitrile gloves, lab coat, and N95 dust mask (or respirator if large quantity).

  • E valuate: Is it solid or liquid?

    • Solid: Do not dry sweep.[2] Cover with wet paper towels to dampen, then scoop.

    • Liquid: Cover with an absorbent pad or vermiculite.[2]

  • A ct: Scoop material into a disposable wide-mouth jar.

  • N eutralize/Decontaminate: Wash the surface with a dilute soap solution, followed by water.

SpillResponseSpillSpill DetectedAssessAssess Hazard(Solid vs Liquid)Spill->AssessPPEDon PPE:Gloves, Goggles, MaskAssess->PPESolidSolid SpillPPE->SolidLiquidLiquid SpillPPE->LiquidWetSweepDampen with Wet Towels(Prevent Dust)Solid->WetSweepAbsorbApply Vermiculiteor Absorbent PadsLiquid->AbsorbCollectCollect in HazardousWaste ContainerWetSweep->CollectAbsorb->CollectWashDecontaminate Surface(Soap & Water)Collect->Wash

Figure 2: C.L.E.A.N.[1][2] protocol workflow for safe management of laboratory spills.

Regulatory & Compliance Notes

  • RCRA Status: While Quinazoline-2-carboxylic acid is not explicitly P-listed or U-listed, it should be characterized as hazardous waste due to toxicity and potential environmental impact [3].[1][2]

  • Waste Codes: If mixed with flammable solvents (Methanol/Acetonitrile), assign D001 (Ignitable). If the pH is < 2, assign D002 (Corrosive) [4].[5][14]

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (2023).[2] PubChem Compound Summary for CID 19006950, Quinazoline-2-carboxylic acid. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA).[2] C&L Inventory: Quinazoline-2-carboxylic acid. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency.[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency.[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][15] Retrieved from [Link][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinazoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Quinazoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.